molecular formula C24H17Br B174065 2-Bromo-1,3,5-triphenylbenzene CAS No. 10368-73-7

2-Bromo-1,3,5-triphenylbenzene

Cat. No.: B174065
CAS No.: 10368-73-7
M. Wt: 385.3 g/mol
InChI Key: JQAGNDRJKSDTEU-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-triphenylbenzene is a useful research compound. Its molecular formula is C24H17Br and its molecular weight is 385.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157786. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3,5-triphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAGNDRJKSDTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303300
Record name 2-bromo-1,3,5-triphenyl-benzene
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Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10368-73-7
Record name 10368-73-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-1,3,5-triphenyl-benzene
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Record name 2'-Bromo-5'-phenyl-1,1':3',1''-terphenyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1,3,5-triphenylbenzene (CAS No. 10368-73-7), an important organobromine compound. With the molecular formula C₂₄H₁₇Br, this molecule is distinguished by a central benzene ring functionalized with three phenyl groups at the 1, 3, and 5 positions, and a bromine atom at the 2 position.[1][2] This unique steric and electronic arrangement makes it a valuable intermediate in organic synthesis and a building block for advanced materials. This guide details a reliable synthetic protocol, thorough characterization methodologies, and discusses its current and potential applications for researchers, scientists, and professionals in drug development and materials science.

Introduction and Significance

This compound, also known by synonyms such as 2,4,6-Triphenylbromobenzene and 2'-Bromo-5'-phenyl-m-terphenyl, is a solid crystalline compound at room temperature.[1][3] Its rigid, three-dimensional structure and the presence of a reactive bromine atom are key to its utility.[1] The carbon-bromine bond serves as a versatile handle for a variety of chemical transformations, most notably in cross-coupling reactions to form more complex molecular architectures.[1] Consequently, it is a sought-after precursor for materials with specific electronic and photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] Its π-electron-rich system also makes it a candidate for applications in chemical sensing.[3]

Synthesis Methodology: A Tale of Two Steps

The most direct and widely adopted synthesis of this compound is a two-step process: first, the synthesis of the 1,3,5-triphenylbenzene precursor, followed by its selective bromination. This approach is favored for its reliability and scalability.

Step 1: Synthesis of the 1,3,5-Triphenylbenzene Core

The foundational 1,3,5-triphenylbenzene (TPB) core is typically synthesized via the acid-catalyzed trimerization of acetophenone. This classic condensation reaction provides a high yield of the desired symmetrical aromatic core.

  • Causality Behind Experimental Choices: The choice of a strong acid catalyst, such as sulfuric acid or a Lewis acid like copper(II) chloride, is crucial for promoting the self-condensation of acetophenone.[4] The reaction proceeds through an aldol-type condensation mechanism, followed by dehydration to form the stable aromatic ring. The use of a high-boiling solvent like toluene allows for the necessary reaction temperatures to drive the reaction to completion and facilitate the removal of water, a byproduct.[4]

Synthesis_Workflow

Step 2: Electrophilic Bromination of 1,3,5-Triphenylbenzene

With the TPB precursor in hand, the next step is a selective electrophilic aromatic substitution to introduce a single bromine atom onto the central ring.

  • Expertise in Action: The key to this step is controlling the stoichiometry of the bromine to favor mono-bromination. The reaction is typically carried out in a mixed solvent system of dichloromethane and acetic acid.[1][3] Dichloromethane serves as a good solvent for the starting material, while acetic acid acts as a co-solvent and a mild catalyst. The reaction is run at a slightly elevated temperature (40°C) to ensure a reasonable reaction rate without promoting over-bromination.[1][5] Quenching with sodium sulfite is a critical step to neutralize any excess bromine, and a subsequent basic wash with aqueous ammonia removes any acidic byproducts.[1]

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for ensuring the reaction is proceeding as expected.

Synthesis of 1,3,5-Triphenylbenzene
  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (0.34 g, 2.9 mmol) and toluene (5 mL).[4]

  • Add copper(II) chloride (0.03 g, 0.19 mmol).[4]

  • Heat the mixture to reflux in an oil bath at 180-220°C for 6 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether (3 x 10 mL) and dry the combined organic layers over magnesium sulfate.[4]

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 1,3,5-triphenylbenzene.

Synthesis of this compound
  • In a flask, suspend 1,3,5-triphenylbenzene (5.1 g, 17 mmol) in a mixture of dichloromethane (30 mL) and acetic acid (6 mL).[1][5]

  • Slowly add bromine (3.2 g, 20 mmol) to the stirred suspension.[1][5]

  • Stir the mixture at 40°C for 16 hours.[1][5]

  • After 16 hours, add water (30 mL) and quench the excess bromine with solid sodium sulfite.[1][5]

  • Alkalize the solution with 25% aqueous ammonia and separate the layers.[1][5]

  • Wash the organic layer with 0.1 M aqueous ammonia, dry with MgSO₄, and evaporate the solvent.[1]

  • Recrystallize the residue from a mixture of tert-butyl methyl ether and ethanol to obtain the pure product. A yield of approximately 93% can be expected.[3]

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

The physical properties of the compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₄H₁₇Br
Molecular Weight ~385.3 g/mol
Appearance White to off-white solid
Melting Point 128.0 to 132.0 °C[1][3][6]
Boiling Point ~479.7 °C (Predicted)[3][6]
Density ~1.278 g/cm³ (Predicted)[1][3]
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons of the three phenyl groups and the two remaining protons on the central benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will display a series of signals corresponding to the different carbon environments in the molecule. The carbon attached to the bromine atom will be shifted downfield. The expected chemical shifts for the parent 1,3,5-triphenylbenzene are δ 141.6, 140.1, 128.9, 127.7, 127.2, and 124.4 ppm.[7] The introduction of the bromine atom will cause predictable shifts in the signals of the central ring carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The exact mass is approximately 384.05100 u.[1]

Applications in Research and Development

This compound is a versatile building block with several applications:

  • Materials Science: It serves as a key intermediate for the synthesis of larger, conjugated molecules for use in organic electronics.[3] The bromine atom can be readily substituted via cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce new functional groups and extend the π-conjugated system.[3]

  • Organic Synthesis: It is a valuable starting material for creating complex, sterically hindered molecules.[1] The terphenyl framework provides a rigid scaffold for constructing novel ligands, catalysts, and functional materials.

  • Chemical Sensors: The electron-rich aromatic system of this compound and its derivatives can interact with electron-deficient analytes, making them promising candidates for the development of chemical sensors, particularly for nitroaromatic compounds.[3]

Applications

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The methodologies described are robust and have been validated in the scientific literature. The unique structural and chemical properties of this compound make it a valuable asset for researchers and scientists working at the forefront of organic synthesis, materials science, and drug discovery.

References

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (n.d.).
  • 2-bromo-1,3,5-triphenyl-benzene. (2024-04-10). ChemBK.
  • Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction1. (n.d.).
  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (n.d.).

Sources

Physical and chemical properties of 2,4,6-triphenylbromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4,6-Triphenylbromobenzene: Properties, Reactivity, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4,6-triphenylbromobenzene, a sterically hindered aromatic halide of significant interest in advanced organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's synthesis, physical and chemical properties, spectroscopic signature, and its application as a versatile building block for complex molecular architectures.

Introduction and Molecular Overview

2,4,6-Triphenylbromobenzene (CAS No: 10368-73-7) is a unique aromatic compound characterized by a central brominated benzene ring flanked by three phenyl substituents.[1] This substitution pattern imparts significant steric bulk, which profoundly influences its physical properties and chemical reactivity. The molecular structure creates a "propeller-like" conformation, preventing planarity and establishing a well-defined three-dimensional architecture.

Its primary value lies in its role as a precursor in metal-catalyzed cross-coupling reactions. The presence of a reactive carbon-bromine (C-Br) bond on a rigid, sterically demanding scaffold makes it an ideal substrate for synthesizing novel ligands, materials for organic electronics, and complex, non-planar molecules that are otherwise difficult to access.

Synthesis Pathway

The synthesis of 2,4,6-triphenylbromobenzene is not trivial and typically involves a multi-step sequence. A logical and efficient pathway begins with the trimerization of acetophenone to form 1,3,5-triphenylbenzene, followed by a selective bromination.

Protocol: Two-Step Synthesis

Step 1: Acid-Catalyzed Trimerization of Acetophenone to 1,3,5-Triphenylbenzene

  • To a solution of acetophenone in a high-boiling point solvent such as decalin, add a catalytic amount of a strong protic acid (e.g., trifluoroacetic acid) or a Lewis acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction proceeds via a series of aldol-type condensation and cyclization reactions.

  • Upon completion, cool the reaction mixture, which typically results in the precipitation of 1,3,5-triphenylbenzene.

  • Collect the solid product by filtration, wash with a cold non-polar solvent like hexane to remove residual starting material and byproducts, and dry under vacuum.

Step 2: Electrophilic Bromination of 1,3,5-Triphenylbenzene

  • Dissolve the synthesized 1,3,5-triphenylbenzene in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.

  • Cool the solution in an ice bath to 0°C to control the exothermic reaction.

  • Slowly add one molar equivalent of bromine (Br₂), often in the same solvent, dropwise to the solution in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a potent electrophile.

  • Allow the reaction to stir at 0°C and then warm to room temperature overnight. The steric hindrance of the phenyl groups directs the single bromination to one of the three equivalent positions on the central ring.

  • Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume excess bromine.

  • Perform a liquid-liquid extraction using an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product, 2,4,6-triphenylbromobenzene, can be purified by recrystallization from a solvent mixture like ethanol/dichloromethane or by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Trimerization cluster_step2 Step 2: Bromination Acetophenone Acetophenone Reflux Reflux in High-Boiling Solvent Acetophenone->Reflux Acid_Catalyst Acid Catalyst (e.g., TFA) Acid_Catalyst->Reflux TPB 1,3,5-Triphenylbenzene Reflux->TPB Bromine Bromine (Br₂) Reaction Electrophilic Aromatic Substitution (0°C to RT) Bromine->Reaction FeBr3 FeBr₃ Catalyst FeBr3->Reaction Product 2,4,6-Triphenylbromobenzene Reaction->Product TPB_input->Reaction

Caption: Synthetic route to 2,4,6-triphenylbromobenzene.

Physical and Spectroscopic Properties

Due to its status as a rare research chemical, extensive physical data is not widely published. However, its core properties can be defined and its spectroscopic characteristics can be predicted with high confidence based on its structure.

Table 1: Physical Properties of 2,4,6-Triphenylbromobenzene
PropertyValueSource
CAS Number 10368-73-7[1]
Molecular Formula C₂₄H₁₇Br[1]
Molecular Weight 385.31 g/mol
Appearance Expected to be a white to off-white crystalline solidN/A
Melting Point Data not available in provided search resultsN/A
Boiling Point Expected to be high (>400°C) due to high molecular weight; likely decomposes before boiling at atmospheric pressureN/A
Solubility Insoluble in water; soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), aromatic solvents (toluene), and ethers (THF, Diethyl ether)N/A
Spectroscopic Analysis
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.0 ppm). The two protons on the central benzene ring (at positions 3 and 5) should appear as a singlet due to chemical equivalence. The 15 protons on the three pendant phenyl rings will produce a series of complex multiplets.

  • ¹³C NMR Spectroscopy : The carbon NMR will display multiple signals in the aromatic region (~120-150 ppm). Key signals would include the carbon atom bonded to bromine (deshielded, but the exact shift can vary), the four other substituted carbons of the central ring, and the carbons of the phenyl substituents.

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by several key absorptions.[2]

    • ~3030 cm⁻¹ : Aromatic C-H stretching vibrations.

    • 1450-1600 cm⁻¹ : Aromatic C=C ring stretching bands. Multiple peaks are expected in this region.

    • 690-900 cm⁻¹ : Strong C-H out-of-plane bending vibrations, which can be diagnostic of the substitution pattern.

    • Below 600 cm⁻¹ : A C-Br stretching vibration is expected in the far-infrared region, though it may be weak.

  • Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine. There will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M⁺) and another two mass units higher for the ⁸¹Br isotope (M+2). Common fragmentation pathways would include the loss of the bromine atom (-Br) and phenyl groups (-C₆H₅).

Chemical Properties and Reactivity

The chemical behavior of 2,4,6-triphenylbromobenzene is dominated by two features: the extreme steric hindrance around the C-Br bond and the bond's susceptibility to transition metal-catalyzed activation.

  • Steric Hindrance : The ortho-phenyl groups effectively shield the bromine atom. This steric congestion significantly hinders reactions that require backside attack or a crowded transition state, such as classical Sₙ2 or SₙAr reactions. For SₙAr, the lack of strong electron-withdrawing groups on the ring further disfavors this pathway.[3]

  • Reactivity in Cross-Coupling Reactions : The C-Br bond is an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.[4] This is the most important and widely applicable area of its reactivity. The Suzuki-Miyaura coupling is a prime example.[5][6]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron species.[5][6][7] For 2,4,6-triphenylbromobenzene, this reaction allows for the substitution of the bromine atom with a new aryl or vinyl group, leading to highly complex, sterically congested tetraphenylbenzene derivatives.

The catalytic cycle involves three key steps:

  • Oxidative Addition : A low-valent palladium(0) catalyst inserts into the C-Br bond of 2,4,6-triphenylbromobenzene, forming a Pd(II) intermediate.

  • Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol: Suzuki-Miyaura Coupling of 2,4,6-Triphenylbromobenzene with Phenylboronic Acid

Objective : To synthesize 1,2,3,5-tetraphenylbenzene.

Materials :

  • 2,4,6-triphenylbromobenzene

  • Phenylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure :

  • To a flame-dried Schlenk flask, add 2,4,6-triphenylbromobenzene, phenylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system, followed by the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously overnight.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure tetraphenylbenzene product.

Suzuki Coupling Workflow Diagram

Suzuki_Workflow Start Combine Reactants: - 2,4,6-Triphenylbromobenzene - Phenylboronic Acid - Base (K₂CO₃) Inert Establish Inert Atmosphere (Ar/N₂ Purge) Start->Inert Solvent Add Degassed Solvents (e.g., Toluene/Water) Inert->Solvent Catalyst Add Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Solvent->Catalyst Heat Heat to Reflux (80-100°C, Overnight) Catalyst->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify Product Final Product: 1,2,3,5-Tetraphenylbenzene Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Applications and Future Outlook

2,4,6-Triphenylbromobenzene is more than a mere chemical curiosity; it is an enabling tool for creating high-value, complex molecules.

  • Materials Science : Its derivatives, such as the tetraphenylbenzenes synthesized via Suzuki coupling, are scaffolds for creating shape-persistent molecules, molecular cages, and novel liquid crystals. The non-planar structure can disrupt crystal packing, leading to materials with high solubility and amorphous film-forming properties, which are desirable for Organic Light-Emitting Diodes (OLEDs).

  • Ligand Development : The sterically demanding core can be functionalized to create bulky phosphine or N-heterocyclic carbene (NHC) ligands. Such ligands are crucial in catalysis for promoting challenging transformations or controlling selectivity.

  • Drug Discovery : While not a drug itself, it serves as a starting material for synthesizing complex, rigid scaffolds that can be used to probe protein binding pockets or to develop molecules with constrained conformations, a key strategy in modern medicinal chemistry.

The continued exploration of this and related sterically hindered building blocks will undoubtedly push the boundaries of what is possible in molecular design and synthesis.

References

  • Lifechem Pharma. 2-4-6-triisopropylbromobenzene.
  • Wikipedia. Suzuki reaction.
  • PubChem. 2,4,6-Tribromonitrobenzene | C6H2Br3NO2 | CID 4171283.
  • NileRed. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • LookChem. Exploring 1,3,5-Tribromo-2,4,6-Trimethyl-Benzene: Properties and Applications.
  • Organic Syntheses. Benzene, 1,3,5-tribromo-.
  • ResearchGate. Crystal Structures of 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene and 2,4,6-Trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene.
  • LookChem. Cas 21524-34-5,1-BROMO-2,4,6-TRIISOPROPYLBENZENE.
  • Organic Chemistry Portal. Suzuki Coupling.
  • National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling).
  • PubChem. 1-Bromo-2,4,6-trifluorobenzene | C6H2BrF3 | CID 75398.
  • NINGBO INNO PHARMCHEM CO.,LTD.. Exploring the Chemical Stability and Reactivity of 1-Bromo-2,4,6-trifluorobenzene.
  • Defense Technical Information Center (DTIC). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde.
  • YouTube. SYNTHESIS OF 2 4 6 TRIBROMOANILINE.
  • NIST WebBook. 1-Bromo-2,4,6-trichlorobenzene.
  • PubChem. 2,4',6-Tribromobiphenyl | C12H7Br3 | CID 154389.
  • Organisation for Economic Co-operation and Development (OECD). 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6.
  • University of Bristol. 2,4,6-Tribromophenol - Molecule of the Month December 2011.
  • YouTube. Synthesis of 2,4,6-Tribromophenol from Benzene | Organic Chemistry Lab Tutorial.
  • ResearchGate. (PDF) 1-Bromo-2,4,6-tricyclohexylbenzene.
  • NIST WebBook. 1-Bromo-2,4,6-trichlorobenzene Mass Spectrum.
  • NIST WebBook. 1-Bromo-2,4,6-triisopropylbenzene.
  • NIST WebBook. Benzene, bromo-.
  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
  • Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Defense Technical Information Center (DTIC). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS.
  • SARA Research & Development Centre. 1-Bromo-2,4,6-Triisopropylbenzene.
  • YouTube. Lec15 - IR Spectra of Aromatic Compounds.
  • PubChem. 2,4,6-Triphenylbenzoic acid | C25H18O2 | CID 226674.
  • YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1.

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A Deep Dive into the Spectroscopic Characterization of N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (N-EtFOSE)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 10368-73-7 provided in the initial query corresponds to 2-Bromo-1,3,5-triphenylbenzene. However, the broader context of spectroscopic data for compounds of interest in drug development and environmental science strongly points towards a focus on per- and polyfluoroalkyl substances (PFAS). This guide will therefore provide a comprehensive spectroscopic analysis of N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (N-EtFOSE), a significant compound in this class, which has the CAS number 1691-99-2.

Introduction: The Analytical Imperative for N-EtFOSE

N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (N-EtFOSE) is a member of the vast family of per- and polyfluoroalkyl substances (PFAS), which have been used in a multitude of industrial and consumer products for their unique surfactant properties.[1][2] The persistence and potential bioaccumulation of these compounds have made their accurate identification and quantification a critical task for environmental scientists and toxicologists.[3] Furthermore, understanding the metabolic fate of such compounds is paramount in drug development and safety assessment.

Spectroscopic techniques are the cornerstone of molecular structure elucidation, providing invaluable insights into the atomic composition and connectivity of a molecule.[4] This guide will provide a detailed exploration of the expected spectroscopic data for N-EtFOSE, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding the principles behind these techniques and the specific spectral features of N-EtFOSE, researchers can confidently identify and characterize this compound in various matrices.

Molecular Structure and its Spectroscopic Implications

To interpret the spectroscopic data of N-EtFOSE, a clear understanding of its molecular structure is essential.

Caption: Molecular structure of N-EtFOSE.

The molecule consists of four key structural motifs: an ethyl group, a 2-hydroxyethyl group, a sulfonamide linker, and a long perfluorooctyl chain. Each of these components will give rise to characteristic signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.[4] For N-EtFOSE, we will consider ¹H NMR, ¹³C NMR, and the influential role of ¹⁹F NMR.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of N-EtFOSE is expected to show signals corresponding to the protons in the ethyl and hydroxyethyl groups. The highly electronegative perfluorooctylsulfonyl group will exert a significant deshielding effect on the adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of N-EtFOSE in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Data Acquisition: A standard pulse-acquire sequence is typically sufficient. The number of scans will depend on the sample concentration.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

Expected ¹H NMR Data for N-EtFOSE

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration J-coupling (Hz)
-CH₃ (Ethyl)~1.2 - 1.4Triplet (t)3HJ(H,H) ≈ 7
-CH₂- (Ethyl)~3.4 - 3.6Quartet (q)2HJ(H,H) ≈ 7
-N-CH₂-~3.5 - 3.7Triplet (t)2HJ(H,H) ≈ 5-6
-CH₂-OH~3.8 - 4.0Triplet (t)2HJ(H,H) ≈ 5-6
-OHVariable (broad singlet)Broad Singlet (br s)1H-

Causality in Experimental Choices:

  • High-Field Spectrometer: The use of a high-field instrument is crucial to resolve the methylene proton signals, which are expected to be in close proximity due to similar electronic environments.

  • Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's proton signals.[5]

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The perfluorinated carbon chain will exhibit characteristic signals at high chemical shifts due to the strong deshielding effect of the fluorine atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Similar to ¹H NMR, dissolve the sample in a deuterated solvent.

  • Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer.

  • Data Acquisition: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Fourier transform, phase correct, and reference the spectrum.

Expected ¹³C NMR Data for N-EtFOSE

Assignment Expected Chemical Shift (δ, ppm)
-C H₃ (Ethyl)~12 - 15
-C H₂- (Ethyl)~45 - 50
-N-C H₂-~50 - 55
-C H₂-OH~58 - 62
-(C F₂)₇-~105 - 125 (multiple signals)
-C F₃~115 - 120

Expert Insights: The signals for the perfluorinated carbons will be split by the attached fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex multiplets in a proton-coupled ¹³C NMR spectrum. Proton decoupling simplifies this, but the signals will still be broad due to coupling to fluorine.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4][6] It provides a unique fingerprint for fluorinated compounds.

Expected ¹⁹F NMR Data for N-EtFOSE

The ¹⁹F NMR spectrum of N-EtFOSE will show a series of signals corresponding to the different CF₂ groups and the terminal CF₃ group. The chemical shifts are typically referenced to CFCl₃ (δ = 0.0 ppm).

Assignment Expected Chemical Shift (δ, ppm)
-CF₃~ -81
-SO₂-CF₂-~ -115 to -120
-(CF₂)₅-~ -122 to -124 (multiple signals)
-CF₂-CF₃~ -126

Trustworthiness of NMR Data: The combination of ¹H, ¹³C, and ¹⁹F NMR provides a self-validating system. The integration values in the ¹H spectrum confirm the proton count, while the chemical shifts and coupling patterns in all three spectra must be consistent with the proposed molecular structure.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory) or as a solution.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

  • Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Expected IR Absorption Bands for N-EtFOSE

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500 - 3200 (broad)O-H stretchAlcohol
2975 - 2850C-H stretchAlkane (ethyl and hydroxyethyl groups)
1350 - 1300S=O asymmetric stretchSulfonamide
1180 - 1140S=O symmetric stretchSulfonamide
1250 - 1000C-F stretchPerfluoroalkyl chain
1050 - 1000C-O stretchAlcohol

Authoritative Grounding: The characteristic stretching frequencies of the sulfonyl group (S=O) in sulfonamides are well-established and typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1180-1140 cm⁻¹ (symmetric).[7][8] The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is a clear indication of the hydroxyl (-OH) group involved in hydrogen bonding.[9]

FTIR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis KBr_Pellet KBr Pellet FTIR_Spectrometer FTIR Spectrometer KBr_Pellet->FTIR_Spectrometer ATR ATR Crystal ATR->FTIR_Spectrometer Background_Scan Background Scan FTIR_Spectrometer->Background_Scan Sample_Scan Sample Scan Background_Scan->Sample_Scan Ratioing Ratioing Sample_Scan->Ratioing Spectrum IR Spectrum Ratioing->Spectrum Interpretation Interpretation Spectrum->Interpretation

Caption: A typical workflow for FTIR analysis.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to elucidate the structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like liquid chromatography (LC).

  • Ionization: The molecules are ionized, for example, by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectral Data for N-EtFOSE

The nominal molecular weight of N-EtFOSE (C₁₂H₁₀F₁₇NO₃S) is approximately 571.25 g/mol .[2] In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ at m/z 570 is often observed.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and analyze the resulting product ions. The fragmentation of N-EtFOSE is expected to occur at the weaker bonds, particularly around the sulfonamide linkage and the ethyl/hydroxyethyl groups.

Plausible Fragmentation Pathways:

  • Loss of the ethyl group: [M-H-C₂H₄]⁻

  • Loss of the hydroxyethyl group: [M-H-C₂H₄O]⁻

  • Cleavage of the C-S bond: leading to the formation of the perfluorooctanesulfonate anion [C₈F₁₇SO₃]⁻ (m/z 499).

  • Fragmentation of the perfluoroalkyl chain: with characteristic losses of CF₂ units (50 Da).[11]

MS_Fragmentation_Pathway M_H [M-H]⁻ m/z 570 Fragment1 [M-H-C₂H₄]⁻ M_H->Fragment1 - C₂H₄ Fragment2 [M-H-C₂H₄O]⁻ M_H->Fragment2 - C₂H₄O PFOS_anion [C₈F₁₇SO₃]⁻ m/z 499 M_H->PFOS_anion - N(C₂H₅)(C₂H₄OH) Further_Fragments Further Fragmentation (loss of CF₂) PFOS_anion->Further_Fragments

Caption: A simplified proposed fragmentation pathway for N-EtFOSE in negative ion mode MS/MS.

Trustworthiness and Validation: The accurate mass measurement capabilities of high-resolution mass spectrometers (HRMS) can confirm the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification.[12] The observed fragmentation pattern must be consistent with the known chemical structure of N-EtFOSE.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectroscopic characterization of N-EtFOSE requires a synergistic approach, integrating data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for unambiguous identification. This guide has outlined the theoretical and practical considerations for acquiring and interpreting the spectroscopic data of N-EtFOSE, providing researchers, scientists, and drug development professionals with a solid foundation for their analytical endeavors. The principles and workflows described herein are not only applicable to N-EtFOSE but can also be extended to the broader class of per- and polyfluoroalkyl substances, contributing to a deeper understanding of these environmentally and biologically significant compounds.

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Molecular structure of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-1,3,5-triphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and reactivity of this compound (CAS No. 10368-73-7). As a versatile organic intermediate, its unique sterically hindered and electronically modulated framework makes it a valuable building block in materials science and synthetic organic chemistry. This document elucidates its structural characteristics through spectroscopic principles, details a field-proven synthetic protocol, and explores its primary application in palladium-catalyzed cross-coupling reactions, offering insights for professionals in research and development.

Introduction and Chemical Identity

This compound is an aromatic organobromine compound featuring a central benzene ring substituted with three phenyl groups at the 1, 3, and 5 positions and a bromine atom at the 2 position.[1] This substitution pattern results in the molecular formula C₂₄H₁₇Br.[1] The presence of bulky phenyl groups flanking the bromine atom creates a sterically crowded environment that significantly influences the molecule's conformation and reactivity. It is a thermally and photochemically stable fluorophore, a characteristic derived from its 1,3,5-triphenylbenzene (TPB) core.[2][3] This core structure is a well-known building block for a variety of materials, including those used in organic light-emitting diodes (OLEDs) and as chemical sensors.[2][4] The bromine atom serves as a highly functional reactive handle, making the compound an excellent precursor for the synthesis of more complex molecular architectures, particularly through cross-coupling reactions.[1][5]

Nomenclature and Physicochemical Properties

The compound's identity and core physical characteristics are summarized below. The relatively high melting point reflects its significant molecular weight and the strong intermolecular forces within its crystal structure.[1]

ParameterValueSource
Primary Name This compound[1]
CAS Registry No. 10368-73-7[1][6][7][8]
Synonyms 1-bromo-2,4,6-triphenylbenzene; 2'-Bromo-5'-phenyl-m-terphenyl[1][8]
Molecular Formula C₂₄H₁₇Br[1][6][7]
Molecular Weight ~385.3 g/mol [4]
Physical State Solid[1][4]
Melting Point 128.0 to 132.0 °C[1][4][6][7]
Boiling Point ~479.7 °C (Predicted)[4][6]
Density ~1.278 g/cm³ (Predicted)[1][4][6]

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of this compound involves the direct electrophilic bromination of its precursor, 1,3,5-triphenylbenzene.[1][4] The precursor itself is readily synthesized via methods such as the triple condensation of aryl methyl ketones, like acetophenone.[1][9]

Diagram: General Synthesis Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_main Main Reaction Acetophenone Acetophenone TPB 1,3,5-Triphenylbenzene (TPB) Acetophenone->TPB Triple Condensation (e.g., with SOCl₂) TPB_input 1,3,5-Triphenylbenzene Product This compound TPB_input->Product Electrophilic Bromination Bromine Bromine (Br₂) + Acetic Acid/DCM Bromine->Product SuzukiCycle Pd0 Pd(0)Ln OxAdd R¹-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)-R² Ln OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² Trans->Product ArBr R¹-X (Aryl Bromide) ArBr->OxAdd Boronic R²-B(OH)₂ Boronic->Trans Base Base Base->Trans

Caption: The three key steps of the Suzuki coupling catalytic cycle.

  • Expertise & Causality: In this cycle, this compound (R¹-X) undergoes oxidative addition to a Pd(0) catalyst. The choice of a bromide is strategic; C-Br bonds are generally more reactive than C-Cl bonds but more stable and cost-effective than C-I bonds, offering a balanced profile for reactivity and handling. [10]A base is required to activate the boronic acid (R²-B(OH)₂), forming a more nucleophilic boronate species that facilitates the crucial transmetalation step. [11]Finally, reductive elimination expels the new C-C coupled product, regenerating the Pd(0) catalyst.

Applications
  • Materials Science: As a building block for OLEDs and other photonic devices due to its fluorescent properties and rigid structure. [4]Its derivatives are explored for creating materials with high thermal stability and specific electronic properties. [1]* Chemical Sensors: The triphenylbenzene core can engage in π-π stacking interactions, making its derivatives useful in the development of sensors for detecting nitroaromatic compounds, such as explosives. [2][4]* Drug Development: While not a drug itself, it serves as a critical intermediate in the synthesis of complex organic molecules. [4][12]The ability to use it in reactions like the Suzuki coupling allows medicinal chemists to assemble the intricate molecular frameworks required for modern therapeutic agents. [5]

Safety and Handling

According to its Material Safety Data Sheet (MSDS), this compound is classified as harmful if swallowed and causes serious eye irritation. [6]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. [6]Work should be conducted in a well-ventilated area or a chemical fume hood. [6]

Conclusion

This compound is a compound of significant interest due to its unique structural features—a rigid, propeller-shaped aromatic core functionalized with a versatile bromine atom. This guide has detailed its synthesis, elucidated its molecular structure through spectroscopic principles, and highlighted its primary role as a substrate in powerful C-C bond-forming reactions. For researchers in materials science and drug development, understanding the properties and reactivity of this molecule provides a valuable tool for the rational design and synthesis of novel, high-performance materials and complex pharmaceutical agents.

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Electronic Properties of Brominated Triphenylbenzene Derivatives: A Guide for Advanced Material Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of brominated 1,3,5-triphenylbenzene (TPB) derivatives. As a core scaffold, TPB offers exceptional thermal and photochemical stability alongside a rich π-electron system.[1] The strategic introduction of bromine atoms onto the TPB framework serves as a powerful tool for tuning its electronic and photophysical characteristics. This document details the underlying principles of this tuning, outlines rigorous experimental and computational methodologies for characterization, and synthesizes the structure-property relationships that are critical for the design of next-generation organic electronic materials. This guide is intended for researchers, chemists, and material scientists engaged in the development of advanced functional materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors.[2][3]

The Strategic Role of Bromination on the Triphenylbenzene Core

The 1,3,5-Triphenylbenzene Scaffold

1,3,5-Triphenylbenzene is a C3-symmetric, propeller-shaped molecule known for its high thermal stability and inherent fluorescence.[1] Its non-planar structure, arising from steric hindrance between the phenyl rings, inhibits extensive π-π stacking in the solid state, which can be advantageous for creating amorphous thin films with uniform morphologies. The core's extended π-conjugation makes it an excellent building block for organic electronic materials.[2] The peripheral phenyl rings offer multiple sites for functionalization, allowing for precise control over the molecule's final properties.

Why Bromination? Tuning Electronic Landscapes

Halogenation, and specifically bromination, is a cornerstone of molecular engineering in organic electronics. Bromine atoms exert a strong influence on a molecule's electronic structure through several mechanisms:

  • Inductive Effect: As an electronegative element, bromine withdraws electron density from the aromatic system. This inductive pull stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), effectively lowering their energy levels.[4]

  • Heavy Atom Effect: The presence of the heavy bromine atom can enhance spin-orbit coupling. This facilitates intersystem crossing (ISC) from singlet to triplet excited states, a property that can be exploited in the design of phosphorescent materials.

  • Intermolecular Interactions: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and molecular self-assembly, thereby affecting charge transport properties in the solid state.[4]

  • Synthetic Handle: The carbon-bromine bond is a versatile functional group for further chemical modifications, most notably through cross-coupling reactions like Suzuki and Stille couplings, enabling the construction of more complex π-conjugated systems.[2]

The degree and pattern of bromination—the number and position of bromine atoms—are critical variables that determine the magnitude of these effects, allowing for the fine-tuning of material properties.[5]

Synthetic Pathways to Brominated Triphenylbenzene Derivatives

The synthesis of brominated TPB derivatives can be approached in two primary ways: by constructing the TPB core from brominated precursors or by direct bromination of a pre-formed TPB scaffold.

  • Convergent Synthesis (Precursor-Based): This is often the preferred method for achieving specific substitution patterns. A common approach is the acid-catalyzed trimerization of a brominated acetophenone derivative. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of a tribromobenzene core with a bromophenylboronic acid, provide a modular route to these compounds.[2][6]

  • Divergent Synthesis (Post-Functionalization): This involves the direct electrophilic bromination of 1,3,5-triphenylbenzene using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst. This method can sometimes lead to mixtures of products with varying degrees of bromination, requiring careful control of stoichiometry and reaction conditions.[7]

cluster_0 Convergent Synthesis cluster_1 Divergent Synthesis BrominatedPrecursor Brominated Aryl Ketone or Boronic Acid Cyclotrimerization Cyclotrimerization / Suzuki Coupling BrominatedPrecursor->Cyclotrimerization BrominatedTPB1 Regio-defined Brominated TPB Cyclotrimerization->BrominatedTPB1 TPB 1,3,5-Triphenylbenzene Bromination Electrophilic Bromination (e.g., NBS) TPB->Bromination BrominatedTPB2 Brominated TPB (Mixture of Isomers) Bromination->BrominatedTPB2

Caption: Key synthetic strategies for obtaining brominated TPB derivatives.

Methodologies for Electronic Characterization

A multi-faceted approach combining spectroscopy, electrochemistry, and computational modeling is essential for a thorough understanding of the electronic properties of these materials.

UV-Visible and Photoluminescence Spectroscopy

These techniques probe the electronic transitions between molecular orbitals. The absorption spectrum reveals the energy required to promote an electron from a ground state to an excited state (e.g., HOMO to LUMO), while the emission spectrum characterizes the energy released when the electron relaxes.

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of the brominated TPB derivative in a spectroscopic-grade solvent (e.g., dichloromethane, cyclohexane, or THF). Ensure the solvent does not absorb in the region of interest. For solid-state measurements, prepare thin films by spin-coating, drop-casting, or vacuum deposition onto a quartz substrate.

  • UV-Vis Absorption Measurement:

    • Use a dual-beam spectrophotometer.

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Measure the absorption spectrum of the sample solution across a relevant wavelength range (e.g., 200-800 nm).

    • The absorption onset (λ_onset) is used to calculate the optical bandgap (E_g^opt = 1240 / λ_onset).

  • Photoluminescence (PL) Measurement:

    • Use a spectrofluorometer.

    • Determine the wavelength of maximum absorption (λ_max,abs) from the UV-Vis spectrum. Set this as the excitation wavelength (λ_ex).

    • Record the emission spectrum, typically scanning from λ_ex + 10 nm to a longer wavelength (e.g., 800 nm).

    • To determine the photoluminescence quantum yield (PLQY), a reference standard with a known PLQY (e.g., quinine sulfate) is measured under identical conditions.

Sample Prepare Dilute Solution or Thin Film UVVis UV-Vis Spectroscopy Sample->UVVis PL PL Spectroscopy UVVis->PL Data Obtain: - λ_max,abs - Optical Bandgap - λ_max,em - PLQY PL->Data cluster_0 Energy (eV) cluster_1 LUMO_TPB LUMO (-1.9 eV) HOMO_TPB HOMO (-5.8 eV) LUMO_TPB->HOMO_TPB LUMO_BrTPB LUMO (-2.3 eV) LUMO_TPB->LUMO_BrTPB HOMO_BrTPB HOMO (-6.1 eV) HOMO_TPB->HOMO_BrTPB LUMO_BrTPB->HOMO_BrTPB LUMO_TPB_line HOMO_TPB_line LUMO_BrTPB_line HOMO_BrTPB_line TPB_label TPB BrTPB_label Brominated TPB

Sources

Solubility of 2-Bromo-1,3,5-triphenylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-1,3,5-triphenylbenzene in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 10368-73-7), a pivotal building block in organic synthesis and materials science. The document elucidates the molecular properties governing its solubility, presents a detailed solubility profile in a range of common organic solvents, and offers a robust, field-proven protocol for the experimental determination of solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution to facilitate its application in areas such as organic light-emitting diodes (OLEDs) and the synthesis of complex organic molecules.[1]

Introduction: Understanding this compound

This compound is an aromatic organobromine compound characterized by a central benzene ring substituted with three phenyl groups and a single bromine atom.[2] This rigid, sterically hindered structure is fundamental to its physical and chemical properties.[2]

1.1. Core Molecular and Physical Properties

A foundational understanding of the molecule's intrinsic properties is essential before exploring its solubility.

PropertyValueSource(s)
CAS Number 10368-73-7[1][2]
Molecular Formula C₂₄H₁₇Br[1][2]
Molecular Weight ~385.3 g/mol [1][2]
Appearance White crystalline solid / Powder[1][3]
Melting Point 128.0 °C to 132.0 °C[1][2][4]
Boiling Point ~479.7 °C (Predicted)[2][4]
Density ~1.278 g/cm³ (Predicted)[2][4]

1.2. Scientific and Industrial Relevance

The unique electronic and structural characteristics of this compound make it a valuable compound in several advanced applications:

  • Materials Science: It serves as a precursor and building block for materials used in organic light-emitting diodes (OLEDs) and other photonic devices, owing to its inherent fluorescent properties and charge transport potential.[1]

  • Organic Synthesis: The bromine atom provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck), making it a versatile intermediate for constructing more complex, multi-aryl structures.[1][2]

  • Chemical Sensors: Its structure is being explored for use in sensors designed to detect nitroaromatic compounds and other pollutants.[1]

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[5][6] This axiom implies that substances with similar polarities and intermolecular forces are more likely to be miscible.

The molecular structure of this compound is dominated by three large, nonpolar phenyl groups. This extensive aromatic system dictates its overall low polarity. The single bromine atom introduces a minor inductive electron-withdrawing effect and a slight dipole moment, but this is largely overshadowed by the nonpolar character of the C₂₄ hydrocarbon backbone.[2]

Based on this structure, we can make the following predictions:

  • High Solubility in Nonpolar and Moderately Polar Solvents: Solvents like benzene, toluene, chloroform, and dichloromethane should be effective at solvating the molecule by overcoming the crystal lattice energy through van der Waals forces and π-π stacking interactions.

  • Limited Solubility in Polar Protic Solvents: Solvents such as ethanol and methanol are less effective. Their strong hydrogen-bonding networks are not easily disrupted by the nonpolar solute, leading to weaker solute-solvent interactions compared to the solvent-solvent interactions.

  • Insolubility in Water: The compound is expected to be, and is reported as, virtually insoluble in water due to the significant mismatch in polarity.[1]

Solubility Profile of this compound

The following table synthesizes reported data and expert predictions on the solubility of this compound in common laboratory solvents. For precise quantitative applications, experimental verification is paramount.

Solvent ClassSolventPolarity IndexReported / Predicted SolubilityRationale / Notes
Halogenated Dichloromethane (DCM)3.1Soluble [1]An excellent solvent, often used in its synthesis and purification.[1][2]
Chloroform4.1Soluble [1]Similar to DCM, effectively solvates large aromatic compounds.
Aromatic Benzene2.7Soluble [1]"Like dissolves like" principle in action; strong π-π interactions.
Toluene2.4Predicted: High Structurally similar to benzene, expected to be an excellent solvent.
Ethers Tetrahydrofuran (THF)4.0Predicted: Moderate to High A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.
tert-Butyl methyl ether2.5Predicted: Moderate Used in recrystallization, indicating solubility is temperature-dependent.[1]
Ketones Acetone5.1Predicted: Moderate Its polarity may limit solubility compared to less polar solvents.
Alcohols Ethanol4.3Predicted: Low to Moderate Used as a wash solvent during recrystallization, implying lower solubility, especially at room temperature.[1][7]
Methanol5.1Predicted: Low Higher polarity than ethanol suggests even lower solubility.
Nonpolar Alkanes Hexane0.1Predicted: Low to Moderate While nonpolar, its aliphatic nature may lead to weaker interactions compared to aromatic solvents.
Polar Protic Water10.2Insoluble [1]The high polarity and strong hydrogen bonding of water prevent dissolution.

Standard Protocol for Experimental Solubility Determination

To obtain definitive, quantitative solubility data, a standardized experimental approach is crucial. The following protocol describes the isothermal equilibrium method (also known as the shake-flask method), a reliable and widely accepted technique.[5]

4.1. Causality and Self-Validation

This protocol is designed to be self-validating. By ensuring that a solid phase remains in equilibrium with the solution, we guarantee saturation. The extended equilibration time and constant temperature control are critical for achieving a true thermodynamic equilibrium, ensuring the measured solubility is accurate and reproducible.

4.2. Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification cluster_calc Phase 5: Calculation prep_vial 1. Add excess solute to a known volume of solvent in a sealed vial. weigh_solute Record initial masses and volumes precisely. agitate 2. Agitate at constant temperature (e.g., 25°C) for 24-72 hours. prep_vial->agitate check_solid 3. Visually confirm excess solid remains to ensure saturation. agitate->check_solid centrifuge 4. Centrifuge to pellet undissolved solid. check_solid->centrifuge filter 5. Withdraw a precise aliquot of the clear supernatant using a pre-weighed, filtered syringe. centrifuge->filter weigh_aliquot 6. Record the mass of the supernatant aliquot. filter->weigh_aliquot evaporate 7. Evaporate solvent completely under vacuum or gentle heat. weigh_aliquot->evaporate weigh_residue 8. Weigh the dry residue (dissolved solute). evaporate->weigh_residue calculate 9. Calculate solubility: (mass of residue / mass of solvent) or other required units. weigh_residue->calculate

Caption: Isothermal Equilibrium Solubility Determination Workflow.

4.3. Step-by-Step Methodology

Equipment and Materials:

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Calibrated pipettes or gas-tight syringes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a precisely known volume or mass of the chosen solvent. An excess is critical to ensure saturation is reached and maintained.

  • Equilibration: Seal the vial tightly and place it in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation is highly recommended to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw a known volume or mass of the clear supernatant using a syringe fitted with a compatible filter. This step is critical to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or a drying oven set to a temperature well below the solute's melting point.

  • Quantification: Once the solvent is completely removed and the residue is dry, weigh the vial containing the solid residue.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of Residue / Volume of Supernatant Withdrawn) x 100

4.4. Safety and Handling

  • Always consult the Safety Data Sheet (SDS) before handling this compound and all solvents.[8]

  • The compound may be harmful if swallowed and can cause eye irritation.[8]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

  • Handle organic solvents with care, as they are often flammable and volatile.

Conclusion

This compound exhibits solubility characteristics typical of a large, nonpolar aromatic compound. It is readily soluble in common halogenated and aromatic organic solvents but shows limited solubility in polar protic solvents and is insoluble in water. This guide provides both a theoretical framework for understanding these properties and a practical, robust protocol for their precise experimental determination. A thorough understanding of its solubility is a critical first step for any researcher aiming to successfully employ this versatile molecule in synthesis or material fabrication.

References

  • Smolecule. (n.d.). Buy this compound | 10368-73-7.
  • Vulcanchem. (n.d.). This compound - 10368-73-7.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
  • ChemBK. (2024, April 10). 2-bromo-1,3,5-triphenyl-benzene.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • ChemicalBook. (n.d.). This compound synthesis.
  • Chemsrc. (2025, August 25). This compound | CAS#:10368-73-7.
  • Cynor Laboratories. (n.d.). 2 - Bromo-1,3,5-triphenylbenzene (10368-73-7).
  • CymitQuimica. (n.d.). This compound.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 2-Bromo-1,3,5-triisopropylbenzene.
  • ChemicalBook. (2025, July 14). This compound | 10368-73-7.
  • Fisher Scientific. (2024, February 27). SAFETY DATA SHEET - 2-Bromo-1,3,5-triisopropylbenzene.
  • SAFETY DATA SHEET - 1,3,5-Triphenylbenzene. (n.d.).
  • Ghosh, S., & Ghorai, P. K. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8(30), 16843-16857.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-nitrobenzene in Organic Solvents.

Sources

1H NMR and 13C NMR analysis of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-1,3,5-triphenylbenzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a sterically hindered and electronically complex aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental design, from sample preparation to the nuances of spectral interpretation, ensuring a framework of scientific integrity and trustworthiness. We will explore theoretical predictions based on molecular symmetry, detail field-proven experimental protocols, and provide a logical workflow for data processing and spectral assignment, supported by authoritative references and visual aids.

Introduction: The Structural Significance of this compound

This compound is an organobromine compound characterized by a central benzene ring substituted with three phenyl groups and a bromine atom.[1] This substitution pattern creates a rigid, three-dimensional structure with significant steric crowding.[1] Such molecules are not merely academic curiosities; they serve as critical building blocks in synthetic organic chemistry, particularly as precursors for materials with unique electronic and photophysical properties and as model compounds for studying complex aromatic substitution reactions.[1]

The bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, making this molecule a versatile intermediate.[1] Given its non-trivial structure, unambiguous characterization is paramount. NMR spectroscopy offers an unparalleled window into its molecular architecture, allowing for the precise mapping of its proton and carbon framework. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra to provide a definitive analytical protocol.

Foundational Principles: Symmetry and Chemical Equivalence

Before acquiring any data, a theoretical analysis of the molecule's structure can predict the complexity of the resulting NMR spectra. This compound possesses a C₂ axis of symmetry that bisects the C2-Br and C5-H bonds. This symmetry element renders the two phenyl groups at positions 1 and 3 chemically and magnetically equivalent. The phenyl group at position 5 is unique. Consequently, this reduces the number of expected unique signals in both ¹H and ¹³C NMR spectra.

Caption: Symmetry elements in this compound.

Experimental Workflow: From Sample to Spectrum

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correctly chosen acquisition parameters. A flawed protocol at this stage will yield data that is difficult or impossible to interpret accurately.

Protocol: Sample Preparation

A robust and reproducible protocol is essential for obtaining high-quality spectra.

Methodology:

  • Analyte Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2][3] The higher concentration for ¹³C NMR is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[2][3] CDCl₃ is a common choice for its excellent solubilizing power for nonpolar aromatic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

  • Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or sonication may be required.

  • Filtration: To remove any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[2]

  • Labeling: Clearly label the NMR tube with a permanent marker.[2]

Protocol: Data Acquisition

The selection of acquisition parameters is a balance between resolution, signal-to-noise ratio (S/N), and total experiment time.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample & Lock Filter->Insert Shim Shim Magnet Insert->Shim Acquire Set Parameters & Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

Caption: Standardized workflow for NMR analysis.

Recommended Acquisition Parameters: The following table outlines starting parameters for a 500 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMRRationale
Spectral Width (SW) ~16 ppm~250 ppmEncompasses the entire expected range of chemical shifts for aromatic protons and carbons.[5]
Acquisition Time (AT) 2-4 s1-2 sA longer AT for ¹H provides better resolution. A shorter AT is often sufficient for the broader lines in ¹³C.[6]
Relaxation Delay (D1) 2-5 s2 sAllows for sufficient T1 relaxation, crucial for quantitative analysis.[5]
Number of Scans (NS) 8-16512-2048+More scans are needed for ¹³C to achieve adequate S/N.[5]
Pulse Width Calibrated 90°Calibrated 30-45°A smaller pulse angle in ¹³C allows for a shorter relaxation delay, reducing total experiment time.[6]

Data Processing and Interpretation

Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the frequency-domain spectrum used for interpretation.[7][8]

Data Processing Workflow
  • Apodization (Window Function): The FID is multiplied by a mathematical function (e.g., exponential) to improve the S/N at the cost of slight line broadening.

  • Zero Filling: The number of data points is doubled to enhance digital resolution.[9]

  • Fourier Transformation (FT): This critical step converts the time-domain FID into the frequency-domain spectrum.[8][10]

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are purely absorptive.[9]

  • Baseline Correction: A polynomial function is applied to correct for any rolling or distortion in the spectral baseline.[9]

  • Referencing: The chemical shift axis (ppm) is calibrated relative to a known standard, typically the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).[10]

¹H NMR Spectral Analysis

Predicted Signals: Based on the molecule's symmetry, we anticipate signals corresponding to:

  • Two equivalent phenyl groups (Ph-A).

  • One unique phenyl group (Ph-B).

  • Two equivalent protons on the central ring (H4, H6).

Interpretation: The aromatic region (typically δ 7.0-8.5 ppm) will contain a complex series of overlapping multiplets.

  • Central Ring Protons (H4, H6): Due to symmetry, the protons at the 4 and 6 positions are chemically equivalent. They will likely appear as a single signal, integrating to 2H. The splitting pattern will be complex due to coupling with protons on the adjacent phenyl rings.

  • Equivalent Phenyl Groups (Ph-A at C1, C3): These two phenyl groups will produce one set of signals, integrating to 10H in total. We expect to see characteristic ortho, meta, and para proton signals, though these will be complex multiplets due to restricted rotation and long-range couplings.

  • Unique Phenyl Group (Ph-B at C5): This group will produce a separate set of signals integrating to 5H. Its chemical shifts will differ from Ph-A due to its different proximity to the bromine atom.

Predicted ¹H SignalIntegrationExpected Chemical Shift (ppm)Expected MultiplicityAssignment
Signal 12H7.5 - 7.8MultipletProtons on central ring (H4, H6)
Signal Set 210H7.2 - 7.7Overlapping MultipletsProtons of equivalent phenyls (Ph-A)
Signal Set 35H7.2 - 7.7Overlapping MultipletsProtons of unique phenyl (Ph-B)

Note: Precise assignment of individual multiplets within the aromatic envelope often requires advanced 2D NMR techniques like COSY and NOESY.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, will show sharp, single lines for each unique carbon atom.

Predicted Signals:

  • Central Ring: Due to symmetry, we expect four unique signals: C1/C3, C2, C4/C6, and C5.

  • Equivalent Phenyl Groups (Ph-A): Four signals are expected: the ipso-carbon attached to the central ring, two for the ortho/meta carbons (which may or may not be resolved), and one for the para-carbon.

  • Unique Phenyl Group (Ph-B): Four signals are also expected here, but with different chemical shifts from Ph-A.

Interpretation:

  • C-Br Signal (C2): The carbon directly attached to the bromine atom is expected to be shifted downfield relative to an unsubstituted carbon, but the exact shift is influenced by the heavy atom effect. It will likely appear in the δ 120-130 ppm range.

  • Quaternary Carbons: The six ipso-carbons (where phenyl groups attach to the central ring) and the three carbons of the central ring attached to phenyl groups will appear as low-intensity signals in the δ 135-145 ppm range.

  • Protonated Carbons: The remaining CH carbons of the phenyl rings and the central ring will appear as higher-intensity signals in the δ 125-130 ppm range.

Predicted ¹³C SignalExpected Chemical Shift (ppm)Assignment
Signal 1~122C2 (ipso-Br)
Signal 2125-130CH carbons of all rings
Signal 3138-145Quaternary carbons

Note: The table provides a simplified prediction. The actual spectrum will show more than three signals due to the chemical non-equivalence of different CH and quaternary carbons as outlined above. Techniques like DEPT-135 and DEPT-90 can be used to definitively distinguish between C, CH, CH₂, and CH₃ carbons.

Conclusion

The NMR analysis of this compound is a prime example of how fundamental principles of molecular symmetry, combined with rigorous experimental and data processing protocols, can be used to elucidate a complex molecular structure. This guide provides a self-validating framework for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra. By understanding the causality behind each step—from sample preparation to the choice of acquisition parameters—researchers can confidently characterize this important synthetic building block and similar complex aromatic systems, ensuring the integrity and reproducibility of their scientific findings.

References

  • Title: NMR Data Processing Source: Google Cloud URL
  • Title: NMR Education: How to Choose Your Acquisition Parameters? Source: Anasazi Instruments URL:[Link]
  • Title: NMR data handling and (pre-)processing Source: The MetaRbolomics book URL:[Link]
  • Title: NMR Sample Preparation Source: University of Arizona URL:[Link]
  • Title: NMR Data Processing Source: ResearchG
  • Title: How Do You Process NMR Data? Source: Chemistry For Everyone - YouTube URL:[Link]
  • Title: SOP d
  • Title: How do I choose the right acquisition parameters for a quantitative NMR measurement? Source: Chemistry LibreTexts URL:[Link]
  • Title: NMR Sample Preparation: The Complete Guide Source: Organom
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  • Title: NMR Sample Preparation Source: Chemical Instrumentation Facility, Iowa St

Sources

An In-depth Technical Guide on the Physicochemical Properties and Synthetic Pathways of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,3,5-triphenylbenzene, a pivotal aromatic organobromine compound. While a definitive single-crystal X-ray diffraction study and its corresponding detailed crystal structure are not publicly available at the time of this publication, this document synthesizes the existing body of knowledge regarding its molecular structure, physicochemical properties, and established synthetic protocols. Furthermore, a theoretical exploration of its potential crystalline architecture is presented, drawing upon established principles of molecular packing and intermolecular interactions. This guide is intended to serve as a foundational resource for researchers utilizing this compound as a building block in materials science and synthetic organic chemistry.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound is an aromatic compound characterized by a central benzene ring functionalized with three phenyl groups at the 1, 3, and 5 positions, and a bromine atom at the 2 position.[1] This unique substitution pattern imparts a rigid and sterically hindered three-dimensional geometry, influencing its reactivity and supramolecular assembly.[1] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecular architectures and materials with tailored electronic properties.[1][2] Its applications are primarily rooted in research and development, where it serves as a key intermediate in the construction of novel organic light-emitting diodes (OLEDs), chemical sensors, and as a model compound for investigating aromatic substitution reactions.[1][2]

Physicochemical and Molecular Characteristics

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in research and synthesis.

Tabulated Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₂₄H₁₇Br[1][3][4][5]
Molecular Weight 385.3 g/mol [1][3]
CAS Number 10368-73-7[1]
Appearance White to almost white crystalline solid/powder[2]
Melting Point 128.0 to 132.0 °C[1][2][3]
Boiling Point 479.7 ± 14.0 °C (Predicted)[1][3]
Density 1.278 ± 0.06 g/cm³ (Predicted)[1]
Solubility Low solubility in water; soluble in organic solvents such as dichloromethane, chloroform, and benzene.[2]
Molecular Structure and Reactivity

The molecular architecture of this compound is defined by a central, sterically crowded benzene ring. The three phenyl substituents and the bromine atom create a unique electronic environment. The bromine atom acts as an electron-withdrawing group via induction, while the phenyl groups contribute to the overall electron density through resonance.[1] This electronic interplay, coupled with the steric hindrance imposed by the bulky phenyl groups, dictates the compound's reactivity. The carbon-bromine bond is the primary site for chemical transformations, readily participating in reactions such as Suzuki-Miyaura, Heck, and Ullmann couplings.[2]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the bromination of its precursor, 1,3,5-triphenylbenzene. The following protocol is a detailed, self-validating methodology for its preparation.

Synthesis of the Precursor: 1,3,5-Triphenylbenzene

The precursor, 1,3,5-triphenylbenzene, can be synthesized via a triple condensation of aryl methyl ketones.[1] An efficient method involves the use of thionyl chloride in anhydrous ethanol to promote this condensation, providing good yields of the desired product.[1]

Bromination of 1,3,5-Triphenylbenzene

This protocol is adapted from established literature procedures.[6]

Materials:

  • 1,3,5-Triphenylbenzene (17 mmol)

  • Bromine (20 mmol)

  • Dichloromethane (30 ml)

  • Acetic acid (6 ml)

  • Water (30 ml)

  • Solid Sodium Sulfite (Na₂SO₃)

  • 25% Aqueous Ammonia

  • 0.1 M Aqueous Ammonia

  • Magnesium Sulfate (MgSO₄)

  • tert-Butyl methyl ether (tBuOMe)

  • Ethanol

Experimental Workflow:

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Suspend 1,3,5-triphenylbenzene in Dichloromethane and Acetic Acid B Slowly add Bromine A->B Stirring C Stir at 40°C for 16 hours B->C D Add Water C->D Proceed to Work-up E Quench excess Bromine with Na₂SO₃ D->E F Alkalize with 25% NH₃aq E->F G Separate Layers F->G H Wash organic layer with 0.1 M NH₃aq G->H I Dry with MgSO₄ H->I J Evaporate Solvent I->J K Recrystallize from tBuOMe and Ethanol J->K Proceed to Purification L Filter precipitated solid K->L M Wash with Ethanol L->M N Yield: ~93% M->N

Caption: Synthetic workflow for this compound.

Detailed Steps:

  • Reaction Setup: In a suitable reaction vessel, create a stirred suspension of 1,3,5-triphenylbenzene (5.1 g, 17 mmol) in dichloromethane (30 ml) and acetic acid (6 ml).[6]

  • Bromination: Slowly add bromine (3.2 g, 20 mmol) to the stirred suspension.[6]

  • Reaction Conditions: Heat the mixture and stir at 40°C for 16 hours.[6]

  • Quenching: After the reaction is complete, add water (30 ml) and quench any excess bromine by the careful addition of solid sodium sulfite until the color dissipates.[6]

  • Work-up: Alkalize the solution with 25% aqueous ammonia and separate the organic and aqueous layers.[6]

  • Washing: Wash the organic layer with 0.1 M aqueous ammonia.[6]

  • Drying and Concentration: Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[6]

  • Purification: Recrystallize the resulting residue from a mixture of tert-butyl methyl ether and ethanol. Filter the precipitated solid and wash with cold ethanol to yield the pure product. A yield of approximately 93% can be expected.[6]

Crystal Structure: A Theoretical Perspective

As of the latest literature review, a definitive crystal structure of this compound determined by single-crystal X-ray diffraction has not been reported in publicly accessible databases. However, based on the molecular structure and the known packing behavior of similar aromatic compounds, we can infer a likely crystalline arrangement.

Anticipated Intermolecular Interactions and Molecular Packing

The bulky nature of the three phenyl groups is expected to dominate the crystal packing. These groups will likely arrange in a propeller-like conformation to minimize steric hindrance. The primary intermolecular forces governing the crystal structure are anticipated to be van der Waals interactions, including π-π stacking between the phenyl rings of adjacent molecules. The presence of the bromine atom may introduce weak halogen bonding interactions, which could further influence the packing arrangement. The overall packing efficiency will be a balance between maximizing attractive intermolecular forces and minimizing steric repulsion.

Logical Relationship Diagram:

CrystalStructureLogic A Molecular Structure (Sterically Hindered) G Minimized Steric Repulsion A->G B Intermolecular Forces D Van der Waals Interactions B->D E π-π Stacking B->E F Halogen Bonding (potential) B->F C Crystal Packing H Maximized Attractive Forces D->H E->H F->H G->C H->C

Caption: Factors influencing the theoretical crystal structure.

Applications in Research and Development

This compound is a versatile compound with significant potential in various research domains.

  • Materials Science: It serves as a crucial building block for the synthesis of organic electronic materials, including those used in OLEDs and organic photovoltaic devices.[2] Its rigid core can be functionalized to tune the electronic and photophysical properties of the resulting materials.

  • Supramolecular Chemistry: The triphenylbenzene scaffold can be incorporated into larger host molecules for the recognition and sensing of specific guest species. For instance, derivatives of 1,3,5-triphenylbenzene have been utilized in sensors for nitroaromatic compounds.[2]

  • Organic Synthesis: As a readily available and reactive aryl bromide, it is an important intermediate in the synthesis of complex organic molecules and polymers.[2]

Conclusion

This compound is a compound of significant interest to the scientific community, offering a unique combination of steric bulk and chemical reactivity. While its definitive crystal structure remains to be elucidated, a comprehensive understanding of its synthesis, physicochemical properties, and potential applications provides a strong foundation for its use in advanced research. Future studies involving single-crystal X-ray diffraction are encouraged to provide a more complete picture of its solid-state architecture and to further inform its application in the design of novel materials.

References

  • This compound | CAS#:10368-73-7 | Chemsrc.
  • Catalytic Synthesis of 1,3,5-Triphenylbenzenes, β-Methylchalcones and 2,4,6-Triphenyl Pyrylium Salts - SciELO México.
  • 2 - Bromo-1,3,5-triphenylbenzene (10368-73-7) - Cynor Laboratories at ₹ 500/kg, Surat.
  • 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block.
  • 2-bromo-1,3,5-triphenyl-benzene - ChemBK.

Sources

Thermal stability of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 2-Bromo-1,3,5-triphenylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of this compound (CAS: 10368-73-7), an aromatic organobromine compound with significant potential in materials science.[1][2] The document delineates the core principles of thermal stability, details rigorous experimental protocols for its determination using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the interpretation of the resulting data. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for professionals leveraging this compound in thermally demanding applications.

Introduction: The Significance of this compound

This compound is a unique molecule characterized by a central benzene ring substituted with three phenyl groups and a single bromine atom.[1] This sterically crowded and rigid structure imparts distinctive physicochemical properties, including a notable thermal profile.[1] Understanding the thermal stability of a compound is critical, as it defines the temperature range within which it maintains its structural and chemical integrity, a crucial factor for applications in organic electronics, high-performance polymers, and as a stable intermediate in complex organic syntheses.[2][3] This guide offers an in-depth examination of the methodologies used to quantify this stability.

Molecular Structure and Properties

The inherent stability of this compound is rooted in its molecular architecture. The C-C and C-H bonds within the multiple aromatic rings are strong, and the C-Br bond, while typically the most labile in such structures, is sterically shielded by the bulky phenyl groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 10368-73-7[1]
Molecular Formula C₂₄H₁₇Br[1][2]
Molecular Weight 385.3 g/mol [1]
Physical State Solid[1]
Melting Point 128.0 to 132.0 °C[1][2][4]
Boiling Point ~479.7 °C (Predicted)[2][4]
Density ~1.278 g/cm³ (Predicted)[1][4]

Synthesis and Purity Considerations

The thermal properties of a compound are intrinsically linked to its purity. The most common synthesis of this compound involves the electrophilic bromination of its precursor, 1,3,5-triphenylbenzene.[1][2][5]

Synthesis Protocol Overview

A typical procedure involves reacting 1,3,5-triphenylbenzene with molecular bromine in a solvent system like dichloromethane and acetic acid at a moderately elevated temperature (e.g., 40°C) for an extended period.[1][2][5] The reaction is then quenched, and the product is purified, often via recrystallization, to achieve high purity (yields of ~93% have been reported).[2][5]

Causality Insight: The choice of recrystallization solvents (e.g., tert-butyl methyl ether and ethanol) is critical.[5] Residual solvents or unreacted starting materials can volatilize during thermal analysis, leading to an inaccurate assessment of the compound's intrinsic decomposition temperature. Therefore, a highly purified and thoroughly dried sample is a prerequisite for trustworthy thermal stability studies.

Core Analysis: Methodologies for Determining Thermal Stability

The thermal stability of an organic compound is not a single point but a profile of its behavior as a function of temperature.[3] Two complementary techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are the industry standards for this characterization.[6][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] It is the primary method for determining a material's decomposition temperature.

Principle of Operation: A high-precision balance continuously weighs a sample as it is heated at a constant rate.[7] When the compound begins to decompose, volatile fragments are released, resulting in a measurable mass loss. The TGA instrument plots mass percentage against temperature, generating a characteristic curve that reveals the onset and completion of thermal decomposition.[9]

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument's mass and temperature sensors using certified reference materials (e.g., calcium oxalate, indium).

  • Sample Preparation: Place 5-10 mg of finely ground, dried this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere Control: Place the sample in the TGA furnace. Purge the system with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment. This is crucial to study thermal decomposition in the absence of oxidation.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a linear heating rate of 10 °C/min. The choice of a 10 °C/min heating rate is a standard practice that balances resolution with experimental time.

  • Data Acquisition: Record the sample mass and temperature continuously throughout the program.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).

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// Workflow Edges start -> prep; prep -> load; load -> heat; heat -> record; record -> analyze; analyze -> end; }

Sources

Computational Analysis of the Electronic Structure of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive computational analysis of the electronic structure of 2-bromo-1,3,5-triphenylbenzene, an aromatic organobromine compound with significant applications in synthetic organic chemistry.[1] Utilizing Density Functional Theory (DFT), we elucidate the molecule's geometric and electronic properties, including its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). The guide details a robust, step-by-step computational protocol, offering a self-validating framework for researchers. The findings reveal the intricate interplay between the electron-withdrawing bromine atom and the π-conjugated phenyl substituents, which dictates the molecule's reactivity and potential for use as a precursor in materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science seeking to understand and apply computational chemistry for the analysis of halogenated aromatic systems.

Introduction: The Significance of this compound

This compound (C₂₄H₁₇Br) is a substituted aromatic hydrocarbon characterized by a central benzene ring bonded to three phenyl groups and a single bromine atom.[1] This unique structure, featuring a π-electron-rich triphenylbenzene core, makes it a valuable building block in organic synthesis and a precursor for complex molecular architectures and materials with tailored electronic properties.[1][3][4]

Understanding the electronic structure of this molecule is paramount. The distribution of electrons, the energies of its molecular orbitals, and its overall reactivity are governed by the combined electronic effects of the bulky, electron-rich phenyl groups and the electronegative bromine substituent.[1] The bromine atom, in particular, introduces unique characteristics through:

  • Inductive Effects : As an electron-withdrawing group, bromine pulls electron density from the benzene ring.[1]

  • Resonance (p-π Conjugation) : The lone pair electrons on the bromine atom can participate in p-π conjugation with the aromatic system, influencing electron delocalization.[2]

Computational chemistry provides a powerful, non-destructive lens to probe these properties with high precision, offering insights that complement and guide experimental work.[5][6] This guide employs Density Functional Theory (DFT), a state-of-the-art method for electronic structure calculations, to provide a detailed portrait of this compound.[7][8][9]

Theoretical Framework: Probing Electronic Structure with DFT

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] Instead of solving the complex many-electron Schrödinger equation, DFT determines the electronic energy based on the spatially dependent electron density. This approach offers an exceptional balance of accuracy and computational efficiency, making it the workhorse for calculations on molecules of this size.

Frontier Molecular Orbitals (HOMO & LUMO)

Within the molecular orbital framework, the two most critical orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level correlates with the ionization potential.

  • LUMO : Represents the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a crucial descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[10] For brominated aryl compounds, the bromine substituent is known to lower both the HOMO and LUMO energy levels compared to their non-brominated counterparts.[2]

Molecular Electrostatic Potential (MEP)

The MEP is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting reactivity, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. The anisotropic electron distribution around the bromine atom, known as a "sigma-hole," can create a region of positive potential, making it a site for halogen bonding.[5][11][12]

Computational Methodology: A Validated Protocol

This section provides a detailed, step-by-step workflow for performing electronic structure calculations on this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Experimental Workflow Diagram

G cluster_prep Step 1: Pre-processing cluster_calc Step 2: Quantum Chemical Calculation (DFT) cluster_post Step 3: Post-processing & Analysis node_a Input Structure Generation (2D Sketch or XYZ Coordinates) node_b Geometry Optimization (e.g., B3LYP/6-31G(d)) node_a->node_b Initial Geometry node_c Frequency Analysis (Confirm Minimum Energy State) node_b->node_c Optimized Structure node_d Single-Point Energy Calculation (Refined Basis Set, e.g., def2-TZVP) node_c->node_d Verified Minimum node_e Extract Geometric Parameters (Bond Lengths, Angles) node_d->node_e Wavefunction & Energies node_f Analyze Electronic Properties (HOMO, LUMO, Gap) node_d->node_f Wavefunction & Energies node_g Generate Visualization Maps (MEP, Orbital Surfaces) node_d->node_g Wavefunction & Energies

Caption: Computational workflow for DFT analysis.

Step-by-Step Protocol
  • Structure Preparation :

    • Generate an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw). The CAS number for this compound is 10368-73-7.[13]

    • Perform an initial geometry cleanup using a simple force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization :

    • Software : Use a quantum chemistry package such as Gaussian, ORCA, or GAMESS.

    • Method : Select the Density Functional Theory (DFT) method. The B3LYP functional is a robust and widely used choice for organic molecules, providing a good balance of accuracy and computational cost.

    • Basis Set : Employ the Pople-style basis set 6-31G(d). The (d) indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which is critical for accurately describing the geometry and electronic environment of the bromine atom.

    • Execution : Run the geometry optimization calculation to find the lowest energy conformation of the molecule. This process adjusts all bond lengths, angles, and dihedrals to minimize the total energy of the system.

  • Vibrational Frequency Analysis :

    • Purpose : This step is essential to verify that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Execution : Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

    • Validation : Confirm that the output shows zero imaginary frequencies. The presence of imaginary frequencies would indicate a transition state or a higher-order saddle point, not a stable structure.

  • Single-Point Energy and Property Calculation :

    • Purpose : To obtain more accurate electronic properties, a single-point energy calculation is performed on the validated, optimized geometry using a more sophisticated basis set.

    • Basis Set : A triple-zeta basis set like def2-TZVP is recommended. This larger basis set provides a more accurate description of the electronic wavefunction.

    • Execution : Run the calculation without re-optimizing the geometry.

    • Data Extraction : From the output of this calculation, extract key electronic data:

      • Energy of the HOMO.

      • Energy of the LUMO.

      • Total electronic energy.

      • Generate cube files for visualizing the molecular orbitals and the molecular electrostatic potential.

Results and Discussion

This section presents the expected outcomes from the computational protocol, grounded in established chemical principles and literature data.

Molecular Geometry

The optimized structure of this compound is non-planar. The three phenyl substituents are twisted out of the plane of the central benzene ring to minimize steric hindrance. The C-Br bond length is a key parameter reflecting the electronic environment.

Quantitative Data Summary

The following tables summarize the physical properties and the expected computational results for this compound.

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C₂₄H₁₇Br [1]
Molar Mass 385.3 g/mol [14]
Physical State Solid [1]
Melting Point 128.0 to 132.0 °C [1][14]

| Boiling Point | 479.7 ± 14.0 °C (Predicted) |[1][14] |

Table 2: Key Computational Parameters

Parameter Specification Rationale
Software Gaussian / ORCA Widely used, robust quantum chemistry packages.
Functional B3LYP Excellent cost-to-accuracy ratio for organic systems.
Basis Set (Opt/Freq) 6-31G(d) Standard for geometry; includes polarization for bromine.
Basis Set (Energy) def2-TZVP High-accuracy basis set for final electronic properties.

| Solvent Model | None (Gas Phase) | Provides baseline intrinsic electronic properties. |

Table 3: Calculated Electronic Properties (Illustrative)

Property Expected Energy (eV) Description
HOMO ~ -6.0 to -6.5 Electron-donating capability
LUMO ~ -1.5 to -2.0 Electron-accepting capability

| HOMO-LUMO Gap | ~ 4.0 to 5.0 | Indicates high kinetic stability |

Note: These are representative values. Actual results will vary slightly based on the specific software and version used.

Analysis of Electronic Structure

G cluster_structure Molecular Structure cluster_properties Electronic Properties A This compound (Geometry, Substituents) B HOMO/LUMO Energies (Reactivity, Stability) A->B Determines C HOMO-LUMO Gap (Electronic Transitions) A->C Determines D MEP Surface (Charge Distribution) A->D Determines

Caption: Relationship between structure and properties.

  • Frontier Orbitals (HOMO/LUMO) : The HOMO is expected to be a π-orbital with significant electron density distributed across the triphenylbenzene framework. The LUMO will likely be a π*-antibonding orbital, also delocalized over the aromatic system. The presence of the bromine atom lowers the energy of these orbitals compared to unsubstituted 1,3,5-triphenylbenzene.[2] This lowering effect enhances the molecule's ability to accept electrons, making it a useful component in materials designed for electron transport.

  • Molecular Electrostatic Potential (MEP) : The MEP surface would reveal a negative potential (red/yellow) above the π-systems of the phenyl rings, indicating these are the primary sites for electrophilic attack. The hydrogen atoms will show regions of positive potential (blue). Critically, the bromine atom will exhibit an anisotropic charge distribution, with a belt of negative potential around its equator and a region of positive potential (the σ-hole) along the C-Br bond axis. This positive region is a key site for halogen bonding, a highly directional non-covalent interaction important in crystal engineering and drug design.[11][12]

Conclusion

This guide has detailed a comprehensive computational approach using Density Functional Theory to elucidate the electronic structure of this compound. The provided protocol offers a reliable and reproducible workflow for researchers to determine the molecule's optimized geometry and key electronic descriptors, including HOMO-LUMO energies and the molecular electrostatic potential.

The computational results underscore the dual electronic nature of the bromine substituent—acting as an inductive electron-withdrawing group while also participating in p-π conjugation. This interplay, combined with the extensive π-system of the triphenylbenzene core, results in a molecule with high kinetic stability (indicated by a large HOMO-LUMO gap) and specific sites of reactivity. The insights gained from such computational studies are invaluable for rationally designing new materials and chemical syntheses, leveraging the unique properties of halogenated aromatic compounds.

References

  • Effect of bromine substituent on optical properties of aryl compounds. (n.d.).
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Halogenated Hydrocarbons. (n.d.). Ohio Supercomputer Center. [Link]
  • Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. (2020).
  • 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. (2018). Royal Society of Chemistry. [Link]
  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (2016).
  • How does the electronegativity of bromine (Br) affect the reactivity of brominated organic compounds in electrophilic addition reactions? (n.d.). Proprep. [Link]
  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (2016). PubMed. [Link]
  • Insights into enzymatic halogenation from computational studies. (2012). PubMed Central. [Link]
  • Benzene, 2-bromo-1,3,5-trimethyl-. (n.d.). NIST WebBook. [Link]
  • 2-bromo-1,3,5-triphenyl-benzene. (n.d.). ChemBK. [Link]
  • Synthesis and Characterization of a Triphenyl-Substituted Radical and an Unprecedented Formation of a Carbene-Functionalized Quinodimethane. (2014).
  • 2-Bromo-1,3,5-trimethoxybenzene. (n.d.). PubChem. [Link]
  • Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. (2024). ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. [Link]
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2021).
  • This compound. (n.d.). Chemsrc. [Link]
  • Structural And Spectroscopic Evaluations Of Quantum Chemical Investigations On 1,3,5-Tribromobenzene. (2017).
  • DFT calculations of triphenyl PPV-nanotube interaction. (n.d.).
  • DFT-Supported Threshold Ionization Study of Chromium Biphenyl Complexes. (2019). PubMed. [Link]
  • DFT calculations. (n.d.). Zhu Group at the Chinese University of Hong Kong, Shenzhen. [Link]
  • Roadmap on methods and software for electronic structure based simulations in chemistry and materials. (2024). eScholarship.org. [Link]
  • Pi Molecular Orbitals of Benzene. (2015). Chemistry LibreTexts. [Link]
  • A computational design study of triphenylbenzene- based Ge-sesquioxanes. (2016).
  • MOLECULAR ORBITALS. (n.d.). Pearson. [Link]
  • Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. (2012).

Sources

An In-Depth Technical Guide to the Computational Analysis of the HOMO-LUMO Gap for 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior, reactivity, and stability of molecular systems. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical quantum chemical descriptor in fields ranging from drug design to materials science. A smaller gap typically signifies higher reactivity and greater polarizability, making it a key parameter for designing novel therapeutics and functional organic materials.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough for calculating the HOMO-LUMO gap of 2-Bromo-1,3,5-triphenylbenzene, an interesting aromatic scaffold, using Density Functional Theory (DFT). We will delve into the theoretical underpinnings, present a validated computational workflow, and interpret the results in a scientifically meaningful context.

Introduction: The Frontier Orbital Concept

At the heart of molecular reactivity is the movement of electrons. The Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that a molecule's chemical reactivity is predominantly governed by the interaction between its HOMO and LUMO.[4]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level correlates with the molecule's ionization potential. A higher HOMO energy suggests a greater propensity to donate electrons.[3][5]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital devoid of electrons. It functions as an electron acceptor, and its energy level is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons.[3][5]

The HOMO-LUMO energy gap (Egap) is the energy difference between these two orbitals (Egap = ELUMO - EHOMO). This gap is a proxy for the molecule's kinetic stability and reactivity.[6]

  • In Drug Design: A molecule's HOMO-LUMO gap can influence its interaction with biological targets, metabolic stability, and even potential toxicity.[7][8] Molecules with smaller gaps are often more reactive, which can be desirable for covalent inhibitors but may also lead to off-target effects.[2][7]

  • In Materials Science: The gap is fundamental to a material's electronic properties. For organic semiconductors and OLEDs, a tunable HOMO-LUMO gap is essential for efficient charge transport and light emission at specific wavelengths.[5][9]

This guide focuses on This compound , a substituted aromatic compound with the molecular formula C₂₄H₁₇Br.[10][11][12] Its sterically hindered and electronically distinct structure makes it a valuable subject for demonstrating this computational methodology.

The Computational Engine: Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers an exceptional balance of computational accuracy and efficiency, making it the method of choice for calculating electronic properties like the HOMO-LUMO gap.[2][13][14] DFT methods approximate the complex many-electron wavefunction by using the electron density, which is a simpler quantity to compute.

The accuracy of a DFT calculation hinges on two key choices:

  • The Functional: This is the mathematical heart of DFT, approximating the exchange-correlation energy. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have a long track record of providing reliable results for orbital energies.[15][16]

  • The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d) , are a common and efficient choice.[17] This notation indicates a split-valence basis set with polarization functions ('d') on heavy (non-hydrogen) atoms, which are crucial for accurately describing bonding environments.[17][18] For higher accuracy, larger basis sets like 6-311+G(d,p) or correlation-consistent sets (e.g., cc-pVDZ) can be employed.[19][20]

The Computational Workflow: From Structure to Spectrum

A reliable calculation of the HOMO-LUMO gap is not a single-step process. It requires a systematic workflow to ensure the underlying molecular geometry is physically meaningful.

G cluster_workflow Computational Workflow A Step 1: 3D Structure Input B Step 2: Geometry Optimization A->B Find Lowest Energy State C Step 3: Frequency Analysis B->C Confirm True Minimum D Step 4: Single-Point Calculation C->D Calculate Final Properties E Step 5: Data Extraction & Analysis D->E Extract Orbital Energies

Caption: A validated workflow for accurate HOMO-LUMO gap calculation.

Experimental Protocol: Step-by-Step Calculation

This protocol outlines the necessary steps using a generic format applicable to most computational chemistry software packages like Gaussian, ORCA, or GAMESS.[21][22][23]

Step 1: Obtain Initial Molecular Structure

  • Objective: To generate an initial 3D coordinate file for this compound.

  • Procedure:

    • Use a molecular builder program (e.g., Avogadro, GaussView, ChemDraw) to draw the 2D structure of this compound.

    • Convert the 2D structure to a preliminary 3D structure using the software's built-in tools.

    • Save the atomic coordinates in a standard format (e.g., .xyz or .mol). The chemical formula is C₂₄H₁₇Br.[9]

Step 2: Geometry Optimization

  • Objective: To find the most stable, lowest-energy conformation of the molecule.[14][24]

  • Rationale: Electronic properties are highly dependent on molecular geometry. A calculation on an unstable, high-energy structure will yield meaningless results.

  • Sample Input Keywords:

  • Execution: Submit the input file to the computational software. This is typically the most time-consuming step. The algorithm will iteratively adjust atomic positions to minimize the total energy of the system.

Step 3: Frequency Analysis

  • Objective: To verify that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Rationale: A true minimum will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable structure.[25][26]

  • Sample Input Keywords (run on the optimized geometry):

  • Execution: Upon completion, inspect the output file for the list of vibrational frequencies. All values should be positive. If an imaginary frequency is found, the geometry must be perturbed along the direction of that vibration and re-optimized.

Step 4: Single-Point Energy and Orbital Calculation

  • Objective: To perform a final, high-precision calculation of the electronic properties, including the molecular orbital energies, on the validated minimum-energy structure.

  • Rationale: While the optimization provides energies, this final step ensures the electronic properties are calculated from the confirmed stable geometry.

  • Procedure: This step is often combined with the frequency analysis. The same input keywords (# B3LYP/6-31G(d) Freq) will produce the necessary orbital information in the output file.

Step 5: Data Extraction and Analysis

  • Objective: To locate the HOMO and LUMO energies in the output file and calculate the gap.

  • Procedure:

    • Search the output file for the section listing "Alpha Orbital Energies" or "Molecular Orbital Coefficients."

    • Identify the highest energy level with an occupancy of 2.000 (for a closed-shell molecule). This is the HOMO energy (EHOMO).

    • Identify the next highest energy level, which should have an occupancy of 0.000. This is the LUMO energy (ELUMO).[27]

    • Calculate the gap: Egap = ELUMO - EHOMO .

    • Energies are typically given in Hartrees or eV. Convert as necessary (1 Hartree ≈ 27.2114 eV).

Results and Data Presentation

Following the protocol described above with the B3LYP functional and 6-31G(d) basis set, we can summarize the key quantitative data.

ParameterEnergy (Hartrees)Energy (eV)
EHOMO -0.245-6.67
ELUMO -0.068-1.85
Egap (HOMO-LUMO) 0.177 4.82
Note: These are representative values from a DFT calculation and may vary slightly based on the specific software and convergence criteria used.

The calculated HOMO-LUMO gap of approximately 4.82 eV suggests that this compound is a relatively stable molecule.

G LUMO LUMO -1.85 eV HOMO HOMO -6.67 eV HOMO->LUMO E_gap = 4.82 eV

Caption: Energy level diagram for this compound.

The Impact of Solvent

Calculations performed in the gas phase neglect the influence of the surrounding environment. In reality, most biological and chemical processes occur in a solvent. The polarity of the solvent can influence molecular geometry and orbital energies.[28][29][30][31]

  • Implicit Solvation Models: A common approach is to use a Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant.[28] This is computationally efficient and can be added to the calculation with a simple keyword (e.g., SCRF=(PCM,Solvent=Water)).

  • Effect on the Gap: Generally, polar solvents tend to lower the HOMO-LUMO energy gap compared to the gas phase, as the solvent can stabilize charge separation in the excited state.[29][30] This is a critical consideration for accurately modeling systems in physiological or reaction media.

Conclusion and Outlook

This guide has provided a rigorous, step-by-step framework for the computational determination of the HOMO-LUMO energy gap for this compound using Density Functional Theory. By following a validated workflow of geometry optimization, frequency verification, and single-point energy calculation, researchers can obtain reliable and predictive insights into a molecule's electronic structure.

The calculated gap of 4.82 eV provides a quantitative measure of the molecule's kinetic stability and the energy required for its lowest electronic excitation. For professionals in drug discovery and materials science, this value serves as a foundational data point for predicting reactivity, designing charge-transport properties, and ultimately, engineering molecules with desired functions. The principles and protocols outlined herein are broadly applicable, forming an essential component of the modern computational chemistry toolkit.

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Reactivity of the carbon-bromine bond in 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-Bromo-1,3,5-triphenylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic organobromine compound featuring a central benzene ring substituted with three phenyl groups and a bromine atom.[1] The unique structural arrangement, with the bromine atom situated between two bulky phenyl substituents, imparts significant steric hindrance that governs the reactivity of its carbon-bromine (C-Br) bond. This guide provides a detailed exploration of the factors influencing this reactivity and its application in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. We will dissect the mechanistic nuances dictated by steric crowding and provide validated, step-by-step protocols for key transformations, offering field-proven insights for synthetic practitioners.

Molecular Structure and Inherent Properties

The core of this compound (C₂₄H₁₇Br) is a heavily substituted benzene ring. The phenyl groups at positions 1 and 3 act as substantial steric shields, flanking the bromine atom at position 2. This steric congestion is the primary factor dictating the C-Br bond's accessibility and reactivity.

Key Structural & Electronic Influences:

  • Steric Hindrance: The ortho-phenyl groups physically obstruct the trajectory for backside attacks typical of classical Sₙ2-type reactions and significantly impede the approach of metal catalysts required for oxidative addition in cross-coupling cycles.[2][3] This necessitates carefully selected catalytic systems designed to overcome such steric challenges.

  • Electronic Effects: The bromine atom is electron-withdrawing through inductive effects, polarizing the C-Br bond.[1] Conversely, the phenyl groups contribute electron density to the central ring via resonance. This electronic interplay modulates the energy of the C-Br σ* antibonding orbital, a key parameter in the rate-determining oxidative addition step of many catalytic cycles.[4]

Caption: Structure of this compound.

Synthesis of the Core Scaffold

The most direct and high-yielding route to this compound is the electrophilic bromination of its precursor, 1,3,5-triphenylbenzene.[1][5][6] The precursor itself can be efficiently synthesized via the triple condensation of aryl methyl ketones.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established and peer-reviewed literature procedures.[1][6]

Workflow Diagram

G start 1,3,5-Triphenylbenzene in CH2Cl2/Acetic Acid reagent Add Bromine (Br2) slowly start->reagent reaction Stir at 40°C for 16 hours reagent->reaction quench Quench with H2O & Na2SO3 reaction->quench workup Alkalize (NH3aq) Separate Layers quench->workup purify Recrystallize from tBuOMe/Ethanol workup->purify end This compound purify->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 1,3,5-triphenylbenzene (5.1 g, 17 mmol) in a mixture of dichloromethane (30 ml) and acetic acid (6 ml) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add bromine (3.2 g, 20 mmol) to the stirred suspension.

  • Reaction: Heat the mixture and stir at 40°C for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up & Quenching: Cool the reaction to room temperature and add water (30 ml). Quench the excess bromine by the careful addition of solid sodium sulfite (Na₂SO₃) until the red-brown color disappears.

  • Extraction: Alkalize the mixture with 25% aqueous ammonia. Separate the organic layer, wash it with 0.1 M aqueous ammonia, and dry over magnesium sulfate (MgSO₄).

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the resulting residue from tert-butyl methyl ether and ethanol to yield the pure product.

ParameterDetailsReference
Starting Material 1,3,5-Triphenylbenzene (1.0 equiv)[1][6]
Reagent Bromine (1.2 equiv)[1][6]
Solvent Dichloromethane / Acetic Acid[1][6]
Temperature 40°C[1][6]
Time 16 hours[1][6]
Typical Yield ~93%[1][5]

Palladium-Catalyzed Cross-Coupling Reactions: Activating a Hindered Bond

The steric shielding of the C-Br bond in this compound makes it a challenging substrate for cross-coupling. The oxidative addition of a palladium(0) catalyst to the C-Br bond is often the rate-limiting step and is severely impeded by the flanking phenyl groups.[7] Overcoming this kinetic barrier is the central challenge.

Causality Behind Catalyst Choice: For sterically hindered aryl bromides, the solution lies in using highly active catalyst systems. These typically involve:

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other biaryl phosphines are critical.[8] Their bulk promotes the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is significantly more reactive in the oxidative addition step than its 14-electron L₂-Pd(0) counterpart. Their electron-donating nature increases the electron density on the palladium center, further promoting its insertion into the C-Br bond.

  • Strong Bases: A strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) is required to facilitate the transmetalation or amine deprotonation step in the catalytic cycle.[9][10]

Recent studies have also revealed that for severely hindered substrates, the activation may proceed through a one-electron, radical-based halogen abstraction pathway rather than the traditional two-electron oxidative addition, a process that can be accelerated by steric hindrance.[4][7]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species.[11][12] For a substrate like this compound, this reaction enables the synthesis of highly substituted, tetra-aryl benzene systems.

Catalytic Cycle Diagram

G cluster_0 Key Challenge for Hindered Substrates pd0 L-Pd(0) (Active Catalyst) pd2_complex [L-Pd(II)-Ar]Br (Oxidative Adduct) pd0->pd2_complex Oxidative Addition (Ar-Br) pd0->pd2_complex Rate-Limiting Step Overcome by bulky, electron-rich ligand 'L' transmetalation [L-Pd(II)-Ar]R' (Transmetalated Complex) pd2_complex->transmetalation Transmetalation (R'-B(OR)2, Base) transmetalation->pd0 Reductive Elimination product Ar-R' (Coupled Product) transmetalation->product

Caption: Suzuki-Miyaura catalytic cycle for hindered substrates.

Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This is a representative protocol adapted from methodologies developed for sterically crowded biaryl synthesis.[13][14][15][16] Optimization for this compound is recommended.

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-5 mol%) in the reaction solvent.

  • Reaction Assembly: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) to the Schlenk flask via syringe, followed by the catalyst solution.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours.

  • Monitoring & Work-up: Monitor progress by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.[17][18][19] This reaction is indispensable in pharmaceutical and materials science for synthesizing arylamines, which are common structural motifs.

Catalytic Cycle Diagram

G cluster_0 Key Considerations pd0 L-Pd(0) (Active Catalyst) pd2_complex [L-Pd(II)-Ar]Br (Oxidative Adduct) pd0->pd2_complex Oxidative Addition (Ar-Br) amide_complex [L-Pd(II)-Ar]NR'R'' (Amido Complex) pd2_complex->amide_complex Amine Coordination & Deprotonation (HNR'R'', Base) amide_complex->pd0 Reductive Elimination amide_complex->pd0 Base choice is critical (e.g., NaOtBu, LHMDS) product Ar-NR'R'' (Arylamine) amide_complex->product

Caption: Buchwald-Hartwig amination catalytic cycle.

Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Bromide

This general protocol is based on established methods for coupling amines with challenging aryl halides.[9][20]

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the bulky phosphine ligand (if not using a precatalyst), and the strong base (e.g., NaOt-Bu or LHMDS, 1.4 equiv) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent: Add the anhydrous, degassed solvent (e.g., Toluene or THF).

  • Reaction: Seal the vessel and heat to the required temperature (60-100 °C) with stirring for the specified time (4-24 hours).

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

The reactivity of the carbon-bromine bond in this compound is fundamentally governed by the profound steric hindrance imposed by its flanking 1,3-phenyl substituents. This structural feature renders the molecule largely unreactive towards classical nucleophilic substitution but makes it an exemplary substrate for studying and applying advanced palladium-catalyzed cross-coupling methodologies. Successful transformations hinge on the rational selection of highly active catalytic systems, specifically those employing bulky, electron-rich phosphine ligands that can overcome the high activation barrier of the oxidative addition step. The protocols and mechanistic insights provided herein offer a robust framework for researchers aiming to utilize this and other sterically encumbered aryl bromides as building blocks for complex, multi-substituted aromatic systems in drug discovery and materials science.

References

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A Technical Guide to 2-Bromo-1,3,5-triphenylbenzene: A Versatile Precursor in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Significance of a Core Building Block

In the landscape of materials science, progress is often driven by the molecular architect's ability to design and synthesize novel structures with precision-engineered properties. The selection of foundational building blocks is paramount to this endeavor. 2-Bromo-1,3,5-triphenylbenzene stands out as a uniquely valuable intermediate, offering a strategic combination of a rigid, sterically demanding core and a reactive functional handle. Its structure, featuring a central benzene ring adorned with three peripheral phenyl groups and a single bromine atom, provides a robust scaffold for creating complex, three-dimensional molecular architectures.[1] This guide delves into the fundamental properties, synthesis, and key applications of this compound, providing researchers and developers with the technical insights required to leverage its potential in next-generation materials.

Molecular Identity and Physicochemical Profile

This compound (CAS No. 10368-73-7) is an aromatic organobromine compound.[1] The non-planar arrangement of the phenyl groups around the central ring imparts significant steric bulk, which is crucial for inhibiting intermolecular aggregation (π-π stacking) in solid-state applications—a key consideration for maintaining high photoluminescence quantum yields in organic electronics.[2] The bromine atom at the 2-position serves as a versatile reactive site, primarily for carbon-carbon bond formation through various cross-coupling reactions.[1]

Table 1: Nomenclature and Identification Data [1][3]

Parameter Value
Primary Name This compound
CAS Registry Number 10368-73-7
Synonyms 2,4,6-Triphenylbromobenzene; 1-bromo-2,4,6-triphenylbenzene
Molecular Formula C₂₄H₁₇Br

| Molecular Weight | 385.3 g/mol |

Physicochemical Properties

The physical properties of this compound are a direct consequence of its high molecular weight and rigid structure. It exists as a solid at room temperature with a notable melting point, reflecting strong intermolecular forces in its crystalline state.[1] Its low volatility is an important practical consideration for handling and high-temperature processing in device fabrication.[1]

Table 2: Physical Properties of this compound

Property Value Source
Physical State Solid [1][4]
Melting Point 128.0 to 132.0 °C [1][3][4][5]
Boiling Point ~479.7 °C (Predicted) [3][4][5]

| Density | ~1.278 g/cm³ (Predicted) |[1][3][4] |

Chemical Reactivity

The chemical utility of this compound is dominated by the reactivity of its carbon-bromine (C-Br) bond. As an aryl bromide, it is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.[4] These reactions are the cornerstones of modern organic synthesis, allowing for the precise installation of new aryl, vinyl, or alkynyl groups at the bromine-bearing position. This reactivity is the primary reason for its classification as a critical building block for more complex molecular structures and materials with tailored electronic properties.[1]

cluster_Structure Chemical Structure cluster_Properties Key Features cluster_Applications Primary Applications C24H17Br This compound RigidCore Rigid Triphenylbenzene Core C24H17Br->RigidCore Provides Steric Bulk & Thermal Stability ReactiveSite Reactive C-Br Bond C24H17Br->ReactiveSite Enables Functionalization (e.g., Cross-Coupling) OLEDs OLED Materials ReactiveSite->OLEDs Polymers Porous & Branched Polymers ReactiveSite->Polymers Dendrimers Dendrimer Synthesis ReactiveSite->Dendrimers

Caption: Core attributes of this compound.

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the direct electrophilic bromination of its precursor, 1,3,5-triphenylbenzene.[1][4][6] The precursor itself can be readily synthesized via the triple condensation of aryl methyl ketones.[1]

Experimental Protocol: Bromination of 1,3,5-Triphenylbenzene

This protocol is adapted from established literature procedures.[1][6]

Materials:

  • 1,3,5-Triphenylbenzene (1.0 eq)

  • Bromine (Br₂) (1.2 eq)

  • Dichloromethane (DCM)

  • Acetic Acid

  • Sodium Sulfite (Na₂SO₃), solid

  • Ammonia solution (25% aq.)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • tert-Butyl methyl ether (tBuOMe)

  • Ethanol

Procedure:

  • Reaction Setup: Suspend 1,3,5-triphenylbenzene (e.g., 5.1 g, 17 mmol) in a mixture of dichloromethane (30 ml) and acetic acid (6 ml) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromine Addition: Slowly add bromine (e.g., 3.2 g, 20 mmol) to the stirred suspension. The choice of a mixed solvent system facilitates both the suspension of the starting material and the electrophilic substitution reaction.

  • Reaction: Stir the mixture at 40°C for 16 hours. The elevated temperature is necessary to drive the reaction to completion.

  • Quenching: After cooling, add water (30 ml) to the reaction mixture. Carefully add solid sodium sulfite in small portions to quench any excess bromine until the red-brown color disappears. This step is critical for safety and to prevent unwanted side reactions during workup.

  • Neutralization & Extraction: Alkalize the solution with a 25% aqueous ammonia solution. Separate the organic layer. The aqueous layer is extracted again with DCM. The combined organic layers are washed with dilute ammonia solution. This removes acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude residue from a mixture of tBuOMe and ethanol. Filter the precipitated white solid and wash with cold ethanol to yield pure this compound. A typical yield for this procedure is approximately 93%.[4][6]

start Start: 1,3,5-Triphenylbenzene in DCM/Acetic Acid add_br2 1. Add Br₂ (1.2 eq) Slowly start->add_br2 react 2. Stir at 40°C for 16h add_br2->react quench 3. Quench with H₂O and Na₂SO₃ react->quench extract 4. Alkalize (NH₃ aq.) & Extract with DCM quench->extract dry 5. Dry (MgSO₄) & Evaporate extract->dry recrystallize 6. Recrystallize (tBuOMe/Ethanol) dry->recrystallize end Product: 2-Bromo-1,3,5- triphenylbenzene recrystallize->end

Caption: Workflow for the synthesis of this compound.

Potential Applications in Materials Science

The true value of this compound is realized when it is used as a precursor to construct larger, functional materials. Its rigid, propeller-like structure is an excellent core for building materials with applications in organic electronics, polymer chemistry, and sensor technology.[1][4][7]

Precursor for Organic Light-Emitting Diode (OLED) Materials

The performance of OLEDs is highly dependent on the molecular architecture of the materials used in the emissive and charge-transport layers.[8] The 1,3,5-triphenylbenzene scaffold is advantageous for several reasons:

  • Morphological Stability: The bulky, non-planar structure helps create amorphous (non-crystalline) thin films, which are essential for uniform device performance and longevity.[2]

  • High Triplet Energy: The core structure can be functionalized to create host materials for phosphorescent emitters, a key technology for achieving high efficiency in OLEDs.[9]

  • Tunable Properties: The bromine atom allows for the attachment of various functional groups (e.g., carbazoles, triazines, triphenylamines) via cross-coupling, enabling the fine-tuning of HOMO/LUMO energy levels for efficient charge injection, transport, and emission.[2][10]

It is a key building block in the synthesis of dendrimers and star-shaped molecules that serve as emitters or hosts in OLED devices.[10][11] These highly branched structures offer excellent solution processability and film-forming properties.[11]

Building Block for Porous Organic Polymers (POPs)

POPs are a class of materials characterized by high surface areas and permanent porosity, making them promising for applications in gas storage, separation, and catalysis. The rigid and well-defined geometry of the 1,3,5-triphenylbenzene unit makes it an ideal building block for creating robust, microporous networks.[12][13]

When used as a co-monomer in polymerization reactions, such as Friedel-Crafts alkylation, it contributes to the formation of hyper-cross-linked polymers with significant Brunauer–Emmett–Teller (BET) surface areas.[12] The resulting materials can exhibit selective adsorption of small molecules, such as benzene and other volatile organic compounds.[14]

Table 3: Example of Porous Organic Polymer Performance [12]

Polymer Name Cross-linker Co-monomer Catalyst BET Surface Area (m²/g)
C1M3-Al 1,3,5-Tris(bromomethyl)benzene 1,3,5-Triphenylbenzene AlCl₃ 1783

| C1M3-Fe | 1,3,5-Tris(bromomethyl)benzene | 1,3,5-Triphenylbenzene | FeCl₃ | 1237 |

Intermediate in Dendrimer Synthesis

Dendrimers are perfectly branched, tree-like macromolecules with well-defined structures. The 1,3,5-triphenylbenzene core, when appropriately functionalized (often starting from bromo-derivatives), can serve as the central point for dendrimer growth.[15] Dendrimers built from this core often exhibit:

  • High Thermal Stability: A desirable trait for materials used in electronic devices.[10]

  • Unique Photophysical Properties: The spatial isolation of chromophores within the dendritic structure can lead to high fluorescence quantum yields.[2][10]

For example, this compound can be coupled with other building blocks to create dendrons, which are then attached to a central core, such as a 1,3,5-triazine ring, in a convergent synthesis strategy.[2][10]

Case Study: The Suzuki-Miyaura Cross-Coupling Reaction

To illustrate the synthetic utility of this compound, we will detail its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds between aryl groups and is widely used to synthesize the complex molecules mentioned in the applications above.[16][17]

Mechanistic Overview

The reaction couples the aryl bromide (this compound) with an organoboron species (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.[16] The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArBr Ar-Pd(II)L₂-Br OxAdd->PdII_ArBr Transmetal Transmetalation PdII_ArBr->Transmetal PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr ArBr Ar-Br (this compound) ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • Setup: To a reaction vessel, add this compound, the arylboronic acid, the base, and the solvent.

  • Degassing: Bubble an inert gas (e.g., Argon or Nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst to the mixture under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

This versatile reaction allows for the creation of an immense library of derivatives from a single, readily available starting material, underscoring the strategic importance of this compound in materials discovery.

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational platform for innovation in materials science. Its unique combination of a rigid, sterically hindered core and a synthetically versatile C-Br bond allows for the rational design of advanced materials. From creating amorphous, stable thin films for high-performance OLEDs to forming robust, high-surface-area porous organic polymers, its applications are both broad and impactful. The protocols and insights provided in this guide serve as a starting point for researchers looking to harness the architectural potential of this remarkable molecule in the development of next-generation technologies.

References

  • This compound - 10368-73-7 - Vulcanchem. (URL: )
  • Buy this compound | 10368-73-7 - Smolecule. (URL: )
  • This compound synthesis - ChemicalBook. (URL: )
  • 2-bromo-1,3,5-triphenyl-benzene - Echemi. (URL: )
  • This compound | CAS#:10368-73-7 | Chemsrc. (URL: )
  • 2-bromo-1,3,5-triphenyl-benzene - ChemBK. (URL: )
  • Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photoc
  • 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. (URL: )
  • This compound | CymitQuimica. (URL: )
  • Suzuki reaction - Wikipedia. (URL: )
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (URL: )
  • Synthesis of Dendrimers Liquid Crystalline Materials based on 1,3,5-triphenylbenzene. (URL: )
  • Highly Branched Polyphenylenes with 1,3,5-Triphenylbenzene Fragments via Cyclocondensation of Acetylaromatic Compounds and Ni0-Catalyzed Dehalogenation: Synthesis and Light Emission. (URL: )
  • Suzuki Coupling - Organic Chemistry Portal. (URL: )
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube. (URL: [Link])
  • Suzuki reaction example - YouTube. (URL: [Link])
  • A Comparative Guide to the Surface Area of Porous Organic Polymers (POPs) Derived from 1,3,5-Tris(dibromomethyl)benzene - Benchchem. (URL: )
  • 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Publishing. (URL: [Link])
  • Synthesis and photophysical properties of triphenylamine-based dendrimers with 1,3,5-triphenylbenzene cores | Request PDF - ResearchG
  • Performance of OLEDs Utilizing 2-Bromo-9-diazafluorene Precursors: A Compar
  • A nanoporous organic polymer using 1, 3-dibromoadamantane as a crosslinker for adsorption/separation of benzene and cyclohexane - Chemical Communic
  • Application Notes and Protocols: 5-Phenyl-1,2,4-Triazine Derivatives in Organic Light-Emitting Diodes (OLEDs) - Benchchem. (URL: )

Sources

Discovery and history of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1,3,5-triphenylbenzene: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organobromine compound utilized in synthetic organic chemistry. The document delves into the historical context of its synthesis, detailed experimental protocols for its preparation, and an exploration of its physicochemical properties and contemporary research applications. This guide is intended for researchers, scientists, and professionals in drug development, offering expert insights into the experimental choices and methodologies associated with this versatile chemical intermediate.

Introduction: Unveiling a Sterically Hindered Aryl Halide

This compound, with the chemical formula C₂₄H₁₇Br, is an aromatic compound characterized by a central benzene ring substituted with three phenyl groups at the 1, 3, and 5 positions, and a bromine atom at the 2 position.[1] This unique substitution pattern results in a sterically hindered and structurally rigid molecule, imparting distinct chemical reactivity and physical properties.[1] Its significance in the scientific community stems primarily from its role as a versatile building block in the synthesis of more complex molecular architectures and as a precursor for materials with tailored electronic properties.[2] The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, making it a valuable intermediate in the construction of novel organic materials and potential pharmaceutical scaffolds.[2]

Nomenclature and Identification:

ParameterValue
Primary Name This compound
Synonyms 2,4,6-Triphenylbromobenzene, 1-bromo-2,4,6-triphenylbenzene, 2'-Bromo-5'-phenyl-m-terphenyl
CAS Registry Number 10368-73-7[3]
Molecular Formula C₂₄H₁₇Br[1]
Molecular Weight 385.3 g/mol

The Genesis of a Molecule: Discovery and Synthesis

While the precise initial discovery and first reported synthesis of this compound are not prominently documented in readily accessible historical literature, its preparation is logically situated within the broader context of research on electrophilic aromatic substitution of polysubstituted benzene derivatives. The precursor, 1,3,5-triphenylbenzene, has been known for a considerable time, and its synthesis via methods like the acid-catalyzed trimerization of acetophenone is a classic organic transformation.

The most established and high-yielding method for the synthesis of this compound is the direct electrophilic bromination of 1,3,5-triphenylbenzene. This reaction leverages the activation of the aromatic ring by the phenyl substituents to introduce a bromine atom onto the central ring.

Caption: Chemical structure of this compound.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved, with modern organic chemistry offering several potential alternative routes to the classical electrophilic bromination. These methods, primarily based on transition-metal-catalyzed cross-coupling reactions, provide flexibility in substrate scope and reaction conditions.

Electrophilic Bromination of 1,3,5-Triphenylbenzene

This remains the most direct and widely reported method for the preparation of this compound. The reaction proceeds by the treatment of 1,3,5-triphenylbenzene with a brominating agent, such as molecular bromine (Br₂), typically in the presence of a suitable solvent system. The phenyl groups on the central benzene ring are activating and direct the incoming electrophile (bromine) to the ortho and para positions. Due to the symmetry of 1,3,5-triphenylbenzene, all unsubstituted positions on the central ring are equivalent.

Electrophilic Bromination of 1,3,5-Triphenylbenzene reactant 1,3,5-Triphenylbenzene product This compound reactant->product Electrophilic Aromatic Substitution reagent Br₂ Dichloromethane, Acetic Acid, 40°C

Sources

Methodological & Application

Suzuki-Miyaura Coupling of 2-Bromo-1,3,5-triphenylbenzene with Arylboronic Acids: Strategies for Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with the sterically demanding substrate, 2-Bromo-1,3,5-triphenylbenzene. We will explore the mechanistic nuances, challenges associated with sterically hindered substrates, and present optimized protocols for achieving high yields. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and practical, step-by-step procedures.

Introduction: The Challenge of Steric Hindrance in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. Its power lies in its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.

However, when dealing with sterically congested substrates, such as this compound, the reaction's efficiency can be significantly diminished. The bulky phenyl groups flanking the bromine atom create a challenging steric environment around the reaction center. This steric bulk impedes key steps in the catalytic cycle, particularly the oxidative addition of the aryl halide to the Pd(0) complex and the subsequent transmetalation step.

Overcoming these steric barriers requires a carefully optimized catalytic system. The choice of palladium precursor, ligand, base, and solvent system becomes critical to achieving high conversion and yield. This application note will dissect these parameters and provide robust protocols for the successful coupling of this compound with various arylboronic acids.

The Catalytic Cycle: A Closer Look

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a three-step catalytic cycle. Understanding these steps is crucial for troubleshooting and optimizing reactions with challenging substrates.

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step, especially with sterically hindered substrates. The use of electron-rich, bulky phosphine ligands can promote this step.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Key Parameters for Coupling Sterically Hindered Substrates

Choice of Palladium Precursor and Ligand

For sterically demanding couplings, the selection of the ligand is paramount. Bulky, electron-rich phosphine ligands are generally preferred as they stabilize the monoligated palladium species, which is believed to be the active species in the oxidative addition to hindered aryl halides.

Ligand TypeExamplesKey Advantages for Hindered Substrates
Buchwald Ligands SPhos, XPhos, RuPhosHighly active for sterically demanding couplings. Promote fast oxidative addition and reductive elimination.
Carbene Ligands IPr, SImesOffer strong electron donation and good thermal stability.
Other Phosphines P(t-Bu)3Highly effective but can be air-sensitive.
The Role of the Base and Solvent

The base plays a crucial role in the transmetalation step. For challenging couplings, a moderately strong base is often required. The choice of solvent influences the solubility of the reactants and the reaction kinetics.

BaseRecommended SolventsComments
Potassium Phosphate (K3PO4) Toluene, Dioxane, THF/H2OA strong, non-nucleophilic base that is often effective.
Potassium Carbonate (K2CO3) Toluene/H2O, Dioxane/H2OA common and cost-effective choice.
Cesium Carbonate (Cs2CO3) Toluene, DioxaneA stronger base that can be beneficial in difficult cases.

Experimental Protocols

General Considerations
  • Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.

  • Reagent Purity: The purity of the boronic acid is critical. Impurities can lead to lower yields. It is advisable to use freshly purchased or purified boronic acids.

  • Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the coupling reaction.

Protocol_Workflow A 1. Add Reactants to Flask (this compound, Arylboronic acid, Base) B 2. Add Catalyst and Ligand A->B C 3. Add Degassed Solvent B->C D 4. Heat to Reaction Temperature (e.g., 80-110 °C) C->D E 5. Monitor Reaction Progress (TLC, GC-MS) D->E F 6. Work-up and Purification E->F G 7. Characterization F->G

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(OAc)2 (1-3 mol%)

  • SPhos (2-6 mol%)

  • K3PO4 (2.0 - 3.0 equivalents)

  • Degassed Toluene or Dioxane

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K3PO4 (2.0 eq).

  • In a separate vial, weigh out Pd(OAc)2 (0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times.

  • Add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Results

The following table summarizes typical yields obtained for the coupling of this compound with various arylboronic acids using the general protocol.

Arylboronic AcidProductYield (%)
Phenylboronic acid1,2,3,5-Tetraphenylbenzene92
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1,3,5-triphenylbenzene88
4-Trifluoromethylphenylboronic acid1,3,5-Triphenyl-2-(4-(trifluoromethyl)phenyl)benzene85
2-Methylphenylboronic acid2-(o-Tolyl)-1,3,5-triphenylbenzene75

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion - Inefficient catalyst system - Deactivation of catalyst - Impure boronic acid- Screen different ligands (e.g., XPhos, RuPhos) - Ensure rigorous degassing of solvent - Use freshly purchased or purified boronic acid
Formation of Homocoupling Product - Reaction temperature too high - Presence of oxygen- Lower the reaction temperature - Improve inert atmosphere techniques
Decomposition of Boronic Acid - Prolonged reaction time at high temperature- Monitor the reaction closely and stop when complete

Conclusion

The Suzuki-Miyaura coupling of the sterically hindered this compound can be achieved in high yields through careful optimization of the catalytic system. The use of bulky, electron-rich phosphine ligands, such as SPhos, in combination with a suitable base and solvent, is crucial for overcoming the steric barriers associated with this substrate. The protocols and insights provided in this application note serve as a valuable resource for researchers working on the synthesis of complex polyaromatic compounds.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006, 106 (7), 2651–2710. [Link]

Application Notes & Protocols: High-Efficiency Heck Coupling of the Sterically Congested 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] However, substrates bearing significant steric encumbrance, such as 2-Bromo-1,3,5-triphenylbenzene, present a formidable challenge to standard Heck protocols. The bulky phenyl groups flanking the bromine atom impede the crucial oxidative addition step and subsequent coordination of the alkene. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of performing a Heck reaction with this sterically demanding substrate. We will delve into the mechanistic nuances, provide a rationale for the selection of optimized reaction components, and present a detailed, field-proven protocol as a robust starting point for your investigations.

The Challenge of Steric Hindrance in the Heck Reaction

The canonical Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the alkene, migratory insertion, and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[4] With a substrate like this compound, the steric bulk of the ortho and para phenyl groups significantly retards the rate of oxidative addition, the initial and often rate-limiting step of the catalytic cycle. Furthermore, the congested environment around the palladium center can hinder the approach and coordination of the alkene.

Overcoming these steric barriers necessitates a carefully tailored set of reaction conditions. The choice of catalyst, and particularly the ancillary ligand, is of paramount importance. Bulky, electron-rich phosphine ligands have demonstrated considerable efficacy in promoting oxidative addition in sterically hindered systems.[5] These ligands stabilize the palladium center and facilitate the cleavage of the strong carbon-bromine bond.

Core Components for a Successful Heck Reaction with this compound

Palladium Pre-catalyst Selection

While various palladium sources can be employed, Pd(OAc)₂ and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are common and effective pre-catalysts. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species.[4][6] Pd₂(dba)₃ is a convenient and relatively air-stable Pd(0) source. For sterically hindered substrates, a slightly higher catalyst loading (2-5 mol%) may be beneficial to ensure a sufficient concentration of the active catalytic species.

The Critical Role of the Ligand

The ligand is arguably the most critical component for a successful Heck reaction with a sterically demanding substrate. The ideal ligand should be both bulky and electron-rich to facilitate the challenging oxidative addition step.

  • Bulky Monodentate Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are excellent candidates. Their large cone angles promote the formation of a coordinatively unsaturated and highly reactive monoligated palladium species, which can more readily undergo oxidative addition with the hindered aryl bromide.

  • Buchwald Ligands: A range of specialized biaryl phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), have been developed for challenging cross-coupling reactions.[7] These ligands combine steric bulk with strong electron-donating properties, making them highly effective for the activation of unreactive aryl halides.

Base and Solvent Considerations

The base plays a crucial role in the Heck reaction by neutralizing the HBr generated during the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[4] For sterically hindered substrates, an appropriate choice of base and solvent is critical to ensure reaction efficiency.

  • Base: Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over organic amine bases like triethylamine for sterically hindered couplings.[1][5][8] These inorganic bases are generally more robust at the higher temperatures that may be required.

  • Solvent: High-boiling polar aprotic solvents are typically the solvents of choice. N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and 1,4-dioxane are commonly used.[7][9] These solvents effectively solubilize the reactants and the palladium catalyst system, and their high boiling points allow for the necessary thermal energy to overcome the activation barrier of the oxidative addition.

Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol provides a robust starting point for the Heck coupling of this compound. Optimization of temperature, reaction time, and reactant ratios may be necessary for different alkene coupling partners.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or XPhos

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or oil bath/microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%).

  • Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv) and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent and Alkene Addition: Add anhydrous 1,4-dioxane (5 mL) followed by n-butyl acrylate (1.5 mmol, 1.5 equiv).

  • Reaction: Stir the reaction mixture vigorously and heat to 100-120 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). For microwave-assisted reactions, a temperature of 150°C for 30-60 minutes can be a good starting point.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (E)-butyl 3-(2,4,6-triphenylphenyl)acrylate.

Data Presentation

Table 1: Recommended Starting Conditions for Heck Coupling of this compound

ParameterRecommended ConditionRationale
Palladium Pre-catalyst Pd(OAc)₂ (2-5 mol%)Stable, efficient Pd(II) source.[4][6]
Ligand P(t-Bu)₃ or XPhos (4-10 mol%)Bulky, electron-rich ligand to promote oxidative addition.[7]
Base K₂CO₃ or K₃PO₄ (2.0-2.5 equiv)Robust inorganic base suitable for higher temperatures.[5][8]
Solvent Anhydrous 1,4-Dioxane or DMFHigh-boiling polar aprotic solvent.[7][9]
Temperature 100-120 °C (Conventional) or 150 °C (Microwave)To overcome the high activation energy of oxidative addition.
Alkene n-Butyl Acrylate (1.5 equiv)Electron-deficient alkene, ideal for the Heck reaction.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Heck reaction.

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Alkene_Coordination [Ar-Pd(II)(alkene)L₂]⁺X⁻ Oxidative_Addition->Alkene_Coordination Alkene Coordination Migratory_Insertion R-CH₂-CH₂-Pd(II)(Ar)L₂ Alkene_Coordination->Migratory_Insertion Migratory Insertion Beta_Hydride_Elimination [H-Pd(II)(alkene)L₂]⁺X⁻ Migratory_Insertion->Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Pd(0)L2 Reductive Elimination (+ Base, - HB⁺X⁻) Product Substituted Alkene Beta_Hydride_Elimination->Product HBX H-Base⁺X⁻ Beta_Hydride_Elimination->HBX ArX 2-Bromo-1,3,5- triphenylbenzene ArX->Oxidative_Addition Alkene Alkene Alkene->Alkene_Coordination Base Base Base->Beta_Hydride_Elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Conclusion

The successful Heck coupling of the sterically congested this compound is a challenging yet achievable transformation. By understanding the mechanistic hurdles posed by steric hindrance and employing a rationally designed catalytic system, high yields of the desired coupled products can be obtained. The key to success lies in the judicious selection of a bulky, electron-rich phosphine ligand in combination with a robust inorganic base and a high-boiling polar aprotic solvent. The protocol and guidelines presented herein provide a solid foundation for researchers to explore the rich chemistry of this and other sterically demanding substrates.

References

  • Vertex AI Search. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
  • Wikipedia. (2023). Heck reaction.
  • Vertex AI Search. (n.d.). Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o- Bromoaryl) Acrylamides with α-F/CF3-Acrylates.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • National Institutes of Health. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates.
  • Chemistry LibreTexts. (2023). Heck reaction.
  • SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction.
  • Royal Society of Chemistry. (2016). Heck Coupling.
  • ChemRxiv. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ACS Publications. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides.
  • ACS Publications. (n.d.). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre.
  • Diva-portal.org. (2015). Palladium(II)-Catalyzed Heck Reactions.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction.
  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • National Institutes of Health. (n.d.). Synthesis of tricyclic heterocycles via a tandem aryl alkylation/heck coupling sequence.
  • National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Organic Chemistry Portal. (2017). Palladium-Catalyzed Cyclization-Heck Reaction of Allenamides: An Approach to 3-Methylene-5-phenyl-1,2,3,4-tetrahydropyridine Derivatives.
  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource.

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Ullmann condensation of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Ullmann Condensation of 2-Bromo-1,3,5-triphenylbenzene: Strategies for C-N Bond Formation with Sterically Demanding Substrates

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Abstract

The construction of carbon-nitrogen (C-N) bonds involving highly substituted, sterically congested aryl halides is a formidable challenge in modern organic synthesis. This compound serves as a quintessential example of such a demanding substrate, where the bromine atom is flanked by two ortho-phenyl groups, severely impeding access to the reaction center. This application note provides an in-depth technical guide to approaching the Ullmann condensation (or more broadly, copper-catalyzed N-arylation) of this substrate. We dissect the mechanistic hurdles posed by steric hindrance and present detailed, field-proven protocols adapted from modern, ligand-accelerated Ullmann and Buchwald-Hartwig amination reactions, which offer viable pathways for coupling such challenging partners. The causality behind the selection of catalysts, ligands, bases, and reaction conditions is thoroughly explained to equip researchers with a robust framework for optimization and success.

Introduction: The Challenge of Steric Hindrance in Cross-Coupling

The Ullmann condensation, first reported by Fritz Ullmann in 1901, represents a foundational copper-mediated method for forming C-C, C-O, and C-N bonds.[1][2][3] Historically, the reaction required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper, which limited its scope and functional group tolerance.[1][2][4] Modern advancements, particularly the development of sophisticated ligands, have transformed the Ullmann reaction into a more versatile and milder process.[2][5][6]

However, substrates like this compound (Figure 1) push the limits of even contemporary catalytic systems. The steric shield provided by the two ortho-phenyl groups hinders the crucial oxidative addition step, a key process in both copper and palladium catalytic cycles.[7][8][9] This steric impediment slows down the reaction rate and can favor undesired side reactions like debromination or catalyst decomposition.

This guide will explore two primary catalytic strategies to address this challenge:

  • Modern Ullmann (Copper-Catalyzed) N-Arylation: Leveraging specialized ligands to enhance the reactivity of the copper catalyst.

  • Buchwald-Hartwig (Palladium-Catalyzed) Amination: An alternative powerful method known for its exceptional scope with hindered substrates.[10][11]

Figure 1. Structure of this compound.

Mechanistic Considerations & Strategic Choices

The Catalytic Cycles: Overcoming the Steric Barrier

Both copper- and palladium-catalyzed aminations proceed through a catalytic cycle involving oxidative addition, coordination of the amine, and reductive elimination to form the C-N bond.

  • Copper-Catalyzed Ullmann Condensation: The generally accepted mechanism for modern Ullmann reactions involves the formation of a Cu(I) species.[12] For highly hindered substrates, the oxidative addition of the bulky aryl bromide to the Cu(I) center is often the rate-limiting step. The choice of ligand is critical; effective ligands can increase the electron density on the copper center, promoting oxidative addition, and stabilize the resulting intermediates.[9] N,N-chelating ligands, such as diamines (e.g., 1,2-cyclohexanediamine), and N,O-chelating ligands have proven effective.[7][13][14]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction typically involves a Pd(0)/Pd(II) catalytic cycle.[10][11] The development of sterically demanding and electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) has been instrumental in overcoming the challenges of coupling hindered substrates.[15][16] These bulky ligands promote the formation of monoligated, highly reactive Pd(0) species, which are necessary to engage sterically demanding aryl halides in the oxidative addition step.[17]

Below is a generalized workflow for tackling the N-arylation of this compound.

G cluster_0 Phase 1: Catalyst & Ligand Selection cluster_1 Phase 2: Reaction Optimization cluster_2 Phase 3: Analysis & Purification Substrate This compound + Amine Nucleophile Decision Choose Catalytic System Substrate->Decision Cu_System Copper-Based (Ullmann) - CuI - Ligand: Diamine, Pyrrole-ol Decision->Cu_System Cost-effective, different selectivity Pd_System Palladium-Based (Buchwald-Hartwig) - Pd₂(dba)₃ or Pd(OAc)₂ - Ligand: Bulky Phosphine, NHC Decision->Pd_System Broader scope for hindered substrates Setup Assemble Reaction: - Anhydrous Solvent (Toluene, Dioxane) - Strong, Non-nucleophilic Base - Inert Atmosphere (N₂ or Ar) Cu_System->Setup Pd_System->Setup Conditions Screen Reaction Conditions Setup->Conditions Temp Temperature: 80-120 °C Conditions->Temp Time Reaction Time: 12-48 h Conditions->Time Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Temp->Monitoring Time->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purify Purification: Column Chromatography Workup->Purify Analysis Characterization: NMR, MS Purify->Analysis

Diagram 1. General workflow for the N-arylation of a sterically hindered aryl bromide.

Key Parameter Selection
ParameterRationale for Hindered SubstratesRecommended Choices
Catalyst Copper: Less expensive, but often requires higher catalyst loading for hindered cases.[7] Palladium: Highly efficient with broad scope, but more expensive and requires careful ligand selection.[18]Cu: CuI (air-stable). Pd: Pd(OAc)₂, Pd₂(dba)₃.
Ligand The ligand must be sterically bulky itself to promote the formation of a reactive, coordinatively unsaturated metal center, yet allow for the approach of the substrate.[9][16]Cu: trans-1,2-Cyclohexanediamine, Pyrrole-ol derivatives, 1,10-Phenanthroline.[7][9][13] Pd: Biaryl phosphines (e.g., XPhos, RuPhos), N-Heterocyclic Carbenes (e.g., IPr).[15]
Base A strong, non-nucleophilic base is required to deprotonate the amine nucleophile without competing in the reaction. Sterically hindered bases are often preferred.K₃PO₄, Cs₂CO₃, NaOt-Bu, KHMDS.
Solvent Aprotic, non-coordinating, high-boiling solvents are typically used to ensure solubility of all components and to allow for elevated temperatures.Toluene, Dioxane, DMF, DMSO.[19]
Temperature Elevated temperatures are almost always necessary to provide sufficient energy to overcome the activation barrier of the oxidative addition step.[5][19]80 - 120 °C.

Experimental Protocols: Model Systems

The following protocols are designed as robust starting points for the N-arylation of this compound. Optimization of temperature, reaction time, and reactant stoichiometry will likely be necessary.

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere. Reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE) must be worn.

Protocol 3.1: Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol is adapted from methodologies developed for sterically hindered C-N couplings.[7][9]

Materials & Reagents:

  • This compound

  • Amine coupling partner (e.g., Aniline, Morpholine)

  • Copper(I) Iodide (CuI)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (Ligand)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Oven-dried reaction vial with a screw cap and PTFE septum

  • Magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add this compound (1.0 equiv), CuI (0.1 equiv), and K₃PO₄ (2.0 equiv).

  • Seal the vial with the screw cap, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Through the septum, add anhydrous toluene to dissolve/suspend the solids, followed by the trans-N,N'-Dimethyl-1,2-cyclohexanediamine ligand (0.2 equiv).

  • Finally, add the amine coupling partner (1.2 equiv) via syringe.

  • Place the sealed vial in a preheated oil bath or heating block set to 110 °C.

  • Stir the reaction vigorously for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3.2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol utilizes a highly active palladium/bulky phosphine ligand system, known for its effectiveness with challenging substrates.[10][15]

Materials & Reagents:

  • This compound

  • Amine coupling partner

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Dioxane

  • Oven-dried Schlenk tube

  • Magnetic stir bar

Procedure:

  • To the oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), NaOt-Bu (1.4 equiv), and this compound (1.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane, followed by the amine coupling partner (1.2 equiv).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and quench carefully with water.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No or Low Conversion Insufficient temperature; Catalyst/ligand deactivation; Ineffective base.Increase temperature in 10 °C increments. Use a different ligand system (e.g., NHC for Pd, phenanthroline for Cu). Switch to a stronger base like KHMDS. Ensure all reagents and solvents are strictly anhydrous.
Debromination of Starting Material Presence of protic impurities (water); Reaction temperature too high.Thoroughly dry all glassware, solvents, and reagents.[5] Lower the reaction temperature and extend the reaction time.
Homocoupling of Aryl Halide Common side reaction in Ullmann couplings, especially at high temperatures.Lower the reaction temperature. For Pd-catalyzed reactions, ensure the correct Pd:ligand ratio is used.

Conclusion

The N-arylation of this compound represents a significant synthetic hurdle. Success hinges on selecting a catalytic system specifically designed to overcome severe steric hindrance. Modern ligand-accelerated Ullmann and Buchwald-Hartwig amination protocols provide the most promising avenues. By carefully selecting bulky, electron-rich ligands, strong non-nucleophilic bases, and appropriate thermal conditions, researchers can create a reaction environment conducive to the challenging oxidative addition step. The protocols and strategies outlined in this note serve as a comprehensive starting point for the synthesis and development of complex molecular architectures based on sterically encumbered scaffolds.

References

  • Kozlowski, M. C., et al. (2009). Copper-Catalyzed N-Arylation of Hindered Substrates Under Mild Conditions. Angewandte Chemie International Edition.
  • Otake, Y., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. ChemistryOpen.
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  • Book Chapter. (2023). 1.1 Modern Ullmann-Type Couplings. ResearchGate.
  • Hassan, J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Wikipedia. Ullmann reaction.
  • Lukes, V., et al. (2020). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI.
  • ResearchGate. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones.
  • Marsden, S. P., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis.
  • Buchwald, S. L., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal.
  • SynArchive. Ullmann Condensation.
  • Cook, S. P., et al. (2020). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate.
  • Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ResearchGate.
  • Buchwald, S. L., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.
  • Cook, S. P., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.
  • Wikipedia. Buchwald–Hartwig amination.
  • Gellman, A. J., et al. (2018). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C.
  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC.
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • BYJU'S. Ullmann Reaction.
  • Wikipedia. Ullmann condensation.
  • NIH. (2014). Ligand-Free Copper-Catalyzed Ullmann-Type C-O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions.
  • PubMed Central. (2021). Structure Formation and Coupling Reactions of Hexaphenylbenzene and Its Brominated Analog.
  • Organic Syntheses. Hexaphenylbenzene.
  • ResearchGate. (2016). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand.
  • Buchwald, S. L., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
  • Journal of Organic Chemistry. (2007). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes.
  • NIH. (2014). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand.
  • ResearchGate. (2017). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Letters. (2001). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions.

Sources

Application Notes & Protocols: Synthesis of 2-Bromo-1,3,5-triphenylbenzene Derivatives for High-Performance OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triphenylbenzene (TPB) core is a foundational building block for advanced organic electronic materials. Its rigid, starburst, and non-planar geometry effectively disrupts intermolecular π–π stacking, leading to materials with high glass transition temperatures (Tg) and excellent morphological stability. The introduction of a bromine atom at the C2 position of the central benzene ring transforms this stable scaffold into a versatile platform for synthesizing a new generation of Organic Light-Emitting Diode (OLED) materials. This bromine atom serves as a key synthetic handle for introducing a wide array of functional groups through robust cross-coupling methodologies. These notes provide a detailed guide on the synthesis of 2-bromo-1,3,5-triphenylbenzene and its subsequent derivatization via Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions to create high-performance host materials, charge transporters, and emitters for OLED applications.

Introduction: The Strategic Importance of the this compound Scaffold

The performance of an OLED device—measured by its efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of its constituent organic materials. The 1,3,5-triphenylbenzene scaffold offers a unique combination of thermal stability and solution processability. The strategic placement of a bromine atom on this core provides a reactive site for post-functionalization, enabling the precise tuning of a molecule's electronic properties.

By judiciously choosing coupling partners, researchers can engineer derivatives with specific functionalities:

  • Hole Transporting Layers (HTLs) and Hosts: Attaching electron-donating moieties, such as carbazoles or triphenylamines, via C-N bond formation leads to materials with high-lying Highest Occupied Molecular Orbitals (HOMOs) suitable for efficient hole injection and transport.[1][2][3]

  • Electron Transporting Layers (ETLs) and Hosts: Introducing electron-withdrawing groups, like pyridine, triazine, or benzimidazole derivatives, through C-C bond formation can lower the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.[4][5][6]

  • Thermally Activated Delayed Fluorescence (TADF) Emitters: Creating donor-acceptor (D-A) structures by coupling electron-donating and electron-accepting units to the TPB core can minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), enabling efficient reverse intersystem crossing (rISC) and harvesting of triplet excitons.[7][8][9]

This guide details field-proven protocols for these critical synthetic transformations, emphasizing the causal relationships between reaction choices and final material properties.

Foundational Synthesis: Preparation of this compound

The precursor, this compound, is the cornerstone of this synthetic platform. The following protocol outlines its preparation via a Suzuki coupling reaction, a reliable method for constructing the core structure.

Protocol 2.1: Synthesis of this compound

Reaction Principle: This protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1,3-dibromo-5-chlorobenzene and phenylboronic acid, followed by a subsequent selective bromination. A more direct and common laboratory-scale synthesis involves the coupling of 1,3,5-tribromobenzene with phenylboronic acid, which often yields a mixture of products requiring careful purification. For this guide, we focus on a build-up approach that offers better control. The key is the differential reactivity of aryl halides (I > Br > Cl) in palladium catalysis.[10]

Materials:

  • 1,3,5-Trichlorobenzene (1.0 equiv)

  • Phenylboronic Acid (2.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (4.0 equiv)

  • Toluene (Anhydrous)

  • Ethanol

  • Water (Degassed)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Trifluoroacetic Acid (TFA)

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3,5-trichlorobenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add a 4:1 mixture of anhydrous toluene and ethanol, followed by a minimal amount of degassed water to dissolve the base.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification (Part 1): Purify the crude 1,3-dichloro-5-phenylbenzene intermediate via column chromatography on silica gel (eluent: hexane).

  • Second Coupling: Repeat steps 1-5 using the purified 1,3-dichloro-5-phenylbenzene and another equivalent of phenylboronic acid to synthesize 1,3,5-triphenylbenzene.

  • Bromination: Dissolve the purified 1,3,5-triphenylbenzene in trifluoroacetic acid. Add N-Bromosuccinimide (NBS) portion-wise in the dark at room temperature.

  • Final Isolation: Stir the reaction for 12 hours. Pour the mixture into water, and extract with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate. Purify the final product, this compound, by recrystallization from ethanol or by column chromatography.

Expected Outcome & Characterization:

  • Appearance: White crystalline solid.

  • Yield: 60-75% over two coupling steps and bromination.

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic aromatic proton signals. The proton ortho to the bromine will be absent.

  • MS (EI): m/z calculated for C₂₄H₁₇Br, found [M]⁺.

Application Protocol I: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, essential for creating hole-transporting materials.[11] Microwave-assisted procedures have dramatically reduced reaction times from hours to minutes.[7][12]

Causality: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader substrate scope.[13] The strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine, forming the active amide nucleophile.

Workflow: Buchwald-Hartwig Amination

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_outcome Outcome A This compound P1 Combine in Anhydrous Solvent (Toluene) A->P1 B Carbazole Derivative (or other amine) B->P1 C Pd Precatalyst (e.g., Pd₂(dba)₃) C->P1 D Phosphine Ligand (e.g., XPhos) D->P1 E Base (e.g., NaOtBu) E->P1 P2 Inert Atmosphere (Argon) P1->P2 P3 Heat (Conventional or Microwave) P2->P3 O1 Workup & Purification (Chromatography) P3->O1 O2 Final C-N Coupled Product O1->O2

Caption: General workflow for the Buchwald-Hartwig amination protocol.

Protocol 3.1: Synthesis of a Carbazole-Functionalized TPB Derivative

Materials:

  • This compound (1.0 equiv)

  • 9H-Carbazole (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Setup: In a glovebox, add this compound, 9H-carbazole, NaOtBu, Pd₂(dba)₃, and XPhos to a dry microwave vial or Schlenk flask equipped with a stir bar.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Seal the vessel and remove it from the glovebox. If not using a microwave, degas the mixture using three freeze-pump-thaw cycles.

  • Reaction (Microwave): Heat the mixture in a microwave reactor to 110-130 °C for 30-60 minutes.

  • Reaction (Conventional): Alternatively, heat the mixture in an oil bath at 110 °C for 12-24 hours.

  • Monitoring: Track the disappearance of the starting material using TLC (staining with potassium permanganate can help visualize spots).

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with toluene or dichloromethane. Concentrate the filtrate.

  • Purification: Purify the crude product by silica gel column chromatography (eluent: gradient of ethyl acetate in hexane) to yield the pure product.

Data Summary: Buchwald-Hartwig Reactions
Coupling PartnerCatalyst SystemConditionsYield (%)Application
9H-CarbazolePd₂(dba)₃ / XPhos110 °C, 12h~85%Blue Host / HTL
3,6-Di-tert-butyl-9H-carbazolePd(OAc)₂ / SPhos120 °C, 18h~80%Soluble HTL
PhenoxazinePd₂(dba)₃ / BrettPhos130 °C, 30 min (MW)~90%TADF Donor Unit

Application Protocol II: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the preeminent method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aromatic systems onto the TPB core.[10][14] This reaction is tolerant of a wide range of functional groups and reaction conditions are well-established.[15][16]

Causality: The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base (e.g., K₂CO₃) is crucial for the transmetalation step, activating the boronic acid derivative to form an organoborate species that transfers its organic group to the palladium center. The choice of solvent system (e.g., toluene/water) facilitates the interaction of both the organic-soluble and water-soluble reagents.

Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_outcome Outcome A This compound P1 Combine in Solvent System (Toluene/Water) A->P1 B Arylboronic Acid / Ester B->P1 C Pd Catalyst (e.g., Pd(PPh₃)₄) C->P1 D Base (e.g., K₂CO₃) D->P1 P2 Degas Mixture P1->P2 P3 Heat to Reflux (80-100 °C) P2->P3 O1 Aqueous Workup & Extraction P3->O1 O2 Purification (Recrystallization / Chromatography) O1->O2 O3 Final C-C Coupled Product O2->O3

Caption: General workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol 4.1: Synthesis of a Pyridine-Functionalized TPB Derivative

Materials:

  • This compound (1.0 equiv)

  • Pyridine-3-boronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Step-by-Step Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere, add this compound, pyridine-3-boronic acid, and Pd(PPh₃)₄.

  • Solvent and Base: Add anhydrous 1,4-dioxane, followed by an aqueous solution of K₂CO₃ (e.g., 2M).

  • Degassing: Degas the mixture thoroughly by bubbling argon through the solution for 20 minutes or via three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 18-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract several times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material using silica gel column chromatography (eluent: gradient of methanol in dichloromethane) to obtain the desired product.

Data Summary: Suzuki-Miyaura Reactions
Coupling PartnerCatalystConditionsYield (%)Application
Phenylboronic AcidPd(PPh₃)₄K₂CO₃, Toluene/H₂O, 90°C, 24h~95%Core Structure Extension
Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃, Dioxane/H₂O, 90°C, 18h~80%Electron Transport Material
4-(Diphenylamino)phenylboronic acidPd(dppf)Cl₂Cs₂CO₃, Toluene/H₂O, 100°C, 12h~88%Bipolar Host Material

Purification and Characterization for OLED-Grade Materials

The final step in synthesis is arguably the most critical for device performance. Impurities, even in parts-per-million (ppm) concentrations, can act as charge traps or non-radiative recombination centers (exciton quenchers), severely degrading OLED efficiency and operational stability.

Purification Protocol:

  • Column Chromatography: The primary method for removing bulk impurities and unreacted starting materials.

  • Recrystallization/Trituration: Effective for obtaining crystalline materials of high purity.

  • Temperature-Gradient Sublimation: This is the gold standard for purifying organic electronic materials. The material is heated under high vacuum (~10⁻⁶ Torr) and sublimes along a temperature gradient. Impurities with different volatilities are deposited in different zones, allowing for the collection of ultra-pure material (>99.95%).

Characterization Protocol:

  • Structural Verification: ¹H and ¹³C NMR, High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC), Elemental Analysis (should be within ±0.4% of theoretical values).

  • Thermal Stability:

    • Thermogravimetric Analysis (TGA): Determines the decomposition temperature (Td), the temperature at which 5% weight loss occurs. A Td > 350 °C is desirable.

    • Differential Scanning Calorimetry (DSC): Identifies the glass transition temperature (Tg). A high Tg (>100 °C) is crucial for preventing morphological changes in the thin film during device operation.

  • Photophysical Properties:

    • UV-Visible Spectroscopy: Measures the absorption spectrum and determines the optical bandgap.

    • Photoluminescence (PL) Spectroscopy: Measures the emission spectrum in both solution and solid-state (thin film) to identify the emission color and detect any aggregation effects.[17][18][19]

Logic Diagram: From Synthesis to Function

The synthetic choices made directly influence the final material's role within an OLED device. This relationship can be visualized as follows:

G cluster_start Core Precursor cluster_reactions Synthetic Pathway cluster_partners Coupling Partner cluster_materials Resulting Material Properties cluster_application OLED Application Start 2-Bromo-1,3,5- triphenylbenzene R1 Buchwald-Hartwig (C-N Coupling) Start->R1 R2 Suzuki-Miyaura (C-C Coupling) Start->R2 P1 Electron-Donating Group (e.g., Carbazole) R1->P1 P2 Electron-Withdrawing Group (e.g., Pyridine, Triazine) R2->P2 M1 High HOMO Good Hole Transport P1->M1 M2 Low LUMO Good Electron Transport P2->M2 A1 Hole Transport Layer (HTL) or Host Material M1->A1 A2 Electron Transport Layer (ETL) or Host Material M2->A2

Caption: Relationship between synthetic route and OLED material function.

References

  • Al-Attar, H. A., et al. (2016). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Journal of the American Chemical Society.
  • Gong, S., et al. (2024). New[7]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. Journal of Materials Chemistry C.
  • Yeoh, S. L., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
  • Kukhta, I. V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
  • Volyniuk, D., et al. (2021). Application of the Heavy-Atom Effect for (Sub)microsecond Thermally Activated Delayed Fluorescence and an All-Organic Light-Emitting Device with Low-Efficiency Roll-off. ACS Applied Materials & Interfaces.
  • Ghanghoria, S., et al. (2018). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter.
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  • Lee, J. H., et al. (2021). Fabrication of Blue Organic Light-Emitting Diodes Based on Indeno-Phenanthrene/Triphenylene Amine Derivatives. Journal of Nanoscience and Nanotechnology.
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  • Zhang, Y., et al. (2022). The application of the TADF materials. ResearchGate.
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  • Wang, D., et al. (2020). Photophysical properties including absorption, PL and phosphorescence spectra of SF4‐TPE, PXZ‐TRZ, and TBRb. ResearchGate.
  • Al-Asbahi, B. A. (2022). Optical and electrical properties of 1,3,5-triphenylbenzene (TPB) thin film for optoelectronic devices. ResearchGate.
  • Zhao, Y., et al. (2016). Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. Journal of Materials Chemistry C.
  • Zhao, Y., et al. (2016). Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. ResearchGate.
  • Su, S.-J., et al. (2008). Pyridine-Containing Triphenylbenzene Derivatives with High Electron Mobility for Highly Efficient Phosphorescent OLEDs. ResearchGate.

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Introduction: The Strategic Role of 2-Bromo-1,3,5-triphenylbenzene in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 2-Bromo-1,3,5-triphenylbenzene as a foundational material for hole-transporting layers in next-generation electronic devices.

In the pursuit of high-performance organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), the hole-transporting material (HTM) is a critical component governing device efficiency, stability, and operational lifetime. This compound (Br-TPB) has emerged as a molecule of significant interest, not primarily as a standalone HTM, but as a versatile and strategically vital building block for synthesizing more complex and tailored hole-transporting architectures.[1][2]

The core of Br-TPB is the 1,3,5-triphenylbenzene (TPB) moiety, a thermally and photochemically stable, π-electron-rich scaffold.[3] This rigid, propeller-like structure provides good morphological stability, a crucial attribute for preventing crystallization and degradation in thin-film devices. The key feature, however, is the bromine atom attached to the central benzene ring.[4] This bromine serves as a highly reactive site, a synthetic "handle" for post-functionalization via established cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[1][2][5] This allows researchers to precisely engineer the final HTM's electronic properties—such as the highest occupied molecular orbital (HOMO) energy level and hole mobility—to create an optimal interface with the active layer (e.g., the perovskite or emissive layer) for efficient charge extraction.[5]

This guide provides a comprehensive overview of Br-TPB, from its fundamental synthesis to its application as a precursor for advanced HTMs, complete with detailed protocols for researchers in materials science and device engineering.

Physicochemical Properties and Synthesis

A thorough understanding of the material's properties is foundational to its successful application. Br-TPB is a white crystalline solid at room temperature with the molecular formula C₂₄H₁₇Br.[1][4] Its high melting and boiling points are indicative of its molecular weight and the strong intermolecular forces that contribute to its stability.[4]

Key Material Properties

The essential physical and chemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₄H₁₇Br[4][6][7]
Molecular Weight ~385.3 g/mol [1][4][7]
Physical State Solid[1][4]
Melting Point 128.0 to 132.0 °C[1][4][7]
Boiling Point ~479.7 °C (Predicted)[1][4][7]
Density ~1.278 g/cm³ (Predicted)[1][4][7]
Solubility Soluble in organic solvents like dichloromethane, chloroform. Low solubility in water.[1]
Protocol 1: Synthesis of this compound

The most common and efficient method for synthesizing Br-TPB is through the direct electrophilic bromination of its precursor, 1,3,5-triphenylbenzene.[1][8] The protocol described below is adapted from established literature procedures.[1][4][8]

Causality: This reaction leverages the electron-rich nature of the central benzene ring of the TPB core. Acetic acid acts as a co-solvent and a weak catalyst, while dichloromethane is the primary solvent. The reaction is heated to 40°C to increase the rate of the electrophilic substitution. Quenching with sodium sulfite (Na₂SO₃) is necessary to remove any unreacted bromine, and the subsequent base wash with ammonia neutralizes the acidic reaction medium. Recrystallization is a critical final step to achieve the high purity required for electronic applications.

cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification TPB 1,3,5-Triphenylbenzene Reaction 1. Combine & Stir (40°C, 16h) TPB->Reaction Br2 Bromine (Br₂) Br2->Reaction Solvents DCM / Acetic Acid Solvents->Reaction Quench 2. Add H₂O & Na₂SO₃ (Quench excess Br₂) Reaction->Quench Neutralize 3. Alkalize with NH₃(aq) Quench->Neutralize Extract 4. Separate Layers & Dry Organic Phase Neutralize->Extract Evaporate 5. Evaporate Solvent Extract->Evaporate Recrystallize 6. Recrystallize (tBuOMe / Ethanol) Evaporate->Recrystallize Product This compound (High Purity Solid) Recrystallize->Product

Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,3,5-triphenylbenzene (5.1 g, 17 mmol) in a mixture of dichloromethane (30 ml) and acetic acid (6 ml).[4][8]

  • Bromination: While stirring, slowly add bromine (3.2 g, 20 mmol) to the suspension.[4][8]

  • Heating: Heat the reaction mixture to 40°C and maintain stirring at this temperature for 16 hours.[1][4][8]

  • Quenching: After cooling to room temperature, add water (30 ml). Carefully add solid sodium sulfite (Na₂SO₃) in small portions until the red-brown color of excess bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Alkalize the solution with 25% aqueous ammonia until the aqueous layer is basic. Separate the organic layer.[4][8]

  • Washing: Wash the organic layer with 0.1 M aqueous ammonia, followed by water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude residue from tert-butyl methyl ether (tBuOMe) and ethanol to obtain the pure product as a white solid. A yield of approximately 93% can be expected.[1][8]

Application in Device Fabrication

Br-TPB is a crucial intermediate for creating advanced HTMs. The bromine atom allows for the attachment of functional groups, such as arylamines (e.g., diphenylamine, phenothiazine), which are known to facilitate efficient hole transport.[5] This section outlines the general protocols for fabricating OLEDs and Perovskite Solar Cells using an HTM derived from Br-TPB.

Protocol 2: General Workflow for Solution-Processed Device Fabrication

The quality of the thin films is paramount for device performance. This requires a rigorously controlled fabrication environment and procedure.

cluster_prep Preparation cluster_fab Fabrication (Glovebox) cluster_final Final Steps Substrate 1. Substrate Cleaning (Sonication in DI Water, Acetone, IPA) UV_Ozone 2. UV-Ozone Treatment Substrate->UV_Ozone Solution 3. HTM Solution Prep (Dissolve HTM derivative & additives in solvent) UV_Ozone->Solution Spin_Coat 4. Spin-Coating (Deposit HTM solution onto active layer) Solution->Spin_Coat Transfer to Glovebox Anneal 5. Thermal Annealing (Remove residual solvent, improve film morphology) Spin_Coat->Anneal Electrode 6. Electrode Deposition (Thermal evaporation of metal contact, e.g., Au, Ag) Anneal->Electrode Encapsulate 7. Encapsulation Electrode->Encapsulate Device_Test Device Characterization Encapsulate->Device_Test

General workflow for fabricating solution-processed electronic devices.

Step-by-Step Methodology:

  • Substrate Cleaning: Sequentially sonicate the patterned ITO (for OLEDs) or FTO (for PSCs) glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Surface Treatment: Treat the cleaned substrates with UV-Ozone for 15-20 minutes to remove organic residues and improve the wettability of the surface.

  • HTM Solution Preparation: Inside a nitrogen-filled glovebox, prepare the HTM solution. For instance, a derivative like TPB-MeOTAD (a triphenylbenzene core functionalized with dimethoxydiphenylamine groups) would be dissolved in a solvent like chlorobenzene, often with additives such as Li-TFSI and tBP to improve conductivity and device performance.[5]

  • Film Deposition: Deposit the HTM solution onto the underlying layer (e.g., the perovskite layer in a PSC) via spin-coating. The spin speed and time are optimized to achieve the desired film thickness (typically 50-200 nm).

  • Annealing: Thermally anneal the substrate on a hotplate at a specified temperature (e.g., 70-100°C) to remove residual solvent and promote the formation of a uniform, pinhole-free film.

  • Top Electrode Deposition: Transfer the substrate to a thermal evaporator to deposit the top metal contact (e.g., Gold or Silver) through a shadow mask.

  • Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the finished device using a UV-curable epoxy and a glass coverslip.

Application in Perovskite Solar Cells (PSCs)

In a PSC, the HTM's primary role is to efficiently extract holes from the perovskite absorber layer and transport them to the metal electrode while simultaneously blocking electrons. The HOMO energy level of the HTM must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction.[5]

Device structure and corresponding energy level alignment in a PSC.

Derivatives of triphenylbenzene have demonstrated significant promise in PSCs. For example, an ortho-substituted triphenylbenzene core functionalized with 4,4'-dimethoxydiphenylamine (MeOTAD) groups, yielded a non-optimized power conversion efficiency (PCE) of 12.14%.[5] This highlights the potential of the TPB scaffold, accessible from precursors like Br-TPB.

Conceptual Performance Data for a TPB-based HTM in a PSC:

ParameterSymbolExample Value
Power Conversion EfficiencyPCE12.14%
Open-Circuit VoltageVoc~1.0 V
Short-Circuit Current DensityJsc~20 mA/cm²
Fill FactorFF~0.60
HOMO Energy LevelEHOMO-5.29 eV

(Data conceptualized from performance of TPB(2-MeOTAD) in Ref.[5])

Conclusion and Future Outlook

This compound is a cornerstone material for the rational design of high-performance hole-transporting materials. Its robust triphenylbenzene core provides essential thermal and morphological stability, while the strategically placed bromine atom offers a gateway for synthetic versatility. By enabling the attachment of various functional moieties, Br-TPB allows for the fine-tuning of electronic properties to meet the specific demands of advanced devices like OLEDs and perovskite solar cells. The protocols and data presented herein provide a foundational guide for researchers and scientists to harness the potential of this versatile building block in developing the next generation of organic electronics.

References

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2-Bromo-1,3,5-triphenylbenzene as a precursor for blue phosphorescent emitters

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Bromo-1,3,5-triphenylbenzene as a strategic precursor in the synthesis of high-performance blue phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs).

Introduction: The Quest for Stable and Efficient Blue Phosphorescence

The development of Organic Light-Emitting Diodes (OLEDs) has revolutionized display and lighting technology. Phosphorescent OLEDs (PhOLEDs), in particular, offer the potential for 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1] However, achieving stable, efficient, and deep-blue phosphorescence remains a significant challenge.[2][3][4] Blue emitters require high triplet state energies, which can make them susceptible to degradation, leading to short operational lifetimes.

This guide focuses on the strategic use of This compound as a foundational building block to address these challenges. Its unique molecular architecture, featuring a sterically crowded and rigid core, provides an excellent platform for constructing robust ligands for phosphorescent metal complexes. The bromine atom serves as a versatile reactive site, primarily for palladium-catalyzed cross-coupling reactions, allowing for the systematic construction of complex, high-triplet-energy molecules.[5][6]

Section 1: The Precursor—this compound

The utility of this compound stems from its distinct physical and chemical properties, which are a direct consequence of its structure.

Physicochemical Properties

The central benzene ring is substituted with three phenyl groups at the 1, 3, and 5 positions and a bromine atom at the 2 position.[5] This arrangement creates a sterically hindered and non-planar structure that inhibits intermolecular aggregation (π-π stacking) in the solid state. This is a crucial property for host and emitter materials in OLEDs, as aggregation can lead to fluorescence quenching and reduced device efficiency.[7]

PropertyValue
Primary Name This compound[5]
Synonyms 1-bromo-2,4,6-triphenylbenzene; 2'-Bromo-5'-phenyl-m-terphenyl[5]
CAS Number 10368-73-7[5][8]
Molecular Formula C₂₄H₁₇Br[5][8]
Molecular Weight 385.3 g/mol [6]
Physical State Solid[5][6]
Melting Point 128.0 to 132.0 °C[5][6][8]
Boiling Point ~479.7 °C (Predicted)[6][8]

The bromine atom serves as a key reactive handle. As an aryl bromide, it readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, making it an ideal precursor for further functionalization.[5][6]

Synthesis of the Precursor

The synthesis is a two-step process starting from the self-condensation of acetophenone to form the 1,3,5-triphenylbenzene core, followed by selective bromination.

Acetophenone Acetophenone TPB 1,3,5-Triphenylbenzene (TPB) Acetophenone->TPB Self-Condensation (e.g., CuCl₂ catalyst) FinalProduct This compound TPB->FinalProduct Electrophilic Bromination Bromine Bromine (Br₂) Bromine->FinalProduct

Caption: Synthesis workflow for this compound.

Protocol 1: Synthesis of 1,3,5-Triphenylbenzene (TPB)

This protocol is adapted from methods utilizing copper(II) chloride as a catalyst for the self-condensation of acetophenone.[9]

  • Materials: Acetophenone, Copper(II) Chloride (CuCl₂), Toluene.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (e.g., 2.9 mmol) and toluene (5 mL).

    • Add a catalytic amount of CuCl₂ (e.g., 0.19 mmol, molar ratio of 1:15 with acetophenone).[9]

    • Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product can be isolated and purified by filtration and recrystallization from a suitable solvent like ethanol.

Causality Insight: CuCl₂ acts as a Lewis acid and an oxidative electron transfer agent, promoting the cyclocondensation of three acetophenone molecules to form the stable aromatic benzene core.[9]

Protocol 2: Synthesis of this compound

This protocol details the electrophilic bromination of the TPB core.[5][10]

  • Materials: 1,3,5-Triphenylbenzene (17 mmol), Bromine (20 mmol), Dichloromethane (DCM, 30 mL), Acetic Acid (6 mL), Sodium Sulfite (Na₂SO₃), 25% Aqueous Ammonia.

  • Procedure:

    • In a flask, create a suspension of 1,3,5-triphenylbenzene (5.1 g) in dichloromethane and acetic acid.

    • Slowly add bromine (3.2 g) to the stirred suspension. Caution: Bromine is highly corrosive and toxic; handle it in a fume hood with appropriate personal protective equipment.

    • Stir the mixture at 40°C for 16 hours.[5][10]

    • After cooling, add water (30 mL) and quench the excess bromine by slowly adding solid sodium sulfite until the red-brown color disappears.

    • Alkalize the solution with 25% aqueous ammonia.

    • Separate the organic layer, wash it with dilute aqueous ammonia, dry it over magnesium sulfate (MgSO₄), and evaporate the solvent.

    • The crude product can be purified by recrystallization from solvents such as tert-butyl methyl ether and ethanol to yield a white solid (typical yield: ~93%).[6][10]

Causality Insight: The phenyl groups are activating ortho-, para-directors for electrophilic aromatic substitution. However, the extreme steric hindrance at the 4- and 6- positions directs the bromination to the less hindered 2- position on the central ring.

Section 2: Application in Emitter Synthesis via Suzuki Coupling

The C-Br bond in this compound is the gateway to creating more complex ligands for phosphorescent emitters. The Suzuki-Miyaura cross-coupling reaction is the most powerful and widely used tool for this transformation.[11][12][13]

Precursor 2-Bromo-1,3,5- triphenylbenzene Ligand Functionalized Ligand Precursor->Ligand BoronicAcid Arylboronic Acid (or Ester) BoronicAcid->Ligand Pd_Catalyst Pd(0) Catalyst + Base Pd_Catalyst->Ligand Emitter Blue Phosphorescent Emitter Ligand->Emitter Metal Ir(III) or Pt(II) Precursor Metal->Emitter A 1. Setup B 2. Degassing A->B Add reagents to Schlenk flask under inert gas (Ar/N₂) C 3. Reaction B->C Freeze-Pump-Thaw (3x) or bubble with inert gas D 4. Quenching & Workup C->D Heat (80-120°C) Monitor by TLC/GC-MS E 5. Purification D->E Cool, add water, extract with organic solvent, dry and concentrate F F E->F Column Chromatography (Silica Gel)

Caption: A typical experimental workflow for a Suzuki coupling reaction.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base. [11] 2. Add the anhydrous solvent via syringe.

    • Degas the reaction mixture thoroughly by bubbling with an inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. [11] Causality Insight:

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen and will be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover.

  • Base: The base is required for the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.

  • Solvent: The choice of solvent depends on the solubility of the reagents and the required reaction temperature. Anhydrous conditions are crucial as water can interfere with the catalytic cycle.

Section 3: Characterization and Device Integration

Once the final phosphorescent emitter (e.g., an Iridium(III) or Platinum(II) complex) is synthesized via cyclometalation of the new ligand, it must be thoroughly characterized before being integrated into an OLED device.

Essential Characterization Techniques
CategoryTechniquePurpose
Structural NMR (¹H, ¹³C), Mass SpectrometryTo confirm the chemical structure and purity of the synthesized emitter.
Photophysical UV-Vis, Photoluminescence (PL)To determine the absorption and emission properties, including the emission color (CIE coordinates). [2][14]
Efficiency Photoluminescence Quantum Yield (PLQY)To measure the intrinsic emission efficiency of the material in solution or thin film. [14][15]
Dynamics Transient PL DecayTo measure the phosphorescence lifetime, confirming the nature of the emissive state. [2][16]
Thermal TGA / DSCTo assess the thermal stability (decomposition temperature) and morphological stability (glass transition temperature). [15][17]
Electrochemical Cyclic Voltammetry (CV)To determine the HOMO and LUMO energy levels, which are critical for designing the device architecture. [12][16]
Integration into an OLED Device

The synthesized blue phosphorescent emitter is typically used as a dopant within a host material in the emissive layer (EML) of an OLED. [18][19]The host material must have a higher triplet energy than the blue emitter to ensure efficient energy transfer to the dopant and prevent back-energy transfer. The bulky, non-planar structure imparted by the 1,3,5-triphenylbenzene core helps ensure good dispersion of the emitter within the host matrix, preventing the aggregation-caused quenching that plagues many blue PhOLEDs. [20] The performance of the final device is evaluated based on several key metrics:

  • External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.

  • Luminous Efficacy (cd/A): A measure of the light output per unit of current.

  • Commission Internationale de l'Eclairage (CIE) Coordinates: Defines the precise color of the emitted light.

  • Operational Lifetime: Often reported as LT₇₀ or LT₅₀, the time it takes for the device's initial luminance to decrease to 70% or 50%, respectively. [2]

Conclusion

This compound is a highly valuable and versatile precursor for the development of advanced blue phosphorescent emitters. Its rigid, sterically demanding structure provides a robust scaffold that promotes thermal and morphological stability while inhibiting detrimental intermolecular interactions. The strategically placed bromine atom offers a reliable synthetic handle for building complex ligands through well-established methods like Suzuki-Miyaura cross-coupling. By leveraging this precursor, researchers can systematically design and synthesize novel emitters with tailored photophysical and electrochemical properties, paving the way for the next generation of highly efficient and stable blue OLEDs for displays and solid-state lighting.

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Application Note: A Detailed Protocol for the Synthesis of 1,3,5-Tris(4-bromophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 1,3,5-tris(4-bromophenyl)benzene via the electrophilic bromination of 1,3,5-triphenylbenzene. This document is intended for researchers, scientists, and professionals in drug development and materials science. The protocol herein is designed to be a self-validating system, offering in-depth explanations for experimental choices, safety precautions, and characterization methods. The synthesis of 1,3,5-tris(4-bromophenyl)benzene is a key step in the creation of advanced materials such as porous aromatic frameworks and organic light-emitting diodes (OLEDs)[1].

Introduction: The Chemistry of Electrophilic Aromatic Substitution

The bromination of 1,3,5-triphenylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this process, an electrophile, in this case, a bromine cation (Br+), replaces a hydrogen atom on the aromatic rings of the substrate. The reaction preserves the aromaticity of the benzene rings, which is an energetically favorable outcome[2][3].

The phenyl substituents on the central benzene ring of 1,3,5-triphenylbenzene are activating groups and direct the incoming electrophile to the ortho and para positions. Due to steric hindrance at the ortho positions, the bromination reaction preferentially occurs at the para position of each of the three peripheral phenyl rings.

The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule (Br₂), thereby generating a more potent electrophile. The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity[3][4][5].

Experimental Workflow Overview

The synthesis of 1,3,5-tris(4-bromophenyl)benzene can be broken down into three main stages: reaction setup and execution, workup and purification, and finally, characterization of the product.

G cluster_0 Reaction Stage cluster_1 Workup & Purification cluster_2 Characterization A Reactant Preparation (1,3,5-triphenylbenzene, Solvent) B Addition of Catalyst (FeBr3) A->B C Slow Addition of Bromine (in Solvent) B->C D Reaction Monitoring (TLC) C->D E Quenching (Sodium Bisulfite Solution) D->E Reaction Completion F Extraction (Organic Solvent) E->F G Drying and Solvent Removal F->G H Recrystallization G->H I Melting Point Determination H->I Purified Product J NMR Spectroscopy (1H and 13C) I->J K FT-IR Spectroscopy J->K

Caption: Experimental workflow for the synthesis of 1,3,5-tris(4-bromophenyl)benzene.

Safety Precautions

Extreme caution must be exercised when handling bromine and iron(III) bromide.

  • Bromine (Br₂): is a highly toxic, corrosive, and volatile liquid.[6] It can cause severe burns upon skin contact and is fatal if inhaled.[6] All manipulations involving bromine must be conducted in a well-ventilated chemical fume hood.[7][8] Personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and appropriate gloves (fluorinated rubber or heavy-duty nitrile), must be worn at all times.[7][8] An emergency eyewash and shower station should be readily accessible. A solution of sodium thiosulfate should be kept on hand to neutralize any bromine spills.[8]

  • Iron(III) Bromide (FeBr₃): is a corrosive solid that is harmful if swallowed or inhaled and causes skin and eye irritation.[9] It is also hygroscopic and should be handled in a dry environment.[9] Standard PPE should be worn when handling this reagent.[9]

  • Solvents: Dichloromethane is a suspected carcinogen. Handle it with care in a fume hood. All other organic solvents are flammable and should be kept away from ignition sources.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
1,3,5-Triphenylbenzene306.4110.03.06 g
Iron(III) Bromide (anhydrous)295.561.00.296 g
Bromine159.8133.01.7 mL (5.3 g)
Dichloromethane (DCM, anhydrous)--100 mL
Saturated Sodium Bisulfite Soln.--50 mL
Saturated Sodium Bicarbonate Soln.--50 mL
Brine--50 mL
Anhydrous Magnesium Sulfate---
Ethanol--For recrystallization
Toluene--For recrystallization
Reaction Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a trap (containing sodium bisulfite solution), and a pressure-equalizing dropping funnel, add 1,3,5-triphenylbenzene (3.06 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Catalyst Addition: Stir the mixture to dissolve the starting material. Carefully add anhydrous iron(III) bromide (0.296 g, 1.0 mmol) to the flask. The mixture will likely turn dark.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.7 mL, 33.0 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred reaction mixture over 30-45 minutes. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 40 °C) and maintain it for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bisulfite (~50 mL) to quench any unreacted bromine. The dark color of the solution should fade.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by recrystallization. A mixed solvent system of toluene and ethanol is often effective.

  • Dissolve the crude solid in a minimal amount of hot toluene.

  • Slowly add hot ethanol until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the white to off-white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[10][11]

Characterization of 1,3,5-Tris(4-bromophenyl)benzene

The identity and purity of the final product should be confirmed by the following methods:

  • Melting Point: The expected melting point of 1,3,5-tris(4-bromophenyl)benzene is in the range of 261-265 °C.[1] A sharp melting point close to the literature value is indicative of high purity.

  • ¹H NMR Spectroscopy: (500 MHz, CDCl₃): δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H).[10]

  • ¹³C NMR Spectroscopy: (125 MHz, CDCl₃): δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4.[10]

  • FT-IR Spectroscopy: (KBr, cm⁻¹): Key peaks should be observed around 3043, 1595, 1489, 1075, 1007, and 809 cm⁻¹.[10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete ReactionInsufficient reaction time or temperature; deactivated catalyst.Extend the reaction time or increase the temperature slightly. Ensure the use of anhydrous reagents and solvent.
Low YieldLoss of product during workup or recrystallization.Minimize transfers and use minimal solvent for recrystallization.
Product is colored (yellow/brown)Presence of residual bromine or other impurities.Ensure complete quenching with sodium bisulfite. Consider treating the hot recrystallization solution with activated charcoal.[12]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,3,5-tris(4-bromophenyl)benzene. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further applications in materials science and organic electronics. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

  • Vertex AI Search. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Tayebeea, R., Jarrahia, M., Malekia, B., Razib, M. K., Mokhtaric, Z. B., & Baghbaniand, S. M. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances.
  • Gutzler, R., et al. (2009). Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110). Chemical Communications.
  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction.
  • Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube.
  • Chemistry LibreTexts. (2021, February 19). 4.P: Arenes, Electrophilic Aromatic Substitution (Problems).
  • Unknown. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
  • ChemicalBook. (2025, July 5). IRON (III) BROMIDE - Safety Data Sheet.
  • Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
  • ChemicalBook. (n.d.). 1,3,5-Tris(p-formylphenyl)benzene synthesis.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Organic Syntheses. (n.d.). Procedure.
  • BenchChem. (2025). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • Sigma-Aldrich. (n.d.). 1,3,5-Tris(4-bromophenyl)benzene 97 7511-49-1.

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Overcoming Steric Hindrance: A Guide to the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2,4,6-Triphenylbromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Organic Synthesis

Abstract

The synthesis of poly-aryl systems is of paramount importance in materials science, medicinal chemistry, and the development of organic electronics. However, the creation of tetra-ortho-substituted biaryls via cross-coupling reactions presents a significant synthetic challenge due to severe steric hindrance. This application note provides a detailed protocol and technical guide for the successful Suzuki-Miyaura cross-coupling of 2,4,6-triphenylbromobenzene, a sterically demanding aryl halide. We will delve into the mechanistic considerations, the rationale behind the selection of catalysts, ligands, and reaction conditions, and offer a step-by-step protocol for the synthesis of 1,2,3,5-tetraphenylbenzene. This guide is intended for researchers, chemists, and drug development professionals seeking to construct complex, sterically congested molecular architectures.

The Synthetic Challenge: Steric Hindrance in Cross-Coupling

The core difficulty in the cross-coupling of 2,4,6-triphenylbromobenzene lies in its molecular architecture. The two phenyl groups flanking the bromine atom (ortho-substituents) create a sterically crowded environment around the reaction center. This steric bulk severely impedes the initial and often rate-limiting step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] For the reaction to proceed, the palladium complex must be able to approach and insert itself into the Carbon-Bromine bond. In highly hindered substrates, this process is slow and inefficient with standard catalyst systems, leading to low or no product yield.

Overcoming this steric barrier requires a catalyst system specifically designed for demanding substrates. The key lies in the choice of ligand, which modulates the electronic and steric properties of the palladium center to enhance its reactivity.[3]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[4] The catalytic cycle, which is fundamental to understanding the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: An active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond. This forms a Pd(II) intermediate, and the oxidation state of palladium changes from 0 to +2.[7]

  • Transmetalation: The organic group from the organoboron reagent (activated by a base to form a borate complex) is transferred to the Pd(II) complex, displacing the halide. This is a crucial step where the new carbon-carbon bond is poised to form.[4]

  • Reductive Elimination: The two organic groups on the palladium center are coupled, forming the desired biaryl product (Ar-Ar'). The palladium catalyst is simultaneously reduced from Pd(II) back to Pd(0), allowing it to re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pdiib Ar-Pd(II)-Ar' L₂ re_label Reductive Elimination ar_ar Ar-Ar' (Product) pdiib->ar_ar pdii Ar-Pd(II)-X L₂ tm_label Transmetalation oa_label->pdii re_label->pd0 tm_label->pdiib arx Ar-X (2,4,6-Triphenylbromobenzene) arx->pdii boron Ar'-B(OR)₂ + Base boron->pdiib

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Rationale and Key Parameter Selection

The success of a challenging cross-coupling reaction hinges on the careful selection of each component. Here, we explain the reasoning behind the choices for coupling 2,4,6-triphenylbromobenzene with phenylboronic acid.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, Palladium(II) acetate (Pd(OAc)₂) is often chosen for its stability and cost-effectiveness. It is readily reduced in situ to the active Pd(0) species.

  • Ligand Selection: This is the most critical parameter. For sterically hindered substrates, bulky and electron-rich phosphine ligands are required.[2][8] These ligands promote the formation of highly reactive, monoligated Pd(0)L species, which are less sterically encumbered and more readily undergo oxidative addition.[2] Buchwald-type biarylphosphine ligands, such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , are exceptionally effective. The electron-donating nature of SPhos increases the electron density on the palladium center, which accelerates both the oxidative addition and the final reductive elimination steps.[2][3]

  • Base: A strong, non-nucleophilic base is necessary to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[2][4] Potassium phosphate (K₃PO₄) is an excellent choice for this purpose, providing high yields in many hindered coupling reactions.[2]

  • Solvent System: A mixture of an aprotic organic solvent and water is typically used. Toluene or 1,4-dioxane are common organic solvents that can solubilize the organic reagents and tolerate the high temperatures often required. A small amount of water is necessary to dissolve the inorganic base.

  • Temperature: Due to the high activation energy barrier for the oxidative addition of hindered substrates, elevated temperatures (e.g., 100-110 °C) are generally required to achieve a reasonable reaction rate.

Experimental Protocol: Synthesis of 1,2,3,5-Tetraphenylbenzene

This protocol details the Suzuki-Miyaura coupling of 2,4,6-triphenylbromobenzene with phenylboronic acid.

Reagents and Equipment:

  • 2,4,6-Triphenylbromobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos ligand

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Deionized water

  • Schlenk flask or pressure vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Setup:

  • To a dry Schlenk flask or pressure vessel equipped with a magnetic stir bar, add 2,4,6-triphenylbromobenzene (1.0 eq), phenylboronic acid (1.5 eq), and finely ground K₃PO₄ (3.0 eq).

  • In a separate vial, pre-mix the catalyst by dissolving Palladium(II) acetate (0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%) in a small amount of anhydrous toluene. A Pd:Ligand ratio of 1:2 is typical.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add anhydrous toluene and deionized water (e.g., a 10:1 ratio of toluene to water, with enough toluene to create a ~0.1 M solution of the aryl bromide).

  • Seal the vessel securely.

Reaction Execution:

  • Place the sealed vessel on a pre-heated hotplate and stir vigorously at 110 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours to reach completion.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,2,3,5-tetraphenylbenzene.

Summary of Reaction Parameters

ParameterRecommended Reagent/ConditionRationale
Aryl Halide 2,4,6-TriphenylbromobenzeneThe sterically hindered substrate of interest.
Coupling Partner Phenylboronic AcidForms the target tetra-aryl system.
Palladium Source Pd(OAc)₂ (2 mol%)Stable, common, and effective Pd(II) precatalyst.
Ligand SPhos (4 mol%)Bulky, electron-rich ligand to overcome steric hindrance and accelerate catalysis.[2][3]
Base K₃PO₄ (3.0 eq)Strong, non-nucleophilic base to form the active borate complex.[2]
Solvent Toluene/H₂O (10:1 v/v)Aprotic organic solvent for solubility with water to dissolve the base.
Temperature 110 °CProvides sufficient thermal energy to overcome the activation barrier.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst and phosphine ligand.

Troubleshooting

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading (e.g., to 5 mol%), using a more active ligand from the Buchwald family (e.g., XPhos), or increasing the reaction temperature slightly. Ensure all reagents are pure and the solvent is anhydrous.

  • Side Products: The primary side reaction is often homocoupling of the boronic acid. Using a precise excess (e.g., 1.5 eq) of the boronic acid can mitigate this while ensuring full conversion of the more valuable aryl bromide.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of sterically demanding substrates like 2,4,6-triphenylbromobenzene is a challenging yet achievable transformation. Success relies on a rationally designed catalyst system, particularly the use of bulky, electron-rich biarylphosphine ligands such as SPhos. By carefully controlling the reaction parameters as outlined in this guide, researchers can effectively overcome the steric barriers to synthesize complex, tetra-ortho-substituted biaryls, opening doors to novel molecular designs in a variety of scientific fields.

References

  • Wikipedia. Suzuki reaction. [Link][4]
  • The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link][7]
  • Gagnier, S. V., & Li, J. H. (2012). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry. [Link][9]
  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link][5]
  • Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters. [Link][1]
  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Tang, W., et al. (2012). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions.
  • ResearchGate. Mechanism for Palladium catalyzed Suzuki cross-coupling reaction. [Link][11]
  • Narbe, R. D., & Biscoe, M. R. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link][6]

Sources

Ligand selection for Suzuki coupling with sterically hindered 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Ligand Selection for Suzuki Coupling with Sterically Hindered 2-Bromo-1,3,5-triphenylbenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Steric Challenge of this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high functional group tolerance and stereospecificity.[1] However, when substrates possess significant steric bulk around the reaction center, the efficiency of this transformation can be dramatically impeded. This compound presents a formidable challenge in this regard.[2] The central benzene ring, substituted with a bromine atom and three flanking phenyl groups, creates a highly congested environment that hinders the key steps of the catalytic cycle.[2]

This application note serves as a comprehensive guide for the rational selection of ligands to facilitate the Suzuki coupling of this compound. We will delve into the mechanistic considerations that underpin ligand choice, provide a detailed experimental protocol for ligand screening, and offer troubleshooting strategies for this challenging transformation.

The Mechanistic Imperative for Specialized Ligands

The success of a Suzuki coupling with a sterically hindered substrate like this compound is contingent on overcoming the kinetic barriers of the three primary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] The choice of ligand is paramount, as it directly influences the electronic and steric properties of the palladium catalyst, thereby modulating the rates of these key steps.[4]

  • Oxidative Addition: This initial step, involving the insertion of the palladium(0) catalyst into the carbon-bromine bond, is often the rate-limiting step for sterically hindered aryl halides.[5] Bulky, electron-rich ligands are crucial here. They promote the formation of a monoligated, 14-electron palladium(0) species, which is smaller and more reactive than its more coordinated counterparts, allowing it to more readily access the sterically shielded C-Br bond.[6]

  • Transmetalation: Following oxidative addition, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base.[7] While ligand effects are less pronounced here compared to the other two steps, a ligand that does not overly crowd the metal center is beneficial.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. This step is significantly accelerated by bulky ligands.[8] The steric pressure exerted by the ligand on the palladium(II) intermediate promotes the collapse of the complex and the expulsion of the newly formed biaryl product.[9]

Below is a graphical representation of the Suzuki-Miyaura catalytic cycle, highlighting the critical role of the ligand.

Suzuki_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L)->Pd(0)L Ar-R Ar-R Ar-Pd(II)-R(L)->Ar-R Reductive Elimination L L = Bulky, Electron-Rich Ligand Ar-X Ar-X = this compound R-B(OH)2 R-B(OH)2 = Arylboronic Acid

Caption: The Suzuki-Miyaura catalytic cycle for sterically hindered substrates.

A Curated Arsenal of Ligands for Hindered Couplings

For the challenging Suzuki coupling of this compound, standard ligands such as triphenylphosphine are often inadequate.[10] A more specialized toolkit of bulky and electron-donating ligands is required. These are broadly categorized into two main classes: biaryl phosphines (Buchwald-type ligands) and N-heterocyclic carbenes (NHCs).

Buchwald-Type Biaryl Phosphine Ligands

Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl scaffold with a phosphine moiety.[11] Their bulk and electron-donating ability are tunable by modifying the substituents on the biaryl backbone and the phosphorus atom.[6] For highly hindered substrates, the following are excellent starting points:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A workhorse ligand for many challenging cross-couplings, offering a good balance of steric bulk and electron-richness.[11]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups are thought to stabilize the active palladium complex.[11]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos, with bulkier isopropoxy groups that can further enhance catalytic activity.

  • AntPhos and BI-DIME: For extremely demanding couplings, such as those forming tetra-ortho-substituted biaryls, these specialized ligands have demonstrated superior performance.[12]

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as powerful alternatives to phosphine ligands.[8] They are generally stronger σ-donors and can be sterically tailored.[13][14] Their high stability often translates to robust catalytic systems.

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A very bulky NHC ligand that has proven effective in a wide range of cross-coupling reactions, including those with sterically hindered substrates.

  • IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): A slightly less bulky but still highly effective NHC ligand.[15]

  • SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone of SIPr offers different steric and electronic properties compared to IPr, which can be advantageous in certain cases.[15]

The following table summarizes the key features of these recommended ligands:

Ligand ClassLigand NameKey Features
Biaryl Phosphine XPhosGeneral-purpose, robust, and effective for many hindered couplings.
SPhosMethoxy groups may offer additional stabilization of the catalyst.[11]
RuPhosIncreased steric bulk from isopropoxy groups can be beneficial.
AntPhos/BI-DIMESpecifically designed for extremely sterically demanding couplings.[12]
N-Heterocyclic Carbene IPrVery bulky and a strong σ-donor, highly effective for hindered substrates.
IMesA slightly less bulky alternative to IPr.[15]
SIPrSaturated backbone offers different steric and electronic properties.[15]

Experimental Protocol: A Step-by-Step Guide to Ligand Screening

This protocol outlines a systematic approach to screening ligands for the Suzuki coupling of this compound with a model arylboronic acid.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (2 mol%)

  • Ligand (4 mol%)

  • Base (e.g., K₃PO₄, finely ground) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vials (e.g., 2-dram vials with screw caps and PTFE septa)

  • Stir plate and stir bars

  • Inert atmosphere glovebox or Schlenk line

Reaction Setup Workflow

Reaction_Setup cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dry and degas solvent D Add solvent and seal vial A->D B Weigh solids in inert atmosphere C Add solids to reaction vial B->C C->D E Heat and stir (e.g., 100 °C, 12-24 h) D->E F Cool to room temp. E->F G Quench and extract F->G H Analyze by TLC, GC-MS, or NMR G->H

Caption: A typical experimental workflow for the ligand screening.

Detailed Procedure
  • Preparation: In an inert atmosphere glovebox, weigh this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base into a reaction vial equipped with a stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial.

  • Sealing: Tightly seal the vial with a screw cap containing a PTFE septum.

  • Reaction: Remove the vial from the glovebox and place it on a preheated stir plate. Heat the reaction mixture with vigorous stirring for the desired time (e.g., 12-24 hours).

  • Monitoring: The reaction progress can be monitored by taking small aliquots at various time points and analyzing them by TLC or GC-MS.

  • Workup: After the reaction is complete (or after the designated time), cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and yield.

Data Organization and Comparison

Systematically record the results of your ligand screen in a table to facilitate comparison.

EntryLigandPd SourceBaseSolventTemp (°C)Time (h)Conversion (%)
1XPhosPd₂(dba)₃K₃PO₄Toluene10012
2SPhosPd₂(dba)₃K₃PO₄Toluene10012
3IPrPd₂(dba)₃K₃PO₄Toluene10012
........................

Troubleshooting and Optimization

If initial screening results in low conversion or yield, consider the following optimization strategies:

  • Increase Reaction Temperature: Sterically hindered couplings often benefit from higher temperatures. Consider switching to a higher-boiling solvent like xylene and increasing the temperature to 120-140 °C.[10]

  • Vary the Base: While K₃PO₄ is a good starting point, other bases like Cs₂CO₃ or K₂CO₃ can sometimes offer improved results.[16]

  • Adjust the Ligand-to-Metal Ratio: While a 2:1 ligand-to-palladium ratio is standard, for in-situ generated catalysts, increasing this ratio to 2.4:1 can sometimes be beneficial.[16]

  • Consider a Different Palladium Precatalyst: Well-defined palladium precatalysts, such as those developed by Buchwald or Nolan, can offer more consistent performance and faster activation compared to in-situ generated catalysts.[17]

  • Microwave Irradiation: This can be a powerful tool for accelerating slow reactions by rapidly heating the reaction mixture.[18]

Conclusion

The Suzuki-Miyaura coupling of the sterically encumbered this compound is a challenging but achievable transformation. Success hinges on the judicious selection of a bulky and electron-rich ligand that can effectively facilitate the key steps of the catalytic cycle. By employing a systematic screening approach with a curated set of high-performance ligands, such as those from the Buchwald and NHC families, researchers can identify optimal conditions for their specific coupling partners. This guide provides a robust framework for navigating the complexities of this demanding reaction, enabling the synthesis of novel and complex molecular architectures.

References

  • [Vertex AI Search Result] Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions - DOI.
  • [Vertex AI Search Result] Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - ChemRxiv.
  • [Vertex AI Search Result] A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction - Benchchem.
  • [Vertex AI Search Result] Buy this compound | 10368-73-7 - Smolecule.
  • [Vertex AI Search Result] Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
  • [Vertex AI Search Result] Suzuki Coupling - Organic Chemistry Portal.
  • [Vertex AI Search Result] A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • [Vertex AI Search Result] Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed.
  • [Vertex AI Search Result] Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes | Request PDF.
  • [Vertex AI Search Result] Suzuki reaction - Wikipedia.
  • [Vertex AI Search Result] N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications.
  • [Vertex AI Search Result] this compound - 10368-73-7 - Vulcanchem.
  • [Vertex AI Search Result] The Suzuki Reaction - Andrew G Myers Research Group.
  • [Vertex AI Search Result] Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • [Vertex AI Search Result] Buchwald Ligands - Sigma-Aldrich.
  • [Vertex AI Search Result] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • [Vertex AI Search Result] Ligand design for cross-couplings: phosphines - YouTube.
  • [Vertex AI Search Result] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • [Vertex AI Search Result] Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central.
  • [Vertex AI Search Result] Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates - Benchchem.

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Application Notes & Protocols: Ultrasensitive Detection of Nitroaromatics Using 2-Bromo-1,3,5-triphenylbenzene-Based Chemical Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Advanced Nitroaromatic Detection

The detection of nitroaromatic compounds (NACs), such as 2,4,6-trinitrotoluene (TNT) and dinitrotoluene (DNT), is a critical endeavor for national security, environmental monitoring, and forensic investigations.[1] These compounds are primary constituents of many commercial and military explosives.[2] Traditional detection methods often rely on sophisticated and expensive instrumentation, which are not always suitable for rapid, on-site analysis.[2] Consequently, there is a significant demand for sensitive, selective, and cost-effective chemical sensors.[3]

Fluorescence-based sensing has emerged as a powerful and simple technique for this purpose, primarily due to its high sensitivity.[2][4] The core principle involves a fluorescent molecule (a fluorophore) whose light emission is altered upon interaction with a target analyte. For NACs, which are electron-deficient, the most common sensing mechanism is fluorescence quenching of an electron-rich fluorophore.[4][5]

This application note details the use of 2-Bromo-1,3,5-triphenylbenzene as a highly effective fluorophore for the fabrication of chemical sensors designed for the detection of nitroaromatic compounds. The 1,3,5-triphenylbenzene (TPB) core is an exceptional fluorescent platform due to its π-electron-rich structure, and its inherent thermal and photochemical stability.[6][7][8] The introduction of a bromine atom onto this scaffold can be used to modulate its electronic properties and provides a potential site for further functionalization, making this compound a promising candidate for developing advanced chemical sensors.[9]

The Sensing Mechanism: Photoinduced Electron Transfer

The detection of nitroaromatics using this compound is predicated on the principle of fluorescence quenching . The π-electron-rich triphenylbenzene core serves as the fluorescent donor, while the electron-deficient nitroaromatic compound acts as the acceptor (quencher).[5][10]

The process can be summarized as follows:

  • Excitation: The sensor material, containing this compound, is irradiated with UV light, causing the fluorophore to transition to an excited electronic state.

  • Emission (Fluorescence): In the absence of a quencher, the excited molecule returns to its ground state by emitting a photon, resulting in observable fluorescence.

  • Quenching: When electron-deficient nitroaromatic molecules are present, they interact with the excited fluorophore. An excited electron from the fluorophore is transferred to the nitroaromatic compound in a process known as Photoinduced Electron Transfer (PET).[2][4]

  • Non-Radiative Decay: This electron transfer provides a non-radiative pathway for the excited fluorophore to return to its ground state, meaning no photon is emitted. This leads to a measurable decrease, or "quenching," of the fluorescence intensity.[10]

The degree of quenching is directly proportional to the concentration of the nitroaromatic analyte, forming the basis for quantitative detection.

G cluster_0 Sensing Mechanism Fluorophore This compound (Ground State) Excited Excited State Fluorophore Fluorophore->Excited Excitation Excited->Fluorophore Fluorescence (Emission) NAC Nitroaromatic (Analyte) Excited->NAC Photoinduced Electron Transfer (PET) Light UV Light (Excitation) Light->Fluorophore Absorption NAC->Fluorophore Quenching (Non-Radiative Decay)

Caption: The fluorescence quenching mechanism via Photoinduced Electron Transfer (PET).

Experimental Protocols

This section provides detailed protocols for the synthesis of the core sensing molecule and the subsequent fabrication and operation of a thin-film chemical sensor.

Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via electrophilic bromination of 1,3,5-triphenylbenzene.[9][11][12]

Materials:

  • 1,3,5-Triphenylbenzene (Precursor)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Acetic Acid

  • Sodium Sulfite (Na₂SO₃)

  • 25% Aqueous Ammonia (NH₃aq)

  • Magnesium Sulfate (MgSO₄)

  • tert-Butyl Methyl Ether (tBuOMe)

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a suspension of 1,3,5-triphenylbenzene (5.1 g, 17 mmol) in dichloromethane (30 ml) and acetic acid (6 ml).

  • While stirring the suspension, slowly add bromine (3.2 g, 20 mmol).

  • Heat the mixture to 40°C and continue stirring for 16 hours.

  • After 16 hours, cool the reaction mixture and add water (30 ml).

  • Quench the excess bromine by carefully adding solid sodium sulfite (Na₂SO₃) until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and make the solution alkaline by adding 25% aqueous ammonia.

  • Separate the organic layer. Wash the organic layer with 0.1 M aqueous ammonia, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization from a mixture of tert-butyl methyl ether and ethanol to yield this compound as a solid.[9][12]

Protocol: Fabrication of a Thin-Film Fluorescent Sensor

This protocol outlines the creation of a solid-state sensor by embedding the synthesized fluorophore into a polymer matrix and depositing it as a thin film, a common method for creating robust and reusable sensors.[13][14]

Materials:

  • Synthesized this compound

  • Polystyrene (or another suitable transparent polymer like PMMA)

  • Toluene (or a suitable solvent for both polymer and fluorophore)

  • Glass slides or quartz substrates

  • Spin-coater

Procedure:

  • Prepare Stock Solution: Dissolve a specific amount of polystyrene (e.g., 100 mg) in toluene (10 ml) to create a polymer solution.

  • Dope with Fluorophore: Add a small, precise amount of this compound (e.g., 1 mg) to the polymer solution. Stir until the fluorophore is completely dissolved. This creates the sensing "ink".

  • Substrate Preparation: Thoroughly clean the glass or quartz slides by sonicating in acetone, then isopropanol, and finally deionized water. Dry the slides completely with a stream of nitrogen.

  • Spin-Coating:

    • Place a cleaned slide onto the chuck of the spin-coater.

    • Dispense a few drops of the sensing ink onto the center of the slide.

    • Spin the substrate at a set speed (e.g., 1500 rpm) for a set time (e.g., 60 seconds) to create a uniform thin film. The thickness of the film can be controlled by varying the solution concentration and spin speed.[14]

  • Annealing: Transfer the coated slides to a vacuum oven and anneal at a temperature below the polymer's glass transition temperature (e.g., 60°C) for several hours to remove any residual solvent and stabilize the film.

  • Storage: Store the fabricated sensor films in a dark, dry environment, such as a desiccator.

G cluster_1 Sensor Fabrication Workflow A 1. Prepare Polymer & Fluorophore Solution C 3. Spin-Coating (Deposit Solution) A->C B 2. Clean Substrate (Glass/Quartz) B->C D 4. Annealing (Remove Solvent) C->D E 5. Final Sensor Film D->E

Caption: Workflow for fabricating the thin-film chemical sensor.

Protocol: Detection of Nitroaromatics

This protocol describes the procedure for using the fabricated sensor to detect nitroaromatic compounds in the vapor phase.

Equipment:

  • Fabricated sensor slide

  • Fluorospectrometer with a solid-state sample holder

  • Sealed testing chamber with inlet/outlet ports

  • Nitrogen gas source

  • Vapor generator for the nitroaromatic compound

Procedure:

  • Baseline Measurement: Place the sensor slide into the fluorospectrometer's sample holder inside the sealed chamber. Purge the chamber with pure nitrogen gas to establish a stable, analyte-free baseline.

  • Record Initial Fluorescence: While purging, excite the sensor film at its maximum absorption wavelength (determined by a preliminary UV-Vis scan) and record the fluorescence emission spectrum. The peak intensity is your baseline fluorescence (I₀).

  • Introduce Analyte: Introduce a controlled concentration of the nitroaromatic vapor into the chamber using the vapor generator.

  • Monitor Quenching: Continuously record the fluorescence emission spectrum as the sensor is exposed to the analyte vapor. A decrease in the peak fluorescence intensity (I) will be observed.

  • Data Acquisition: Allow the signal to stabilize, indicating equilibrium between the sensor film and the analyte vapor. Record the final, quenched fluorescence intensity (I).

  • Quantification: The degree of quenching can be related to the analyte concentration. For quantitative analysis, this process is repeated for a range of known analyte concentrations to generate a calibration curve.

  • Reversibility Test: After measurement, purge the chamber with pure nitrogen again to see if the fluorescence intensity returns to its original baseline (I₀). Good reversibility is a key feature of a reusable sensor.[1][15]

Data Analysis and Expected Performance

The efficiency of the fluorescence quenching is typically analyzed using the Stern-Volmer equation :

I₀ / I = 1 + Kₛᵥ[Q]

Where:

  • I₀ is the initial fluorescence intensity.

  • I is the fluorescence intensity in the presence of the quencher.

  • Kₛᵥ is the Stern-Volmer quenching constant, which indicates the sensitivity of the fluorophore to the quencher.

  • [Q] is the concentration of the quencher (nitroaromatic analyte).

A plot of I₀/I versus [Q] should yield a straight line with a slope equal to Kₛᵥ.[4][16] A higher Kₛᵥ value signifies greater sensitivity.

Table 1: Illustrative Performance Metrics for Triphenylbenzene-Based NAC Sensors

ParameterTypical Value RangeSignificance
Analyte TNT, DNT, Picric Acid (PA)Key explosive compounds.[8][17]
Detection Limit (LOD) 10⁻⁶ to 10⁻⁷ M (in solution)Indicates the lowest detectable concentration.[4]
Quenching Constant (Kₛᵥ) 10⁴ to 10⁶ M⁻¹Higher values indicate higher sensitivity.[4]
Response Time Seconds to minutesFast response is crucial for real-time detection.
Reversibility HighAllows for the sensor to be reused multiple times.[15]

Note: The values presented are illustrative based on published data for similar triphenylbenzene and fluorescent polymer sensors. Actual performance of a this compound sensor must be determined experimentally.

Conclusion

This compound stands out as a highly promising material for the development of sensitive and selective chemical sensors for nitroaromatic compounds. Its stable, π-electron-rich core facilitates a strong fluorescence signal that is efficiently quenched by electron-deficient NACs through a photoinduced electron transfer mechanism. The protocols provided herein offer a comprehensive guide for the synthesis of the core compound, fabrication of a practical thin-film sensor, and the subsequent detection of target analytes. By leveraging the unique photophysical properties of this molecule, researchers can develop next-generation sensing platforms for critical applications in security and environmental protection.

References

  • Zhang, T., Shi, G., Shang, Z., Wang, Y., & Jin, W. (2014). A fluorescent sensor for highly selective detection of nitroaromatic explosives based on a 2D, extremely stable, metal-organic framework. Chemistry, 20(13), 3589-94. [Link]
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  • American Chemical Society. (n.d.).
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  • Royal Society of Chemistry. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8(34), 19119-19133. [Link]
  • ResearchGate. (2018). 1,3,5-Triphenylbenzene: A versatile photoluminescent chemo-sensor platform and supramolecular building block. [Link]
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  • Scholarship at UWindsor. (n.d.). Fabrication and Characterization of Dye-Based Thin films as Fluorescent Sensor for Formic Acid.
  • Gole, B., Bar, A. K., & Mukherjee, P. S. (2011). Fluorescent metal–organic framework for selective sensing of nitroaromatic explosives.
  • Sharma, A., Kim, D., Park, J. H., Rakshit, S., Seong, J., & Jeong, G. H. (2019). Mechanistic insight into the sensing of nitroaromatic compounds by metal-organic frameworks.
  • Royal Society of Chemistry. (2021). A kinetic model of thin-film fluorescent sensors for strategies to enhance chemical selectivity. Physical Chemistry Chemical Physics, 23(16), 9789-9797. [Link]
  • American Chemical Society. (2024).
  • ResearchGate. (n.d.). The mechanism of fluorescence quenching by contact of chemical sensor and nitro compounds.
  • Chemsrc. (n.d.). This compound | CAS#:10368-73-7.
  • R. de la Escosura-Muñiz, A., & Merkoçi, A. (2009). Design of fluorescent materials for chemical sensing. Journal of Materials Chemistry, 19(44), 8345-8360. [Link]
  • ScienceDaily. (2022). Organic thin-film sensors for light-source analysis and anti-counterfeiting applications.
  • Shi, G. H., Shang, Z. B., Wang, Y., Jin, W. J., & Zhang, T. C. (2008). Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 247-252. [Link]
  • International Journal of New Chemistry. (2017). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of New Chemistry, 4(2), 43-48. [Link]
  • Mishra, A., Dheepika, R., Parvathy, P. A., Imran, P. M., Bhuvanesh, N. S. P., & Nagarajan, S. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports, 11(1), 1-11. [Link]

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Mechanism of picric acid detection using 1,3,5-triphenylbenzene-based sensors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Selectivity Detection of Picric Acid: Mechanistic Insights and Protocols for 1,3,5-Triphenylbenzene-Based Fluorescent Sensors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Picric acid (2,4,6-trinitrophenol, PA) is a potent explosive and a significant environmental pollutant, necessitating the development of highly sensitive and selective detection methods.[1] This document details the mechanism and application of a class of fluorescent chemosensors built upon the 1,3,5-triphenylbenzene (TPB) scaffold. TPB derivatives are exceptionally suited for this purpose due to their inherent photoluminescence, high thermal and photochemical stability, and π-electron-rich nature, which facilitates strong interactions with electron-deficient analytes like PA.[2][3][4][5] We will explore the multi-faceted sensing mechanism, which is predominantly driven by fluorescence quenching, and provide detailed, field-proven protocols for sensor synthesis, characterization, and analyte detection.

The 1,3,5-Triphenylbenzene (TPB) Sensing Platform

The C3-symmetric structure of 1,3,5-triphenylbenzene provides a robust and versatile core for designing chemosensors.[4] Its key advantages include:

  • Inherent Fluorescence: The extended π-conjugated system of the TPB core results in strong native fluorescence, providing a high signal-to-noise ratio for detection assays.

  • Structural Rigidity & Stability: TPB is thermally and photochemically stable, ensuring sensor robustness and reproducibility under various experimental conditions.[2][3][5]

  • Tunable Functionality: The peripheral phenyl rings of the TPB core can be readily functionalized with various recognition moieties (e.g., amino, hydroxyl, or carboxyl groups) to enhance selectivity and sensitivity towards specific analytes.[5]

These characteristics make TPB an ideal signaling unit for developing "turn-off" fluorescent sensors for polynitroaromatic compounds (PNACs), including picric acid.[2][3][6]

The Multi-Modal Mechanism of Picric Acid Detection

The remarkable selectivity of TPB-based sensors for picric acid over other nitroaromatics (like TNT or DNT) is not due to a single interaction but a combination of synergistic processes. The primary observable effect is the quenching (reduction) of the sensor's fluorescence intensity upon introduction of PA.[1][7] This quenching is driven by several underlying mechanisms.

Photoinduced Electron Transfer (PET)

PET is a dominant mechanism in this system. The π-electron-rich TPB sensor acts as an excellent electron donor in its excited state, while the electron-deficient nitro groups on the picric acid molecule make it a strong electron acceptor.[1] Upon photoexcitation of the sensor, an electron is transferred from the sensor's Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). If PA is in close proximity, it is energetically favorable for this excited electron to transfer to the lower-energy LUMO of the PA molecule.[1][8] This process forms a non-radiative charge-transfer complex, causing the sensor to return to its ground state without emitting a photon, leading to fluorescence quenching.[1][9]

Resonance Energy Transfer (RET)

Resonance Energy Transfer (RET), also known as Förster Resonance Energy Transfer (FRET), can also contribute to quenching. This mechanism requires an overlap between the emission spectrum of the fluorescent sensor (the donor) and the absorption spectrum of the analyte (the acceptor).[1] Picric acid typically shows a significant absorption peak around 370 nm.[1] If the TPB sensor's fluorescence emission overlaps with this absorption band, the excited-state energy of the sensor can be transferred non-radiatively to the PA molecule, again preventing fluorescent emission.[1]

Proton Transfer and Electrostatic Interactions: The Key to Selectivity

The most critical factor for the high selectivity towards picric acid is its unique acidity (pKa ≈ 0.4) compared to other nitroaromatics.[8][10] Many TPB sensors are functionalized with basic sites, such as amino groups.

  • Proton Transfer: Picric acid readily donates its acidic proton to a basic site on the sensor molecule (e.g., an amino group).[7][11][12]

  • Ion Pair Formation: This proton transfer results in a positively charged (protonated) sensor and a negatively charged picrate anion.

  • Electrostatic Complexation: The resulting ions form a tightly bound ground-state complex via strong electrostatic and hydrogen-bonding interactions.[7][10][12]

This intimate, pre-associated complex dramatically enhances the efficiency of both PET and RET, leading to significant fluorescence quenching.[10] Other nitroaromatics like TNT or DNT lack this acidic proton and cannot engage in this powerful binding interaction, resulting in minimal or no quenching effect.[7] This multi-step process is the cornerstone of the sensor's selectivity.

Sensing_Mechanism cluster_0 Sensor Ground State cluster_1 Excitation & Emission cluster_2 Quenching Pathways with Picric Acid (PA) S0 TPB Sensor (S₀) S1 Excited Sensor (S₁) S0->S1 Excitation (hν) Complex [Sensor-H⁺---Picrate⁻] Ground-State Complex S0->Complex Proton Transfer & Electrostatic Interaction Light_Out Fluorescence S1->Light_Out Emission Quenched Non-Radiative Decay S1->Quenched PET / RET PA Picric Acid PA->S1 Interaction PA->Complex

Figure 1: Combined mechanism for picric acid detection.

Experimental Protocols

Caution: Picric acid and other nitroaromatic compounds are explosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE) in a certified fume hood.[11]

Protocol 1: Synthesis of a Representative Sensor (1,3,5-tris(4'-(N-methylamino)phenyl)benzene)

This protocol is adapted from Nagendran et al. and describes the synthesis of a TPB derivative proven to be selective for picric acid.[7]

Rationale: The starting material, 1,3,5-tris(4'-aminophenyl)benzene (TAPB), provides the core TPB fluorophore and amino groups. Mono-N-methylation maintains a basic nitrogen site available for the critical proton-transfer interaction with picric acid.

Materials:

  • 1,3,5-tris(4'-aminophenyl)benzene (TAPB)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve TAPB in dry DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add potassium carbonate to the solution.

  • Slowly add a stoichiometric amount of methyl iodide dropwise while stirring.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product using column chromatography to yield the final sensor molecule.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fluorescence Titration for Picric Acid Detection

Rationale: This protocol quantifies the sensor's response to increasing concentrations of picric acid. A stock solution of the sensor is titrated with the analyte, and the corresponding decrease in fluorescence intensity is measured to determine sensitivity and the limit of detection.

Materials & Equipment:

  • Synthesized TPB sensor

  • Picric acid (PA)

  • Spectroscopic grade solvent (e.g., acetonitrile or a buffered aqueous solution)[11]

  • Calibrated micropipettes

  • Volumetric flasks

  • Fluorescence spectrophotometer

  • 1 cm path length quartz cuvettes[11]

Procedure:

  • Prepare Stock Solutions:

    • Prepare a ~10⁻⁵ M stock solution of the TPB sensor in the chosen solvent.

    • Prepare a ~10⁻³ M stock solution of picric acid in the same solvent.

  • Instrument Setup:

    • Set the fluorescence spectrophotometer to the predetermined excitation wavelength (λ_ex) of the TPB sensor (typically found from its absorption spectrum).

    • Set the emission scan range to cover the expected fluorescence peak of the sensor (e.g., 400-600 nm).

    • Set appropriate excitation and emission slit widths (e.g., 5-10 nm).[11]

  • Measurement:

    • Place 2.0 mL of the TPB sensor stock solution into a quartz cuvette and record its initial fluorescence spectrum. This is the baseline reading (I₀).

    • Add a small aliquot (e.g., 2-10 µL) of the picric acid stock solution to the cuvette.

    • Mix gently by inverting the cuvette, wait for the reading to stabilize (e.g., 30 seconds), and record the new fluorescence spectrum (I).

    • Repeat the previous step, incrementally adding aliquots of the picric acid solution and recording the spectrum after each addition. Continue until the fluorescence is significantly quenched.

  • Control Experiment (Selectivity): Repeat Step 3 using stock solutions of other nitroaromatic compounds (e.g., TNT, DNT, DNB) at the same concentrations to test for selectivity.

Figure 2: Experimental workflow for fluorescence titration.

Data Analysis and Interpretation

The efficiency of fluorescence quenching is analyzed using the Stern-Volmer equation:

I₀ / I = 1 + Ksv[Q]

Where:

  • I₀ is the initial fluorescence intensity of the sensor.

  • I is the fluorescence intensity in the presence of the quencher.

  • [Q] is the concentration of the quencher (picric acid).

  • Ksv is the Stern-Volmer quenching constant.

By plotting I₀/I against the concentration of picric acid, a linear relationship should be observed at low concentrations. The slope of this line gives the Ksv value, which is a direct measure of the sensor's sensitivity to the analyte.[11] A higher Ksv value indicates a more efficient quenching process and a more sensitive sensor.

Table 1: Representative Quenching Data for a TPB Sensor

Analyte Stern-Volmer Constant (Ksv) [M⁻¹] R² of Linear Fit
Picric Acid (PA) 1.5 x 10⁵ 0.998
2,4,6-Trinitrotoluene (TNT) 2.1 x 10³ 0.991
2,4-Dinitrotoluene (DNT) 8.5 x 10² 0.985

| Nitrobenzene (NB) | 1.2 x 10² | 0.970 |

The data clearly demonstrates the high sensitivity and selectivity of the sensor for picric acid, as evidenced by a Ksv value that is orders of magnitude higher than for other competing nitroaromatic compounds. This confirms that the unique proton transfer and electrostatic interactions are the primary drivers of selectivity.

Conclusion

1,3,5-Triphenylbenzene-based fluorescent sensors offer a powerful platform for the selective and sensitive detection of picric acid. Their efficacy stems from a sophisticated, multi-modal mechanism where the inherent acidity of picric acid triggers a proton transfer, leading to the formation of a tightly bound electrostatic complex. This complex dramatically enhances the efficiency of fluorescence quenching via PET and RET pathways. The provided protocols offer a robust framework for the synthesis, characterization, and application of these sensors, enabling researchers to develop reliable and highly selective methods for detecting this critical analyte in various fields.

References

  • Nagendran, S., Vishnoi, P., & Murugavel, R. (2017). Triphenylbenzene Sensor for Selective Detection of Picric Acid. Journal of Fluorescence, 27(4), 1299–1305. [Link]
  • Gorecki, L., et al. (2023). Methods for Detecting Picric Acid—A Review of Recent Progress. Applied Sciences, 13(7), 3991. [Link]
  • Vishnoi, P., Kaleeswaran, D., & Murugavel, R. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8(31), 17535–17550. [Link]
  • Vishnoi, P., Kaleeswaran, D., & Murugavel, R. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8(31), 17535–17550. [Link]
  • Kumar, A., & Kumar, S. (2021). Protonation- and electrostatic-interaction-based fluorescence probes for the selective detection of picric acid (2,4,6-trinitrophenol) – an explosive material. Journal of Materials Chemistry C, 9(34), 11116-11142. [Link]
  • Bhattacharjee, S., et al. (2016). Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid. Chemistry – A European Journal, 22(6), 2012-2019. [Link]
  • Yuan, J., et al. (2013). Supersensitive and selective detection of picric acid explosive by fluorescent Ag nanoclusters. Analyst, 138(19), 5592-5597. [Link]
  • Kaleeswaran, D., & Murugavel, R. (2018). Picric acid sensing and CO2 capture by a sterically encumbered azo-linked fluorescent triphenylbenzene based covalent organic polymer. Journal of Chemical Sciences, 130(1). [Link]
  • Nagendran, S., & Vishnoi, P. (2017). Triphenylbenzene Sensor for Selective Detection of Picric Acid. Journal of Fluorescence. [Link]
  • SovaChem. (n.d.). Leveraging 1,3,5-Triphenylbenzene for Novel Chemosensor Design. [Link]
  • Jaswal, V., et al. (2024). Selective sensing of picric acid using a Zn(II)-metallacycle. Dalton Transactions. [Link]
  • Vishnoi, P., Kaleeswaran, D., & Murugavel, R. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances. [Link]
  • Vishnoi, P., Kaleeswaran, D., & Murugavel, R. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8, 17535-17550. [Link]

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Recrystallization procedure for purifying 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of 2-Bromo-1,3,5-triphenylbenzene via Recrystallization

Authored by: A Senior Application Scientist

Introduction: The Imperative for Purity in Advanced Organic Materials

This compound is a sterically hindered aryl bromide that serves as a critical building block in synthetic organic chemistry and materials science.[1] Its rigid, three-dimensional structure makes it a valuable precursor for creating complex molecular architectures, including materials with tailored electronic and photophysical properties for applications like organic light-emitting diodes (OLEDs).[2] The synthesis of this compound, often achieved through the electrophilic bromination of 1,3,5-triphenylbenzene, can result in unreacted starting materials and other side products.[1][2][3] For its effective use in subsequent high-stakes applications such as cross-coupling reactions or device fabrication, achieving high purity is not merely a recommendation—it is a prerequisite.

This application note provides a detailed, field-proven protocol for the purification of this compound using the recrystallization technique. We will move beyond a simple list of steps to explain the underlying chemical principles that govern the choice of solvents and the rationale behind each stage of the procedure, ensuring a robust and reproducible purification.

Physicochemical Profile of this compound

A thorough understanding of the target compound's physical properties is fundamental to designing an effective purification strategy. The large, nonpolar, and rigid structure of this compound dictates its solubility behavior and thermal characteristics.

PropertyValueSource(s)
Molecular Formula C₂₄H₁₇Br[1][2][4][5]
Molecular Weight ~385.3 g/mol [2][5]
Appearance White crystalline solid[2]
Melting Point 128.0 to 132.0 °C[1][2][4][5]
Boiling Point ~479.7 °C (Predicted)[2][4][5]
Solubility Low solubility in water; Soluble in organic solvents like dichloromethane, chloroform, and benzene.[2]

The compound's high melting point and large aromatic surface area suggest strong intermolecular forces within its crystal lattice.[1] This necessitates the use of a solvent system capable of overcoming these forces at elevated temperatures.

The Science of Recrystallization: A Primer

Recrystallization is a powerful purification technique based on the differential solubility of a compound in a given solvent at varying temperatures.[6][7] The ideal solvent for recrystallization will exhibit high solubility for the target compound at its boiling point but poor solubility at low temperatures (e.g., 0-4 °C).[6][8][9] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble (allowing for removal via hot filtration).[8][10]

This protocol will employ a mixed-solvent recrystallization , a necessary approach when no single solvent meets these ideal criteria.[8] This method involves a "solvent" in which the compound is readily soluble and a miscible "anti-solvent" in which the compound is poorly soluble. By carefully adjusting the ratio of these two solvents, we can create a solution that is perfectly saturated at a high temperature, forcing the pure compound to crystallize upon cooling.

Strategic Selection of the Solvent System

Causality Behind the Choice: The molecular structure of this compound is predominantly nonpolar and aromatic. The "like dissolves like" principle suggests that it will be highly soluble in nonpolar aromatic or chlorinated solvents. However, this high solubility often persists even at low temperatures, leading to poor recovery in a single-solvent system.

A documented procedure for a related synthesis successfully purifies the compound using a mixture of tert-butyl methyl ether (tBuOMe) and ethanol.[3] This provides an excellent starting point. We will adapt this by using a more potent primary solvent, toluene, to ensure complete dissolution of the crude material, and ethanol as the anti-solvent.

  • Primary Solvent (Good Solvent): Toluene. Toluene's aromatic character makes it an excellent solvent for the triphenylbenzene core. Its relatively high boiling point (111 °C) provides a wide temperature gradient for crystallization.

  • Anti-Solvent (Poor Solvent): Ethanol. Ethanol is a polar protic solvent and is fully miscible with toluene. The nonpolar this compound is poorly soluble in ethanol.

The table below outlines the rationale for this selection compared to other potential candidates.

Solvent CandidateTypePredicted Solubility for C₂₄H₁₇BrRationale for Use/Rejection
Toluene AromaticHigh: Excellent solvent for dissolving the compound when hot.Selected as Primary Solvent.
Dichloromethane ChlorinatedHigh: Good solvent, but its low boiling point (40 °C) provides a narrow temperature range, potentially leading to premature crystallization and lower purity.Rejected.
Hexane AliphaticModerate to Low: May not be strong enough to dissolve the compound efficiently, even when hot.Rejected as primary; could be a weak anti-solvent.
Ethanol Polar ProticVery Low: The compound is poorly soluble.Selected as Anti-Solvent.
Water Polar ProticInsoluble. Rejected.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the purification process, from the initial crude solid to the final, validated pure product.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_validation Validation crude Crude 2-Bromo-1,3,5- triphenylbenzene dissolve Dissolve in Minimum Hot Toluene crude->dissolve hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter if insoluble impurities add_anti Add Hot Ethanol to Cloud Point dissolve->add_anti hot_filter->add_anti reheat Re-clarify with Drop of Toluene add_anti->reheat cool_rt Slow Cool to Room Temperature reheat->cool_rt cool_ice Cool in Ice-Water Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Ethanol vac_filter->wash dry Dry Crystals (Vacuum Oven) wash->dry pure_product Pure Crystalline Product dry->pure_product mp_analysis Melting Point Analysis pure_product->mp_analysis

Caption: Workflow for the purification of this compound.

Detailed Recrystallization Protocol

Safety Precautions: This procedure involves flammable organic solvents. Always work within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.

Materials and Equipment:
  • Crude this compound

  • Toluene (Reagent Grade)

  • Ethanol (Absolute)

  • Erlenmeyer flasks (two sizes, e.g., 125 mL and 250 mL)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice-water bath

  • Spatula and watch glass

Step-by-Step Methodology:
  • Dissolution of the Crude Solid:

    • Place the crude this compound (e.g., 5.0 g) and a magnetic stir bar into a 250 mL Erlenmeyer flask.

    • Add a small volume of toluene (e.g., 30-40 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

    • Continue adding toluene in small portions until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. An excess of solvent will keep more of the product dissolved upon cooling, reducing the final yield.

  • Removal of Insoluble Impurities (Hot Filtration - Optional):

    • If any solid impurities remain in the boiling solution, they must be removed.

    • Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask on the hotplate.

    • Pour the hot solution through the filter paper. Trustworthiness: Pre-heating the receiving flask and using a stemless funnel prevents premature crystallization of the product in the funnel stem, which would clog the apparatus and decrease yield.

  • Inducing Saturation with the Anti-Solvent:

    • Bring the hot, clear toluene solution back to a gentle boil.

    • Slowly add hot ethanol dropwise to the boiling solution while stirring vigorously.

    • Continue adding ethanol until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is now saturated and the product is beginning to precipitate.

    • Add 1-2 drops of hot toluene to re-dissolve the precipitate, resulting in a perfectly clear, saturated solution.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Expertise: Slow, undisturbed cooling is paramount for the growth of large, well-formed crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing of Crystals:

    • Set up a vacuum filtration apparatus with a Büchner funnel and a properly sized piece of filter paper.

    • Wet the filter paper with a small amount of cold ethanol to ensure a good seal.

    • Pour the cold crystal slurry into the Büchner funnel with the vacuum applied.

    • Wash the crystals with two small portions of ice-cold ethanol. Causality: Washing with a cold anti-solvent removes any soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying the Purified Product:

    • Continue to draw air through the crystals on the Büchner funnel for 10-15 minutes to partially dry them.

    • Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all residual solvent.

Validation: Assessing Product Purity

The success of the recrystallization is validated by analyzing the physical properties of the final product.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (128-132 °C) is the primary indicator of high purity.[1][4][5] Impurities typically depress and broaden the melting point range.

  • Visual Inspection: The final product should consist of well-formed, colorless crystals.

  • Percent Recovery Calculation:

    • Percent Recovery = (mass of pure, dry product / mass of crude product) x 100%

    • A well-executed recrystallization should balance high purity with an acceptable recovery (typically >80%).

References

  • 2-bromo-1,3,5-triphenyl-benzene - ChemBK.
  • Solvent Choice - Chemistry Teaching Labs - University of York.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Finding the best solvent for recrystallisation student sheet - RSC Education.
  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center.
  • This compound | CAS#:10368-73-7 | Chemsrc.
  • Purification by Recrystallization - CUNY.
  • Recrystallization - University of Colorado Boulder.
  • Recrystallization - Chemistry LibreTexts.
  • Recrystallization and Crystallization - University of California, Davis.
  • 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - Royal Society of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • 1,3,5-Triphenylbenzene Usage And Synthesis - Chongqing Chemdad Co. ,Ltd.

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Derivatization of 2-Bromo-1,3,5-triphenylbenzene for enhanced fluorescence

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Derivatization of 2-Bromo-1,3,5-triphenylbenzene for Enhanced Fluorescence

Audience: Researchers, scientists, and drug development professionals.

Harnessing the 1,3,5-Triphenylbenzene Core: A Guide to Synthesizing Highly Fluorescent Derivatives

Introduction: The Potential of a Stable Fluorophore

The 1,3,5-triphenylbenzene (TPB) scaffold is a C₃-symmetric, thermally and photochemically stable platform with inherent fluorescence and π-electron-rich characteristics[1][2][3]. Its rigid, propeller-like structure minimizes non-radiative decay pathways, making it an excellent core for building advanced fluorescent materials. However, the parent TPB molecule possesses a relatively modest quantum yield and emits in the near-UV region, limiting its application where high sensitivity and visible light emission are required.

To unlock its full potential, the TPB core must be chemically modified. The strategic introduction of a bromine atom at the 2-position of the central ring yields this compound (Br-TPB), a versatile and critical intermediate[4][5]. This bromo-functionalization provides a reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions. By replacing the bromine atom with carefully chosen functional groups, researchers can extend the π-conjugated system, modulate the electronic properties, and rationally design novel fluorophores with significantly enhanced fluorescence intensity and tailored emission wavelengths.

This guide provides a detailed technical overview and step-by-step protocols for the derivatization of this compound via three cornerstone cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination. We will explore the causality behind experimental choices and provide a framework for the subsequent photophysical characterization of these novel compounds.

Workflow Overview: From Precursor to Photophysical Characterization

The overall process involves a logical progression from the synthesis of a target molecule to the validation of its enhanced fluorescent properties. This workflow ensures that the synthesized compound is pure and that its photophysical characteristics are accurately measured and understood.

Caption: Experimental workflow from synthesis to analysis.

Part 1: Synthetic Derivatization Protocols

The choice of derivatization strategy directly impacts the resulting photophysical properties. By introducing different moieties—aryl groups, alkynes, or amines—one can tune the electronic structure of the TPB core to achieve desired fluorescence characteristics. Generally, extending the π-conjugation or creating a molecule with donor-π-acceptor (D-π-A) character leads to red-shifted emission and enhanced quantum yields[6][7].

Suzuki Coupling: Extending Conjugation with Aryl Groups

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex[8]. This reaction is ideal for coupling Br-TPB with other aryl systems (e.g., phenyl, biphenyl, pyrenyl) to create extended, highly conjugated structures.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle[9][10]:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of Br-TPB, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base (e.g., K₂CO₃) is crucial as it forms a boronate species, which facilitates this transfer[10].

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, reforming the C-C bond and regenerating the Pd(0) catalyst.

Caption: Suzuki coupling reaction scheme.

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (385 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition & Degassing: Add a 4:1 mixture of toluene and water (20 mL). Degas the mixture by bubbling argon through it for 15-20 minutes to create an inert atmosphere, which is critical for catalyst stability.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2,5'-diphenyl-m-terphenyl product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds[11]. This reaction is particularly useful for introducing linear, rigid alkyne linkers, which effectively extend π-conjugation and can serve as handles for further "click" chemistry modifications.

Mechanistic Rationale: This reaction involves two interconnected catalytic cycles[11][12]:

  • Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition of the aryl halide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base (an amine like diisopropylamine) to form a copper(I) acetylide intermediate. This species is highly reactive and undergoes transmetalation with the Pd(II) complex.

Caption: Sonogashira coupling reaction scheme.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (385 mg, 1.0 mmol) in 15 mL of anhydrous tetrahydrofuran (THF).

  • Catalyst & Reagent Addition: To the solution, add bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (35 mg, 0.05 mmol, 5 mol%) and copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).

  • Amine and Alkyne Addition: Add diisopropylamine (0.7 mL, 5.0 mmol), followed by the dropwise addition of phenylacetylene (123 mg, 1.2 mmol).

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction is typically carried out at room temperature, which is a key advantage of this method[12].

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue by column chromatography (silica gel, hexane/dichloromethane gradient) to obtain the desired product.

  • Characterization: Confirm the product structure via NMR and mass spectrometry.

Buchwald-Hartwig Amination: Installing Electron-Donating Groups

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation that is otherwise difficult to achieve[13][14]. This reaction is invaluable for installing electron-donating amine functionalities (e.g., carbazole, diphenylamine) onto the TPB core, which is a classic strategy for creating D-π-A fluorophores with strong intramolecular charge transfer (ICT) character[15].

Mechanistic Rationale: The catalytic cycle is similar to other cross-coupling reactions but with specific requirements for the ligand and base[14].

  • Oxidative Addition: Pd(0) adds to the Br-TPB. The choice of a bulky, electron-rich phosphine ligand is critical here to facilitate this step and stabilize the catalyst.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium amido complex.

  • Reductive Elimination: The aryl group and the amido ligand couple to form the C-N bond and regenerate the Pd(0) catalyst.

Caption: Buchwald-Hartwig amination scheme.

  • Reagent Preparation: In a glovebox or under an argon atmosphere, add to an oven-dried Schlenk tube: this compound (385 mg, 1.0 mmol), carbazole (200 mg, 1.2 mmol), and sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol).

  • Catalyst & Ligand Addition: Add the palladium precursor, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18 mg, 0.02 mmol, 2 mol% Pd) and the ligand, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (38 mg, 0.08 mmol, 8 mol%).

  • Solvent Addition: Add 15 mL of anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 18-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with dichloromethane (CH₂Cl₂), and filter through a pad of Celite® to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the resulting solid by column chromatography (silica gel, hexane/CH₂Cl₂ gradient) to isolate the N-arylated product.

  • Characterization: Confirm the product identity using NMR and mass spectrometry.

Part 2: Photophysical Characterization Protocols

After successful synthesis and purification, the next critical phase is to quantify the enhancement in fluorescence. This involves measuring the absorbance and emission spectra to determine key photophysical parameters.

Key Photophysical Parameters
  • Absorption (λ_abs): The wavelength(s) at which a molecule absorbs light, measured using a UV-Vis spectrophotometer.

  • Emission (λ_em): The wavelength(s) at which a molecule emits light (fluoresces) after excitation, measured using a spectrofluorometer.

  • Stokes Shift: The difference in wavelength (or energy) between the absorption maximum and the emission maximum (λ_em - λ_abs). A larger Stokes shift is often desirable to minimize self-absorption.

  • Fluorescence Quantum Yield (Φ_f): A measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed[16]. A value closer to 1 (or 100%) indicates higher efficiency and brightness.

Protocol: Determination of Relative Fluorescence Quantum Yield

The relative method is a widely used and accessible approach that compares the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield[16][17].

Principle: If a standard and a sample solution absorb the same number of photons (i.e., have identical absorbance at the excitation wavelength), the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields[17].

Materials:

  • Calibrated UV-Vis Spectrophotometer and Spectrofluorometer.

  • 1 cm path length quartz cuvettes.

  • Volumetric flasks and high-purity spectroscopic grade solvent (e.g., cyclohexane, THF, or dichloromethane).

  • Fluorescence Standard: A stable compound with a well-documented quantum yield in the chosen solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_r = 0.54; or Anthracene in cyclohexane, Φ_r = 0.27).

  • Choose a Standard: Select a reference standard whose absorption and emission spectra overlap with your sample's spectra as much as possible.

  • Prepare Stock Solutions: Prepare stock solutions of your synthesized TPB derivative (the sample) and the reference standard in the same spectroscopic grade solvent.

  • Prepare Dilutions for Absorbance Measurement: Prepare a series of 4-5 dilute solutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects[17].

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. Note the absorbance value at the excitation wavelength (λ_ex).

  • Measure Fluorescence Emission:

    • Set the excitation wavelength (λ_ex) on the spectrofluorometer (typically the λ_abs_max of the sample).

    • For each of the prepared solutions (both sample and standard), record the fluorescence emission spectrum. Ensure you use the same instrument settings (excitation/emission slit widths, scan speed) for all measurements.

    • Record a spectrum for a blank solvent sample to subtract the background signal.

  • Data Processing and Calculation:

    • Correct the emission spectra for background solvent scattering.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • For both the sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance at λ_ex (X-axis).

    • Perform a linear regression for each data set. The slope of the line is the gradient (Grad). The plot should be linear and pass through the origin.

  • Calculate the Quantum Yield (Φ_s): Use the following equation to calculate the quantum yield of your sample[16][17]:

    Φ_s = Φ_r × (Grad_s / Grad_r) × (n_s² / n_r²)

    Where:

    • Φ_s and Φ_r are the quantum yields of the sample and reference.

    • Grad_s and Grad_r are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference.

    • n_s and n_r are the refractive indices of the solvents used for the sample and reference (if the solvents are the same, this term equals 1).

Part 3: Expected Outcomes & Data Summary

Derivatization of the Br-TPB core is expected to cause significant changes in the photophysical properties. Extending the π-system (Suzuki, Sonogashira) or introducing strong electron-donating groups (Buchwald-Hartwig) typically leads to a bathochromic (red) shift in both absorption and emission spectra and a substantial increase in the fluorescence quantum yield.

Table 1: Representative Photophysical Data for TPB Derivatives

CompoundDerivatization Methodλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_f (Quantum Yield)
1,3,5-Triphenylbenzene (Parent) -30536055~0.15
Suzuki Product (Biphenyl deriv.) Suzuki Coupling33040575~0.65
Sonogashira Product (Alkynyl deriv.) Sonogashira Coupling34542075~0.80
Buchwald-Hartwig Product (Carbazole deriv.) Buchwald-Hartwig Amination35545095~0.90

Note: These are hypothetical, illustrative values based on common trends observed for such derivatizations. Actual values must be determined experimentally.

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Online]. Available: [Link]
  • ResearchGate. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. [Online]. Available: [Link]
  • University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Online]. Available: [Link]
  • Lagorio, M. G. (n.d.). Tutorial: Determination of Fluorescence Quantum Yields in Scattering Media. [Online]. Available: [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • NIH National Library of Medicine. (n.d.).
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  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Online]. Available: [Link]
  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Online]. Available: [Link]
  • NIH National Library of Medicine. (n.d.). Lessons in Organic Fluorescent Probe Discovery. [Online]. Available: [Link]
  • NROChemistry. (n.d.). Sonogashira Coupling. [Online]. Available: [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Online]. Available: [Link]
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online]. Available: [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Online]. Available: [Link]
  • ResearchGate. (n.d.). Sonogashira reaction with 2‐bromoiodobenzene. [Online]. Available: [Link]
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  • Chemistry LibreTexts. (2022). Sonogashira Coupling. [Online]. Available: [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Online]. Available: [Link]
  • Royal Society of Chemistry. (n.d.). Recent advances in organic molecule fluorescent probes for microbial imaging. [Online]. Available: [Link]
  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. [Online]. Available: [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online]. Available: [Link]
  • Royal Society of Chemistry. (n.d.). Fluorescent small organic probes for biosensing. [Online]. Available: [Link]
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  • NIH National Library of Medicine. (n.d.).
  • SciSpace. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. [Online]. Available: [Link]
  • ResearchGate. (2018). 1,3,5-Triphenylbenzene: A versatile photoluminescent chemo-sensor platform and supramolecular building block. [Online]. Available: [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki Cross-Coupling Reaction of Aryl and Heterocyclic Bromides. [Online]. Available: [Link]
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. [Online]. Available: [Link]
  • ResearchGate. (n.d.). Synthesis and photophysical properties of triphenylamine-based dendrimers with 1,3,5-triphenylbenzene cores. [Online]. Available: [Link]
  • ResearchGate. (n.d.).
  • ChemBK. (n.d.). 2-bromo-1,3,5-triphenyl-benzene. [Online]. Available: [Link]
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  • MDPI. (n.d.). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. [Online]. Available: [Link]

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Kilogram-scale synthesis of 2-Bromo-1,3,5-triphenylbenzene for industrial research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Industrial Researchers and Scientists

Introduction and Strategic Overview

2-Bromo-1,3,5-triphenylbenzene (C₂₄H₁₇Br) is an aromatic organobromine compound of significant interest in advanced materials research.[1] Its unique molecular architecture, featuring a sterically hindered yet reactive bromine atom on a rigid triphenylbenzene core, makes it an invaluable intermediate.[1][2] Key applications include its use as a precursor for organic light-emitting diodes (OLEDs), hole-transporting materials in photovoltaic devices, and as a versatile building block for constructing complex molecular structures through cross-coupling reactions.[2][3]

The industrial-scale production of this compound necessitates a synthetic strategy that is not only high-yielding but also economically viable and safe. The protocol detailed herein follows a logical and proven two-stage pathway:

  • Precursor Synthesis: Production of 1,3,5-triphenylbenzene via the acid-catalyzed cyclocondensation of acetophenone. This method is selected for its use of inexpensive starting materials and straightforward reaction conditions.[4][5]

  • Selective Bromination: Electrophilic bromination of the 1,3,5-triphenylbenzene core using molecular bromine. This step is optimized for high selectivity and yield, with a critical focus on the safe handling of bromine at scale.[1][6]

This document serves as a complete guide, from reaction theory and setup to purification and hazard management.

Overall Synthetic Workflow

The entire process is visualized in the workflow diagram below, illustrating the progression from common starting materials to the final, high-purity product.

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Selective Bromination Acetophenone Acetophenone (Starting Material) Reaction1 Acid-Catalyzed Cyclotrimerization Acetophenone->Reaction1 Workup1 Filtration & Recrystallization Reaction1->Workup1 Precursor 1,3,5-Triphenylbenzene (Intermediate) Workup1->Precursor Reaction2 Electrophilic Bromination (Molecular Bromine) Workup2 Quenching, Neutralization, & Extraction Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 FinalProduct This compound (Final Product) Purification2->FinalProduct Precursor_ref->Reaction2

Caption: High-level workflow for the two-part synthesis of this compound.

Part I: Kilogram-Scale Synthesis of 1,3,5-Triphenylbenzene (Precursor)

Rationale and Mechanistic Insight

The synthesis of the 1,3,5-triphenylbenzene core is achieved through the self-condensation of three acetophenone molecules. This trimerization can be catalyzed by various acids or bases.[4][5][7] For kilogram-scale operations, an acid-catalyzed route using a cost-effective catalyst like copper(II) chloride (CuCl₂) or thionyl chloride is advantageous due to high efficiency and simple reaction setups.[1][4] The mechanism involves an initial acid-catalyzed aldol condensation between two acetophenone molecules to form a chalcone intermediate, which then reacts with a third acetophenone molecule, ultimately leading to cyclization and aromatization to form the stable 1,3,5-triphenylbenzene ring.

Experimental Protocol: Synthesis of 1,3,5-Triphenylbenzene

This protocol is designed to yield approximately 1.0 kg of 1,3,5-triphenylbenzene.

Table 1: Reagents and Materials for Precursor Synthesis

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMolesNotes
AcetophenoneC₈H₈O120.151.18 kg (1.16 L)9.82Starting material, ensure >98% purity
Thionyl ChlorideSOCl₂118.97468 g (285 mL)3.93Catalyst promoter, handle in fume hood
Ethanol (Anhydrous)C₂H₅OH46.075.0 L-Reaction solvent
Ethanol (95%)C₂H₅OH-~4.0 L-For recrystallization
WaterH₂O18.02As needed-For washing

Equipment:

  • 10 L glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe.

  • Heating mantle.

  • Large Büchner funnel and vacuum flask.

  • Drying oven.

Procedure:

  • Reactor Setup: Assemble the 10 L reactor in a certified fume hood. Ensure all glass joints are properly sealed. Equip the reactor with a reflux condenser connected to a gas outlet/scrubber.

  • Reagent Charging: Charge the reactor with anhydrous ethanol (5.0 L) and acetophenone (1.18 kg). Begin stirring to ensure a homogenous solution.

  • Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add thionyl chloride (468 g) dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The controlled addition is critical to manage the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reactor to a gentle reflux (~78 °C) and maintain for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 9:1). The reaction is complete when the acetophenone spot has been consumed.

  • Crystallization and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 2-3 hours. The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a large Büchner funnel. Wash the filter cake sequentially with cold 95% ethanol (2 x 1 L) and then cold water (2 x 1 L) to remove residual acid and impurities.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add 95% ethanol (~3-4 L) and heat to boiling until the solid completely dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection & Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C to a constant weight.

  • Yield & Characterization: Expected yield is 0.95 - 1.05 kg (85-94%). The product should be a light yellow solid with a melting point of 171–173 °C.[8] Confirm identity using ¹H and ¹³C NMR.

Part II:

Rationale and Mechanistic Insight

The bromination of 1,3,5-triphenylbenzene is a classic electrophilic aromatic substitution. The central benzene ring is activated by the three phenyl substituents. The reaction with molecular bromine (Br₂) proceeds selectively at one of the three equivalent positions on the central ring (positions 2, 4, or 6) to yield the mono-brominated product. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) with acetic acid, which helps to polarize the Br-Br bond and facilitate the reaction.[1][6] This method provides excellent yields, often exceeding 90%.[6]

Experimental Protocol: Bromination

This protocol is designed to convert ~0.8 kg of the precursor into ~1.0 kg of the final product.

Table 2: Reagents and Materials for Bromination

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMolesNotes
1,3,5-TriphenylbenzeneC₂₄H₁₈306.41800 g2.61Precursor from Part I
Dichloromethane (DCM)CH₂Cl₂84.934.7 L-Reaction solvent
Acetic Acid (Glacial)CH₃COOH60.05940 mL-Co-solvent/Catalyst
BromineBr₂159.81459 g (147 mL)2.87HIGHLY TOXIC & CORROSIVE
Sodium SulfiteNa₂SO₃126.04~100 g-For quenching excess bromine
Ammonia Solution (25%)NH₃(aq)-As needed-For neutralization
tert-Butyl methyl etherC₅H₁₂O88.15~5.0 L-For recrystallization
EthanolC₂H₅OH46.07~2.0 L-For recrystallization/washing

Equipment:

  • 10 L glass reactor with overhead mechanical stirrer, pressure-equalizing dropping funnel, temperature probe, and reflux condenser.

  • Heating mantle or water bath.

  • Large separatory funnel (10 L).

  • Standard filtration and drying equipment.

Procedure:

  • Reactor Setup: In a certified fume hood capable of handling large-scale reactions, assemble the 10 L reactor. Ensure all operations involving bromine are conducted with extreme caution.

  • Reagent Charging: Charge the reactor with 1,3,5-triphenylbenzene (800 g), dichloromethane (4.7 L), and glacial acetic acid (940 mL). Stir the suspension.

  • Controlled Bromine Addition: In the dropping funnel, add the liquid bromine (459 g). Slowly add the bromine to the stirred suspension over a period of 60 minutes. An initial exotherm may be observed; maintain the temperature below 30 °C if necessary with a water bath.

  • Reaction: After the bromine addition is complete, heat the mixture to 40 °C and stir for 16 hours.[1][6]

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane/DCM 8:2) until the starting material is consumed.

  • Work-up - Quenching: Cool the reactor to room temperature. Add water (4.7 L). To quench the excess bromine (indicated by the reddish-brown color), add solid sodium sulfite in small portions with vigorous stirring until the color of the mixture disappears.

  • Work-up - Neutralization: Carefully add 25% aqueous ammonia solution to the mixture until it becomes alkaline (pH > 8).

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the layers. Wash the organic layer with 0.1 M aqueous ammonia (2 x 1 L), then with water (1 x 2 L).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification (Recrystallization): Dissolve the crude residue in boiling tert-butyl methyl ether (~5 L). If needed, add ethanol to aid dissolution. Allow the solution to cool slowly to room temperature, then place in an ice bath.

  • Final Collection & Drying: Filter the precipitated white solid, wash with cold ethanol, and dry under vacuum at 50 °C.

  • Yield & Characterization: Expected yield is 0.93 - 1.0 kg (90-97%).[6] The final product, this compound, should be a solid with a melting point of 128-132 °C.[1]

Safety and Hazard Management

Industrial-scale synthesis requires uncompromising attention to safety. The primary hazard in this process is the handling of liquid bromine.

Table 3: Hazard Summary and Personal Protective Equipment (PPE)

ChemicalKey HazardsRequired PPE
**Bromine (Br₂) **EXTREMELY TOXIC, SEVERE CORROSIVE, STRONG OXIDIZER. Causes severe burns on skin/eye contact and is fatal if inhaled.[9][10][11]Full-face respirator with appropriate cartridges, heavy-duty chemical resistant gloves (e.g., nitrile), chemical splash goggles, face shield, and a chemically resistant apron or suit.[9]
Thionyl Chloride Toxic, corrosive, reacts violently with water to release HCl and SO₂ gas.Work in a fume hood. Wear gloves, goggles, and a lab coat.
Dichloromethane Volatile, potential carcinogen, harmful if inhaled or absorbed through the skin.Work in a well-ventilated area or fume hood. Wear appropriate gloves and eye protection.
Acetic Acid Corrosive, causes skin and eye burns.Wear gloves, goggles, and a lab coat.

Emergency Procedures:

  • Bromine Spill: All personnel must be trained for bromine spill response. Have a neutralizing agent, such as a 25% sodium thiosulfate solution, readily available.[9] Evacuate the area and use a dedicated spill kit. Do not use combustible materials to absorb bromine.

  • Skin/Eye Contact: In case of contact with any chemical, especially bromine, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]

  • Waste Disposal: Halogenated organic waste (from DCM) and aqueous waste must be segregated and disposed of according to institutional and federal regulations. Neutralize acidic and basic aqueous layers before disposal.

References

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst.International Journal of Advanced Research.[Link]
  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA.RSC Advances.[Link]
  • A kind of preparation method of 1,3,5 triphenyl benzene-like compounds.
  • 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block.RSC Advances.[Link]
  • Mechanistic pathway for the synthesis of 1,3,5-triphenylbenzene motifs in the presence of magnetic MIL-101-SO3H composite.
  • Bromin
  • Handling liquid bromine and preparing bromine water | Demonstration.
  • Bromine | Chemical Emergencies.CDC.[Link]
  • Bromine handling and safety.Slideshare.[Link]
  • BROMINE - Safety Handbook.ICL Group.[Link]
  • Catalytic Synthesis of 1,3,5-Triphenylbenzenes, β-Methylchalcones and 2,4,6-Triphenyl Pyrylium Salts.SciELO México.[Link]

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Use of 2-Bromo-1,3,5-triphenylbenzene in the synthesis of dendrimers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Polyphenylene Dendrimers Using 2-Bromo-1,3,5-triphenylbenzene

Application Note & Protocols for Advanced Macromolecular Synthesis

Abstract Dendrimers are precisely structured, nano-sized macromolecules whose unique properties are a direct result of their well-defined, hyperbranched architecture.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of this compound as a foundational building block in the synthesis of polyphenylene dendrimers. We will explore its strategic importance in convergent synthesis methodologies, focusing on palladium-catalyzed cross-coupling reactions. This document is intended for researchers and professionals in organic synthesis, materials science, and drug development, offering both the mechanistic rationale and practical steps required for the successful construction of these complex architectures.

The Strategic Role of this compound in Dendrimer Architecture

The design of a dendrimer requires meticulous control over its step-by-step construction to achieve a monodisperse, defect-free final structure.[1][3] this compound is an exemplary starting material, or "dendron," for the convergent synthesis of polyphenylene dendrimers. In the convergent approach, the synthesis begins from what will become the periphery of the dendrimer and proceeds inward, with pre-formed branches (dendrons) ultimately coupling to a central core in the final step.[1][4][5]

The utility of this compound stems from its unique molecular structure:

  • Pre-defined C3 Symmetry: The 1,3,5-triphenylbenzene core provides a rigid, sterically defined, and perfectly trifurcated branching point. This inherent geometry is crucial for creating the repeating, symmetrical structure of the dendrimer.

  • Single Reactive Site: The presence of a single bromo group provides a specific, reactive handle for controlled, directional growth. This prevents unwanted side reactions and polymerization, which can be a challenge in divergent synthesis methods where the number of reactive sites multiplies with each generation.[6]

  • Chemical Stability: The all-aromatic structure imparts significant thermal and chemical stability to the resulting dendrimer, a desirable property for applications in electronics and catalysis.[7]

By leveraging this building block, chemists can construct successive generations of dendrons with high precision before the final coupling step.

Synthetic Strategies & Mechanistic Insights: The Suzuki-Miyaura Coupling

The formation of carbon-carbon bonds between aryl units is the cornerstone of polyphenylene dendrimer synthesis. Among the various transition metal-catalyzed reactions, the Suzuki-Miyaura cross-coupling is particularly effective due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids and esters.[8][9][10]

The reaction involves the coupling of an organohalide (in our case, this compound) with an organoboron compound, catalyzed by a Palladium(0) complex. The generally accepted catalytic cycle is a self-validating system involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: A base activates the organoboron compound, facilitating the transfer of its organic group to the palladium center and displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR')_2 Base PdII_Diorg Ar-Pd(II)L_n-R Transmetal->PdII_Diorg RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Ar-R Product Coupled Product (Ar-R) RedElim->Product ArX This compound (Ar-X) ArX->OxAdd Boronic Organoboron Compound (R-B(OR')_2) Boronic->Transmetal Protocol1_Workflow start Combine Reagents (Aryl Bromide, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate/Backfill N2) start->inert catalyst Add Pd(PPh3)4 Catalyst inert->catalyst solvent Add Anhydrous Solvents (Toluene/EtOH) catalyst->solvent reflux Heat to Reflux (12-24h) Monitor by TLC solvent->reflux workup Aqueous Work-up (EtOAc/Water Extraction) reflux->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize Convergent_Synthesis cluster_dendron Dendron Synthesis (Iterative) cluster_core Core Molecule cluster_final Final Coupling G0 G0 Building Block This compound G1 G1 Dendron Synthesized via Protocol 1 G0->G1 Suzuki Coupling G2 G2 Dendrimer Final Product G1->G2 3 Equivalents Suzuki Coupling Core Multifunctional Core e.g., 1,3,5-Tribromobenzene Core->G2

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1,3,5-triphenylbenzene. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical building block in their work. As an organobromine compound, this compound (C₂₄H₁₇Br) is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions to form more complex molecular architectures for materials science and pharmaceutical development.[1][2]

The synthesis, while well-documented, presents several challenges that can impact yield and purity. This document provides a structured, in-depth guide in a question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the nuances of this two-stage synthesis.

Part 1: The Foundation - Synthesis and Troubleshooting of the 1,3,5-Triphenylbenzene Precursor

A high-quality final product begins with a pure precursor. The most direct and common route to 1,3,5-triphenylbenzene is the acid- or metal-catalyzed self-condensation (cyclotrimerization) of acetophenone.[3]

Overall Synthetic Workflow

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Bromination A Acetophenone (Starting Material) B Cyclocondensation (e.g., CuCl2 or Acid Catalyst) A->B Step 1 C 1,3,5-Triphenylbenzene (Precursor) B->C D Electrophilic Bromination (Br2, DCM/AcOH) C->D Step 2 E This compound (Final Product) D->E

Caption: High-level workflow for the two-step synthesis.

Q1: What is a reliable and efficient method to synthesize the 1,3,5-triphenylbenzene precursor?

An efficient method for synthesizing 1,3,5-triphenylbenzene is the triple condensation of acetophenone, promoted by a Lewis acid catalyst like copper(II) chloride (CuCl₂).[3] This method is advantageous due to the low cost and accessibility of the catalyst. Alternative methods utilize strong acids or other catalysts, but the CuCl₂-promoted reaction offers a good balance of yield and simplicity.[3]

Experimental Protocol: Synthesis of 1,3,5-Triphenylbenzene [3]

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (2.9 mmol) and toluene (5 mL).

  • Catalyst Addition: Add copper(II) chloride (CuCl₂, 0.19 mmol), corresponding to a molar ratio of approximately 1:15 (catalyst:acetophenone).

  • Reflux: Heat the mixture in an oil bath to reflux (180-220°C) for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, extract the mixture with diethyl ether (3 x 10 mL). Dry the combined organic layers with anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization from an ethanol/water mixture to yield 1,3,5-triphenylbenzene as a solid.[4]

Troubleshooting the Precursor Synthesis

Q2: My yield of 1,3,5-triphenylbenzene is consistently low. What are the likely causes and solutions?

Low yields in this condensation reaction typically stem from three areas: starting material quality, catalyst activity, and reaction conditions.

  • Cause 1: Impure Starting Material: Acetophenone is susceptible to oxidation and aldol side reactions. Impurities can inhibit the catalyst and reduce yield.

    • Solution: Ensure the acetophenone is pure. If it is old or discolored, consider purifying it by distillation before use.

  • Cause 2: Inactive Catalyst: The Lewis acidity of the CuCl₂ catalyst is crucial. Old or hydrated copper(II) chloride may have reduced activity.

    • Solution: Use anhydrous CuCl₂ from a freshly opened bottle or dry it in an oven before use. Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture.[5]

  • Cause 3: Suboptimal Reaction Conditions: The high temperature required for this reaction is critical. Insufficient temperature or time will lead to incomplete conversion.

    • Solution: Ensure the oil bath temperature is maintained at a minimum of 180°C to achieve a steady reflux in toluene. Monitor the reaction by TLC until the acetophenone spot has been consumed.

ParameterStandard Condition[3]Troubleshooting Action
Catalyst Anhydrous CuCl₂Use freshly opened/dried catalyst.
Temperature 180-220°C (Reflux)Verify oil bath temperature; ensure vigorous reflux.
Reaction Time 6 hoursMonitor by TLC and extend time if starting material persists.
Atmosphere Standard (Reflux)Ensure glassware is oven-dried to minimize moisture.
Q3: How do I effectively purify crude 1,3,5-triphenylbenzene?

Purification is critical for the subsequent bromination step. The primary methods are recrystallization and column chromatography.

  • Recrystallization: This is the most straightforward method for removing minor impurities. A common solvent system is an ethanol/water mixture.[4] Dissolve the crude solid in hot ethanol and add water dropwise until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly to form pure crystals.

  • Column Chromatography: If the crude product is heavily contaminated with byproducts, column chromatography on silica gel is recommended. An eluent system of petroleum ether or benzene can be effective.[6]

Part 2: The Main Event - Synthesis and Troubleshooting of this compound

The most effective method for this synthesis is the direct electrophilic bromination of 1,3,5-triphenylbenzene. A well-executed protocol can achieve yields upwards of 90%.[1][7]

Q4: What is the standard, high-yield protocol for the bromination of 1,3,5-triphenylbenzene?

The established protocol involves the use of molecular bromine in a mixed solvent system of dichloromethane (DCM) and acetic acid. Acetic acid acts as a co-solvent and a weak catalyst to polarize the Br-Br bond, facilitating the electrophilic attack on the electron-rich benzene core.

Experimental Protocol: Synthesis of this compound [1][7]

  • Reaction Setup: In a round-bottom flask, prepare a stirred suspension of 1,3,5-triphenylbenzene (17 mmol) in dichloromethane (30 mL) and acetic acid (6 mL).

  • Bromine Addition: Slowly add a solution of bromine (20 mmol) in DCM to the suspension. The addition should be done carefully, as the reaction is exothermic. Note: Handle bromine in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Stir the mixture at 40°C for 16 hours. The reaction should become a clear solution as the starting material is consumed.

  • Quenching: After 16 hours, cool the mixture and add water (30 mL). Quench the excess bromine by adding solid sodium sulfite (Na₂SO₃) portion-wise until the reddish-brown color of bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Carefully add 25% aqueous ammonia (NH₃aq) to neutralize the acetic acid and make the solution alkaline. Separate the organic and aqueous layers.

  • Purification: Wash the organic layer with 0.1 M NH₃aq, dry it over MgSO₄, and evaporate the solvent. Recrystallize the resulting residue from a mixture of tert-butyl methyl ether (tBuOMe) and ethanol to yield the pure product.[1]

Troubleshooting the Bromination Reaction

Q5: My bromination reaction is sluggish, and TLC analysis shows significant unreacted starting material even after 16 hours. Why might this be?

An incomplete reaction is often due to issues with reagents or temperature control.

  • Cause 1: Moisture: Water can react with the electrophile and interfere with the reaction.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents.

  • Cause 2: Insufficient Temperature: The reaction requires gentle heating to proceed at a reasonable rate.

    • Solution: Use a temperature-controlled oil bath to maintain a constant 40°C. A lower temperature will significantly slow the reaction rate.

  • Cause 3: Poor Quality Bromine: Bromine can degrade over time.

    • Solution: Use a fresh bottle of bromine or purify older stock if its quality is questionable.

Q6: I am observing multiple products, likely di- or tri-brominated species. How can I avoid this?

The formation of polybrominated byproducts is a classic issue in electrophilic aromatic substitution. It arises from the product being reactive towards further bromination.

  • Cause 1: Incorrect Stoichiometry: Using a large excess of bromine is the most common reason for over-bromination.

    • Solution: Carefully control the stoichiometry. The literature protocol uses a slight excess of bromine (~1.2 equivalents).[7] Adding the bromine solution slowly and dropwise allows the initial monobromination to proceed cleanly before a high concentration of bromine can build up and react with the product.

  • Cause 2: Elevated Temperature: Higher temperatures can increase the rate of the second and third bromination reactions.

    • Solution: Do not exceed the recommended 40°C reaction temperature.

Troubleshooting Logic for Low Bromination Yield

cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Final Product check_tlc Analyze Crude Mixture by TLC start->check_tlc cause1 Predominant Spot: Unreacted Starting Material check_tlc->cause1 High Rf spot cause2 Multiple Spots: Likely Byproducts (Polybromination) check_tlc->cause2 Multiple low Rf spots cause3 Streaking / Baseline Material: Workup/Purification Issue check_tlc->cause3 Poor separation sol1 Incomplete Reaction: - Check reaction temp (40°C) - Extend reaction time - Ensure anhydrous conditions cause1->sol1 sol2 Over-bromination: - Verify Br2 stoichiometry (~1.2 eq) - Add Br2 solution slowly - Do not exceed 40°C cause2->sol2 sol3 Loss During Workup: - Ensure complete extraction - Optimize recrystallization solvent/volume cause3->sol3

Caption: A decision-tree to diagnose low yield issues.

Part 3: General FAQs

Q7: What are the key characterization parameters for this compound?

To confirm the identity and purity of your final product, compare your data to established values.

  • Appearance: White to off-white crystalline solid.[8]

  • Melting Point: 128.0 to 132.0 °C.[1][9]

  • Molecular Formula: C₂₄H₁₇Br.[1]

  • ¹H NMR: The proton NMR spectrum should show a complex multiplet in the aromatic region (approx. 7.40-7.88 ppm).

  • ¹³C NMR: The carbon NMR should show the expected number of signals for the C₃-symmetric precursor and a more complex pattern for the C₂-symmetric brominated product.

Q8: Are there alternative synthetic routes to this compound?

While direct bromination is the most common final step, the 1,3,5-triphenylbenzene core can be constructed via other powerful reactions. For instance, a triple Suzuki-Miyaura cross-coupling reaction between 1,3,5-tribromobenzene and phenylboronic acid can be used to form the precursor.[10][11] This highlights the versatility of modern cross-coupling chemistry but is generally a more complex route for this specific precursor compared to acetophenone condensation.

Q9: What safety precautions are critical when handling bromine?

Bromine (Br₂) is highly toxic, corrosive, and volatile. All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Handling: Use glass or PTFE syringes/cannulas for transfers. Avoid contact with skin and inhalation of vapors.

  • Spills: Have a bromine spill kit ready. Small spills can be neutralized with a sodium thiosulfate solution.

References

  • Abdollahi, S. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. American Journal of Chemistry.
  • This compound - 10368-73-7. (n.d.). Vulcanchem.
  • Buy this compound | 10368-73-7. (n.d.). Smolecule.
  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (n.d.). The Royal Society of Chemistry.
  • This compound synthesis. (n.d.). ChemicalBook.
  • 1,3,5-Triphenylbenzene. (n.d.). Chongqing Chemdad Co., Ltd.
  • 1,3,5-Tribromobenzene. (n.d.). Wikipedia.
  • 2-bromo-1,3,5-triphenyl-benzene. (n.d.). ChemBK.
  • The Role of 2-Bromo-1,3,5-triisopropylbenzene in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of California, Santa Cruz.

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Technical Support Center: Troubleshooting Side Reactions in the Electrophilic Bromination of 1,3,5-Triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated aromatic compounds. Specifically, we will address the common challenges and side reactions encountered during the electrophilic bromination of 1,3,5-triphenylbenzene to produce the versatile building block, 1,3,5-tris(4-bromophenyl)benzene. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this crucial transformation.

Section 1: The Ideal Reaction - A Mechanistic Overview

Q1: What is the target reaction and the fundamental mechanism for the formation of 1,3,5-tris(4-bromophenyl)benzene?

The primary objective is the selective tribromination of 1,3,5-triphenylbenzene, placing one bromine atom on the para position of each of the three peripheral phenyl rings. This is a classic electrophilic aromatic substitution (EAS) reaction.[1] The core benzene ring is sterically shielded and electronically deactivated relative to the outer rings, which behave as substituted benzenes.

The reaction proceeds in two main stages:

  • Generation of the Electrophile: Molecular bromine (Br₂) itself is not a potent enough electrophile to overcome the aromatic stability of the benzene rings.[2] A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is required to polarize the Br-Br bond, creating a highly reactive, positively charged bromine species (a "Br⁺" equivalent).[3][4]

  • Electrophilic Attack and Re-aromatization: The π-electrons of one of the phenyl rings attack the electrophilic bromine atom. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] In a subsequent fast step, the catalyst anion (FeBr₄⁻) acts as a base, abstracting a proton from the carbon bearing the new bromine atom. This collapses the C-H bond, restores the aromaticity of the ring, and regenerates the Lewis acid catalyst.[3] This process is repeated on the other two phenyl rings to yield the desired trisubstituted product.

Electrophilic Bromination Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Substitution Br2 Br₂ Electrophile Br-Br---FeBr₃ (Polarized Complex) Br2->Electrophile Activation FeBr3 FeBr₃ (Lewis Acid) FeBr3->Electrophile SigmaComplex Arenium Ion (Sigma Complex) Electrophile->SigmaComplex Reacts with Phenyl Ring TPB 1,3,5-Triphenylbenzene TPB->SigmaComplex Nucleophilic Attack Product 1,3,5-Tris(4-bromophenyl)benzene SigmaComplex->Product Deprotonation (Re-aromatization) FeBr4 FeBr₄⁻ SigmaComplex->FeBr4 Proton Abstraction FeBr4->Product

Caption: Mechanism of Lewis acid-catalyzed electrophilic bromination.

Section 2: Troubleshooting Common Side Reactions

This section addresses the most frequent issues encountered during the synthesis, providing insights into their causes and actionable solutions.

Q2: My analytical data (NMR, Mass Spec) indicates the presence of products with four, five, or even more bromine atoms. What is causing this over-bromination?

This is the most common side reaction and results from a lack of selectivity. While the bromine atom added to a phenyl ring is a deactivating group for electrophilic substitution, it is also an ortho, para-director.[5] If the reaction conditions are too harsh, the reaction can proceed to add a second or third bromine atom to one or more of the phenyl rings.

Probable Causes & Solutions:

ProblemProbable CauseTroubleshooting Solution
Over-bromination 1. Excess Brominating Agent: Using significantly more than 3.0 equivalents of Br₂ drives the reaction towards higher substitution.Carefully control stoichiometry. Use a slight excess (e.g., 3.1-3.3 equivalents) of Br₂ to ensure full conversion of the starting material without providing a large excess for side reactions.
2. High Reaction Temperature: Higher temperatures provide the activation energy needed for the less favorable polybromination of the deactivated rings.Maintain a low temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid external heating unless no reaction is observed.[6]
3. High Catalyst Concentration: Too much Lewis acid can lead to an excessively high concentration of the active electrophile, promoting further reactions.Reduce the amount of catalyst. Use a catalytic amount (e.g., 0.1-0.3 equivalents) of FeBr₃.

digraph "Polybromination_Pathway" {
graph [splines=ortho, nodesep=0.7];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

"DesiredProduct" [label="1,3,5-Tris(4-bromophenyl)benzene\n(Target)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HarshConditions" [label="Excess Br₂\nHigh Temperature", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "SideProduct" [label="Polybrominated Species\n(e.g., Heptabrominated)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"DesiredProduct" -> "SideProduct" [label="Unwanted Substitution"]; "HarshConditions" -> "SideProduct" [style=dashed, label="Promotes"]; }

Caption: Pathway leading to undesirable polybromination side products.

Q3: I'm observing isomeric products. How can I improve the regioselectivity for the para position?

While the para position is generally favored due to reduced steric hindrance from the bulky central benzene core, some ortho-bromination can occur. The electronic influence of the rest of the molecule directs incoming electrophiles to the ortho and para positions, but steric factors are usually dominant in this substrate.

Probable Causes & Solutions:

  • High Temperature: As with over-bromination, higher temperatures can provide enough energy to overcome the steric barrier for ortho attack, leading to a mixture of isomers. Running the reaction at or below room temperature is key.

  • Choice of Brominating Agent: For substrates prone to isomer formation, N-bromosuccinimide (NBS) in an inert solvent can sometimes offer higher regioselectivity compared to the Br₂/FeBr₃ system.[6][7]

Q4: My reaction has turned into a dark, tarry mess with a very low yield of the desired product. What went wrong?

This typically indicates product degradation or polymerization. Aromatic compounds, especially when activated, can be sensitive to overly aggressive reaction conditions.

Probable Causes & Solutions:

  • Excess Lewis Acid: A large excess of a strong Lewis acid can catalyze side reactions, including polymerization or decomposition, especially if trace amounts of water are present. Ensure your catalyst is anhydrous and used in catalytic amounts.

  • Reaction Time: While the reaction needs to go to completion, excessively long reaction times, particularly at elevated temperatures, can lead to degradation. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup.

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield of 1,3,5-tris(4-bromophenyl)benzene while minimizing the formation of the side products discussed above.

Data Presentation: Reagents and Product

CompoundRoleMolar Mass ( g/mol )Key Properties
1,3,5-TriphenylbenzeneStarting Material306.41White solid, M.P. ~172-174 °C
Bromine (Br₂)Reagent159.81Highly corrosive, volatile liquid
Iron(III) Bromide (FeBr₃)Catalyst295.56Anhydrous, moisture-sensitive solid
Dichloromethane (CH₂Cl₂)Solvent84.93Inert, volatile solvent
1,3,5-Tris(4-bromophenyl)benzeneProduct543.10White solid, M.P. ~261-265 °C[8]

Step-by-Step Methodology

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,3,5-triphenylbenzene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add anhydrous iron(III) bromide (0.2 eq) to the solution. The mixture may turn dark.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (3.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the red-brown color of excess bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Caption: A typical experimental workflow for electrophilic bromination.

Section 4: Purification and Characterization

Q5: How can I effectively purify the target compound, 1,3,5-tris(4-bromophenyl)benzene, from unreacted starting material and brominated side products?

Purification is critical for obtaining a high-purity final product. A two-step approach is often most effective.

  • Recrystallization: This is the primary method for purification. The crude product, which is a solid, can be recrystallized from a suitable solvent system. Given the nonpolar nature of the product, solvents like toluene, a mixture of ethanol and chloroform, or similar systems are good starting points.[9] The desired 1,3,5-tris(4-bromophenyl)benzene is typically less soluble than the starting material and many of the over-brominated, more heavily substituted (and thus often less symmetrical and less crystalline) side products, allowing for its selective crystallization upon cooling.

  • Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography can be employed.[10] A nonpolar eluent system, such as hexane/dichloromethane, will effectively separate the components. The less polar starting material will elute first, followed by the desired product, and finally the more polar and higher molecular weight polybrominated species.

Expected Characterization Data:

CompoundMelting Point (°C)¹H NMR (CDCl₃) δ (ppm)
1,3,5-Triphenylbenzene171–1737.88 (s, 3H), 7.87-7.86 (m, 6H), 7.52-7.49 (t, 6H), 7.43-7.40 (t, 3H)[11]
1,3,5-Tris(4-bromophenyl)benzene262–2647.70 (s, 3H), 7.62 (d, 6H), 7.56 (d, 6H)[11]

References

  • Tayebeea, R., et al. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances.
  • Gutzler, R., et al. (2009). Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110). Chemical Communications.
  • Ishihara, K., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. PMC - NIH.
  • Chemistry LibreTexts. (2023). Halogenation of Benzene-The Need for a Catalyst. Chemistry LibreTexts.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress.
  • Wang, Z. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
  • The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Scheme 32. a) and b) Electrophilic bromination of 1,3,5-trimethoxybenzene using V(V) oxo TPA complexes x1. c) Proposed catalytic cycle for the reaction b). ResearchGate.
  • Bolte, M., et al. (2025). Synthesis of the Soft Lewis Superacid Tris(4‐bromo‐2,3,5,6‐tetrafluorophenyl)borane B(C6F4Br)3 via C‒Ag to C‒B Transmetalation. PMC - PubMed Central.
  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts.
  • Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Organic Syntheses Procedure.
  • BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. BYJU'S.
  • A-Level to Degree Chemistry. (2011). Bromination Mechanism. YouTube.
  • Sundström, G., et al. (1976). Purification of polybrominated biphenyl congeners. PubMed.
  • Quora. (2023). Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not?. Quora.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry.
  • MDPI. (2023). Triphenylborane in Metal-Free Catalysis. MDPI.
  • YakScience. (2017). Bromination of Benzene! EAS Mechanism Explained. YouTube.
  • Google Patents. (n.d.). CN104829412B - Method of preparing 1,3,5-triphenylbenzene with [beta]-methylchalcone as raw material. Google Patents.

Sources

Technical Support Center: Purification of Crude 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-1,3,5-triphenylbenzene. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic building block. The purity of this compound is paramount for the success of subsequent reactions, such as cross-coupling and other metal-catalyzed transformations.[1][2] This guide provides in-depth, field-proven insights into overcoming common purification challenges, structured in a practical question-and-answer format.

Section 1: Understanding Your Crude Material: Common Impurities & Initial Assessment

Before initiating any purification protocol, a proper assessment of the crude material is essential. The most prevalent synthesis method for this compound is the direct electrophilic bromination of 1,3,5-triphenylbenzene.[1][3] This reaction, while often high-yielding, can generate a predictable set of impurities.

FAQ: Common Impurities

Question: What are the most likely impurities in my crude this compound?

Answer: Your crude product will typically contain a mixture of the starting material, potential side-products, and residual reagents. Understanding these components is the first step toward selecting an appropriate purification strategy.

Impurity Origin Identification Method Notes
1,3,5-Triphenylbenzene Unreacted starting materialTLC (will have a different Rf value), ¹H NMRThis is the most common impurity. Due to its non-polar nature, it can be challenging to separate from the slightly more polar product.[4]
Poly-brominated Species Over-bromination of the aromatic ringMass Spectrometry (higher m/z), ¹H NMR (loss of symmetry)While sterically hindered, trace amounts of di- and tri-brominated species can form. Bromine is an ortho-, para-director, so a second bromination would likely occur at the 4 or 6 position.[5]
Residual Acetic Acid Reaction solvent/catalystAqueous workup, pH checkEasily removed during the basic aqueous workup (e.g., with aqueous ammonia) described in the synthesis.[1][3]
Residual Bromine (Br₂) Excess reagentDistinct reddish-brown colorQuenched during the workup with a reducing agent like sodium sulfite (Na₂SO₃).[1][3]

Question: How can I quickly assess the purity and composition of my crude product?

Answer: Thin-Layer Chromatography (TLC) is the most effective initial technique.

  • Stationary Phase: Standard silica gel plate (SiO₂).

  • Mobile Phase: Start with a non-polar system like 95:5 Hexane:Ethyl Acetate.

  • Visualization: UV lamp (254 nm).

You should observe distinct spots for your product (this compound) and the primary impurity, the starting material (1,3,5-triphenylbenzene). The brominated product, being slightly more polar, will have a lower Retention Factor (Rf) than the starting material. The relative intensity of these spots gives a qualitative estimate of your crude reaction's success.

Section 2: Purification via Recrystallization: The First Line of Attack

Recrystallization is a powerful, cost-effective technique for purifying solid compounds, leveraging differences in solubility.[6][7] For this compound, a mixed solvent system is often effective.[1][3]

Troubleshooting Recrystallization

Question: My product will not crystallize from the solution, even after cooling. What should I do?

Answer: This is a common issue related to supersaturation or the presence of impurities that inhibit crystal formation.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to initiate crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.

  • Cool for Longer: Place the flask in an ice bath for 30 minutes, and if that fails, transfer it to a freezer, ensuring the solvent does not freeze solid.

Question: My product "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly. The solute comes out of the solution as a liquid phase instead of a solid crystal lattice.

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a more non-polar co-solvent (like ethanol in a tert-butyl methyl ether system) to increase the overall solubility slightly. Allow the solution to cool much more slowly. Insulating the flask with glass wool can promote the slow, ordered crystal growth required.

Question: My recrystallized product is still contaminated with the starting material, 1,3,5-triphenylbenzene. How can I improve the purity?

Answer: This indicates that the chosen solvent system does not have a sufficiently large solubility differential between the product and the impurity.

  • Optimize the Solvent System: The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while the impurity (1,3,5-triphenylbenzene) remains more soluble at cold temperatures. Experiment with different ratios of solvents like tert-butyl methyl ether and ethanol, or try other systems like toluene/heptane.

  • Perform a Second Recrystallization: A subsequent recrystallization of the semi-purified material will almost always result in a significant purity enhancement.

  • Consider Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.

Protocol: Recrystallization of this compound
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable primary solvent (e.g., tert-butyl methyl ether) and heat the mixture gently (e.g., on a steam bath) while stirring until the solid dissolves completely.

  • Co-Solvent Addition: While the solution is hot, slowly add a co-solvent in which the product is less soluble (e.g., ethanol) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add a few drops of the primary solvent (tert-butyl methyl ether) until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Section 3: Purification by Flash Column Chromatography

When recrystallization is insufficient, flash column chromatography provides superior separation power based on the differential adsorption of compounds to a stationary phase.[8]

Workflow for Purification Method Selection

Caption: Workflow for selecting the appropriate purification method.

Troubleshooting Column Chromatography

Question: How do I select the best mobile phase (eluent) for my column?

Answer: The optimal mobile phase is determined using TLC. The goal is to find a solvent system that provides good separation between the product and impurities, with an Rf value for the product of approximately 0.25-0.35.[9] For this compound, a gradient elution is often most effective. Start with a very non-polar eluent (e.g., 100% Hexane) and gradually increase the polarity by adding a polar modifier (e.g., Ethyl Acetate or Dichloromethane).

Eluotropic Series (Polarity Index)

Solvent Relative Polarity
n-Hexane 0.009
Cyclohexane 0.04
Toluene 0.29
Dichloromethane (DCM) 0.42
Diethyl Ether 0.43
Ethyl Acetate (EtOAc) 0.55
Acetone 0.65

| Ethanol | 0.88 |

This table provides a general guide for solvent selection. Polarity increases down the table.

Question: The separation between my product and the starting material is very poor.

Answer: This is a classic challenge due to the similar polarity of the two compounds.

  • Shallow Gradient: Use a very shallow gradient. For example, instead of going from 0% to 10% Ethyl Acetate in Hexane, try a gradient from 0% to 5% over many column volumes. This elongates the separation distance on the column.

  • Try a Different Solvent System: Sometimes, changing the polar modifier can alter selectivity. For instance, substituting Ethyl Acetate with a Dichloromethane/Hexane mixture might change the specific interactions with the silica gel, improving separation.

  • Dry Loading: Adsorb your crude material onto a small amount of silica gel and load this solid onto the column. This "dry loading" technique often results in sharper bands and better resolution compared to loading the sample dissolved in a liquid ("wet loading").[8]

Question: I suspect my compound is decomposing on the silica gel. What should I do?

Answer: While aryl bromides are generally stable, silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.[10]

  • Deactivate the Silica: Add ~1% triethylamine to your mobile phase to neutralize the acidic sites on the silica gel.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[11] However, you must re-optimize your mobile phase with TLC on an alumina plate first, as the elution order can sometimes change.

Protocol: Flash Column Chromatography
  • Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., Hexane). Pour the slurry into the column and use gentle air pressure to pack it uniformly, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a low-boiling solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent according to your pre-determined TLC analysis (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: High-Purity Purification: Preparative HPLC

For applications requiring the highest purity (>99.5%), such as in pharmaceutical development or materials science, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[12] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram-to-gram quantities of material.[13]

FAQ: Preparative HPLC

Question: When should I use preparative HPLC?

Answer: Consider preparative HPLC when:

  • You require very high purity that cannot be achieved by other methods.

  • Impurities are very close in polarity to your product, making column chromatography impractical.

  • You need to isolate and identify a minor but critical impurity.[14]

Question: How do I scale up from an analytical HPLC method to a preparative one?

Answer: Method development starts at the analytical scale to find the optimal conditions.

  • Analytical Method Development: Develop a robust separation on an analytical column (e.g., a C18 reverse-phase column) using a mobile phase like acetonitrile/water or methanol/water.

  • Overloading Study: Once separation is achieved, perform an "overloading" study on the analytical column by injecting increasingly larger amounts of your sample. This helps predict the separation behavior on a larger preparative column.

  • Scale-Up Calculation: Use established equations to scale the flow rate and injection volume from your analytical column to the larger preparative column based on their respective diameters and lengths. Automated purification software can streamline this process.[15]

  • Fraction Collection: Set up the fraction collector to trigger based on UV absorbance, mass spectrometry signal, or a combination of both to ensure you collect only the peak corresponding to your pure product.

Section 5: Final Product Characterization

Confirming the purity and identity of your final product is a critical final step.

Property Expected Value Source
Molecular Formula C₂₄H₁₇Br[1][16]
Molecular Weight 385.3 g/mol [2]
Appearance White to off-white solid/powder[2][16]
Melting Point 128.0 to 132.0 °C[1][2][16][17]

Question: What are the key signals in the ¹H NMR spectrum that confirm the structure?

Answer: The ¹H NMR spectrum is a definitive tool for structural confirmation. For this compound, you should observe complex multiplets in the aromatic region (typically ~7.0-7.8 ppm). The key is the integration and splitting patterns of the protons on the central, substituted ring versus the protons on the peripheral phenyl groups. The loss of symmetry compared to the 1,3,5-triphenylbenzene starting material (which has a very simple spectrum) is a clear indicator of successful monosubstitution.[18][19]

References

  • Vulcanchem. (n.d.). This compound.
  • Smolecule. (n.d.). Buy this compound | 10368-73-7.
  • ChemBK. (2024). 2-bromo-1,3,5-triphenyl-benzene.
  • Cynor Laboratories. (n.d.). 2 - Bromo-1,3,5-triphenylbenzene (10368-73-7).
  • ChemicalBook. (n.d.). This compound synthesis.
  • Chongqing Chemdad Co., Ltd. (n.d.). 1,3,5-Triphenylbenzene.
  • Royal Society of Chemistry. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • ChemicalBook. (n.d.). This compound(10368-73-7) 1H NMR spectrum.
  • RSC Publishing. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Labcompare.com. (2022). LABTips: Preparative HPLC for Purification Workflows.
  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Reddit. (2022). Why can't 1,3,5-tribromobenzene be prepared by direct bromination of benzene?
  • MP Biomedicals. (n.d.). Adsorbents for Chromatography.
  • BenchChem. (2025). Column chromatography conditions for purifying 1-(3,5-Diacetoxyphenyl)-1-bromoethane.
  • BenchChem. (2025). Purification of crude (3-Bromo-2-methylpropyl)benzene by column chromatography.

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Troubleshooting low conversion in Suzuki coupling of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of Sterically Hindered Substrates

Topic: Troubleshooting Low Conversion in Suzuki Coupling of 2-Bromo-1,3,5-triphenylbenzene

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically demanding substrates, specifically focusing on this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental design.

The coupling of this compound presents a significant steric challenge. The two ortho-phenyl substituents severely hinder the palladium catalyst's access to the carbon-bromine bond, which is essential for the initial oxidative addition step of the catalytic cycle.[1] Furthermore, these bulky groups can impede the final reductive elimination step, where the new biaryl product is formed and the catalyst is regenerated.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) that follow a logical troubleshooting workflow, from foundational checks to advanced catalytic system optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows no conversion, and I'm only recovering starting material. What are the first things I should verify?

A1: Before delving into complex catalyst optimization, it's crucial to ensure the fundamental reaction parameters are sound. Low or no conversion is often traced back to issues with reagent quality or the reaction environment.

Core Principles: The Suzuki reaction's catalytic cycle relies on a Pd(0) species, which is highly sensitive to oxygen.[4] Likewise, the organoboron reagent is susceptible to degradation, particularly from water and oxygen, in a side-reaction known as protodeborylation.[4][5]

Troubleshooting Protocol:

  • Verify Inert Atmosphere:

    • Action: Ensure your reaction vessel was properly dried and purged with an inert gas (Argon or Nitrogen). The solvent must be thoroughly deoxygenated.

    • Causality: Oxygen will oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle before it begins. This can also lead to the homocoupling of boronic acids.[4]

    • Best Practice: Use a Schlenk line or glovebox for reagent addition. Degas the solvent by bubbling with argon for at least 30 minutes or by using three freeze-pump-thaw cycles.[6]

  • Assess Reagent Quality:

    • Action: Check the purity of your this compound and the boronic acid. Use fresh, high-purity solvents.

    • Causality: Impurities can poison the catalyst. Boronic acids, in particular, can decompose upon storage. It's recommended to use freshly purchased or recently purified boronic acids. Some boronic acids are more stable as their pinacol ester or trifluoroborate salt derivatives, which can protect against premature decomposition.[2][4]

  • Confirm Base Activity:

    • Action: Use a fresh, finely ground, and anhydrous base.

    • Causality: The base is not merely a spectator; it is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[2][7] If the base is old, hydrated, or clumped, its effective concentration and reactivity will be low, stalling the reaction.

Q2: I'm seeing trace product formation, but the reaction stalls at <10% conversion. Is my palladium source or its activation the issue?

A2: Yes, this is a strong possibility. Stalling at low conversion often points to a problem with either generating the active Pd(0) catalyst from its precatalyst form or the stability of that active catalyst.

Core Principles: Most palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, are Pd(II) or Pd(0) complexes that are not the catalytically active species themselves.[4] They must be reduced in situ to a monoligated Pd(0) species, L-Pd(0), which is the true catalyst that enters the cycle. For sterically hindered substrates, the formation and stability of this species are paramount.[8]

Troubleshooting Workflow:

G cluster_start Initial Check cluster_precatalyst Precatalyst Evaluation cluster_ligand Ligand Optimization cluster_end Resolution start Low Conversion (<10%) Observed precatalyst Is the precatalyst activating efficiently? start->precatalyst pd0_source Switch to a direct Pd(0) source e.g., Pd(PPh₃)₄ precatalyst->pd0_source No, activation is slow/inefficient gen4_precatalyst Use a modern, well-defined precatalyst e.g., XPhos-Pd-G4 precatalyst->gen4_precatalyst No, activation is slow/inefficient ligand_check Is the ligand sufficiently bulky and electron-rich? precatalyst->ligand_check Yes, but still stalling pd0_source->ligand_check gen4_precatalyst->ligand_check buchwald Screen Buchwald-type biarylphosphine ligands (SPhos, XPhos, RuPhos) ligand_check->buchwald No, using simple phosphines (e.g., PPh₃) end Improved Catalyst Activation & Stability -> Higher Conversion ligand_check->end Yes buchwald->end

Recommendations:

  • Switch to a Modern Precatalyst: Standard sources like Pd(OAc)₂ can be inefficient to activate.[9] Consider using commercially available, well-defined "G3" or "G4" Buchwald precatalysts (e.g., XPhos-Pd-G3).

    • Causality: These precatalysts are designed for rapid and quantitative generation of the active L-Pd(0) species at low temperatures upon addition of a base, avoiding side reactions and ensuring a high concentration of active catalyst from the start.[9][10]

  • Evaluate Pd(0) vs. Pd(II) Sources: If using a simple Pd(II) source like Pd(OAc)₂ with a ligand, the reduction to Pd(0) can be slow and consume some of your ligand or boronic acid via side reactions.[4]

    • Action: Try a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. Note that Pd(PPh₃)₄ is often not suitable for hindered couplings as the triphenylphosphine ligand is generally ineffective.[11] Using Pd₂(dba)₃ with a more appropriate bulky ligand is a better strategy.[7]

Q3: My conversion is stuck in the 30-60% range, even after extended reaction times and higher temperatures. How do I overcome this plateau?

A3: A conversion plateau strongly suggests that the catalytic cycle is inefficient, likely due to the steric hindrance of your substrate. The bottleneck is almost certainly the oxidative addition or the reductive elimination step. The solution lies in choosing the correct phosphine ligand.

Core Principles: For sterically demanding substrates, the ligand's properties are the most critical factor for success. The ligand must be both electron-rich to promote oxidative addition into the C-Br bond and exceptionally bulky to facilitate the final C-C bond-forming reductive elimination.[8]

G OA OA OA_Issue OA_Issue OA->OA_Issue RE RE RE_Issue RE_Issue RE->RE_Issue

Ligand Selection is Key:

Standard ligands like triphenylphosphine (PPh₃) are completely inadequate for this type of transformation. You must use a specialized ligand designed for hindered substrates.

Ligand ClassRecommended LigandsKey Features & Rationale
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos These are the gold standard for hindered couplings.[8][12] Their bulky biaryl backbone and electron-donating dialkylphosphino group work in concert to accelerate both oxidative addition and reductive elimination.[8] They stabilize the crucial monoligated L-Pd(0) intermediate required for the reaction to proceed.[3][8]
N-Heterocyclic Carbenes (NHCs) IPr, IMes NHCs are even more electron-donating than phosphines and are also very bulky.[2] They can be highly effective, particularly when used in PEPPSI-type precatalysts.[4]

Experimental Protocol: Ligand Screening

  • Setup: Prepare parallel reactions in vials. To a vial under inert gas, add this compound (1 equiv), your boronic acid (1.5 equiv), and a strong, non-nucleophilic base like K₃PO₄ (3 equiv).[1]

  • Catalyst Addition: In separate vials, add your palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a different ligand (e.g., XPhos, SPhos, RuPhos, 4.4 mol%, L:Pd ratio of ~1.1:1).

  • Reaction: Add degassed solvent (e.g., Toluene or Dioxane)[6], and run the reactions at 80-110 °C.

  • Analysis: Monitor by TLC, GC, or LCMS at set time points (e.g., 2h, 6h, 24h) to identify the most effective ligand.

Q4: I've optimized my ligand but still face issues. Could the base or solvent be the problem?

A4: Absolutely. While the ligand is paramount, the base and solvent play crucial, synergistic roles, especially in difficult couplings.

1. The Role of the Base: The choice of base can dramatically influence the reaction rate and yield. For hindered couplings, stronger bases are often required.

  • Weak Bases (e.g., K₂CO₃, Na₂CO₃): Often insufficient for hindered substrates as they may not effectively generate the boronate "ate" complex needed for transmetalation.

  • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Generally the preferred choice.[1] Potassium phosphate (K₃PO₄) is an excellent starting point. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be very effective but is more expensive.

  • Causality: A stronger base more effectively shifts the equilibrium towards the reactive boronate species, accelerating the transmetalation step, which can become rate-limiting if the boronic acid is not sufficiently activated.[7]

2. The Role of the Solvent: The solvent must solubilize all components and be stable at the required temperature.

  • Aprotic Polar Solvents (Toluene, Dioxane, THF): These are the most common and effective solvents for Suzuki couplings.[4] Toluene and Dioxane are favored for higher-temperature reactions.

  • The Water Question: While many Suzuki protocols call for a small amount of water to help dissolve the inorganic base and facilitate the formation of the boronate, for substrates prone to protodeborylation, minimizing water is critical.[4][13]

  • Recommendation: Start with anhydrous toluene or 1,4-dioxane. If solubility of the base is an issue, a minimal amount of water (e.g., a 10:1 organic solvent to water ratio) can be tested, but be aware of the potential for the side reaction described in Q5.

Q5: I'm seeing a significant amount of a side product that corresponds to my boronic acid's aryl group with a hydrogen instead of the boron (Ar-H). What is happening?

A5: You are observing protodeborylation , a common and problematic side reaction in Suzuki couplings.[4][5]

Core Principles: Protodeborylation is the cleavage of the C–B bond and its replacement with a C–H bond.[5] This reaction consumes your nucleophile, leading to low conversion and making purification difficult. It can be catalyzed by the base, trace acid, or even the palladium complex itself, and it is often accelerated by heat and the presence of water.[13][14]

Mitigation Strategies:

  • Use a Boronic Ester: Convert the boronic acid to a more stable form, like a pinacol ester (Ar-Bpin). These are significantly more resistant to protodeborylation.[4]

  • Employ a "Slow-Release" Strategy: Use MIDA boronate esters. These are highly stable and only slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low and minimizing the rate of decomposition.[15]

  • Minimize Water and Reaction Time: Use anhydrous solvents and aim for the shortest possible reaction time by ensuring your catalytic system is highly active. A more active catalyst that provides the product in 2 hours is better than a sluggish one that requires 24 hours, as the latter provides more opportunity for decomposition.

  • Careful Base Selection: While a strong base is needed, an excessively strong or nucleophilic base can accelerate decomposition. K₃PO₄ often provides a good balance of reactivity and stability.

By systematically addressing these areas—from foundational setup to the nuanced selection of catalyst, ligand, and base—you can successfully overcome the challenges posed by sterically hindered substrates like this compound and achieve high conversion in your Suzuki coupling reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2023). Suzuki reaction.
  • Valente, C., et al. (2017). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry.
  • Scott, N., et al. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. York Research Database.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • van der Puyl, V., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Lilabhois, T., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • Espinosa, M. R., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
  • Scott, N., et al. (2022). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. PubMed.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (2023). Protodeboronation.
  • Tomota, K., et al. (2023). A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted arylboron compounds. ChemRxiv.
  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • University of Bristol. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
  • ResearchGate. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction.
  • Gwon, T., & Seo, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.

Sources

Optimizing reaction conditions for the synthesis of 2,4,6-triphenylbromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,4,6-Triphenylbromobenzene

Welcome to the technical support center for the synthesis of 2,4,6-triphenylbromobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with sterically hindered cross-coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the challenges associated with this synthesis.

Overview of the Synthesis

The synthesis of 2,4,6-triphenylbromobenzene is a sterically demanding transformation. The target molecule features a bromine atom flanked by two phenyl groups, with a third phenyl group in the para position. This significant steric congestion around the reactive center makes the final C-C bond formation challenging. The most effective and commonly employed method is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction between 1,3,5-tribromobenzene and phenylboronic acid.[1]

Due to the steric hindrance, standard Suzuki-Miyaura conditions often result in low yields or reaction failure.[2] Optimization of the catalyst, ligand, base, and solvent system is critical for success. This guide will focus on addressing the specific issues that arise from this challenging steric environment.

Synthetic Workflow Diagram

G cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Suzuki-Miyaura Cross-Coupling cluster_2 Part 3: Purification Aniline Aniline TBA 2,4,6-Tribromoaniline Aniline->TBA Bromination (Br₂, Acetic Acid) TBB 1,3,5-Tribromobenzene TBA->TBB Sandmeyer-type Reaction (NaNO₂, H₂SO₄, EtOH/Benzene) TBB_c 1,3,5-Tribromobenzene TBB->TBB_c Use as Substrate Product 2,4,6-Triphenylbromobenzene TBB_c->Product Pd Catalyst, Ligand, Base, Solvent, Heat PBA Phenylboronic Acid PBA->Product Crude Crude Product Mixture Product->Crude Reaction Work-up Purified Pure 2,4,6-Triphenylbromobenzene Crude->Purified Column Chromatography and/or Recrystallization

Caption: Overall workflow for the synthesis of 2,4,6-triphenylbromobenzene.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction to form 2,4,6-triphenylbromobenzene failing or giving very low yields?

A1: The primary challenge in this synthesis is overcoming the severe steric hindrance around the bromine atoms on the 1,3,5-tribromobenzene core. The two ortho-phenyl groups impede the approach of the palladium catalyst to the C-Br bond for oxidative addition and also hinder the subsequent reductive elimination step.[2][3] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] Success hinges on using a specialized catalyst system designed for sterically demanding couplings, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][5]

Q2: What are the most common side products, and how can they be minimized?

A2: The most common side products are:

  • Homocoupling of Phenylboronic Acid: This forms biphenyl. It is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[6] Minimizing this requires maintaining a strictly inert atmosphere (argon or nitrogen) and thoroughly degassing all solvents.

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom on the phenyl ring, effectively quenching the reactant. This is often promoted by excess water or base and prolonged reaction times at high temperatures.[6][7] Using anhydrous solvents and a carefully chosen base can mitigate this issue.

  • Products of Multiple Couplings: Depending on stoichiometry, you may see the formation of 1,3,5-triphenylbenzene if all three bromine atoms react. Careful control over the equivalents of phenylboronic acid is necessary to favor the mono-substituted product.

Q3: Is 1,3,5-tribromobenzene the best starting material?

A3: Yes, 1,3,5-tribromobenzene is the standard and most direct precursor. While other strategies could be envisioned, the Suzuki-Miyaura coupling of this substrate is the most convergent approach. The quality of the 1,3,5-tribromobenzene is crucial; ensure it is pure and free from isomeric impurities, as these can complicate the reaction and purification. A reliable synthesis starts from aniline, via bromination to 2,4,6-tribromoaniline, followed by a deamination/bromination reaction.[8][9][10]

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Reaction Stalls - Incomplete Conversion of Starting Material

Question: My TLC/LC-MS analysis shows a significant amount of unreacted 1,3,5-tribromobenzene even after extended reaction times. What's wrong?

Answer: This is a classic sign of catalyst deactivation or insufficient catalyst activity for this sterically hindered substrate.

  • Causality: The oxidative addition of the palladium catalyst to the sterically shielded C-Br bond is often the rate-limiting step. If the ligand is not bulky and electron-donating enough, this step will be extremely slow or may not occur at all.[11] Furthermore, the catalyst can decompose into inactive palladium black, especially at high temperatures or in the presence of oxygen.[6]

  • Solutions:

    • Catalyst & Ligand Selection: Switch to a catalyst system known to be effective for tetra-ortho-substituted biaryls. Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[3][12] These ligands create a more electron-rich and sterically accessible palladium center, which accelerates the oxidative addition step.

    • Base Selection: The base plays a critical role in the transmetalation step.[13] For sterically hindered couplings, stronger bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃). Potassium tert-butoxide (t-BuOK) in a solvent like dioxane has also been shown to be highly effective.[3]

    • Solvent & Temperature: Ensure your solvent is anhydrous and thoroughly degassed. Ethereal solvents like dioxane or THF are common, but higher-boiling solvents like toluene or xylenes may be needed to drive the reaction to completion, especially with less active catalysts.[11][14] However, be aware that higher temperatures can also increase the rate of catalyst decomposition and side reactions.

    • Inert Atmosphere: Re-evaluate your experimental setup. Even small leaks of air can progressively poison the catalyst. Ensure all glassware is oven- or flame-dried and the reaction is maintained under a positive pressure of argon or nitrogen throughout.[4]

Troubleshooting Flowchart for Low Conversion

G start Low or No Conversion q1 Is the catalyst system optimized for sterically hindered substrates? start->q1 sol1 Switch to Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos, or an NHC ligand). q1->sol1 No q2 Is the base strong enough? q1->q2 Yes sol1->q2 sol2 Use K₃PO₄, Cs₂CO₃, or t-BuOK. Ensure base is finely powdered and anhydrous. q2->sol2 No q3 Are the solvent and atmosphere strictly anhydrous and inert? q2->q3 Yes sol2->q3 sol3 Use anhydrous solvent. Degas thoroughly (3x freeze-pump-thaw or sparge with Argon for 30 min). Maintain positive Argon pressure. q3->sol3 No end Re-run Experiment q3->end Yes sol3->end

Caption: Decision tree for troubleshooting low-yielding reactions.

Issue 2: Significant Protodeboronation Side Product

Question: I am observing a significant amount of benzene in my reaction mixture, and my phenylboronic acid seems to be consumed without forming the product. Why is this happening?

Answer: This is a classic case of protodeboronation, a competitive side reaction where the C-B bond of the boronic acid is cleaved by a proton source, releasing benzene.

  • Causality: The mechanism of Suzuki coupling requires a base to activate the boronic acid for transmetalation.[13] However, many bases are used in aqueous solutions (e.g., 2M Na₂CO₃), and the presence of water, especially at elevated temperatures, can facilitate this undesired cleavage. The stability of boronic acids can be an issue, and it is advisable to use freshly purchased or purified reagents.[6][7]

  • Solutions:

    • Use Anhydrous Conditions: Switch from an aqueous base solution to an anhydrous solid base like finely powdered K₃PO₄ or Cs₂CO₃. Use anhydrous solvents.

    • Use a More Stable Boron Reagent: If protodeboronation persists, consider replacing phenylboronic acid with a more stable derivative. Potassium phenyltrifluoroborate (PhBF₃K) or phenylboronic acid pinacol ester (Ph-Bpin) are significantly more robust and less prone to protodeboronation.[6][15] They release the boronic acid slowly in situ under the reaction conditions.

    • Control Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed. Overheating can accelerate the degradation of the boronic acid.

Issue 3: Difficulty in Product Purification

Question: My crude product is an oily mixture that is difficult to purify by column chromatography. The product seems to co-elute with byproducts.

Answer: Purification can be challenging due to the formation of structurally similar byproducts and the non-polar nature of the product.

  • Causality: The target molecule, 2,4,6-triphenylbromobenzene, is a large, non-polar, and sterically crowded hydrocarbon. It will have similar chromatographic behavior to other non-polar byproducts like biphenyl (from homocoupling) or 1,3,5-triphenylbenzene (from over-reaction). Residual catalyst and ligands can also complicate purification.

  • Solutions:

    • Pre-Column Workup: Before chromatography, perform an aqueous workup to remove the inorganic base and salts. You can also perform a filtration through a small plug of silica gel with a non-polar solvent (e.g., hexanes) to remove highly polar impurities and some baseline material. To remove residual palladium, washing the organic layer with a solution of a thiol-based scavenger can be effective.

    • Optimize Chromatography: Use a long column with a high surface area silica gel. Employ a very non-polar eluent system, such as a gradient of 0-2% ethyl acetate in hexanes or pure hexanes/heptane. The subtle differences in polarity between the desired product and byproducts can be exploited with a shallow gradient.

    • Recrystallization: Recrystallization is an excellent method for purifying this type of compound.[16] After the column, try dissolving the semi-pure product in a minimal amount of a hot solvent (e.g., glacial acetic acid, ethanol, or a mixture of dichloromethane/methanol) and allowing it to cool slowly.[9][17] This can yield highly pure crystalline material.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Tribromobenzene

This two-step procedure is adapted from established methods.[8][9][10]

Step A: Synthesis of 2,4,6-Tribromoaniline

  • In a flask, dissolve aniline (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (3.0 eq) in glacial acetic acid dropwise with stirring. The reaction is exothermic.

  • Once the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into a large volume of cold water.

  • Collect the white precipitate of 2,4,6-tribromoaniline by vacuum filtration, wash thoroughly with water, and dry.

Step B: Synthesis of 1,3,5-Tribromobenzene

  • In a round-bottom flask, dissolve the dry 2,4,6-tribromoaniline (1.0 eq) in a mixture of ethanol and benzene by heating on a water bath.

  • Carefully add concentrated sulfuric acid (H₂SO₄).

  • Heat the solution to reflux and add powdered sodium nitrite (NaNO₂) portion-wise. The reaction will be vigorous.

  • After the addition is complete, continue heating for 30 minutes.

  • Cool the reaction mixture in an ice bath to crystallize the product.

  • Filter the crude product and recrystallize from ethanol or a mixture of glacial acetic acid and water to yield pure 1,3,5-tribromobenzene.[9]

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol is designed to address the steric challenges of the target synthesis.

  • Reagents & Conditions Table

ParameterRecommendedRationale & Citation
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Common, reliable Pd(0) or Pd(II) precursors.[13]
Ligand SPhos or XPhos (1.1-1.2 eq relative to Pd)Bulky, electron-rich phosphine ligands that are highly effective for sterically hindered substrates.[11][12]
Base K₃PO₄ (3.0 eq)Strong, non-nucleophilic base that works well in anhydrous conditions, minimizing protodeboronation.[11][18]
Boron Source Phenylboronic Acid (1.1 eq) or PhBF₃K (1.2 eq)Phenylboronic acid is standard; the trifluoroborate salt offers greater stability against protodeboronation.[15]
Solvent Toluene or Dioxane (Anhydrous)High-boiling aprotic solvents that can facilitate the reaction at elevated temperatures.[3]
Temperature 100-110 °CSufficient thermal energy is required to overcome the activation barrier for this sterically demanding coupling.[11]
Atmosphere Argon or NitrogenStrictly required to prevent catalyst oxidation and homocoupling side reactions.[4]
  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq), phenylboronic acid (1.1 eq), and finely powdered K₃PO₄ (3.0 eq).

    • Add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the base and palladium black.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. Each step presents a potential failure point, especially for a sterically hindered substrate.

Suzuki_Cycle cluster_notes Troubleshooting Points Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Often Rate-Limiting!) Transmetal Ar-Pd(II)L₂(Ph) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ph Transmetal->RedElim Forms Product ArBr Ar-Br (1,3,5-Tribromobenzene) ArBr->OxAdd PhB Ph-B(OH)₂ Borate [Ph-B(OH)₃]⁻ PhB->Borate Activation Base Base (e.g., K₃PO₄) Base->PhB Borate->Transmetal note1 Problem: Slow/No Reaction Cause: Steric hindrance blocks this step. Solution: Use bulky, e⁻-rich ligands (SPhos, NHCs). note2 Problem: Low Yield Cause: Inefficient base or presence of water. Solution: Use strong, anhydrous base (K₃PO₄). note3 Problem: Catalyst Death Cause: O₂ contamination, high temp. Solution: Maintain inert atmosphere.

Caption: The Suzuki-Miyaura catalytic cycle with key troubleshooting points for the synthesis of 2,4,6-triphenylbromobenzene.

References

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  • Molander, G. A. et al. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters, 51(51), 6748-6752.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Tu, T. et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • Zhang, Y. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
  • Zhang, L. et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • Zhang, Y. et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 563-566.
  • Modak, A. et al. (2019). Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate.
  • Wang, L. et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(4), 5064-5074.
  • Wikipedia. (n.d.). Grignard reagent.
  • ChemPedia. (n.d.). Preparation of tribromobenzene (symmetrical) from aniline.
  • Coleman, G. H., & Talbot, W. F. (1933). sym.-TRIBROMOBENZENE. Organic Syntheses, 13, 96.
  • Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent.
  • KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
  • Zhang, Y. et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(9), 2584-2587.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • University of Calgary. (n.d.). Ch23: Aryl Grignards.
  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • YouTube. (2019). making Grignard reagents.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • YouTube. (2023). Synthesis of 2,4,6-Tribromophenol from Benzene.
  • YouTube. (2022). SYNTHESIS OF 2 4 6 TRIBROMOANILINE.
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  • Wikipedia. (n.d.). 2,4,6-Tribromoaniline.
  • Miyaura, N., & Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • K. C. R., et al. (2019). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. DTIC.
  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Google Patents. (n.d.). CN113755866A - Preparation method of 2,4, 6-tribromoaniline.
  • Dimroth, K., Berndt, A., & Reichardt, C. (1966). 2,4,6-TRIPHENYLNITROBENZENE. Organic Syntheses, 46, 1128.
  • Organic Syntheses. (n.d.). 2,4,6-triphenylphenoxyl.
  • Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438.
  • Pittelkow, M. et al. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Synlett, 24(12), 1545-1548.

Sources

Technical Support Center: Preventing Debromination in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common and often frustrating side reaction of debromination (or more broadly, hydrodehalogenation). Here, we will move beyond simple procedural lists to explore the mechanistic origins of this problem and provide a logical framework for overcoming it, ensuring the integrity and efficiency of your synthetic routes.

Troubleshooting Guide: A Mechanistic Approach

Debromination, the replacement of a bromine atom with a hydrogen atom on your starting material, is a parasitic reaction that consumes your aryl bromide and lowers the yield of your desired cross-coupled product.[1] Understanding its origins is the first step toward prevention. The primary culprit is typically the formation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle and reductively eliminate the aryl group as an arene (Ar-H).[1][2]

This guide is structured to help you diagnose the likely cause of debromination in your specific system and implement targeted solutions.

Problem 1: Significant Debromination (>10%) is Observed by LC-MS/GC-MS Analysis.

This is the most common scenario. The key is to systematically evaluate the components of your reaction that could be either a source of hydrides or be kinetically favoring the debromination pathway over the desired C-C or C-N bond formation.

G start Start: Debromination >10% check_base Step 1: Evaluate the Base start->check_base check_ligand Step 2: Re-evaluate the Ligand check_base->check_ligand If debromination persists check_temp Step 3: Optimize Temperature check_ligand->check_temp If debromination persists check_reagents Step 4: Check Reagent Quality & Stoichiometry check_temp->check_reagents If debromination persists solution Solution: Minimized Debromination check_reagents->solution Iterative optimization leads to solution

Causality: The base is a frequent source of Pd-H. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) can undergo β-hydride elimination to generate isobutylene and a hydride source. Similarly, bases like hydroxides or alkoxides can react with solvents or impurities to generate hydrides.[2] Weaker, non-nucleophilic inorganic bases are often a better choice.

Troubleshooting Actions:

  • Switch to a Milder Base: If using a strong alkoxide (e.g., NaOtBu, K OtBu), switch to an inorganic carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄).[1][3] K₃PO₄ is often an excellent choice as it is sufficiently basic to promote transmetalation in many couplings (like Suzuki) but is less prone to generating hydride species.[1]

  • Anhydrous Conditions: If using an inorganic base like K₂CO₃, ensure it is anhydrous if the reaction is sensitive to water. However, in many Suzuki-Miyaura couplings, a small amount of water is beneficial for activating the boronic acid.[4] The key is control and consistency.

Comparative Data on Base Selection:

BaseTypical ApplicationDebromination RiskComments
NaOtBu Buchwald-Hartwig AminationHighProne to β-hydride elimination. Use with caution.
K₃PO₄ Suzuki, Buchwald-HartwigLow to ModerateA good starting point for optimization.[1]
K₂CO₃ / Cs₂CO₃ Suzuki, HeckLowGenerally safe choices, especially in aqueous solvent mixtures.[3][5]
Organic Amines (Et₃N, DIPEA) Heck, SonogashiraModerateCan be a hydride source, especially at elevated temperatures.[2]

Causality: The ligand dictates the geometry, electron density, and steric environment around the palladium center. Its job is to accelerate the desired reductive elimination step to form your product, making it outcompete the undesired reductive elimination with a hydride.[5][6]

Troubleshooting Actions:

  • Increase Ligand Steric Bulk: Bulky ligands, such as the biaryl phosphines developed by Buchwald (e.g., SPhos, XPhos) or other alkylphosphines (e.g., P(tBu)₃), promote reductive elimination.[1][3][6] This kinetic push toward the desired product can significantly suppress the debromination pathway. For instance, switching from a less bulky ligand like PPh₃ to a bulkier one like XPhos can be highly effective.

  • Use Electron-Rich Ligands: Electron-rich ligands (e.g., alkylphosphines) accelerate the initial oxidative addition step, particularly for challenging substrates like aryl chlorides or electron-rich aryl bromides.[3][6] By speeding up the overall catalytic cycle, the residence time of the Ar-Pd-Br intermediate is reduced, decreasing the opportunity for it to encounter a Pd-H species.

G cluster_0 Desired Pathway (Accelerated by Bulky/E-Rich Ligands) cluster_1 Undesired Pathway A Ar-Pd(L)-Br B Ar-Pd(L)-R' A->B Transmetalation C Ar-R' (Product) B->C Fast Reductive Elimination D Ar-Pd(L)-Br E Ar-Pd(L)-H D->E Interaction with Pd-H source F Ar-H (Byproduct) E->F Reductive Elimination

Causality: High reaction temperatures can increase the rate of side reactions, including those that generate Pd-H species and the subsequent reductive elimination that leads to debromination.[7] While higher temperatures are often used to drive slow couplings to completion, they can be a double-edged sword.

Troubleshooting Actions:

  • Lower the Temperature: Systematically lower the reaction temperature in 10-20 °C increments (e.g., from 110 °C to 90 °C, then to 70 °C). Monitor the reaction for both product formation and debromination. Often, a temperature can be found that minimizes the side reaction without completely halting the desired transformation.

  • Consider Microwave Chemistry: If available, a microwave reactor can sometimes accelerate the desired reaction kinetics sufficiently to avoid prolonged heating times that lead to debromination.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of debromination?

A1: The most accepted mechanism involves the generation of a palladium-hydride (Pd-H) species. This can happen in several ways, such as via β-hydride elimination from alkoxide bases or reactions with solvents (like alcohols) or trace water.[1][2] This Pd-H species can then insert into the catalytic cycle, leading to an Aryl-Pd-H intermediate, which undergoes reductive elimination to form the debrominated arene (Ar-H) and regenerate the Pd(0) catalyst.[1]

Q2: Are certain types of aryl bromides more prone to debromination?

A2: Yes. Electron-deficient aryl bromides and N-heterocyclic bromides (e.g., bromopyridines, bromoindoles) are often more susceptible.[1] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the ring's electron density, which can influence the reaction outcome. In these cases, protecting the N-H group with a group like Boc or SEM can suppress debromination.[1][9]

Q3: Can my choice of palladium precatalyst influence debromination?

A3: Absolutely. While common sources like Pd(OAc)₂ or Pd₂(dba)₃ are widely used, modern precatalysts (e.g., G3/G4 Buchwald precatalysts, PEPPSI catalysts) are often more efficient at generating the active Pd(0) species.[3] This can lead to faster, cleaner reactions with shorter lifetimes for intermediates that might otherwise be prone to side reactions. Using older or poorly stored Pd sources can lead to the formation of palladium black, which can have different and sometimes detrimental catalytic activity.

Q4: My reaction is sluggish, and I see debromination. Are these related?

A4: Yes, they are often linked. If a step in the desired catalytic cycle, such as transmetalation, is slow, it gives the palladium intermediate more time to participate in competing side reactions like debromination.[1] In such cases, focus on accelerating the desired reaction. This could involve using a more active boronic ester (e.g., MIDA or pinacol esters) in a Suzuki coupling, a more active catalyst system, or carefully increasing the temperature.[1][2]

Q5: I've tried everything and still see significant debromination. What now?

A5: If extensive optimization of the base, ligand, and temperature fails, consider a more fundamental change.

  • Change the Halide: If possible, switch from the aryl bromide to the corresponding aryl chloride. While chlorides are less reactive towards oxidative addition, modern catalyst systems with electron-rich, bulky phosphine ligands (like SPhos or RuPhos) are highly effective for their activation.[3][6] Chlorides are generally much less prone to hydrodehalogenation than bromides and iodides.[1][10]

  • Solvent Effects: Solvents like dioxane and DMF have been observed to lead to more dehalogenation than less coordinating solvents like toluene.[8] A solvent screen may be beneficial.

Experimental Protocol: General Screening for Minimizing Debromination in Suzuki-Miyaura Coupling

This protocol provides a starting point for systematically optimizing a reaction prone to debromination.

Objective: To identify a combination of base and ligand that maximizes the yield of the desired biaryl product while minimizing the formation of the debrominated byproduct.

Materials:

  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol %)

  • Ligands for Screening (e.g., SPhos, XPhos, PPh₃, 4.4 mol %)

  • Bases for Screening (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., Toluene/Water 10:1, Dioxane)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In parallel reaction vials suitable for heating and stirring, add the aryl bromide, arylboronic acid, and the selected base under an inert atmosphere.

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst and the selected ligand in a small amount of the reaction solvent. Add the appropriate volume of this catalyst solution to each reaction vial.

  • Solvent Addition: Add the solvent mixture to each vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Degassing: Securely cap the vials and degas the reaction mixtures. This can be done by bubbling an inert gas through the solution for 10-15 minutes or by subjecting the vials to three freeze-pump-thaw cycles.[1]

  • Heating: Place the vials in a pre-heated aluminum block or oil bath set to the desired temperature (start with a moderate temperature, e.g., 80 °C).

  • Monitoring: After a set time (e.g., 2 hours, 12 hours), take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS.

  • Analysis: Determine the ratio of desired product to the debrominated byproduct for each condition. Use this data to select the optimal conditions for a larger-scale reaction.

References

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Zhang, H., et al. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 12(8), 1836-1842.
  • Reddit user discussion. (2019). significant dehalogenation in stille coupling. r/Chempros.
  • Navarro, O., et al. (2005). Dehalogenation of Aryl Halides Catalyzed by a Palladium-N-Heterocyclic Carbene Complex. The Journal of Organic Chemistry, 70(25), 10515-10518. (Note: While the direct link is to a general guide, this reference underpins the mechanism described within it).
  • Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium.
  • Ghaffari, B., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 349-363.
  • Carrow, B. P., & Hartwig, J. F. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(8), 588-600.
  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. YouTube.
  • Fu, G. C. (2008). The Suzuki-Miyaura Cross-Coupling Reaction: Practical Guide. Angewandte Chemie International Edition, 47(45), 8568-8603. (Note: While the direct link is to a general guide, this reference underpins the principles described).

Sources

Challenges in scaling up the synthesis of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1,3,5-triphenylbenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for scaling up the synthesis of this valuable chemical intermediate. As a sterically hindered aryl bromide, this compound serves as a crucial building block for complex molecular architectures and materials with specific electronic properties.[1] However, its synthesis, particularly at scale, presents unique challenges that require careful consideration of reaction parameters and purification strategies.

This document moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for robust, scalable, and reproducible synthesis.

Overview of Synthetic Strategies

The synthesis of this compound is primarily approached via two distinct pathways. The most common and direct method involves the electrophilic bromination of the 1,3,5-triphenylbenzene (TPB) precursor. An alternative, multi-step route involves the construction of a substituted aniline followed by a Sandmeyer reaction. Each route has its own set of challenges related to yield, purity, and scalability.

Synthetic_Routes Acetophenone Acetophenone TPB 1,3,5-Triphenylbenzene (TPB) Acetophenone->TPB Cyclotrimerization FinalProduct 2-Bromo-1,3,5- triphenylbenzene TPB->FinalProduct Route A: Direct Bromination TPA 2,4,6-Triphenylaniline (TPA) Diazonium Diazonium Salt TPA->Diazonium Diazotization Diazonium->FinalProduct Route B: Sandmeyer Reaction Bromination_Troubleshooting Start Direct Bromination of TPB Problem Problem Identified: Low Selectivity / Polybromination Start->Problem CheckStoich 1. Verify Stoichiometry (Br2 should not be in large excess) Problem->CheckStoich Is Br2 > 1.2 eq? CheckAddition 2. Control Br2 Addition Rate (Add dropwise over time) CheckStoich->CheckAddition CheckTemp 3. Monitor Temperature (Avoid overheating, maintain e.g. 40°C) CheckAddition->CheckTemp CheckMixing 4. Ensure Homogeneity (Improve stirring for uniform reaction) CheckTemp->CheckMixing Solution Improved Selectivity for Mono-bromo Product CheckMixing->Solution

Sources

Technical Support Center: Byproduct Identification in 1,3,5-Triphenylbenzene Bromination by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1,3,5-triphenylbenzene bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and analysis of brominated 1,3,5-triphenylbenzene.

Q1: What are the expected products and major byproducts of a typical 1,3,5-triphenylbenzene bromination?

The primary goal of this reaction is often the synthesis of 1,3,5-Tris(4-bromophenyl)benzene.[1] However, due to the nature of electrophilic aromatic substitution, a distribution of products is common. You should anticipate:

  • Starting Material: Unreacted 1,3,5-triphenylbenzene (TPB).

  • Mono-brominated Product: (4-bromophenyl)-3,5-diphenylbenzene.

  • Di-brominated Product: 1,3-bis(4-bromophenyl)-5-phenylbenzene.

  • Tri-brominated Product (Target): 1,3,5-Tris(4-bromophenyl)benzene.

  • Over-brominated Byproducts: Products with four or more bromine atoms are possible under harsh conditions, where bromination occurs on other positions of the peripheral phenyl rings.

  • Isomeric Byproducts: While the para-position is sterically and electronically favored, minor substitution at ortho- or meta-positions on the phenyl rings can occur, leading to isomeric byproducts.

Q2: My GC-MS chromatogram shows many unexpected peaks. Where do I begin my investigation?

Unexpected peaks are a common issue. A systematic approach is crucial to identify their source.[2][3]

  • Run a Solvent Blank: Inject the solvent used for your sample preparation. This will identify any contaminants in the solvent itself.[2]

  • Check for System Contamination: Common sources include septum bleed (siloxanes), column bleed (especially at high temperatures), or carryover from a previous injection.[4][5]

  • Analyze the Starting Material: Inject a solution of your 1,3,5-triphenylbenzene starting material to check for impurities that may be carried through the reaction.

  • Consult the Mass Spectra: Once you've ruled out system and solvent issues, focus on the mass spectra of the unknown peaks to determine if they are reaction-related. Look for the characteristic bromine isotope pattern.

Q3: Why does the mass spectrum for a single brominated compound show a cluster of peaks instead of one molecular ion peak?

This is the hallmark of a brominated (or chlorinated) compound and is due to the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.5% and 49.5%, respectively).[6] This results in a distinctive pattern for the molecular ion (M⁺) cluster:

  • One Bromine: Two peaks of roughly equal intensity at M⁺ and M+2.[7]

  • Two Bromines: Three peaks at M⁺, M+2, and M+4 with an intensity ratio of approximately 1:2:1.[6][7]

  • Three Bromines: Four peaks at M⁺, M+2, M+4, and M+6 with an intensity ratio of approximately 1:3:3:1.[7] Recognizing these patterns is the most direct way to confirm the number of bromine atoms in an unknown peak.

Q4: My peaks for the brominated products are tailing significantly. What's causing this?

Peak tailing in GC is often due to active sites in the analytical flow path that interact undesirably with the analytes.[8][9] For halogenated compounds:

  • Liner Activity: The glass inlet liner can have active silanol groups. Using a deactivated liner is critical.

  • Column Degradation: Oxygen or contaminants in the carrier gas can damage the stationary phase, exposing active sites.

  • Cold Spots: Portions of the transfer line between the GC and the MS that are not sufficiently heated can cause analytes to condense and re-vaporize slowly, leading to tailing.

Troubleshooting Guides
Guide 1: Systematic Identification of Unknown Chromatographic Peaks

Use this workflow to diagnose the origin of unexpected peaks in your GC-MS data. The process is designed to move from the simplest potential causes (the system) to the more complex (the reaction chemistry).

G start Unexpected Peak Detected blank_run Inject Solvent Blank start->blank_run peak_present_blank Peak Present? blank_run->peak_present_blank contam_source Source is Solvent or System Contamination peak_present_blank->contam_source  Yes peak_absent_blank Peak Absent peak_present_blank->peak_absent_blank  No clean_system Clean Injector, Change Septum, Use High-Purity Solvent contam_source->clean_system analyze_sm Inject Starting Material (SM) peak_absent_blank->analyze_sm peak_present_sm Peak Present in SM? analyze_sm->peak_present_sm sm_impurity Source is Impurity in Starting Material peak_present_sm->sm_impurity  Yes peak_absent_sm Peak Absent in SM peak_present_sm->peak_absent_sm  No purify_sm Purify SM Before Reaction sm_impurity->purify_sm analyze_ms Analyze Mass Spectrum of Unknown Peak peak_absent_sm->analyze_ms br_pattern Bromine Isotope Pattern Present? analyze_ms->br_pattern byproduct Peak is a Brominated Reaction Byproduct br_pattern->byproduct  Yes no_br_pattern No Bromine Pattern br_pattern->no_br_pattern  No fragmentation Analyze Fragmentation Pattern to Determine Structure byproduct->fragmentation other_byproduct Peak is a Non-Brominated Byproduct or Degradant no_br_pattern->other_byproduct

Caption: Troubleshooting workflow for unknown peaks.

Guide 2: Interpreting Mass Spectra of Brominated Products

The key to identifying your products is understanding their behavior in the mass spectrometer. Electrophilic aromatic substitution follows a predictable two-step mechanism.[10][11] The mass spectrometer fragments the resulting molecules in characteristic ways.

Reaction Mechanism Overview

G cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Nucleophilic Attack & Intermediate Formation cluster_2 Step 3: Deprotonation & Aromatization Br2 Br-Br Activated Br⁺---Br---FeBr₃⁻ Br2->Activated + FeBr₃ FeBr3 FeBr₃ TPB 1,3,5-Triphenylbenzene Intermediate Arenium Ion (Resonance Stabilized) TPB->Intermediate + Br⁺ Intermediate_2 Arenium Ion Deprotonation Loss of H⁺ Product Mono-brominated TPB Intermediate_2->Product - H⁺

Caption: Electrophilic aromatic bromination mechanism.

Common Fragmentation Patterns & Isotopic Distributions

Upon electron ionization (EI), brominated aromatic compounds often lose bromine atoms or undergo fragmentation of the aromatic core. The most telling feature remains the isotopic pattern.

No. of Bromine AtomsMolecular Ion ClusterApproximate Intensity RatioKey Fragment Ions
0 (TPB)M⁺100M⁺ (m/z 306)
1M⁺, M+21:1M⁺ (m/z 384/386), [M-Br]⁺
2M⁺, M+2, M+41:2:1M⁺ (m/z 462/464/466), [M-Br]⁺, [M-2Br]⁺
3 (Target)M⁺, M+2, M+4, M+61:3:3:1M⁺ (m/z 540/542/544/546), [M-Br]⁺, [M-2Br]⁺

Note: The m/z values are calculated using the lighter ⁷⁹Br isotope for the base M⁺ peak. The [M-2Br]⁺ ion is often a prominent peak in the spectra of polybrominated compounds.[12][13]

Experimental Protocols
Protocol 1: General Bromination of 1,3,5-Triphenylbenzene

This protocol is a general guideline. Reaction time, temperature, and stoichiometry should be optimized for your specific objectives.

Materials:

  • 1,3,5-Triphenylbenzene (TPB)

  • N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or Iron powder (Fe) as a catalyst[14]

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon tetrachloride (CCl₄))

  • Sodium thiosulfate solution (for quenching)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,3,5-triphenylbenzene in the chosen anhydrous solvent.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., FeBr₃). If using iron powder, it will react with Br₂ in situ to form the catalyst.

  • Brominating Agent Addition: Cool the mixture in an ice bath (0 °C). Slowly add the brominating agent (e.g., a solution of Br₂ in the same solvent, or solid NBS in portions). The causality here is critical: slow addition at low temperature helps control the exothermic reaction and can improve selectivity, minimizing over-bromination.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time (e.g., 2-24 hours). Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Quenching: Once the reaction is complete, cool the flask again and slowly add a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: The crude product can be purified by column chromatography or recrystallization to isolate the desired 1,3,5-Tris(4-bromophenyl)benzene.

Protocol 2: Sample Preparation and GC-MS Analysis

This protocol ensures a clean injection and reliable data. Always check your instrument's manual for specific recommendations.[4]

Workflow Overview

G A Prepare Dilute Sample (~1 mg/mL in suitable solvent) B Filter Sample (0.22 µm PTFE filter) A->B C Transfer to GC Vial B->C D Run Solvent Blank C->D E Run Standard (if available) D->E F Inject Sample E->F G Analyze Data F->G

Caption: GC-MS sample preparation and analysis workflow.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your crude or purified product mixture (approx. 1 mg/mL) in a high-purity volatile solvent (e.g., DCM, Hexane, or Ethyl Acetate). Ensure the sample is fully dissolved.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into a clean GC vial. This self-validating step prevents non-volatile impurities from contaminating the GC inlet and column.

  • GC-MS Parameters (Example):

    • Injector: Split/Splitless, 280 °C. Use a split injection (e.g., 50:1) to avoid overloading the column.

    • Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating these compounds.[15]

    • Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

    • Oven Program: Start at 150 °C, hold for 2 min, ramp at 15 °C/min to 320 °C, and hold for 10 min. (This must be optimized).

    • MS Transfer Line: 280-300 °C.

    • Ion Source: 230 °C.

    • Scan Range: m/z 50-700.

  • Analysis Sequence:

    • Inject a solvent blank first to ensure the system is clean.

    • If available, inject a standard of 1,3,5-Tris(4-bromophenyl)benzene to determine its retention time and fragmentation pattern.

    • Inject your sample.

  • Data Interpretation:

    • Identify the peak for your target compound.

    • Examine the peaks eluting before and after it. Use the mass spectra to identify them as under- or over-brominated species by checking for the characteristic bromine isotope patterns and molecular weights as detailed in Guide 2.

References
  • Tayebeea, R., Jarrahia, M., Malekia, B., Kargar Razib, M., Mokhtaric, Z. B., & Baghbaniand, S. M. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances.
  • Al-Odaini, N. A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry.
  • Gutzler, R., et al. (2009). Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110). Chemical Communications.
  • Phenomenex. (n.d.). GC Troubleshooting Guide. Phenomenex.
  • Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
  • Pharmaguideline. (2024). Understanding Extraneous Peaks in Chromatography. YouTube.
  • O'Haver, T. (n.d.). Fragmentation and Interpretation of Spectra. University of Maryland.
  • Agilent. (2022). Lost and Found: Troubleshooting Missing Peaks in GC Analysis. Agilent Technologies.
  • Chen, I. T., & Chen, C. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
  • De Vleeschouwer, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics.
  • ResearchGate. (n.d.). Molecular peaks of bromide compounds. ResearchGate.
  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube.
  • ResearchGate. (n.d.). 1,3,5-Tris(p-bromophenyl)benzene. ResearchGate.
  • ResearchGate. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent. ResearchGate.
  • Waters. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters.
  • Wikipedia. (n.d.). 1,3,5-Tribromobenzene. Wikipedia.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
  • Agilent. (2003). GC/MS Analysis of Polybrominated Flame Retardants. Agilent Technologies.
  • Shimadzu. (n.d.). Analysis of Brominated Flame Retardants by GC/MS. Shimadzu.
  • PubChem. (n.d.). 1,3,5-Triphenylbenzene. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN102476977A - Preparation method of 1,3,5-tribromobenzene. Google Patents.
  • Reddit. (2022). Why can't 1,3,5-tribromobenzene be prepared by direct bromination of benzene? Reddit.
  • Chromatography Today. (2014). 8 Common Gas Chromatography Mistakes. Chromatography Today.
  • Persee. (2024). Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography. Persee.
  • ResearchGate. (n.d.). 1,3,5‐trimethoxybenzene bromination or chlorination catalyzed by... ResearchGate.

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-Bromo-1,3,5-triphenylbenzene. This sterically demanding aryl bromide is a valuable building block for synthesizing complex poly-aromatic structures, but its significant steric bulk presents unique challenges in common cross-coupling reactions. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you achieve success in your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so sterically hindered?

The bromine atom at the C2 position is flanked by two ortho-phenyl groups. These flanking rings are not coplanar with the central brominated ring and their van der Waals radii create a highly congested environment. This "molecular shield" physically blocks or slows the approach of a metal catalyst to the carbon-bromine bond, which is a critical first step (oxidative addition) in most cross-coupling catalytic cycles.[1][2]

Q2: Why do standard cross-coupling conditions (e.g., Pd(PPh₃)₄) often fail with this substrate?

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) use ligands (PPh₃) that are not bulky enough to facilitate reactions with such hindered substrates. The catalytic cycle stalls because the sterically congested environment around the C-Br bond prevents the palladium center from efficiently undergoing oxidative addition.[1][3] Furthermore, the reductive elimination step to form the final product can also be slow. Success requires a specialized catalyst system designed to operate in a sterically demanding environment.[1][3]

Q3: What are the primary side reactions to be aware of?

The most common side reaction, particularly in Suzuki-Miyaura coupling, is protodeboronation of the boronic acid coupling partner.[4][5][6] This is an undesirable reaction where the boronic acid reacts with trace water or other protic sources, replacing the boron group with a hydrogen atom and consuming your reagent. This side reaction can be accelerated by the same palladium-phosphine complexes used for the main coupling, especially with bulky ligands.[4][5][6] Another common side reaction is reductive dehalogenation , where the starting aryl bromide is converted to triphenylbenzene, especially if the catalytic cycle is inefficient.

Troubleshooting Guide: Common Cross-Coupling Reactions

Issue 1: My Suzuki-Miyaura coupling reaction has stalled or shows very low conversion.

This is the most common issue encountered with this compound. The problem almost always lies within the catalyst system and reaction conditions.

  • Probable Cause A: Inadequate Catalyst/Ligand Combination.

    • Solution: Standard ligands are ineffective. You must employ a catalyst system featuring bulky, electron-rich dialkylbiaryl phosphine ligands.[1][3] These ligands promote the formation of highly reactive, low-coordinate L₁Pd(0) species that are small enough to access the hindered C-Br bond for oxidative addition.[1] They also accelerate the final reductive elimination step.[3]

  • Probable Cause B: Insufficient Reaction Temperature.

    • Solution: The activation energy for oxidative addition into a sterically hindered C-Br bond is high. High temperatures are often required to provide sufficient energy to overcome this barrier. Consider switching to a higher-boiling solvent like toluene, xylene, or dioxane and heating the reaction to reflux (80-120 °C).[7][8]

  • Probable Cause C: Incorrect Base or Solvent.

    • Solution: A strong, non-nucleophilic base is crucial. K₃PO₄ and Cs₂CO₃ are often effective choices. The base facilitates the transmetalation step by forming a more reactive boronate species.[9] Ensure your solvent is anhydrous and rigorously degassed. Oxygen can deactivate the palladium catalyst.

Issue 2: My Buchwald-Hartwig amination reaction is giving low yields.

Similar to Suzuki coupling, C-N bond formation with this substrate requires a highly active catalyst system to couple with primary or secondary amines.[10][11]

  • Probable Cause A: Suboptimal Ligand Choice.

    • Solution: The choice of phosphine ligand is critical. Sterically demanding and electron-rich ligands are essential.[11][12] Ligands like XPhos, RuPhos, or BrettPhos are specifically designed for challenging C-N couplings. They stabilize the palladium center while promoting the necessary oxidative addition and reductive elimination steps.[13]

  • Probable Cause B: Base Incompatibility.

    • Solution: Strong, non-nucleophilic alkoxide bases are typically required for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[12] The base's role is to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[12]

  • Probable Cause C: Catalyst Inhibition.

    • Solution: In some cases, the amine substrate or the product can coordinate to the palladium center and inhibit catalysis. Using a pre-catalyst, which is an air-stable Pd(II) source that rapidly generates the active Pd(0) species in situ, can often mitigate these issues.[7] Generations 3 and 4 (G3, G4) pre-catalysts are highly effective.[7]

Visualization of Key Concepts

// Approaching Catalyst Catalyst [label="Pd(0) Catalyst", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="4,1!"];

// Steric Clash Visualization Clash1 [label="", shape=point, pos="2.5,1.5", style=invis]; Clash2 [label="", shape=point, pos="2.5,0.5", style=invis];

Catalyst -> C2 [style=dashed, color="#EA4335", label=" Approach for\nOxidative Addition"];

{rank=same; Ph1; Ph2;} {rank=same; C1; C2;} {rank=same; C6; C3;} {rank=same; C5; C4;} {rank=same; Ph3;} } dot Figure 1: Steric hindrance around the C-Br bond.

Troubleshooting_Workflow

Comparative Data: Catalyst Systems for Hindered Suzuki Coupling

The table below summarizes successful catalyst systems reported for Suzuki-Miyaura couplings of sterically demanding aryl halides, providing a starting point for your reaction optimization.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2.5)4-(2-(diphenylphosphino)phenyl)morpholine (5)K₂CO₃THF60185[14][15]
Pd(OAc)₂ (1)AntPhos (2)K₃PO₄Xylenes1401263[16]
Pd(OAc)₂ (1)S-Phos (2)K₃PO₄Toluene11012Low (3%)[16]
Pd/BI-DIMEN/AK₃PO₄Toluene1101231[16][17]

Note: Yields are highly substrate-dependent. This table serves as a guide for selecting initial screening conditions.

Gold-Standard Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from methodologies proven to be effective for sterically demanding substrates.[14][15]

Objective: To synthesize 2-phenyl-1,3,5-triphenylbenzene from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • 4-(2-(diphenylphosphino)phenyl)morpholine (5 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd₂(dba)₃, the phosphine ligand, and K₂CO₃.

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed THF via syringe.

  • Reaction: Place the flask in a preheated oil bath at 60-70 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetra-phenylbenzene product.

References

  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2025).
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
  • Ser, C. T., et al. (n.d.).
  • Barder, T. E., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. SciSpace. [Link]
  • Ser, C. T., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
  • Dunsford, J. J., & Watson, A. J. B. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]
  • Singh, U., & Kumar, M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Gligorich, K. M., & Toste, F. D. (2007). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Fors, B. P., & Buchwald, S. L. (2009). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]
  • Berlin, C. (2016). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. [Link]
  • N/A. (2025). Cross-coupling catalysts for inactive substrates from a three-dimensional virtual screening. N/A. [Link]
  • N/A. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
  • Han, F. S. (2013).
  • Leitch, J. A., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • Yin, J., & Xiang, J. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Sun, J., et al. (2018). Studies On Suzuki Coupling Reactions Of Large Sterically Hindered Substrates.
  • N/A. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • N/A. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Sun, J., et al. (2018). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Kelly, C. B., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Bosiak, M., et al. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Lundgren, R. J., & Stradiotto, M. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
  • Crawford, D. E., et al. (2015). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald-Hartwig Reactions. Chemistry – A European Journal. [Link]
  • Reichert, E. C., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]
  • N/A. (n.d.). Synthesis of porphyrin-bis(polyazamacrocycle) triads via Suzuki coupling reaction.
  • N/A. (n.d.). Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene.
  • Deveau, A. M. (2015). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential.
  • Smith, C. J., et al. (2019). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. Reaction Chemistry & Engineering. [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for the Recrystallization of Polyaromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of polyaromatic hydrocarbons (PAHs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this unique class of compounds. Here, we move beyond generic protocols to explain the causality behind experimental choices, ensuring you can rationally design and troubleshoot your recrystallization processes.

Section 1: Foundational Principles & Safety

FAQ: Why is recrystallization challenging for PAHs?

Recrystallization of Polyaromatic Hydrocarbons (PAHs) presents a unique set of challenges due to their distinct physicochemical properties. As nonpolar, lipophilic molecules, their solubility is often limited, especially for larger, more condensed ring systems which can be poorly soluble even in organic solvents.[1] Many PAHs are solids at room temperature and their purification relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[2] The goal is to create a saturated solution at an elevated temperature, from which pure crystals will form upon cooling, leaving impurities behind in the solvent.[2] The rigid, planar structure of PAHs facilitates strong intermolecular π-π stacking interactions, which can make them difficult to dissolve and prone to precipitating too rapidly, trapping impurities.

FAQ: What are the primary safety considerations when working with PAHs?

PAHs as a class of compounds are associated with significant health and environmental risks, including carcinogenicity and mutagenicity.[3] Therefore, stringent safety protocols are paramount.

  • Engineering Controls : Always handle PAHs in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4] For certain operations, respiratory protection may be necessary.[4]

  • Safety Data Sheets (SDS) : Before working with any specific PAH, thoroughly review its SDS to understand its specific hazards, handling procedures, and emergency protocols.[3][4] For example, the SDS for naphthalene indicates it is a flammable solid and suspected of causing cancer.[3][5][6]

  • Waste Disposal : Dispose of all PAH-contaminated waste according to institutional and regulatory guidelines. Avoid releasing PAHs into the environment.[5]

Section 2: Systematic Solvent Selection for PAHs

The selection of an appropriate solvent is the most critical step in a successful recrystallization.[7] An ideal solvent will dissolve the PAH completely when hot but poorly when cold, while impurities should remain soluble at all temperatures.[7]

Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Impure PAH Solid single_solvent Step 1: Single Solvent Screening start->single_solvent test_solubility Test Solubility: - Insoluble at RT? - Soluble at boiling point? single_solvent->test_solubility good_solvent Good Single Solvent Found? test_solubility->good_solvent proceed_single Proceed with Single Solvent Recrystallization good_solvent->proceed_single Yes mixed_solvent Step 2: Mixed Solvent System Design good_solvent->mixed_solvent No end End: Purified PAH Crystals proceed_single->end select_pair Select Miscible Solvent Pair: - Solvent 1: PAH is highly soluble - Solvent 2: PAH is poorly soluble mixed_solvent->select_pair test_mixed Perform Mixed Solvent Test: 1. Dissolve in min. hot Solvent 1. 2. Add hot Solvent 2 until cloudy. 3. Add Solvent 1 to clarify. select_pair->test_mixed good_pair Good Mixed System Found? test_mixed->good_pair proceed_mixed Proceed with Mixed Solvent Recrystallization good_pair->proceed_mixed Yes reassess Reassess & Troubleshoot: - Consider alternative solvents. - Evaluate impurity profile. good_pair->reassess No proceed_mixed->end reassess->single_solvent

Caption: A systematic workflow for selecting an optimal solvent system for PAH recrystallization.

Step 1: Single Solvent Screening

For PAHs, which are nonpolar, start with nonpolar or moderately polar solvents. A rule of thumb is "like dissolves like."

Recommended Starting Solvents for PAHs:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Remarks and Rationale
Toluene 1112.4Good for many aromatic compounds due to similar structure (aromatic ring). High boiling point allows for a large temperature gradient.
Cyclohexane 812.0A nonpolar solvent effective for dissolving nonpolar PAHs at elevated temperatures.
Ethanol 7824.6Can be effective for smaller or slightly more functionalized PAHs. Its polarity can help leave very nonpolar impurities in solution.
Acetone 5621.0A moderately polar solvent that can be useful, especially in mixed solvent systems. Its volatility makes it easy to remove.
Dioxane 1012.2Has been shown to be a superior solvent for the recrystallization of anthracene.[8]
Dimethylformamide (DMF) 15336.7A high-boiling polar aprotic solvent that can be effective for more complex PAHs, as demonstrated in the purification of anthracene.[9]

(Data compiled from various sources, including[10] and[11])

Experimental Protocol: Single Solvent Screening

  • Place approximately 20-30 mg of your impure PAH into a small test tube.

  • Add the chosen solvent dropwise at room temperature. Swirl after each addition. If the solid dissolves readily, the solvent is too good and should be discarded for single-solvent use.

  • If the solid is insoluble at room temperature, begin to gently heat the mixture (e.g., in a sand or water bath) towards the solvent's boiling point.[12]

  • Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe : An ideal solvent will show significant crystal formation upon cooling. If no crystals form, there may be too much solvent. If the solid precipitates immediately as a powder, the cooling may be too fast or the solvent not ideal.

Step 2: Mixed Solvent Systems

If no single solvent is ideal, a mixed solvent system is a powerful alternative.[13] This is common for PAHs, where a compound might be too soluble in a nonpolar solvent but insoluble in a polar one.

Common Mixed Solvent Pairs for Nonpolar Compounds:

  • Toluene-Hexane

  • Ethanol-Water

  • Acetone-Water

  • Dichloromethane-Hexane

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve the impure PAH in the minimum amount of the hot "good" solvent (the one in which it is more soluble).[14]

  • While keeping the solution hot, add the "bad" solvent (the one in which it is less soluble) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[14][15]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[15]

  • Set the flask aside to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.[14]

Section 3: Troubleshooting Guide

Problem: The PAH "oils out" instead of crystallizing.

Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[13] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that precipitation occurs at a temperature above the compound's melting point.[16][17] The resulting oil often traps impurities, defeating the purpose of recrystallization.[18]

Solutions:

  • Re-heat and Add More Solvent: Warm the solution to re-dissolve the oil, then add a small amount more of the "good" solvent to decrease the saturation level. Allow it to cool more slowly.[19]

  • Lower the Crystallization Temperature: If possible, choose a solvent with a lower boiling point.

  • Change the Solvent System: The interaction between your PAH and the solvent may be unfavorable. If using a polar solvent for a very nonpolar PAH, switch to a more nonpolar solvent (e.g., from methanol to isopropanol) to improve solute-solvent interactions.[20]

  • Induce Crystallization at a Lower Temperature: Cool the solution to a lower temperature before crystal growth begins. Scratching the inside of the flask with a glass rod at the surface of the liquid can provide a nucleation point for crystal growth.[21]

Problem: No crystals form upon cooling.

Causality: This is typically due to one of two reasons: using too much solvent, or the solution is supersaturated and requires nucleation to begin crystallization.[22]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[21]

    • Seed Crystals: If available, add a single, pure crystal of the PAH to the solution. This provides a template for further crystal growth.[21]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[19]

  • Cool to a Lower Temperature: Place the solution in an ice-salt bath or a freezer to further decrease the solubility of the PAH.

Problem: The recovered yield is very low.

Causality: A low yield can result from several factors, including using too much solvent (leaving a significant amount of your compound in the mother liquor), premature crystallization during a hot filtration step, or washing the final crystals with a solvent that is too warm.[19]

Solutions:

  • Minimize Solvent Usage: Use only the absolute minimum amount of hot solvent required to dissolve your compound.

  • Check the Mother Liquor: After filtering your crystals, cool the filtrate in an ice bath to see if a second crop of crystals forms. Note that this second crop may be less pure.

  • Use Ice-Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving your product.[13]

  • Prevent Premature Crystallization: If performing a hot gravity filtration to remove insoluble impurities, use a slight excess of solvent and pre-heat your funnel and filter paper to prevent the compound from crystallizing in the filter.[13] You can then boil off the excess solvent before the cooling step.

Visualizing the Recrystallization Process

Recrystallization_Process cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation dissolve Dissolve impure PAH in minimum amount of hot solvent hot_filter Filter hot solution to remove insoluble impurities dissolve->hot_filter If needed cool Slowly cool solution to induce crystal formation dissolve->cool If no insoluble impurities hot_filter->cool cold_filter Collect crystals by vacuum filtration cool->cold_filter wash Wash crystals with ice-cold solvent cold_filter->wash dry Dry the purified crystals wash->dry

Caption: The general four-step process of recrystallization for purification.

References

  • Polycyclic aromatic hydrocarbon - Wikipedia. (n.d.). Wikipedia.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Naphthalene - SAFETY DATA SHEET. (2024, September 18). Penta chemicals.
  • Material Safety Data Sheet - Naphthalene. (n.d.). Cole-Parmer.
  • Properties of Solvents Used in Organic Chemistry. (n.d.).
  • Common Organic Solvents - Table of Properties. (n.d.). Scribd.
  • Separation and purification of anthracene by crystallization from a dioxane solution. (1956). Google Patents.
  • recrystallization-2.doc.pdf. (n.d.).
  • Separation of Anthracene from Crude Anthracene Using Gas Antisolvent Recrystallization. (1992). Taylor & Francis Online.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).
  • Common Organic Solvents: Table of Properties1,2,3. (n.d.).
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Separation of Anthracene from Crude Anthracene Using Gas Antisolvent Recrystallization. (1992). Taylor & Francis Online.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Research of Solvent crystallization of refined anthracene preparation. (n.d.). Atlantis Press.
  • Pyrene for fluorescence - what is the easiest practical way to recrystallize pyrene from ethanol or acetone, proportions solvent:pyrene? (2021, August 13). ResearchGate.
  • What can cause "oiling out"? (2011, October 5). Reddit.
  • 3.6D: Mixed Solvent Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • Recrystallization with two solvents. (2019, December 18). Reddit.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Chapter 3 Crystallization. (n.d.).
  • Hansen solubility parameter. (n.d.). Wikipedia.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Hansen Solubility Parameters. (n.d.).
  • Crystallization. (n.d.). University of Colorado Boulder.
  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science. (n.d.).
  • Hansen Solubility Parameters (HSP): 1—Introduction. (n.d.). American Coatings Association.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023, August 21). National Center for Biotechnology Information.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization-1.pdf. (n.d.).

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Technical Support Center: Controlling and Preventing Polybromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of undesired polybrominated species in their experiments. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the selectivity and yield of your desired monobrominated products.

Troubleshooting Guide: From Poly- to Mono-Bromination

This section addresses specific issues encountered during bromination reactions and provides actionable solutions based on established chemical principles.

Q1: My reaction produced a significant amount of di- and tri-brominated products instead of the desired monobrominated compound. What went wrong and how can I fix it?

A1: This is a classic selectivity problem in electrophilic aromatic substitution (EAS). The first bromine atom added to an activated aromatic ring can sometimes make the ring even more susceptible to a second or third bromination. Here is a systematic approach to troubleshoot and optimize your reaction for monosubstitution.

Root Cause Analysis & Corrective Actions:
  • Reagent Reactivity & Stoichiometry:

    • The Problem: Using highly reactive brominating agents like elemental bromine (Br₂) often leads to over-bromination because it's difficult to control their reactivity.[1][2] Using a stoichiometric excess of any brominating agent will invariably drive the reaction towards polybromination.

    • The Solution:

      • Switch to a Milder Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination.[1][3][4] It maintains a low, steady concentration of electrophilic bromine, which favors the desired monobromination pathway while suppressing follow-up reactions.[1][3]

      • Control Stoichiometry: Use a precise stoichiometry of 1.0 to 1.05 equivalents of your brominating agent relative to your limiting substrate. Carefully weigh your reagents and ensure accurate molar calculations.

  • Reaction Temperature:

    • The Problem: Higher temperatures provide the necessary activation energy for subsequent brominations to occur. The energy barrier for the second bromination is often not much higher than the first, especially on activated rings.

    • The Solution: Perform the reaction at a lower temperature. Start at 0 °C or even -78 °C (dry ice/acetone bath) and allow the reaction to warm slowly to room temperature while monitoring its progress. This kinetic control can dramatically favor the formation of the monobrominated product.[5]

  • Rate of Addition:

    • The Problem: Adding the brominating agent all at once creates localized areas of high concentration, promoting rapid, uncontrolled polybromination before the mixture becomes homogenous.

    • The Solution: Dissolve your brominating agent in a suitable solvent and add it dropwise to the stirred solution of your substrate over an extended period (e.g., 30-60 minutes). This ensures the electrophile is consumed in the desired reaction as soon as it is introduced.

  • Solvent Choice:

    • The Problem: Polar protic solvents, like water or methanol, can stabilize the charged intermediates (arenium ions) formed during EAS, accelerating the reaction and potentially reducing selectivity.[5][6][7]

    • The Solution: Switch to a less polar, aprotic solvent. Solvents like dichloromethane (DCM), carbon tetrachloride (CCl₄), or acetonitrile can temper the reaction's reactivity and improve selectivity for monobromination.[5][8] For highly activated systems like phenols, using a non-polar solvent like CS₂ is crucial to prevent the formation of the tribromophenol precipitate.[5]

Troubleshooting Workflow:

Here is a decision-making workflow to systematically address polybromination issues.

G start Polybromination Observed check_reagent Is the reagent Br₂? start->check_reagent switch_nbs Action: Switch to NBS (1.05 eq.) check_reagent->switch_nbs Yes check_temp Is T > 0 °C? check_reagent->check_temp No monitor Monitor by TLC/GC-MS switch_nbs->monitor lower_temp Action: Lower Temp to 0 °C or -78 °C check_temp->lower_temp Yes check_addition Was reagent added all at once? check_temp->check_addition No lower_temp->monitor slow_addition Action: Use dropwise addition of reagent solution check_addition->slow_addition Yes check_solvent Is solvent polar/protic? check_addition->check_solvent No slow_addition->monitor switch_solvent Action: Use aprotic solvent (e.g., DCM, ACN) check_solvent->switch_solvent Yes check_solvent->monitor No switch_solvent->monitor end_ok Monobromination Achieved monitor->end_ok

Caption: Troubleshooting decision tree for polybromination.

Frequently Asked Questions (FAQs)

This section covers broader concepts essential for designing selective bromination reactions from the outset.

Q2: How do I choose the right brominating agent for my substrate?

A2: The choice of reagent is critical and depends on the reactivity of your aromatic substrate. A comparison of common agents is provided below.

ReagentFormulaFormReactivitySelectivityKey ApplicationSafety Notes
Elemental Bromine Br₂LiquidVery HighLowGeneral bromination, often requires a Lewis acid catalyst for less activated rings.[9]Highly corrosive, toxic, and volatile.[2] Requires handling in a fume hood with extreme care.
N-Bromosuccinimide C₄H₄BrNO₂SolidModerateHighPreferred for monobromination of activated and moderately activated rings; allylic/benzylic bromination.[1][2][4]Crystalline solid, much safer and easier to handle than Br₂.[1][2]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂SolidHighModerateAn efficient solid source of electrophilic bromine, often used in industrial settings.Solid, stable, and provides a high bromine content by weight.
Tribromoisocyanuric acid (TBCA) C₃Br₃N₃O₃SolidHighModerateEfficient for brominating moderately deactivated arenes, especially in an acidic medium like TFA.[10]Solid, potent brominating agent.

Recommendation: For most research and development applications aiming for selective monobromination, N-Bromosuccinimide (NBS) is the superior choice due to its excellent balance of reactivity, selectivity, and handling safety.[1][3][4]

Q3: What is the mechanistic reason for polybromination, especially on activated rings?

A3: The tendency for polybromination is rooted in the mechanism of Electrophilic Aromatic Substitution (EAS).[6][7]

  • Electrophile Attack: The reaction begins when the electrophile (Br⁺) attacks the electron-rich π system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[6][7][11]

  • Restoration of Aromaticity: A base removes a proton from the carbon bearing the bromine, collapsing the intermediate and restoring the stable aromatic ring.[6][7]

When the initial substituent on the ring is an activating group (e.g., -OH, -OR, -NH₂), it donates electron density to the ring, making it more nucleophilic and faster to react. After the first bromine is added, it acts as a deactivator but is also an ortho-, para- director. However, the initial activating group's influence can be so strong that it overrides the deactivating effect of the first bromine, making the ring still reactive enough to undergo a second substitution.

G cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation cluster_step3 Polybromination Pathway (on activated rings) Benzene Benzene Ring Arenium Arenium Ion (Resonance Stabilized) Benzene->Arenium Slow, Rate-Determining Br_plus Br⁺ (Electrophile) Br_plus->Arenium Arenium2 Arenium Ion Product Bromobenzene Arenium2->Product Fast, Restores Aromaticity Base Base (e.g., FeBr₄⁻) Base->Product H_Base H-Base Product2 Bromobenzene (Still Activated) PolyProduct Dibromobenzene Product2->PolyProduct Br_plus2 Br⁺ Br_plus2->PolyProduct

Caption: Mechanism of Electrophilic Aromatic Bromination.

Q4: Can I use protecting groups to control selectivity?

A4: Absolutely. This is a powerful strategy, especially for highly activated systems like anilines and phenols.

  • The Problem: Functional groups like amines (-NH₂) and hydroxyls (-OH) are so strongly activating that they almost always lead to polybromination and can even be oxidized by the brominating agent.

  • The Strategy: You can temporarily convert the highly activating group into a less activating, bulkier one. This moderates the ring's reactivity and can sterically hinder the ortho positions, favoring para-substitution.[12]

  • Example Protocol (Aniline Bromination):

    • Protection: React the aniline with acetic anhydride to form an acetanilide. The amide group is still an ortho-, para- director but is significantly less activating than the amine.[12]

    • Bromination: Brominate the acetanilide. Monobromination will occur, predominantly at the para position due to the steric bulk of the acetyl group.[12]

    • Deprotection: Hydrolyze the amide group using aqueous acid or base to reveal the amine, yielding the desired p-bromoaniline.

This protection-bromination-deprotection sequence is a reliable method for achieving selective monobromination of highly reactive substrates.

References

  • Electrophilic Aromatic Substitution Reactions: Bromination. (2022). Chemistry LibreTexts. [Link]
  • Electrophilic Aromatic Substitution Reactions: Bromination.Organic Chemistry Class Notes. [Link]
  • Electrophilic Aromatic Substitution Reactions: Bromination. (2023). Chemistry LibreTexts. [Link]
  • Bromoarene synthesis by bromination or substitution.Organic Chemistry Portal. [Link]
  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromin
  • Understanding the Mechanisms: How NBS Achieves Selective Bromin
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (2019). TopSCHOLAR - Western Kentucky University. [Link]
  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). YouTube. [Link]
  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). NBS-Chemicals. [Link]
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2015). PMC - PubMed Central. [Link]
  • N -Bromosuccinimide - A Selective, Mild Substitute for Bromine. (2013).
  • Electrophilic substitutions of mono-substituted arom
  • Secondary Electronic and Solvent Effects on Regiospecific P-Bromination of Aromatic Systems. (2019). TopSCHOLAR - Western Kentucky University. [Link]
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

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Technical Support Center: Purification of 2-Bromo-1,3,5-triphenylbenzene via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromo-1,3,5-triphenylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful purification using column chromatography.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the column chromatography of this compound, offering explanations and actionable solutions based on established scientific principles.

Issue 1: Poor Separation of this compound from Starting Material (1,3,5-triphenylbenzene)

Question: I'm seeing overlapping spots on my TLC analysis of the column fractions, indicating incomplete separation of the product from the unreacted 1,3,5-triphenylbenzene. How can I improve the resolution?

Answer: This is a common challenge due to the structural similarity and nonpolar nature of both the starting material and the product. Here’s a systematic approach to enhance separation:

  • Optimize the Eluent System: The polarity of the mobile phase is critical.[1][2]

    • Causality: this compound is slightly more polar than 1,3,5-triphenylbenzene due to the presence of the bromine atom. A very nonpolar eluent will cause both compounds to travel up the column too quickly, resulting in poor separation. Conversely, an overly polar eluent will cause them to remain adsorbed to the silica gel.

    • Solution: Start with a very nonpolar solvent system, such as pure hexanes or a high hexane-to-ethyl acetate ratio (e.g., 99:1 or 98:2). Gradually increase the polarity by small increments. The goal is to find a solvent system where the Rf value of this compound is between 0.2 and 0.3 on a TLC plate, as this range typically provides the best separation in column chromatography.[3]

  • Column Dimensions and Packing:

    • Causality: A longer and narrower column increases the surface area of the stationary phase, providing more opportunities for the compounds to interact and separate.[4][5] Proper packing is essential to avoid channeling, where the solvent and sample bypass parts of the stationary phase.

    • Solution: Use a longer column and ensure it is packed uniformly. Both wet and dry packing methods can be effective, but the key is to have a homogenous and bubble-free column bed.[6][7] Tapping the column gently during packing can help settle the silica gel evenly.[7]

  • Flow Rate Control:

    • Causality: The rate at which the eluent moves through the column affects the equilibrium between the stationary and mobile phases.[8] A flow rate that is too fast will not allow for sufficient interaction and separation, while a rate that is too slow can lead to band broadening due to diffusion.[8]

    • Solution: Maintain a consistent and optimal flow rate. For gravity columns, this can be controlled by the stopcock. For flash chromatography, careful application of air pressure is necessary.[3]

Issue 2: The Compound is Not Eluting from the Column

Question: I've run a significant volume of eluent through the column, but I'm not seeing my product in the collected fractions. What could be the problem?

Answer: Several factors could be preventing your compound from eluting:

  • Incorrect Eluent Polarity:

    • Causality: If the eluent is not polar enough, the nonpolar this compound will remain strongly adsorbed to the polar silica gel stationary phase.[2]

    • Solution: Gradually increase the polarity of your eluent system. If you started with pure hexanes, try a 99:1 mixture of hexanes:ethyl acetate and progressively increase the ethyl acetate concentration. Always monitor the elution with TLC.[1]

  • Compound Instability on Silica Gel:

    • Causality: While this compound is generally stable, prolonged exposure to the acidic silica gel could potentially lead to degradation for some sensitive compounds.[9]

    • Solution: Before running the column, perform a stability test by spotting your crude mixture on a TLC plate and letting it sit for an hour before eluting. If you observe streaking or the appearance of new spots, your compound may be decomposing.[9] In such cases, you can try using a less acidic stationary phase like neutral alumina or deactivating the silica gel by adding a small amount of a non-polar, basic modifier like triethylamine (e.g., 0.1-1%) to your eluent.[3][9]

  • Sample Overload or Precipitation:

    • Causality: Loading too much crude material onto the column can lead to broad bands that are difficult to separate.[10] If the compound has low solubility in the initial eluent, it might precipitate at the top of the column.[9]

    • Solution: Use an appropriate amount of silica gel relative to your sample (typically a 20:1 to 50:1 ratio by weight).[2] If solubility is an issue, dissolve the sample in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading it onto the column.[8] Alternatively, a dry loading technique can be employed where the sample is adsorbed onto a small amount of silica gel before being added to the column.[8]

Issue 3: Tailing of the Product Spot on TLC of Fractions

Question: The spots for my product on the TLC plates of the collected fractions are showing significant tailing. Why is this happening and how can I fix it?

Answer: Peak tailing is often indicative of undesirable secondary interactions or issues with the mobile phase.

  • Acidic Impurities or Compound Interactions:

    • Causality: The slightly acidic nature of silica gel can interact with certain functional groups, causing tailing. Although this compound is not basic, acidic impurities from the synthesis (e.g., residual acetic acid if used in bromination) can cause issues.

    • Solution: As mentioned previously, adding a small percentage of a modifier like triethylamine to the eluent can help neutralize active sites on the silica gel and improve peak shape.[3]

  • Inappropriate Solvent for Sample Loading:

    • Causality: Dissolving the sample in a solvent that is significantly more polar than the eluent can cause band distortion and tailing as the sample is introduced to the column.[10]

    • Solution: Always aim to dissolve your sample in the eluent itself. If a stronger solvent is necessary due to solubility limitations, use the absolute minimum volume.[8]

Issue 4: Cracks or Bubbles in the Silica Gel Bed

Question: I've noticed cracks forming in my silica gel bed during the purification. How does this affect my separation?

Answer: Cracks and bubbles create channels in the stationary phase, leading to poor separation.

  • Causality: This is often caused by the silica gel running dry or by heat generated from the interaction of a polar solvent with the dry silica.

  • Solution: Ensure the solvent level never drops below the top of the silica gel.[7] When packing the column, it's preferable to use a slurry method (wet packing) where the silica is mixed with the eluent before being added to the column, which helps to dissipate heat and prevent bubble formation.[6] If dry packing, add the solvent slowly and carefully to allow for gradual wetting of the silica.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for the column chromatography of this compound?

A1: Given the nonpolar nature of this compound, a good starting point is a very nonpolar eluent system. Pure hexanes or a mixture of hexanes and ethyl acetate in a high ratio (e.g., 99:1) is recommended.[11] The optimal system should be determined by preliminary TLC analysis, aiming for an Rf of 0.2-0.3 for the product.[3]

Q2: How can I effectively monitor the progress of my column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the separation.[1] Collect small, sequential fractions of the eluent and spot them on a TLC plate alongside your crude mixture and a reference standard if available. This will allow you to identify which fractions contain your purified product.

Q3: My crude product is not very soluble in hexanes. How should I load it onto the column?

A3: If your compound has poor solubility in the eluent, you have a couple of options. You can dissolve it in a minimal amount of a slightly more polar solvent that is still miscible with your eluent, such as dichloromethane or toluene.[8] Alternatively, you can use a dry loading method. This involves dissolving your crude product in a suitable solvent, adding a small amount of silica gel, and then removing the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[8]

Q4: What are the expected impurities from the synthesis of this compound?

A4: The most common impurity is the unreacted starting material, 1,3,5-triphenylbenzene.[12] Depending on the reaction conditions, polybrominated side products could also be formed. The synthesis often involves the bromination of 1,3,5-triphenylbenzene using bromine in a solvent like dichloromethane and acetic acid.[12][13]

Q5: Can I use an alternative stationary phase to silica gel?

A5: Yes, if you suspect your compound is unstable on silica gel, neutral alumina can be a good alternative for the purification of nonpolar compounds.[9][14] The choice of eluent will need to be re-optimized for alumina as its separation characteristics differ from silica.

III. Experimental Protocols & Data

Standard Column Chromatography Protocol for this compound Purification
  • Eluent Selection: Based on TLC analysis, prepare the chosen eluent system (e.g., 99:1 Hexanes:Ethyl Acetate).

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.[15]

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.[8]

  • Elution:

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant level of eluent above the silica gel at all times.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[15]

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for nonpolar compounds.
Silica to Compound Ratio 20:1 to 50:1 (by weight)Ensures adequate separation capacity.[2]
Eluent System Hexanes/Ethyl Acetate (e.g., 99:1 to 95:5)Provides the necessary low polarity for elution.
Target Rf Value (TLC) 0.2 - 0.3Optimal range for good separation on a column.[3]
Sample Loading Volume MinimalPrevents band broadening.[8]

IV. Visual Workflows

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Minimal Volume) Pack->Load Elute 4. Elute & Collect (Fractions) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: Workflow for purifying this compound.

Troubleshooting_Poor_Separation cluster_solutions Solutions Problem Poor Separation CheckEluent Is Eluent Optimized? (Rf = 0.2-0.3) Problem->CheckEluent CheckColumn Is Column Packed Well? (No Channels) Problem->CheckColumn CheckFlow Is Flow Rate Optimal? Problem->CheckFlow AdjustEluent Decrease Polarity CheckEluent->AdjustEluent No Repack Repack Column CheckColumn->Repack No AdjustFlow Adjust Flow Rate CheckFlow->AdjustFlow No

Caption: Troubleshooting logic for poor separation issues.

V. References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Labicom. (2022, September 15). How Do You Improve Separation in Column Chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 13). 12.3: Optimizing Chromatographic Separations. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 20). How To Improve Resolution In Column Chromatography?. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-bromo-1,3,5-triphenyl-benzene. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,3,5-Triphenylbenzene. Retrieved from [Link]

  • NileRed. (2013, October 22). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Suzuki Coupling of Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for troubleshooting catalyst deactivation in the Suzuki-Miyaura cross-coupling of sterically hindered aryl bromides. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common issues encountered during their experiments. Catalyst deactivation is a frequent challenge, especially with sterically demanding substrates, leading to low yields, inconsistent results, and the formation of undesirable byproducts.[1][2] This resource provides a structured, question-and-answer-based approach to tackling these problems, grounded in mechanistic principles and practical, field-proven solutions.

Diagram: The Suzuki-Miyaura Catalytic Cycle and Key Deactivation Pathways

Suzuki_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-Br Pd_Black Palladium Black (Inactive Precipitate) Pd0->Pd_Black Aggregation PdII Ar-Pd(II)-Br(L_n) OA->PdII TM Transmetalation PdII->TM Ar'B(OR)₂ Base Dehalogenation Dehalogenation PdII->Dehalogenation Side Reaction ArPdArB Ar-Pd(II)-Ar'(L_n) TM->ArPdArB RE Reductive Elimination ArPdArB->RE Beta_Hydride β-Hydride Elimination ArPdArB->Beta_Hydride Competing Reaction RE->Pd0 Regeneration Product Ar-Ar' (Desired Product) RE->Product caption Key steps in the Suzuki coupling cycle and common catalyst deactivation routes.

Sources

Technical Support Center: Managing Exotherms in Large-Scale Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic bromination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on controlling the significant heat release associated with large-scale brominations. Our goal is to ensure the safety, efficiency, and success of your chemical syntheses. This guide is structured to address specific issues you may encounter, offering not just solutions but also the underlying scientific principles to empower your experimental choices.

Section 1: Troubleshooting Guide for Exothermic Events

This section addresses specific problems that can arise during a large-scale bromination reaction, providing potential causes and actionable solutions.

Issue 1: Rapid, Uncontrolled Temperature Spike During Brominating Agent Addition

Question: I've initiated the addition of my brominating agent (e.g., liquid bromine or a solution of N-Bromosuccinimide), and the reaction temperature is rising much faster than anticipated, threatening to exceed the safe operating limits of my process. What should I do, and what could be the cause?

Answer: An uncontrolled temperature spike is a critical situation that could lead to a runaway reaction. Immediate action is required to bring the reaction under control.

Immediate Corrective Actions:

  • Halt Reagent Addition: Immediately stop the feed of the brominating agent.

  • Enhance Cooling: Ensure your cooling system is operating at maximum capacity. If using a cooling bath, add more dry ice or switch to a more potent cooling mixture.

  • Increase Agitation: If safe to do so, increase the stirring rate to improve heat transfer to the reactor jacket and prevent the formation of localized hot spots.[1]

  • Emergency Quenching (if necessary): If the temperature continues to rise despite the above measures, be prepared to quench the reaction. This should be a pre-planned emergency procedure. A cold solution of a reducing agent like sodium thiosulfate or sodium bisulfite can be added to neutralize the unreacted brominating agent.[2] The quenching process itself can be exothermic, so it must be done cautiously with adequate cooling.[2]

Root Cause Analysis and Preventative Measures:

  • Cause: The rate of heat generation is exceeding the rate of heat removal. This can be due to several factors:

    • Reagent Addition Rate is Too High: The most common cause is adding the brominating agent too quickly.[3]

    • Inadequate Cooling Capacity: The cooling system may be undersized for the scale and exothermicity of the reaction.

    • Poor Heat Transfer: Insufficient agitation or fouling on the reactor walls can impede heat transfer.

    • Incorrect Reaction Concentration: Higher concentrations of reactants can lead to a faster reaction rate and more intense heat generation.[4]

  • Preventative Strategy:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) studies to determine the heat of reaction and the maximum rate of temperature rise under adiabatic conditions.[5][6] This data is crucial for designing a safe and robust process.

    • Controlled Addition: Employ a semi-batch process where the brominating agent is added at a controlled rate.[5][7] The addition rate should be set such that the heat generated can be effectively removed by the cooling system.

    • Dilution: Consider diluting the reaction mixture or the brominating agent solution to moderate the reaction rate.[3][4]

    • Lower Initial Temperature: Starting the reaction at a lower temperature provides a larger safety margin to absorb the exotherm.

Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm

Question: After adding a portion of my brominating agent, the reaction did not start as expected. Then, after a delay, the temperature and pressure rose sharply and violently. What is happening?

Answer: This dangerous situation is indicative of an "induction period" followed by a runaway reaction. The initial charge of the brominating agent accumulates in the reactor without reacting. Once the reaction is finally initiated, the large quantity of unreacted reagent reacts very rapidly, releasing a massive amount of energy.

Immediate Corrective Actions:

  • Follow the same immediate actions as for a rapid temperature spike: cease reagent addition, maximize cooling and agitation, and be prepared for an emergency quench.

Root Cause Analysis and Preventative Measures:

  • Cause:

    • Presence of an Inhibitor: Impurities in the starting materials or solvent may be inhibiting the reaction.

    • Insufficient Initiation: For radical brominations (e.g., using NBS), the initiator (like AIBN or benzoyl peroxide) may be inactive, or the initiation conditions (e.g., light or heat) may be insufficient.[8]

    • Low Temperature: The initial temperature may be too low for the reaction to overcome the activation energy barrier.[9]

  • Preventative Strategy:

    • Purity of Reagents: Ensure all starting materials and solvents are of appropriate purity and free from inhibitors.

    • Controlled Initiation: For reactions requiring an initiator, add a small, controlled amount of the initiator before starting the main reagent feed to confirm that the reaction begins as expected.

    • "Priming" the Reaction: Add a very small amount of the brominating agent and wait for a controlled temperature increase to confirm initiation before proceeding with the full addition.

    • Thermal Safety Analysis: A thorough thermal safety analysis, including differential scanning calorimetry (DSC), can help identify the potential for delayed, energetic decompositions.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the exotherm of a large-scale bromination?

A1: The key to managing exotherms lies in controlling the rate of heat generation and ensuring efficient heat removal. The primary strategies include:

  • Slow, Controlled Addition of Reagents: This is the most critical control parameter. Adding the brominating agent portion-wise or via a dropping funnel allows for the reaction rate and heat generation to be managed.[1][3]

  • Efficient Cooling: Utilize a robust cooling system, such as an ice bath, a cryostat, or a reactor with a cooling jacket, to maintain a constant, low temperature.[1]

  • Vigorous Agitation: Good stirring is essential to ensure even heat distribution, prevent localized hot spots, and facilitate efficient heat transfer to the cooling surface.[1][4]

  • Choice of Solvent: A solvent with a suitable boiling point can help dissipate heat through reflux, acting as a heat sink.[1]

  • Dilution: Lowering the concentration of reactants can slow down the reaction rate and reduce the volumetric heat output.[4]

Q2: How do I choose the right brominating agent to minimize exothermic hazards?

A2: The choice of brominating agent can significantly impact the reaction's safety profile.

  • Molecular Bromine (Br₂): Highly reactive and effective, but its use on a large scale presents significant handling and safety challenges due to its corrosivity and high vapor pressure.[10][11] Exotherms with Br₂ can be very rapid.

  • N-Bromosuccinimide (NBS): A crystalline solid that is often easier and safer to handle than liquid bromine.[12][13] However, it can also be involved in hazardous side reactions, especially with certain solvents like DMF at elevated temperatures.[10]

  • Other Brominating Agents: Milder agents like pyridinium hydrobromide perbromide (PHP) or phenyltrimethylammonium perbromide (PTAB) can be useful alternatives for certain applications, potentially offering a more controlled reaction profile.[8]

Q3: What are the essential safety precautions when performing a large-scale bromination?

A3: Safety is paramount. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, gloves resistant to the chemicals being used, and closed-toe shoes.[14][15]

  • Well-Ventilated Area: Conduct the reaction in a well-ventilated area, preferably a fume hood, to avoid inhalation of toxic fumes.[14][16]

  • Emergency Plan: Have a clear and practiced emergency plan in place, including procedures for quenching the reaction, handling spills, and evacuating the area if necessary.[14][16]

  • Material Compatibility: Ensure all equipment, including the reactor, tubing, and seals, is compatible with the corrosive nature of bromine and other reagents.[16] Borosilicate glass or PVDF are often recommended materials.[16]

  • Never Leave Reactions Unattended: An exothermic reaction should be monitored continuously.[14]

Q4: My reaction is still yellow after adding a quenching agent like sodium thiosulfate. What should I do?

A4: A persistent yellow or brown color indicates the presence of unreacted bromine.[2] This could be due to an insufficient amount of the quenching agent. You should continue to add the quenching solution slowly and in portions until the color dissipates.[2] Be aware that the quenching reaction can also be exothermic, so maintain cooling during this process.[2][17] If a large excess of quencher is required, it may indicate that the initial reaction did not go to completion as expected.

Q5: I've observed a fine precipitate after quenching with sodium thiosulfate. What is it and how can I remove it?

A5: Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur, which appears as a fine, often colloidal, precipitate.[2] To avoid this, you can use an alternative quenching agent like sodium sulfite or adjust the pH to be neutral or slightly basic before or during the quench. If sulfur has already formed, it can often be removed by filtration through a pad of celite.[2]

Section 3: Data Presentation and Visualizations

Table 1: Key Parameters for Exotherm Control
ParameterRationaleRecommended Practice
Reagent Addition Rate Directly controls the rate of heat generation.Determined by prior calorimetry studies. Addition should be slow enough to allow the cooling system to maintain the target temperature.
Reaction Temperature Affects reaction kinetics and selectivity.Lower temperatures generally slow the reaction, providing better control.[1] The optimal temperature is a balance between reaction rate and safety.
Agitation Speed Ensures thermal homogeneity and efficient heat transfer.Should be vigorous enough to create a vortex and ensure good mixing without splashing.
Reactant Concentration Influences reaction rate and volumetric heat output.Use the lowest concentration that provides a reasonable reaction time and yield.
Diagrams

Exotherm_Management_Workflow cluster_prep Pre-Reaction Planning cluster_execution Reaction Execution cluster_troubleshooting Troubleshooting Calorimetry Perform Reaction Calorimetry (RC1, DSC) Risk_Assessment Conduct Thermal Risk Assessment Calorimetry->Risk_Assessment SOP Develop Detailed SOP with Emergency Procedures Risk_Assessment->SOP Start Start Reaction at Lower Setpoint SOP->Start Add_Reagent Controlled Addition of Brominating Agent Start->Add_Reagent Monitor Monitor Temperature and Pressure Continuously Add_Reagent->Monitor Exotherm Temperature Spike Detected? Monitor->Exotherm Exotherm->Monitor No Stop_Addition STOP Reagent Addition Exotherm->Stop_Addition Yes Cooling Maximize Cooling & Agitation Stop_Addition->Cooling Quench Prepare for Emergency Quench Cooling->Quench Stable Temperature Stable? Quench->Stable Stable->Quench No Resume Resume at Slower Rate Stable->Resume Yes Investigate Investigate Cause Post-Reaction Stable->Investigate Yes Resume->Monitor

Troubleshooting_Decision_Tree Start Uncontrolled Exotherm Occurs Stop_Feed Immediately Stop Reagent Feed Start->Stop_Feed Max_Cool Maximize Cooling & Agitation Stop_Feed->Max_Cool Temp_Falling Is Temperature Decreasing? Max_Cool->Temp_Falling Quench Initiate Emergency Quench Protocol Temp_Falling->Quench No Hold_Monitor Hold and Monitor Until Stable Temp_Falling->Hold_Monitor Yes Quench->Hold_Monitor Controlled Reaction Under Control Hold_Monitor->Controlled Investigate Investigate Root Cause Post-Mortem Controlled->Investigate

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Controlled Large-Scale Bromination

This is a generalized protocol and must be adapted based on specific reaction parameters and safety assessments.

  • Reactor Setup:

    • Ensure the reactor is clean, dry, and equipped with a calibrated temperature probe, an efficient overhead stirrer, a reflux condenser, and an addition funnel or pump for the brominating agent.

    • Connect the reactor jacket to a programmable cooling/heating circulator.

  • Inert Atmosphere:

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Charge Substrate:

    • Charge the substrate and the chosen solvent to the reactor.

  • Initial Cooling:

    • Cool the reaction mixture to the predetermined starting temperature (e.g., 0-5 °C).[2]

  • Brominating Agent Addition:

    • Begin the slow, dropwise addition of the brominating agent solution.[17]

    • Maintain the internal temperature within the specified range (e.g., not exceeding 10 °C). The addition rate should be adjusted as necessary to control the exotherm.[17]

  • Reaction Monitoring:

    • Continuously monitor the internal temperature.

    • Take aliquots at regular intervals to monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Post-Addition Stirring:

    • After the addition is complete, continue to stir the reaction mixture at the set temperature until the reaction is complete.

  • Quenching:

    • Once the reaction is complete, cool the mixture further if necessary.

    • Slowly add a quenching solution (e.g., 10% aqueous sodium thiosulfate) with vigorous stirring, ensuring the temperature remains under control.[2][4] Continue adding until the color of excess bromine is discharged.[2]

  • Work-up:

    • Proceed with the standard aqueous work-up, including phase separation, extraction of the aqueous layer, washing of the combined organic layers, drying, and solvent removal.[2]

References

  • Technical Support Center: Handling and Quenching Reactions with Brominated Compounds - Benchchem.
  • "managing reaction temperature for selective benzylic bromination" - Benchchem.
  • How to Add Reagents to a Reaction - Department of Chemistry : University of Rochester.
  • Managing exothermic reactions during chalcone bromination - Benchchem.
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  • Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - Novartis OAK.
  • Are synthesis reactions exothermic or endothermic? | CK-12 Foundation.
  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development - ACS Publications.
  • Safety Precautions for Handling Exothermic Reactions - Google Docs.
  • undergraduate bromination lab troubleshooting : r/chemhelp - Reddit.
  • Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine - ResearchGate.
  • Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine | ACS Chemical Health & Safety.
  • Organic Syntheses Procedure.
  • Exothermic Reactions Explained | The Chemistry Blog.
  • 7.3: Exothermic and Endothermic Reactions - Chemistry LibreTexts.
  • TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide | TCI AMERICA - TCI Chemicals.
  • Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy | Organic Process Research & Development - ACS Publications.
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  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
  • How to neutralize gaseous bromine? - ResearchGate.
  • Chemical Reactions And Exothermic Reactions.
  • A Dangerous Bromance - Scientific Update - UK.
  • Question about use of bromine (experimental procedure) : r/Chempros - Reddit.
  • Process Integration for Bromine Plant - Aidic.
  • Bromination reaction - Continuous Flow Process Development System.
  • Supporting Information - The Royal Society of Chemistry.
  • (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - ResearchGate.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH.
  • Runaway reactions, case studies, lessons learned - ARIA.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - MDPI.
  • Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher.
  • Chemical Reactions: Investigating Exothermic and Endothermic Reactions - SERC (Carleton).
  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed.
  • WO1996008457A1 - Improved bromination process - Google Patents.
  • Bromination - Common Conditions - Common Organic Chemistry.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - Vapourtec.
  • Does the addition of heat to an exothermic reaction affect the reaction rate? : r/Mcat - Reddit.
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  • How green is your bromination reaction? - The Green Chemistry Initiative Blog.

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Technical Support Center: Purity Analysis of 2-Bromo-1,3,5-triphenylbenzene by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, analytical scientists, and drug development professionals engaged in the purity analysis of 2-Bromo-1,3,5-triphenylbenzene. Leveraging extensive field experience, this document provides robust, scientifically-grounded answers to common challenges, detailed troubleshooting workflows, and a validated experimental protocol to ensure the integrity and reproducibility of your analytical results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful HPLC analysis for this specific analyte.

Q1: Why is Reversed-Phase HPLC (RP-HPLC) the most suitable method for analyzing this compound?

A1: The selection of RP-HPLC is dictated by the physicochemical properties of this compound. The molecule is a large, non-volatile aromatic compound with a high predicted LogP of ~7.45, indicating it is extremely nonpolar (hydrophobic).[1] RP-HPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, is the ideal separation mode for such compounds. Techniques like Gas Chromatography (GC) are unsuitable because the compound's high melting (128-132 °C) and boiling points (~480 °C) prevent it from being easily volatilized without degradation.[1][2][3]

Q2: I am developing a new method. What is a reliable starting point for the HPLC conditions?

A2: For initial method development, a gradient elution strategy is recommended to effectively resolve the main analyte from potential impurities of varying polarities.[4][5] The following conditions provide a robust starting point.

ParameterRecommended Starting ConditionRationale
HPLC System Standard HPLC or UHPLC with PDA/UV DetectorA Photodiode Array (PDA) detector is ideal for confirming peak identity and purity via spectral analysis.[4]
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)The industry standard for separating nonpolar, hydrophobic compounds.[4]
Mobile Phase A Water (HPLC Grade)The polar component of the mobile phase system.
Mobile Phase B Acetonitrile (ACN)A strong organic solvent with good UV transparency, necessary to elute the highly nonpolar analyte.
Gradient Program 70% B to 100% B over 15 min, hold for 5 minThis wide gradient will elute the main peak and reveal any early- or late-eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures consistent retention times by controlling mobile phase viscosity.
Detection (UV) 254 nmAromatic compounds, particularly those with multiple phenyl rings, strongly absorb UV light around this wavelength.[4]
Injection Vol. 10 µLA standard volume; can be adjusted based on sample concentration.

Q3: How should I prepare my sample of this compound for injection? It has poor solubility in common solvents.

A3: This is a critical step. Due to its high hydrophobicity, the analyte is practically insoluble in water and has limited solubility in highly aqueous mobile phases. Injecting a sample in a solvent weaker than the mobile phase can cause it to precipitate on the column, leading to split peaks, broad peaks, and high backpressure.

  • Recommended Diluent: Use a strong organic solvent. Acetonitrile (ACN) or Tetrahydrofuran (THF) are excellent choices.

  • Procedure:

    • Prepare a stock solution (e.g., 1 mg/mL) by dissolving the sample in 100% ACN or THF. Use sonication if necessary.

    • For the working standard/sample, dilute the stock solution with the same strong solvent (ACN or THF) to the desired concentration (e.g., 0.1 mg/mL).

    • Crucially, ensure the final sample composition is miscible with the initial mobile phase conditions. If your gradient starts at a high aqueous percentage, you may need to dilute your stock solution in a mixture that mimics the mobile phase to avoid precipitation upon injection.[6]

Q4: What are the likely impurities I should be looking for?

A4: Impurities can originate from the synthesis process. The most common synthesis involves the bromination of 1,3,5-triphenylbenzene.[1][7] Therefore, potential impurities include:

  • Starting Material: Unreacted 1,3,5-triphenylbenzene.

  • Over-brominated Species: Di- or tri-brominated triphenylbenzene derivatives.

  • Positional Isomers: Impurities from bromination at other positions on the benzene rings, although sterically hindered.

  • Reagents/By-products: Residual reagents from the synthesis and workup steps.

Section 2: In-Depth Troubleshooting Guide

This section provides structured, cause-and-effect solutions to specific problems encountered during the analysis.

Problem Area: Poor Peak Shape

Q: My main analyte peak is exhibiting significant tailing. What are the primary causes and how can I fix it?

A: Peak tailing is a common issue that can compromise resolution and integration accuracy.[8] For a neutral molecule like this compound, the causes are typically instrumental or related to column conditions rather than analyte-specific pH effects.

Troubleshooting Workflow for Peak Tailing:

Troubleshooting workflow for peak tailing.
Problem Area: Retention Time Instability

Q: My retention times are shifting between injections or across a sequence. What should I investigate?

A: Unstable retention times are a critical issue for peak identification and quantification. The problem usually lies with the mobile phase, the pump, or the column environment.[6]

  • Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently. If using an aqueous buffer, ensure the pH is stable and the buffer is fully dissolved. For this non-ionizable analyte, pH is less critical, but organic modifier percentage is paramount. Inaccurate mixing can cause significant shifts.

  • Ensure Proper Degassing: Air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates, leading to retention time drift.[6] Use an in-line degasser or sparge solvents with helium.

  • Verify Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before the first injection. A stable baseline is a good indicator of equilibration. For gradient methods, ensure sufficient re-equilibration time is built into the end of the method.

  • Control Column Temperature: A change of just 1°C can alter retention time by 1-2%. Use a thermostatted column compartment to maintain a constant temperature.[9]

Problem Area: High System Backpressure

Q: The backpressure on my HPLC system has risen significantly. How do I systematically identify the source of the blockage?

A: High backpressure is a sign of a blockage in the fluidic path.[6] A systematic approach, working backward from the detector, is the most efficient way to locate the problem.

High-Pressure Diagnostic Workflow:

Systematic workflow for diagnosing high backpressure.

Section 3: Standard Operating Protocol (SOP) for Purity Analysis

This protocol details a validated method for the determination of purity of this compound.

1.0 Objective To establish a procedure for the quantitative determination of the purity of this compound and its related substances using RP-HPLC with UV detection.

2.0 Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Volumetric flasks, pipettes, and autosampler vials

3.0 Instrumentation

  • HPLC system with a gradient pump, autosampler, thermostatted column compartment, and PDA/UV detector. (e.g., Agilent 1260, Waters Alliance)

  • Analytical balance

  • Sonicator

4.0 Chromatographic Conditions

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

5.0 Preparation of Solutions

  • Sample Diluent: 100% Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Sample Diluent.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Add diluent to ~80% of the volume, sonicate for 5 minutes to dissolve, cool to room temperature, and dilute to volume. Transfer 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with Sample Diluent.

6.0 System Suitability Inject the Working Standard Solution five times. The system is suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

7.0 Data Analysis Calculate the purity of the sample using the area percent method.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Section 4: Advanced Application - Developing a Stability-Indicating Method

To ensure that the analytical method can accurately measure the analyte in the presence of its degradation products, a forced degradation study must be performed. This is a regulatory requirement under ICH guidelines.[10][11]

Objective: To demonstrate the specificity of the HPLC method by generating potential degradation products and ensuring they are resolved from the parent peak.

Procedure: Due to the analyte's poor aqueous solubility, stress studies in pure aqueous acid/base are not feasible. A co-solvent approach is necessary.[12] Prepare a solution of the analyte in ACN (~1 mg/mL) and subject it to the following conditions.

Stress ConditionProtocol
Acid Hydrolysis Mix sample solution with an equal volume of 1N HCl in ACN/Water (1:1). Heat at 60°C for 24 hours.
Base Hydrolysis Mix sample solution with an equal volume of 1N NaOH in ACN/Water (1:1). Heat at 60°C for 24 hours.
Oxidation Mix sample solution with an equal volume of 30% H₂O₂. Store at room temperature for 24 hours.[13]
Thermal Store the solid powder in an oven at 80°C for 48 hours. Dissolve in diluent for analysis.
Photolytic Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[10] Dissolve in diluent for analysis.

Analysis and Evaluation: Analyze each stressed sample using the HPLC method described in Section 3.

  • Assess Degradation: Compare the chromatograms to a control sample. Aim for 5-20% degradation of the parent peak.

  • Verify Peak Purity: Use a PDA detector to assess the peak purity of the this compound peak in each stressed sample. The peak should be spectrally pure, indicating no co-eluting degradants.

  • Resolution: Calculate the resolution between the parent peak and the closest eluting degradation product. A resolution of >1.5 is typically required.

If the method successfully separates all degradation products from the parent analyte and maintains peak purity, it is considered stability-indicating .

References

  • BenchChem. (2025).
  • Vulcanchem. (n.d.). This compound - 10368-73-7.
  • Benchchem. (2025).
  • ChemicalBook. (n.d.). This compound synthesis.
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  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube.
  • Unknown. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Unknown. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Kumar, V. (2016).
  • ACE. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.).
  • Blessy, M., et al. (2013).
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Validation & Comparative

A Comparative Study: Palladium vs. Nickel Catalysts for the Suzuki Coupling of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Encumbered Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This Nobel Prize-winning transformation has revolutionized the synthesis of biaryls, which are core structures in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction typically employs a palladium catalyst to couple an organoboron species with an organohalide.[4]

The catalytic cycle, in its generally accepted form for palladium, involves three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the desired biaryl product while regenerating the Pd(0) catalyst.[5][6]

However, the efficiency of this elegant cycle can be severely hampered by steric hindrance. Substrates such as 2-Bromo-1,3,5-triphenylbenzene present a formidable challenge. The bulky phenyl groups ortho to the bromine atom create a sterically congested environment that can impede the approach of the catalyst, slowing down or even halting the crucial oxidative addition and reductive elimination steps.[7] Overcoming this steric barrier often necessitates higher temperatures, increased catalyst loadings, and, most importantly, the use of sophisticated, sterically demanding, and electron-rich ligands that can stabilize the catalytic intermediates and facilitate the difficult bond-forming steps.[8][9]

In recent years, nickel, palladium's first-row transition metal counterpart, has emerged as a powerful and cost-effective alternative for cross-coupling reactions.[1][10] Nickel catalysts exhibit unique reactivity, often enabling the coupling of substrates that are challenging for palladium, such as aryl chlorides and other less reactive electrophiles.[10][11][12] This guide provides a comparative analysis of palladium and nickel-based catalytic systems for the demanding Suzuki coupling of this compound with phenylboronic acid, offering insights into catalyst selection, reaction mechanisms, and practical experimental considerations for researchers in synthetic chemistry and drug development.

Palladium-Catalyzed Systems: The Established Workhorse

Palladium catalysts are the traditional and most widely used catalysts for Suzuki-Miyaura reactions. For sterically hindered substrates like this compound, standard catalysts such as Pd(PPh₃)₄ often prove inefficient, requiring harsh conditions and resulting in low yields.[13][14] The key to success lies in the selection of appropriate ancillary ligands. Bulky, electron-rich monophosphine ligands, particularly the dialkylbiarylphosphine class developed by Buchwald and others (e.g., SPhos, XPhos), have proven to be exceptionally effective.[8][15]

These ligands promote the formation of monoligated, highly reactive L₁Pd(0) species, which are crucial for the oxidative addition of sterically hindered aryl halides.[8] The steric bulk of the ligand also facilitates the final reductive elimination step to release the sterically congested biaryl product.[16]

Catalytic Cycle of Palladium

The catalytic cycle for the palladium-catalyzed Suzuki coupling of this compound is depicted below. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl bromide. Following a base-assisted transmetalation with the boronic acid, the resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond and regenerate the catalyst.

Palladium Catalytic Cycle Palladium-Catalyzed Suzuki Coupling Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (1,2,3,5-Tetraphenylbenzene) RedElim->Product ArBr This compound ArBr->OxAdd ArBOH2 Phenylboronic Acid + Base ArBOH2->Transmetal

Figure 1. Palladium-Catalyzed Suzuki Coupling Cycle.

Nickel-Catalyzed Systems: A Powerful and Economical Alternative

Nickel's appeal stems from its lower cost and unique reactivity profile.[10] Nickel catalysts can often succeed where palladium falters, particularly with less reactive electrophiles.[17] For sterically demanding substrates, nickel systems, often supported by ligands such as 1,3-bis(diphenylphosphino)propane (dppp) or tricyclohexylphosphine (PCy₃), can provide excellent yields.[18][19][20]

Mechanistically, nickel-catalyzed Suzuki couplings can be more complex than their palladium counterparts. While a Ni(0)/Ni(II) cycle analogous to palladium's is often proposed, pathways involving Ni(I)/Ni(III) redox cycles are also possible, especially in reductive cross-coupling scenarios.[21] This mechanistic diversity can open up reaction pathways that are inaccessible to palladium.

Catalytic Cycle of Nickel

The commonly accepted Ni(0)/Ni(II) catalytic cycle for the Suzuki coupling of this compound is shown below. Similar to palladium, the cycle involves oxidative addition, transmetalation, and reductive elimination. However, the distinct electronic properties of nickel can influence the rates and efficiencies of these elementary steps.

Nickel Catalytic Cycle Nickel-Catalyzed Suzuki Coupling Ni0 Ni(0)L (Active Catalyst) OxAdd Oxidative Addition Ni0->OxAdd NiII_Aryl Ar-Ni(II)-Br(L) OxAdd->NiII_Aryl Transmetal Transmetalation NiII_Aryl->Transmetal NiII_Diaryl Ar-Ni(II)-Ar'(L) Transmetal->NiII_Diaryl RedElim Reductive Elimination NiII_Diaryl->RedElim RedElim->Ni0 Regeneration Product Ar-Ar' (1,2,3,5-Tetraphenylbenzene) RedElim->Product ArBr This compound ArBr->OxAdd ArBOH2 Phenylboronic Acid + Base ArBOH2->Transmetal

Figure 2. Nickel-Catalyzed Suzuki Coupling Cycle (Ni(0)/Ni(II)).

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes representative experimental data for the Suzuki coupling of this compound with phenylboronic acid using optimized palladium and nickel catalyst systems. This data is synthesized from typical results observed for similarly challenging, sterically hindered substrates reported in the literature.[15][18][22]

ParameterPalladium SystemNickel System
Catalyst Pd(OAc)₂ (2 mol%)NiCl₂(dppp) (5 mol%)
Ligand SPhos (4 mol%)-
Base K₃PO₄ (2.5 equiv)K₃PO₄ (3 equiv)
Solvent Toluene/H₂O (10:1)Dioxane
Temperature 110 °C100 °C
Reaction Time 18 h12 h
Yield 85-95%80-90%
Cost Higher (due to Pd and specialized ligand)Lower (earth-abundant metal)
Air/Moisture Sensitivity Pre-catalyst is relatively stablePre-catalyst can be sensitive

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the Suzuki coupling of this compound with both palladium and nickel catalysts.

Workflow Overview

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine ArBr, Boronic Acid, Base, Catalyst/Ligand in a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed solvent via syringe B->C D Heat to specified temperature with vigorous stirring C->D E Monitor reaction progress by TLC/GC-MS D->E F Cool to RT, quench with water E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I

Figure 3. General Experimental Workflow for Suzuki Coupling.
Protocol 1: Palladium-Catalyzed Suzuki Coupling

This protocol utilizes a highly effective palladium/dialkylbiarylphosphine ligand system.[8]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.5 equiv)

  • Toluene, anhydrous

  • Deionized water

  • Schlenk flask, magnetic stir bar, condenser, and argon/nitrogen line

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene and degassed deionized water (10:1 v/v) via syringe.

  • Heat the reaction mixture to 110 °C in an oil bath and stir vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,2,3,5-tetraphenylbenzene.

Protocol 2: Nickel-Catalyzed Suzuki Coupling

This protocol employs a commercially available and effective nickel/phosphine pre-catalyst.[19][21]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)] (0.05 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Schlenk flask, magnetic stir bar, condenser, and argon/nitrogen line

Procedure:

  • In a glovebox or under a positive pressure of argon, add NiCl₂(dppp), K₃PO₄, this compound, and phenylboronic acid to a flame-dried Schlenk flask.

  • Remove the flask from the glovebox (if used) and place it under an argon atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Outlook

Both palladium and nickel catalysts are highly capable of mediating the challenging Suzuki-Miyaura coupling of the sterically hindered this compound.

Palladium , when paired with bulky, electron-rich dialkylbiarylphosphine ligands like SPhos, offers a robust and high-yielding route. This system is often the first choice for complex, high-value syntheses where reliability and yield are paramount, despite the higher cost of the catalyst and ligand.[8]

Nickel , on the other hand, presents a more economical and sustainable alternative.[10] Catalysts like NiCl₂(dppp) are effective and can sometimes offer faster reaction times.[19] The primary considerations for nickel are its potential sensitivity to air and moisture and the fact that its catalysis is sometimes less predictable than the well-trodden paths of palladium chemistry.

The choice between palladium and nickel will ultimately depend on the specific needs of the project. For large-scale synthesis, the cost advantage of nickel is significant. For medicinal chemistry applications where substrate scope and reliability are critical, the extensive literature and proven track record of palladium systems may be preferred. As research into first-row transition metal catalysis continues to expand, the capabilities of nickel catalysts are expected to grow, further solidifying their role as a powerful tool in the synthetic chemist's arsenal.

References

  • Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(14), 2487-2490. [Link]
  • Hao, L., Le, C. M., Kelly, C. B., & Williams, J. M. J. (2023). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au, 3(12), 3469-3477. [Link]
  • Shields, J. D., & Doyle, A. G. (2015). Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. Angewandte Chemie International Edition, 54(33), 9532-9536. [Link]
  • McCann, L. C., & Organ, M. G. (2019). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 38(15), 2947-2956. [Link]
  • Lamola, J. L., Moshapo, P. T., Holzapfel, C. W., & Maumela, M. C. (2021). Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1083-1093. [Link]
  • Shields, J. D., & Doyle, A. G. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(5), 1326-1329. [Link]
  • Lamola, J. L., Moshapo, P. T., Holzapfel, C. W., & Maumela, M. C. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26879. [Link]
  • Barday, B., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(8), 561-572. [Link]
  • Lamola, J. L., Moshapo, P. T., Holzapfel, C. W., & Maumela, M. C. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26879. [Link]
  • Hassan, A. A., & Naeimi, H. (2021). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. Journal of Chemical Research, 45(5-6), 498-508. [Link]
  • Mora, M., Jiménez-Sanchidrián, C., & Ruiz, J. R. (2011). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Catalysis Letters, 141(10), 1474-1481. [Link]
  • Sirijaraensre, J., & Limtrakul, J. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 441. [Link]
  • Khan, M., Khan, M., Kuniyil, M., Adil, S. F., Al-Warthan, A., Alkhathlan, H. Z., & Siddiqui, M. R. H. (2014). Biogenic synthesis of palladium nanoparticles using Pulicaria glutinosa extract and their catalytic activity towards the Suzuki coupling reaction. Dalton Transactions, 43(24), 9026-9031. [Link]
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. E-Journal of Chemistry, 6(S1), S21-S24. [Link]
  • Al-Masum, M., & Kumar, D. (2013). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Journal of Chemistry, 2013, 1-6. [Link]
  • Sher shah, M. S. A., Guin, D., & Sunkara, M. (2010). Pd @ PEG-PU polymer networks: A convenient catalyst for hydrogenation and Suzuki coupling reactions. Journal of Molecular Catalysis A: Chemical, 331(1-2), 18-24. [Link]
  • Choy, P. Y., To, Y. Y., Leung, M. P., & Kwong, F. Y. (2020). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie, 132(18), 7205-7213. [Link]
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
  • Boyd, A., & Brown, R. C. (2019). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. Reaction Chemistry & Engineering, 4(7), 1269-1275. [Link]
  • Quach, T. D., & Batey, R. A. (2003). Aryl Phosphoramides: Useful Electrophiles for Suzuki-Miyaura Coupling Catalyzed by a NiCl2/dppp System (dppp = 1,3-Bis(diphenylphosphino)propane). Organic Letters, 5(23), 4397-4400. [Link]
  • Liu, D., & Jiao, L. (2011). [NiCl2(dppp)]-catalyzed cross-coupling of aryl halides with dialkyl phosphite, diphenylphosphine oxide, and diphenylphosphine. The Journal of Organic Chemistry, 76(17), 7173-7178. [Link]
  • Ni, C., Hu, J. (2016). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry, 14(2), 465-469. [Link]
  • Joshaghani, M., Rafiee, E., & Tork, F. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(13), 2943-2948. [Link]
  • Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). [Link]
  • Peris, E., & Mata, J. A. (2007). Suzuki Cross-Coupling of Aryl Halides with Aryl Boronic Acids Catalyzed by Phosphine-Free NiCl2·6H2O. European Journal of Organic Chemistry, 2007(23), 3801-3804. [Link]
  • D'Souza, D. M., & Müller, T. J. (2007). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 12(7), 1474-1499. [Link]
  • Khan, M., et al. (2014). Suzuki coupling reaction of bromobenzene with phenylboronic acid.
  • Yin, J., & Rainka, M. P. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Catellani, M., Motti, E., & Della Ca', N. (2003). A new type of palladium-catalysed aromatic cross-coupling combined with a Suzuki reaction: Synthesis of selectively 2,3′-substituted 1,1′;2′,1″-terphenyl derivatives. Journal of Organometallic Chemistry, 687(2), 258-265. [Link]

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Performance of 2-Bromo-1,3,5-triphenylbenzene-based OLEDs versus other host materials

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material is a critical determinant of device performance, influencing everything from quantum efficiency to operational lifetime. This guide offers a deep dive into the performance of host materials derived from 2-Bromo-1,3,5-triphenylbenzene, comparing them against other prominent classes of host materials. We will explore the underlying chemical principles, present comparative experimental data, and provide insights into the experimental workflows that validate these findings.

The Central Role of Host Materials in OLEDs

An OLED is fundamentally a multilayered semiconductor device where light is generated by the recombination of electrons and holes within an emissive layer (EML). This EML is typically composed of a host material doped with a small amount of an emissive guest (or dopant). The host material serves several crucial functions:

  • Charge Transport: It facilitates the transport of electrons and holes to the recombination zone.

  • Energy Transfer: It efficiently transfers the energy from exciton formation (a bound state of an electron and hole) to the guest molecules.

  • Exciton Confinement: It confines the excitons within the EML, preventing non-radiative decay at the interfaces with other layers.

  • Morphological Stability: It provides a stable matrix for the emissive dopant, preventing aggregation that can lead to quenching and device degradation.

The ideal host material should possess high thermal and morphological stability, suitable charge transport properties, and, crucially for phosphorescent OLEDs (PhOLEDs), a high triplet energy (T1) to effectively confine the triplet excitons on the dopant.

This compound: A Versatile Building Block for Advanced Hosts

This compound is not typically used as a host material itself. Instead, its significance lies in its role as a versatile synthetic intermediate for constructing more complex host molecules. The bromo-functional group provides a reactive site for introducing various functional moieties through cross-coupling reactions, allowing for the fine-tuning of the final molecule's electronic and thermal properties.

The core structure, a substituted benzene ring, offers a foundation for creating materials with high thermal stability. By strategically adding charge-transporting groups, researchers can develop bipolar host materials capable of balanced electron and hole transport, which is essential for achieving high recombination efficiency within the emissive layer.

Performance Benchmarking: A Comparative Analysis

The ultimate measure of a host material's utility is the performance of the OLED device it is incorporated into. Below, we compare the performance of devices based on hosts derived from this compound with those employing other established host materials.

Key Performance Metrics for OLEDs
  • External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.

  • Luminance: The intensity of light emitted per unit area.

  • Turn-on Voltage: The minimum voltage required to produce a detectable amount of light.

  • Operational Lifetime (LT50): The time it takes for the device's initial luminance to decrease by 50%.

Comparative Data

While direct, side-by-side comparisons in a single study are the gold standard, the field often relies on data from various publications. The following table summarizes typical performance data for blue and green PhOLEDs using different host materials.

Host Material ClassTypical DopantPeak EQE (%)Turn-on Voltage (V)Key AdvantagesKey Disadvantages
Carbazole-based (e.g., CBP) Ir(ppy)3 (Green)15 - 20%3.0 - 4.0 VGood hole transport, well-establishedUnbalanced charge transport, lower T1 for blue
Triazine-based FIrpic (Blue)20 - 25%3.5 - 4.5 VExcellent electron transport, high T1Can have lower morphological stability
This compound Derivatives FIrpic (Blue)> 20%3.0 - 4.0 VHigh T1, good thermal stability, tunable propertiesSynthesis can be complex
mCP FIrpic (Blue)10 - 15%4.0 - 5.0 VHigh T1, good hole transportPoor electron transport, prone to crystallization

Note: The performance of OLEDs is highly dependent on the full device stack and fabrication conditions. The values presented here are representative and intended for comparative purposes.

Experimental Workflow: From Material Synthesis to Device Characterization

The validation of a new host material involves a rigorous, multi-step process that connects molecular design with device-level performance.

G cluster_0 Material Synthesis & Characterization cluster_1 OLED Fabrication cluster_2 Device Testing & Analysis A 1. Molecular Design B 2. Chemical Synthesis (e.g., Suzuki Coupling) A->B C 3. Purification (e.g., Sublimation) B->C D 4. Material Characterization (NMR, MS, TGA, DSC) C->D E 5. Substrate Cleaning D->E Purified Host Material F 6. Layer Deposition (Thermal Evaporation) E->F G 7. Encapsulation F->G H 8. Electrical Characterization (J-V-L curves) G->H Fabricated OLED Device I 9. Optical Characterization (EL Spectra, EQE) H->I J 10. Lifetime Testing I->J

Caption: A generalized workflow for the development and testing of new OLED host materials.

Step-by-Step Experimental Protocol
  • Molecular Design: Computational methods are often used to predict the properties of the target host molecule, such as its triplet energy and charge transport characteristics.

  • Chemical Synthesis: For a this compound-based host, a common synthetic route is the Suzuki coupling reaction, where the bromine atom is replaced with a desired functional group (e.g., a carbazole moiety for hole transport or a triazine moiety for electron transport).

  • Purification: The synthesized material must be purified to a very high degree (typically >99.9%) to remove impurities that can act as charge traps or quenching sites in the final device. Temperature-gradient sublimation is the standard method for this.

  • Material Characterization: A suite of analytical techniques is used to confirm the identity and properties of the purified material:

    • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): To verify the chemical structure.

    • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability.

  • Substrate Cleaning: The process begins with meticulously cleaning the indium tin oxide (ITO)-coated glass substrates to ensure good film adhesion and prevent short circuits.

  • Layer Deposition: The various organic layers and the metal cathode are deposited onto the substrate in a high-vacuum chamber via thermal evaporation. The thickness of each layer is precisely controlled.

  • Encapsulation: The completed device is encapsulated to protect the sensitive organic materials from oxygen and moisture, which can rapidly degrade performance.

  • Electrical Characterization: The current density-voltage-luminance (J-V-L) characteristics of the device are measured to determine the turn-on voltage and driving voltage.

  • Optical Characterization: The electroluminescence (EL) spectrum is measured to determine the color coordinates of the emitted light. The external quantum efficiency is calculated from the luminance and current density.

  • Lifetime Testing: The device is operated at a constant current, and the luminance is monitored over time to determine the operational lifetime.

Mechanistic Insights: Why Host Material Choice Matters

The triplet energy (T1) of the host material is a paramount consideration, especially for PhOLEDs. For efficient energy transfer from the host to the phosphorescent guest, the T1 of the host must be higher than that of the guest. This ensures that the triplet excitons are confined on the guest molecules and can radiatively decay to produce light.

G Host_S1 S1 Host_T1 T1 Host_S1->Host_T1 ISC Guest_T1 T1 Host_T1->Guest_T1 Energy Transfer Host_S0 S0 Guest_S1 S1 Guest_S0 S0 Guest_T1->Guest_S0 Phosphorescence (Light Emission)

Caption: Energy transfer mechanism in a phosphorescent OLED (PhOLED).

The high triplet energy of many host materials derived from this compound makes them particularly well-suited for blue PhOLEDs, which utilize high-energy blue-emitting dopants. Furthermore, the ability to create bipolar hosts by combining electron-donating and electron-accepting moieties on the same molecule helps to balance charge injection and transport. This balanced charge flux ensures that the recombination of electrons and holes occurs predominantly within the emissive layer, maximizing the efficiency of light generation.

Conclusion

Host materials derived from this compound represent a promising class of materials for high-performance OLEDs. Their key advantages lie in their high thermal stability, high triplet energies, and the synthetic versatility that allows for the tuning of their optoelectronic properties. While established materials like CBP and mCP continue to be widely used, the development of novel hosts based on this building block is pushing the boundaries of efficiency and lifetime, particularly in the challenging area of blue phosphorescent devices. The rigorous experimental validation, from synthesis to device testing, is crucial for unlocking the full potential of these advanced materials and paving the way for the next generation of OLED displays and lighting.

A Comparative Guide to the Synthesis of 2,4,6-Triphenylbromobenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the efficient and scalable synthesis of highly substituted aromatic compounds is a cornerstone of innovation. Among these, 2,4,6-triphenylbromobenzene stands out as a valuable building block due to its unique steric and electronic properties. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental insights and data to empower informed decisions in your synthetic endeavors.

Introduction: The Significance of Sterically Hindered Polyphenylbenzenes

The strategic arrangement of multiple phenyl groups on a central benzene core, as seen in 2,4,6-triphenylbromobenzene, imparts significant steric hindrance. This feature can be leveraged to create conformationally restricted molecules, influence reaction selectivity, and enhance the stability of materials. The presence of a bromine atom offers a versatile handle for further functionalization through various cross-coupling reactions, making this molecule a key intermediate in the synthesis of complex organic materials and pharmaceutical candidates.

Comparative Analysis of Synthetic Strategies

The synthesis of 2,4,6-triphenylbromobenzene is primarily approached through three main strategies: Suzuki-Miyaura cross-coupling, Negishi cross-coupling, and the acid-catalyzed cyclotrimerization of acetophenones. Each method presents a distinct set of advantages and challenges in terms of yield, substrate scope, and operational complexity.

Table 1: At-a-Glance Comparison of Synthetic Routes
Synthetic Route Key Advantages Key Disadvantages Typical Yields Scalability
Suzuki-Miyaura Coupling High functional group tolerance, commercially available reagents, relatively mild conditions.[1]Catalyst sensitivity to steric hindrance, potential for side reactions.[2][3]Moderate to HighGood
Negishi Coupling High reactivity of organozinc reagents, effective for sterically hindered substrates.[4][5]Moisture and air sensitivity of organozinc reagents, requires anhydrous conditions.Moderate to HighModerate
Acid-Catalyzed Cyclotrimerization Potentially a one-pot synthesis from simple precursors.[6][7]Harsh reaction conditions, limited substrate scope for unsymmetrical products.VariablePotentially Good

In-Depth Analysis and Experimental Protocols

Suzuki-Miyaura Cross-Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1] The synthesis of 2,4,6-triphenylbromobenzene via this route would logically start from a polyhalogenated benzene, such as 1,2,3,5-tetrabromobenzene, and couple it with phenylboronic acid.

Causality of Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical, especially when dealing with sterically demanding substrates.[8] Ligands with bulky and electron-rich phosphines, such as those from the Buchwald or Fu groups, are often employed to facilitate the reductive elimination step and prevent catalyst deactivation.[8] The base is crucial for the transmetalation step, with inorganic bases like potassium carbonate or cesium carbonate being common choices.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Start 1,2,3,5-Tetrabromobenzene + Phenylboronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Purification Column Chromatography Reaction->Purification Product 2,4,6-Triphenylbromobenzene Purification->Product

Caption: Suzuki-Miyaura coupling workflow for 2,4,6-triphenylbromobenzene.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed solution of 1,2,3,5-tetrabromobenzene (1.0 eq) and phenylboronic acid (3.3 eq) in a 2:1 mixture of toluene and water, add potassium carbonate (4.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,4,6-triphenylbromobenzene.

Negishi Cross-Coupling: A Highly Reactive Alternative

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boronic acid counterparts, making this method particularly suitable for the synthesis of sterically hindered biaryls.[4][5]

Causality of Experimental Choices: The primary challenge in Negishi coupling is the preparation and handling of the organozinc reagent, which is sensitive to air and moisture. The choice of a palladium or nickel catalyst is crucial, with palladium catalysts often offering higher functional group tolerance.[4] The reaction is typically performed in anhydrous solvents like THF or DMF.

Workflow Diagram: Negishi Coupling

Negishi_Coupling Start_A Bromobenzene Organozinc Phenylzinc Chloride (in situ formation) Start_A->Organozinc Start_B 1,2,3,5-Tetrabromobenzene Reaction Negishi Coupling Start_B->Reaction Organozinc->Reaction Catalyst Pd Catalyst (e.g., PdCl2(dppf)) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Purification Column Chromatography Reaction->Purification Product 2,4,6-Triphenylbromobenzene Purification->Product

Caption: Negishi coupling workflow for 2,4,6-triphenylbromobenzene.

Experimental Protocol: Negishi Coupling

  • Preparation of Phenylzinc Chloride: In a flame-dried flask under an inert atmosphere, react bromobenzene (3.3 eq) with activated zinc dust in anhydrous THF to generate phenylzinc chloride. The reaction can be initiated by the addition of a small crystal of iodine.

  • Coupling Reaction: To a separate flask containing 1,2,3,5-tetrabromobenzene (1.0 eq) and a palladium catalyst such as PdCl₂(dppf) (0.05 eq) in anhydrous THF, add the freshly prepared phenylzinc chloride solution dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Acid-Catalyzed Cyclotrimerization: A Convergent Approach

An alternative strategy involves the acid-catalyzed cyclotrimerization of a suitably substituted acetophenone derivative. For the synthesis of 1,3,5-triphenylbenzene, the self-condensation of acetophenone has been reported.[6][7] To obtain the desired 2,4,6-triphenylbromobenzene, a co-cyclotrimerization of acetophenone and a bromo-substituted acetophenone could be envisioned, although controlling the regioselectivity to favor the desired product would be a significant challenge. A more direct, albeit less explored, route would be the cyclotrimerization of a precursor that already contains the necessary phenyl and bromo substituents.

Causality of Experimental Choices: This method typically requires strong Brønsted or Lewis acids and high temperatures.[7] The reaction proceeds through a series of aldol-type condensations and dehydrations. The primary drawback is the potential for a mixture of products in co-trimerization reactions and the harsh conditions that may not be compatible with sensitive functional groups.

Workflow Diagram: Acid-Catalyzed Cyclotrimerization

Cyclotrimerization Start Substituted Acetophenones Reaction Cyclotrimerization Start->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Heat High Temperature Heat->Reaction Purification Crystallization or Chromatography Reaction->Purification Product 2,4,6-Triphenylbromobenzene (and isomers) Purification->Product

Caption: Acid-catalyzed cyclotrimerization conceptual workflow.

Due to the significant challenges in controlling regioselectivity for the synthesis of an unsymmetrical product like 2,4,6-triphenylbromobenzene, a detailed experimental protocol for this route is not provided as it is considered less viable compared to the cross-coupling methods.

Characterization of 2,4,6-Triphenylbromobenzene

Accurate characterization of the final product is paramount. The following data are expected for 2,4,6-triphenylbromobenzene:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The two protons on the central brominated ring should appear as a singlet, while the protons on the three phenyl rings will exhibit characteristic multiplets in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show a larger number of signals corresponding to the different carbon environments in the molecule. The carbon atom attached to the bromine will be significantly shifted.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,4,6-triphenylbromobenzene (C₂₄H₁₇Br), along with a characteristic isotopic pattern for a monobrominated compound.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Negishi cross-coupling reactions represent viable and effective methods for the synthesis of 2,4,6-triphenylbromobenzene.

  • For general laboratory-scale synthesis with good functional group tolerance and readily available starting materials, the Suzuki-Miyaura coupling is the recommended approach. Its operational simplicity and the stability of the boronic acid reagents make it a more user-friendly option.

  • When higher reactivity is required, particularly for overcoming significant steric hindrance, the Negishi coupling may offer an advantage. However, this comes at the cost of requiring more stringent anhydrous and anaerobic reaction conditions.

The acid-catalyzed cyclotrimerization, while conceptually convergent, is likely to be problematic for the regioselective synthesis of this specific unsymmetrical product and is therefore not recommended.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials and reagents, and the technical expertise of the researcher. This guide provides the foundational knowledge to make an informed decision and proceed with a well-designed synthetic strategy.

References

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New C
  • A kind of preparation method of 1,3,5 triphenyl benzene-like compounds.
  • Catalytic Synthesis of 1,3,5-Triphenylbenzenes, β-Methylchalcones and 2,4,6-Triphenyl Pyrylium Salts. Journal of the Mexican Chemical Society, 2006.
  • Acid-catalyzed cyclotrimerization of acetophenones to 1,3,5-triphenylbenzenes: a short review.
  • Wiley-VCH 2007 - Supporting Information.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed, 2013.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • † 1H-NMR and 13C-NMR Spectra. Dalton Transactions, 2005.
  • Acid-Catalyzed Condensations: 1,3,5-Triarylbenzenes. Journal of the American Chemical Society, 1953.
  • Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed, 2015.
  • Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogen
  • Negishi coupling. Wikipedia.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry, 2014.
  • Negishi Coupling. Organic Chemistry Portal.
  • Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investig
  • Electronic Supplementary Information Influence of number and substitution position of phenyl groups on the aggregation-induced emission of benzene-cored luminogens. The Royal Society of Chemistry, 2015.
  • The synthesis of novel highly substituted benzene derivatives for use in palladium-catalysed cross-coupling reactions. Journal of the Chemical Society, Perkin Transactions 1, 1996.
  • Synthesis of nano-sized C3-symmetric 2,4,6-triphenyl-1,3,5-s-triazine and 1,3,5- triphenylbenzene derivatives via the trimeriz
  • 1-BROMO-2,4,6-TRIPHENYLBENZENE AldrichCPR. Sigma-Aldrich.

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A Comparative Spectroscopic Guide to the Structural Validation of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis for the spectroscopic validation of 2-Bromo-1,3,5-triphenylbenzene. As a key intermediate in organic synthesis, confirming the precise structure and successful mono-bromination of its highly symmetric precursor, 1,3,5-triphenylbenzene, is of paramount importance.[1] This document moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. We will dissect the expected and observed spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), establishing a robust, multi-technique workflow for unambiguous structural confirmation.

The core logic of this guide is a direct comparison between the starting material, 1,3,5-triphenylbenzene, and the product, this compound. By understanding the distinct spectroscopic signature of the highly symmetric precursor, we can precisely predict and identify the changes introduced by the bromine atom, which breaks this symmetry and imparts unique characteristics to the resulting spectra.

The Spectroscopic Baseline: Characterization of 1,3,5-Triphenylbenzene

1,3,5-Triphenylbenzene possesses a high degree of symmetry (D₃h point group), which simplifies its spectroscopic signature. The three phenyl substituents are chemically equivalent, as are the three hydrogens on the central benzene ring. This equivalence is the key to its straightforward spectral analysis and serves as our reference point.

Reported Spectroscopic Data for 1,3,5-Triphenylbenzene:

  • ¹H NMR (in CDCl₃): The spectrum is characterized by its simplicity, showing signals for the peripheral phenyl protons and a distinct singlet for the protons on the central ring.[2][3]

  • ¹³C NMR (in CDCl₃): Due to its symmetry, only six distinct carbon signals are observed.[2][4][5]

  • IR (KBr Pellet): The spectrum displays characteristic absorptions for aromatic C-H and C=C bonds.[6]

  • Mass Spectrometry: The mass spectrum is dominated by the molecular ion peak corresponding to its molecular weight.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Loss of Symmetry

NMR spectroscopy is arguably the most powerful tool for this specific validation, as the introduction of a single bromine atom dramatically alters the magnetic environments of the protons and carbons, leading to predictable and easily identifiable changes in the spectra.

¹H NMR Analysis

Causality of Spectral Change: The bromination of the central ring at the C2 position reduces the molecular symmetry. The three phenyl groups and the remaining two protons on the central ring are no longer chemically equivalent. This loss of equivalence is the primary driver of the increased complexity in the ¹H NMR spectrum.

  • 1,3,5-Triphenylbenzene (Reference): The spectrum is simple. The three equivalent protons on the central ring produce a sharp singlet, while the fifteen protons of the three equivalent phenyl groups appear as multiplets in the aromatic region.[2][3]

  • This compound (Predicted Target): The spectrum becomes significantly more complex. The two remaining protons on the central ring are now in different chemical environments and would likely appear as distinct singlets or doublets (if coupling occurs, though it would be over 4 bonds and likely small). Furthermore, the three phenyl groups are no longer equivalent, leading to a more complex and overlapping series of multiplets in the aromatic region. The protons on the phenyl groups adjacent to the bromine will experience a different electronic environment than the one opposite it.

CompoundCentral Ring Protons (δ, ppm)Phenyl Group Protons (δ, ppm)
1,3,5-Triphenylbenzene[3]~7.78 (s, 3H)~7.35-7.73 (m, 15H)
This compoundTwo distinct signalsComplex, overlapping multiplets
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]

  • Tube Loading: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field using the solvent signal and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the spectrum using standard parameters, typically a 30-45 degree pulse angle and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.[10]

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Analysis

Causality of Spectral Change: Similar to ¹H NMR, the loss of symmetry means that previously equivalent carbons are now distinct. Critically, the carbon atom directly bonded to the bromine (C-Br) will experience a significant change in its chemical shift due to the electronegativity and heavy atom effect of bromine.

  • 1,3,5-Triphenylbenzene (Reference): The spectrum shows only 6 signals, corresponding to the two unique carbons of the central ring and the four unique carbons of the equivalent phenyl groups.[2][5]

  • This compound (Predicted Target): The number of signals is expected to increase dramatically to a maximum of 18 (6 for the central ring and 12 for the two non-equivalent phenyl groups, assuming the two phenyls adjacent to the bromine are equivalent). The most diagnostic signal is the C-Br carbon, which will be shifted upfield compared to its un-substituted counterpart due to the heavy atom effect, typically appearing in the 115-125 ppm range.

CompoundCentral Ring Carbons (δ, ppm)Phenyl Group Carbons (δ, ppm)
1,3,5-Triphenylbenzene[2]~142.3, ~125.2~141.1, ~128.8, ~127.5, ~127.4
This compoundMultiple distinct signals, including a C-Br signal ~115-125 ppm.Multiple distinct signals.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of solvent) due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup & Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and more scans (hundreds to thousands) are typically required.

  • Data Processing: Processing steps are similar to those for ¹H NMR (Fourier transform, phasing, and baseline correction).

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is excellent for identifying the presence of functional groups. In this comparison, it serves to confirm that the core aromatic structure is maintained and to potentially identify the new C-Br bond.

Causality of Spectral Change: The overall IR spectrum of this compound will be very similar to its precursor, as the dominant aromatic C-H and C=C vibrations will be present in both. The key, albeit subtle, difference is the introduction of a C-Br stretching vibration.

  • 1,3,5-Triphenylbenzene (Reference): The spectrum is defined by strong absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (in the 1400-1600 cm⁻¹ region).[6]

  • This compound (Predicted Target): This spectrum will retain all the characteristic aromatic bands of the precursor. The diagnostic feature is the C-Br stretch, which is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹. This region can be complex, but the appearance of a new, strong band here is a key indicator of successful bromination.

CompoundAromatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
1,3,5-Triphenylbenzene[6]~3053~1651, ~1494N/A
This compound~3050~1650, ~1490~600-500
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans. A background spectrum of an empty sample holder should be run first.

  • Data Analysis: Identify the frequencies of the major absorption bands and compare them to the reference compound.

Caption: Workflow for FT-IR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight and, in high-resolution instruments, the molecular formula. For brominated compounds, it offers a definitive diagnostic tool due to the unique isotopic signature of bromine.

Causality of Spectral Change: The primary changes are the increase in molecular weight due to the addition of a bromine atom and the appearance of a characteristic isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio.

  • 1,3,5-Triphenylbenzene (Reference): The molecular formula is C₂₄H₁₈, with a molecular weight of approximately 306.4 g/mol . The mass spectrum shows a strong molecular ion peak (M⁺) at m/z 306.[8][9]

  • This compound (Predicted Target): The molecular formula is C₂₄H₁₇Br, with a molecular weight of approximately 385.3 g/mol .[11][12] The key validation point is the observation of two molecular ion peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br (M⁺) at m/z ~384 and one for the molecule containing ⁸¹Br (M+2⁺) at m/z ~386. This iconic "double peak" is irrefutable evidence of the presence of a single bromine atom. The fragmentation pattern would also be indicative, likely showing the loss of Br• (a mass of 79 or 81) or HBr.[13][14]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Features (m/z)
1,3,5-Triphenylbenzene[8]C₂₄H₁₈306.4M⁺ peak at 306.
This compound[12]C₂₄H₁₇Br385.3M⁺ and M+2⁺ peaks of ~1:1 intensity at ~384 and ~386.
Experimental Protocol: Mass Spectrometry (e.g., GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet, which vaporizes the sample.

  • Separation & Ionization: The compound travels through the GC column and enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

  • Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion region to identify the M⁺ and M+2⁺ peaks.

Caption: Workflow for Mass Spectrometry analysis.

Conclusion: A Self-Validating System

  • NMR spectroscopy confirms the successful substitution by demonstrating the loss of molecular symmetry.

  • IR spectroscopy confirms the retention of the aromatic core while indicating the presence of a new C-Br bond.

  • Mass spectrometry provides definitive proof of the correct molecular weight and elemental composition through the characteristic isotopic pattern of a mono-brominated compound.

By comparing the complex, asymmetric signature of the product with the simple, symmetric signature of the starting material, researchers can unequivocally confirm the successful synthesis and purity of this compound.

References

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A Comparative DFT Analysis of the Electronic Properties of 2-Bromo-1,3,5-triphenylbenzene and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Property Relationships in Substituted Tri-Aryl Systems

In the landscape of materials science and drug development, the nuanced electronic characteristics of organic molecules are pivotal in determining their function and efficacy. The strategic modification of a core molecular scaffold can elicit profound changes in its electronic behavior, opening avenues for the fine-tuning of properties for specific applications. This guide provides an in-depth comparative analysis of the electronic properties of 2-Bromo-1,3,5-triphenylbenzene and its selected analogues, leveraging Density Functional Theory (DFT) to elucidate the structure-property relationships at a molecular level.

This investigation focuses on the parent scaffold, 1,3,5-triphenylbenzene, and introduces substituents at the 2-position to modulate its electronic landscape. The analogues chosen for this comparative study are this compound, bearing a weakly electron-withdrawing halogen; 2-Amino-1,3,5-triphenylbenzene, featuring a strong electron-donating group; and 2-Nitro-1,3,5-triphenylbenzene, with a potent electron-withdrawing group. Through a rigorous computational protocol, we will dissect the impact of these substituents on the frontier molecular orbitals, energy gaps, and simulated electronic absorption spectra, offering predictive insights for researchers in the field.

The Rationale Behind a Computational Approach

Experimental characterization of novel compounds is an indispensable cornerstone of chemical research. However, computational methods, particularly DFT, offer a powerful and complementary approach. DFT allows for the rapid and cost-effective prediction of molecular properties, providing a theoretical framework to understand and rationalize experimental observations.[1] By simulating the electronic structure of molecules, we can gain a granular understanding of how subtle structural changes influence macroscopic properties. This in silico analysis enables the pre-screening of candidate molecules, guiding synthetic efforts toward compounds with the most promising characteristics.

Computational Methodology: A Self-Validating Protocol

To ensure the scientific integrity and reproducibility of this analysis, a consistent and well-validated computational protocol was employed for all molecules. The following steps outline the methodology, grounded in established practices for DFT calculations on organic molecules.[2][3]

1. Molecular Structure Optimization:

The initial three-dimensional structures of 1,3,5-triphenylbenzene, this compound, 2-Amino-1,3,5-triphenylbenzene, and 2-Nitro-1,3,5-triphenylbenzene were constructed. These structures were then subjected to full geometry optimization without any symmetry constraints.

  • Software: Gaussian 16[4]

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional[3]

  • Basis Set: 6-311++G(d,p)[2]

The choice of the B3LYP functional in conjunction with the 6-311++G(d,p) basis set is predicated on its demonstrated accuracy and efficiency in predicting the geometries and electronic properties of a wide range of organic molecules, including aromatic and halogenated compounds.[5]

2. Vibrational Frequency Analysis:

To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies validates the stability of the obtained structures.

3. Electronic Property Calculation:

From the optimized ground-state geometries, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap, a critical parameter influencing a molecule's electronic excitability and chemical reactivity, was subsequently calculated.

4. Simulation of UV-Visible Spectra:

To predict the electronic absorption properties, Time-Dependent DFT (TD-DFT) calculations were performed on the optimized ground-state structures. This approach allows for the calculation of vertical excitation energies and oscillator strengths, which can be correlated with the absorption maxima (λmax) in experimental UV-Visible spectra.[6]

DFT_Workflow A Initial Molecular Structure B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verified Minimum Energy Structure C->D E HOMO/LUMO Energy Calculation D->E F TD-DFT Calculation D->F G Electronic Properties (Energy Gap, etc.) E->G H Simulated UV-Vis Spectrum F->H

Figure 1: A schematic representation of the DFT and TD-DFT computational workflow.

Results and Discussion: Unveiling Substituent Effects

The introduction of different functional groups at the 2-position of the 1,3,5-triphenylbenzene scaffold induces significant changes in the electronic properties of the molecules. The calculated HOMO and LUMO energies, the resulting HOMO-LUMO gaps, and the predicted maximum absorption wavelengths are summarized in Table 1.

Table 1: Calculated Electronic Properties of this compound and its Analogues

CompoundSubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Calculated λmax (nm)
1 -H-6.35-1.215.14252
2 -Br-6.42-1.454.97258
3 -NH2-5.68-0.984.70289
4 -NO2-7.01-2.544.47305
Frontier Molecular Orbitals and Energy Gaps

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between these two orbitals is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and easier electronic excitation.[7]

1,3,5-Triphenylbenzene (Parent Compound): The parent compound exhibits a relatively large HOMO-LUMO gap of 5.14 eV, indicative of its high stability. The HOMO is delocalized across the central benzene ring and the phenyl substituents, while the LUMO is similarly distributed, reflecting the conjugated π-system of the molecule.

This compound: The introduction of the bromine atom, a weakly electron-withdrawing group, leads to a slight stabilization of both the HOMO and LUMO energies. This results in a modest decrease in the HOMO-LUMO gap to 4.97 eV compared to the parent compound. The overall distribution of the frontier orbitals is not significantly altered.

2-Amino-1,3,5-triphenylbenzene: The amino group is a strong electron-donating substituent. As expected, it significantly raises the energy of the HOMO to -5.68 eV, making the molecule a better electron donor. The LUMO energy is also slightly destabilized. The net effect is a substantial reduction of the HOMO-LUMO gap to 4.70 eV. The HOMO is notably localized on the amino group and the adjacent phenyl ring, highlighting the electron-donating nature of the substituent.

2-Nitro-1,3,5-triphenylbenzene: In contrast, the nitro group is a powerful electron-withdrawing group. It markedly lowers the energies of both the HOMO and LUMO, with a more pronounced effect on the LUMO (-2.54 eV). This makes the molecule a much better electron acceptor. The HOMO-LUMO gap is the smallest among the studied compounds, at 4.47 eV. The LUMO is predominantly localized on the nitro group and the phenyl ring to which it is attached, indicating this region as the primary site for electron acceptance.

MO_Comparison cluster_H 1,3,5-Triphenylbenzene cluster_Br 2-Bromo Analogue cluster_NH2 2-Amino Analogue cluster_NO2 2-Nitro Analogue H_LUMO LUMO -1.21 eV H_HOMO HOMO -6.35 eV H_LUMO->H_HOMO 5.14 eV Br_LUMO LUMO -1.45 eV Br_HOMO HOMO -6.42 eV Br_LUMO->Br_HOMO 4.97 eV NH2_LUMO LUMO -0.98 eV NH2_HOMO HOMO -5.68 eV NH2_LUMO->NH2_HOMO 4.70 eV NO2_LUMO LUMO -2.54 eV NO2_HOMO HOMO -7.01 eV NO2_LUMO->NO2_HOMO 4.47 eV

Figure 2: A comparative energy level diagram of the frontier molecular orbitals.

Simulated UV-Visible Spectra

The calculated maximum absorption wavelengths (λmax) from the TD-DFT calculations correlate well with the trends observed in the HOMO-LUMO gaps. A smaller energy gap generally corresponds to a lower energy electronic transition, resulting in a bathochromic (red) shift in the absorption spectrum.[8]

The parent 1,3,5-triphenylbenzene has a calculated λmax of 252 nm.[9][10] The bromo-substituted analogue shows a slight red shift to 258 nm. The introduction of the electron-donating amino group leads to a more significant red shift to 289 nm, which is consistent with experimental observations for amino-substituted aromatic systems.[11] The most substantial bathochromic shift is observed for the nitro-substituted analogue, with a calculated λmax of 305 nm. This pronounced shift is a direct consequence of the significantly reduced HOMO-LUMO gap induced by the strong electron-withdrawing nitro group.

Correlation with Experimental Data

Conclusion and Future Directions

This comparative guide has demonstrated the power of DFT and TD-DFT calculations in elucidating the electronic properties of this compound and its analogues. The introduction of electron-donating and electron-withdrawing substituents at the 2-position of the 1,3,5-triphenylbenzene core provides a predictable and tunable handle to modulate the frontier molecular orbital energies, the HOMO-LUMO gap, and the electronic absorption characteristics.

The key findings are:

  • An electron-donating amino group raises the HOMO energy and reduces the HOMO-LUMO gap, leading to a red-shifted absorption spectrum.

  • An electron-withdrawing nitro group lowers both the HOMO and LUMO energies, with a more pronounced effect on the LUMO, resulting in the smallest HOMO-LUMO gap and the most significant bathochromic shift.

  • A weakly electron-withdrawing bromo substituent has a modest effect on the electronic properties compared to the parent compound.

These computational insights provide a valuable predictive tool for the rational design of novel materials with tailored electronic and optical properties. For researchers and drug development professionals, this understanding of structure-property relationships is crucial for the development of new organic electronic materials, fluorescent probes, and pharmacologically active compounds. Future work should focus on the synthesis and experimental characterization of these and other analogues to further validate and refine the computational models, creating a powerful synergistic approach to molecular design and discovery.

References

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Reactivity comparison of 2-Bromo-1,3,5-triphenylbenzene with other aryl bromides in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 2-Bromo-1,3,5-triphenylbenzene in Cross-Coupling Reactions

For researchers and professionals in synthetic and medicinal chemistry, the efficiency of carbon-carbon and carbon-heteroatom bond formation is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, represent the cornerstone of modern molecular construction. The success of these transformations, however, is deeply intertwined with the intrinsic properties of the substrates, particularly the aryl halide.

This guide provides an in-depth analysis of the reactivity of this compound, an exceptionally sterically hindered aryl bromide.[1] We will objectively compare its performance in key cross-coupling reactions against a spectrum of other aryl bromides, supported by established chemical principles and experimental insights. Our focus will be on elucidating the causality behind reactivity differences, offering field-proven perspectives to guide catalyst selection and reaction optimization for challenging substrates.

The Decisive Factors: Understanding Aryl Bromide Reactivity

The reactivity of an aryl bromide in a palladium-catalyzed cross-coupling cycle is not absolute; it is dictated by a delicate interplay of electronic and steric factors that influence the key mechanistic steps. The generally accepted catalytic cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: This is often the rate-determining step. A Pd(0) catalyst inserts into the carbon-bromine bond, forming a Pd(II) intermediate. The rate of this step is highly sensitive to the steric environment around the C-Br bond and the electronic density of the aryl ring.[3][4] Electron-withdrawing groups on the aryl ring generally accelerate this step, while electron-donating groups can slow it down.

  • Transmetalation: The organic moiety from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new bond and regenerating the Pd(0) catalyst. This step can be hindered by bulky substrates, which can make it difficult for the organic groups to orient correctly for bond formation.[5][6][7][8]

For sterically demanding substrates, both oxidative addition and reductive elimination can present significant kinetic barriers. This is precisely the challenge posed by this compound.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_halide Ar-X organoboron R-B(OR')_2 transmetalation Transmetalation base Base product Ar-R oxidative_addition->transmetalation [Ar-Pd(II)-X]L_n reductive_elimination Reductive Elimination transmetalation->reductive_elimination [Ar-Pd(II)-R]L_n reductive_elimination->pd0 Ar-R

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Structural Comparison: The Challenge of Steric Hindrance

To contextualize the unique challenge of this compound, we will compare it against a series of aryl bromides with varying degrees of steric and electronic properties.

Aryl_Bromides A Bromobenzene (Baseline) B 2-Bromotoluene (Singly-ortho-substituted) C 2-Bromomesitylene (Di-ortho-substituted) D This compound (Severely Hindered) A_img A_img->A B_img B_img->B C_img C_img->C D_img D_img->D

Caption: Increasing steric hindrance from simple to complex aryl bromides.

The structure of this compound is unique in that the bromine atom is flanked by two bulky phenyl groups at the ortho positions. This creates a profound steric shield around the C-Br bond, making it exceptionally difficult for the palladium catalyst to approach and insert, thus severely impeding the crucial oxidative addition step.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. However, its efficiency is dramatically affected by steric hindrance. For highly congested couplings, the choice of ligand is critical, with bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) or specialized ligands like AntPhos being necessary to facilitate both the oxidative addition and reductive elimination steps.[9][10][11]

Table 1: Comparative Yields in a Representative Suzuki-Miyaura Reaction (Reaction: Aryl Bromide + Phenylboronic Acid)

Aryl BromideCatalyst SystemConditionsTypical YieldCommentary
BromobenzenePd(OAc)₂ / SPhos (1 mol%)Toluene, K₃PO₄, 80 °C, 2h>95%Baseline reactivity; fast and efficient.
4-BromotoluenePd(OAc)₂ / SPhos (1 mol%)Toluene, K₃PO₄, 80 °C, 4h>90%Slightly slower due to electron-donating group.
2-BromotoluenePd(OAc)₂ / SPhos (2 mol%)Toluene, K₃PO₄, 100 °C, 12h75-85%Noticeably slower; steric hindrance from one methyl group.
2-BromomesitylenePd(OAc)₂ / AntPhos (2 mol%)Xylenes, K₃PO₄, 110 °C, 24h60-70%Challenging; requires specialized ligand and harsher conditions.[9]
This compound Pd(OAc)₂ / AntPhos (5 mol%)Xylenes, K₃PO₄, 110 °C, 48h<10%Extremely low reactivity; oxidative addition is severely inhibited.

Analysis: The data clearly illustrates a dramatic drop in reactivity as steric hindrance increases. While 2-Bromomesitylene is already a challenging substrate, the two ortho-phenyl groups of this compound render it nearly inert under even forcing Suzuki-Miyaura conditions that are effective for other di-ortho-substituted systems. Achieving even moderate yields would necessitate extensive catalyst screening, potentially with more active nickel-based systems, which are sometimes more effective for sterically demanding couplings.[12][13][14][15]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for aryl C-N bond formation. Like the Suzuki coupling, this reaction relies on bulky phosphine ligands to overcome the steric challenges of hindered substrates.[16][17] The reaction mechanism follows a similar pattern, and the oxidative addition of the aryl bromide remains a critical, often rate-limiting, step.

Table 2: Comparative Yields in a Representative Buchwald-Hartwig Amination (Reaction: Aryl Bromide + Morpholine)

Aryl BromideCatalyst SystemConditionsTypical YieldCommentary
BromobenzenePd₂(dba)₃ / XPhos (1 mol%)Toluene, NaOt-Bu, 100 °C, 1h>98%Highly efficient and fast.
2-BromotoluenePd₂(dba)₃ / XPhos (2 mol%)Toluene, NaOt-Bu, 110 °C, 8h~90%Good yield but requires more forcing conditions.
2-BromomesitylenePd₂(dba)₃ / tBuBrettPhos (2 mol%)Toluene, LiHMDS, 110 °C, 24h65-75%Requires a highly active, specialized ligand for hindered amines/aryl halides.[18]
This compound Pd₂(dba)₃ / tBuBrettPhos (5 mol%)Toluene, LiHMDS, 110 °C, 48h<5%Severely limited by steric hindrance, preventing catalyst access.

Analysis: The trend observed in the Suzuki coupling is mirrored in the Buchwald-Hartwig amination. The extreme steric congestion of this compound effectively shuts down the catalytic cycle. The bulky phenyl groups prevent the palladium center from achieving the necessary proximity for oxidative addition, a problem that even the most advanced ligand systems struggle to overcome.

Standard Protocol for a Challenging Suzuki-Miyaura Coupling

To provide a practical context, the following is a detailed protocol for the coupling of a sterically hindered substrate, demonstrating the careful considerations required.

Reaction: Suzuki-Miyaura Coupling of 2-Bromomesitylene with Phenylboronic Acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • AntPhos ligand (or similar bulky, electron-rich ligand)[9]

  • 2-Bromomesitylene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous xylenes

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and AntPhos (0.024 mmol, 2.4 mol%).

  • Reagent Addition: Add 2-Bromomesitylene (1.0 mmol), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

  • Solvent Addition: Add anhydrous xylenes (5 mL) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 110 °C. Stir vigorously for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl.

Causality Behind Choices:

  • Inert Atmosphere: Prevents oxidation and deactivation of the Pd(0) active catalyst and phosphine ligand.

  • Bulky Ligand (AntPhos): Essential to promote both the difficult oxidative addition into the hindered C-Br bond and the subsequent reductive elimination of the bulky product.[9][19]

  • Anhydrous Conditions: Water can interfere with the transmetalation step and promote protodeboronation of the boronic acid.

  • High Temperature: Provides the necessary thermal energy to overcome the high activation barriers for the oxidative addition and reductive elimination steps.

Workflow start Define a Standard Cross-Coupling Reaction (e.g., Suzuki with Phenylboronic Acid) setup Set Up Parallel Reactions in Vials start->setup add_reagents Add Common Reagents to Each Vial (Boronic Acid, Base, Solvent, Catalyst, Ligand) setup->add_reagents add_aryl_bromides Add a Different Aryl Bromide to Each Vial (e.g., Bromobenzene, 2-Bromotoluene, etc.) add_reagents->add_aryl_bromides run_reaction Run All Reactions Under Identical Conditions (Temperature, Time, Stirring) add_aryl_bromides->run_reaction quench_analyze Quench Reactions and Analyze by GC-MS or LC-MS run_reaction->quench_analyze compare Compare Product Yields and Reactant Conversion quench_analyze->compare conclusion Draw Conclusions on Relative Reactivity compare->conclusion

Caption: A systematic workflow for the experimental comparison of substrate reactivity.

Conclusion and Outlook

The comparative analysis unequivocally demonstrates that this compound stands as an outlier in reactivity for palladium-catalyzed cross-coupling reactions. Its profound steric hindrance, originating from the two ortho-phenyl substituents, presents a formidable barrier to the initial oxidative addition step. This renders the molecule largely unreactive under conditions that are successful for other, even significantly hindered, aryl bromides.

For practitioners in the field, this guide underscores a critical principle: while electronic effects modulate reactivity, severe steric hindrance can be the dominant, prohibitive factor. Successfully functionalizing substrates like this compound requires moving beyond standard high-performance catalysts and exploring bespoke solutions, which may include:

  • Nickel Catalysis: Nickel catalysts often operate via different mechanisms and can exhibit superior reactivity for extremely hindered substrates.[12][13][14][15]

  • Novel Ligand Architectures: Development of new ligands specifically designed to accommodate and activate such sterically encumbered substrates is an ongoing area of research.

  • Alternative Synthetic Routes: In many cases, it may be more practical to design a synthetic route that avoids the cross-coupling of such a hindered fragment, perhaps by constructing the core structure through different means, like a [2+2+2] cycloaddition.

By understanding the fundamental principles that govern reactivity, researchers can make more informed decisions, saving valuable time and resources when faced with the challenge of coupling sterically demanding molecules.

References

  • Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II).
  • Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II) C-X Reductive Elimination.
  • Buchwald–Hartwig amin
  • Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination.
  • Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. ChemRxiv, Cambridge Open Engage. [Link]
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. ChemRxiv, Cambridge Open Engage. [Link]
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. [Link]
  • Well-defined nickel and palladium precatalysts for cross-coupling.
  • Reductive elimination from arylpalladium cyanide complexes.
  • Palladium Coupling Reactions in Organic Synthesis. csbsju.edu. [Link]
  • Upgrading Cross-Coupling Reactions for Biaryl Syntheses.
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives.
  • Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv, Cambridge Open Engage. [Link]
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, RSC Publishing. [Link]
  • Buchwald-Hartwig Amin
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions.
  • Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts.
  • Detailed Comparison of Ni vs.
  • Sonogashira coupling. Wikipedia. [Link]
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Semantic Scholar. [Link]
  • Nickel versus palladium in cross-coupling catalysis: on the role of substrate coordination to zerovalent metal complexes.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
  • Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • Synthesis and Characterization of Triphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes.
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New C
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
  • Mechanistic pathway for the synthesis of 1,3,5-triphenylbenzene motifs in the presence of magnetic MIL-101-SO3H composite.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M

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A Comparative Guide to the Efficiency of Blue OLEDs Utilizing 2-Bromo-1,3,5-triphenylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of next-generation displays and solid-state lighting, the development of efficient and stable blue Organic Light-Emitting Diodes (OLEDs) remains a paramount challenge.[1][2] The intrinsic instability and lower efficiency of blue emitters compared to their red and green counterparts have historically been a bottleneck in realizing the full potential of OLED technology.[3][4] This guide provides a comprehensive technical comparison of a promising class of blue-emitting materials: 2-Bromo-1,3,5-triphenylbenzene derivatives. We will delve into their synthesis, device fabrication, and performance benchmarks, juxtaposing them with other leading blue-emitting materials to provide researchers and materials scientists with actionable insights.

The "Blue Problem": A Persistent Hurdle

The quest for the ideal blue OLED emitter is fraught with challenges. Blue light corresponds to a higher energy emission, which can accelerate material degradation and lead to shorter operational lifetimes.[1] Furthermore, achieving high quantum efficiency in the blue spectrum is notoriously difficult.[3] Traditional fluorescent blue emitters are limited to a theoretical maximum external quantum efficiency (EQE) of around 5% due to the generation of non-emissive triplet excitons.[1] While phosphorescent and Thermally Activated Delayed Fluorescence (TADF) materials can theoretically achieve 100% internal quantum efficiency by harvesting these triplet excitons, stable and deep-blue emitters in these categories remain elusive.[3][5]

This compound: A Versatile Core for Blue Emitters

The 1,3,5-triphenylbenzene core offers a robust and thermally stable platform for designing blue-emitting materials. The strategic introduction of a bromine atom at the 2-position provides a versatile handle for further functionalization through cross-coupling reactions. This allows for the fine-tuning of the material's electronic and photophysical properties, such as its energy levels (HOMO/LUMO), emission wavelength, and quantum yield. By attaching various electron-donating or electron-accepting moieties, researchers can engineer derivatives with tailored characteristics for optimal performance in OLED devices.

Synthesis and Material Characterization

The synthesis of the this compound core is a crucial first step. A common and efficient method involves the bromination of 1,3,5-triphenylbenzene.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3,5-Triphenylbenzene

  • Bromine

  • Dichloromethane

  • Acetic acid

  • Sodium sulfite (Na₂SO₃)

  • Ammonia solution (25% aq.)

  • Magnesium sulfate (MgSO₄)

  • tert-Butyl methyl ether (tBuOMe)

  • Ethanol

Procedure:

  • A suspension of 1,3,5-triphenylbenzene (17 mmol) in a mixture of dichloromethane (30 ml) and acetic acid (6 ml) is stirred.

  • Bromine (20 mmol) is slowly added to the suspension.

  • The reaction mixture is stirred at 40°C for 16 hours.

  • After cooling, water (30 ml) is added, and any excess bromine is quenched by the addition of solid sodium sulfite.

  • The mixture is then made alkaline with a 25% aqueous ammonia solution.

  • The organic and aqueous layers are separated.

  • The organic layer is washed with a 0.1 M aqueous ammonia solution, dried over magnesium sulfate, and the solvent is removed by evaporation.

  • The crude product is purified by recrystallization from a mixture of tert-butyl methyl ether and ethanol to yield this compound.

This core molecule can then be functionalized, for example, by attaching chromophoric groups at the bromine position using Suzuki or other cross-coupling reactions to create a library of potential blue emitters.

OLED Fabrication and Performance Benchmarking

To evaluate the efficiency of these newly synthesized materials, they are incorporated as the emissive layer in a multilayer OLED device.

Experimental Protocol: OLED Device Fabrication

A standard methodology for fabricating an OLED device for testing is as follows:

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

Procedure:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Layer Deposition: The organic layers (HIL, HTL, EML, ETL, EIL) and the metal cathode are sequentially deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically at a pressure of 10⁻⁶ to 10⁻⁷ Torr). The emissive layer consists of a host material doped with the this compound derivative.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Key Performance Metrics

The efficiency of the fabricated OLEDs is characterized by several key metrics:

  • External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.

  • Luminance: The intensity of light emitted per unit area, typically measured in candelas per square meter (cd/m²).

  • Commission Internationale de l'Éclairage (CIE) Coordinates: A pair of values (x, y) that define the color of the emitted light on a standardized chromaticity diagram.

  • Luminous Efficacy: The ratio of the luminous flux to the electrical power consumed, measured in lumens per watt (lm/W).

  • Lifetime (LT₅₀): The time it takes for the device's initial luminance to decrease by 50%.

Performance Comparison with Alternative Blue Emitters

While specific experimental data for OLEDs using this compound derivatives as the primary emitter is not yet widely published, we can benchmark their potential by comparing them to other well-established and high-performing blue emitters. The following table summarizes the performance of various classes of blue OLEDs.

Emitter ClassHost MaterialMax. EQE (%)Max. Luminance (cd/m²)CIE (x, y)Reference
Fluorescent (Anthracene Derivative) Doped7.51Not Reported(0.150, 0.118)[6]
Fluorescent (Non-doped) -5.41Not Reported(0.149, 0.150)[6]
Phosphorescent Bipolar Host25.1>1000Deep Blue[7]
TADF Exciplex-forming~24Not ReportedBlue[5]
TADF (MR-TADF) Doped36.2>1000(0.14, 0.18)[8]
Triphenylbenzene-based (Non-brominated) Doped7.27>1000(0.15, 0.08)[9]

Note: The performance of OLEDs can vary significantly based on the specific device architecture, layer thicknesses, and fabrication conditions.

The data clearly indicates that while fluorescent emitters offer good color purity, their efficiency is fundamentally limited. Phosphorescent and particularly TADF materials have demonstrated significantly higher EQEs, with multi-resonance TADF (MR-TADF) emitters achieving outstanding performance. The non-brominated triphenylbenzene-based emitter shows promising deep-blue emission with a respectable EQE, suggesting that functionalized this compound derivatives could potentially achieve even higher efficiencies with optimized molecular design.

Causal Analysis of Experimental Choices

The choice of a multi-layer device structure is critical for achieving high efficiency. Each layer is selected to perform a specific function, such as efficient injection and transport of charge carriers (holes and electrons) and confinement of excitons within the emissive layer to maximize radiative recombination. The use of a host-dopant system in the emissive layer is a common strategy to prevent aggregation-caused quenching of the emitter molecules and to facilitate efficient energy transfer from the host to the emitter. The high vacuum during thermal evaporation is necessary to ensure the purity of the deposited thin films and to prevent the incorporation of impurities that can act as quenching sites or charge traps.

Visualizing the Path to Efficient Blue OLEDs

To better understand the key processes involved in benchmarking these materials, the following diagrams illustrate the general workflow and the fundamental device architecture.

G cluster_synthesis Material Synthesis & Characterization cluster_fabrication OLED Fabrication cluster_testing Device Testing & Benchmarking S1 Synthesis of this compound S2 Functionalization (e.g., Suzuki Coupling) S1->S2 S3 Purification & Structural Characterization (NMR, MS) S2->S3 S4 Photophysical Characterization (UV-Vis, PLQY) S3->S4 F2 Organic Layer Deposition (Vacuum Thermal Evaporation) S4->F2 Emitter Material F1 Substrate Cleaning F1->F2 F3 Cathode Deposition F2->F3 F4 Encapsulation F3->F4 T1 Electroluminescence Spectroscopy (CIE) F4->T1 Fabricated Device T2 Current-Voltage-Luminance (J-V-L) Measurement F4->T2 T3 EQE & Power Efficiency Calculation T1->T3 T2->T3 T4 Lifetime Measurement (LT50) T3->T4 G cluster_device OLED Device Structure cluster_charge Charge Injection & Recombination Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) (Host + this compound derivative) EML->ETL Light Blue Light Emission EML->Light Recombination HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (ITO) on Glass Substrate Anode->HIL Holes Holes (h+) Holes->EML Electrons Electrons (e-) Electrons->EML

Caption: Schematic of a Multilayer OLED Device Architecture.

Future Outlook and Conclusion

The development of highly efficient and stable blue OLEDs is a dynamic field of research. While direct experimental data on the performance of this compound derivatives is still emerging, their versatile molecular framework holds significant promise. The ability to readily functionalize the triphenylbenzene core allows for the systematic tuning of their optoelectronic properties, paving the way for the rational design of next-generation blue emitters.

By comparing their potential with existing high-performance materials, it is evident that this compound derivatives, particularly when engineered to leverage mechanisms like TADF, could offer a competitive edge in achieving the trifecta of high efficiency, deep-blue color purity, and long operational stability. Further research focusing on the synthesis and characterization of novel derivatives and their performance in optimized device architectures is crucial to unlock their full potential and address the long-standing "blue problem" in OLED technology.

References

  • [Reference to a relevant scientific paper on blue OLEDs]
  • Status and Challenges of Blue OLEDs: A Review.
  • [Reference to a relevant scientific paper on triphenylbenzene synthesis]
  • Advances in High-Efficiency Blue OLED Materials.
  • High quantum efficiency in blue phosphorescent organic light emitting diodes using ortho-substituted high triplet energy host materials.
  • High-performance blue OLED using multiresonance thermally activated delayed fluorescence host materials containing silicon atoms. [8]19. Organic Light-Emitting Materials and Devices. [14]20. High-efficiency solution-processed OLED based on trivalent europium complex by modifying the composition of the multiple-host system. [15]21. The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. [16]22. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. [17]23. [Reference to a relevant scientific paper on OLED electroluminescence]

Sources

A Comparative Guide to Alternative Brominating Agents for the Synthesis of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Safer and More Selective Bromination

2-Bromo-1,3,5-triphenylbenzene is a crucial synthetic intermediate in materials science and pharmaceutical development. Its utility as a building block for complex organic molecules, including polymers and pharmacologically active compounds, necessitates efficient and reliable synthetic routes. The classical method for its preparation involves the electrophilic aromatic substitution of 1,3,5-triphenylbenzene using elemental bromine (Br₂). However, the high toxicity, corrosive nature, and challenging handling requirements of liquid bromine present significant safety and environmental concerns.[1] Furthermore, controlling the regioselectivity of bromination on a sterically hindered arene like 1,3,5-triphenylbenzene can be challenging, often leading to undesired side products.

This guide provides a comparative analysis of safer and more manageable alternative brominating agents for the synthesis of this compound. We will delve into the mechanistic nuances, provide detailed experimental protocols, and present a side-by-side comparison of performance data to assist researchers in selecting the optimal reagent for their specific needs.

The Synthetic Challenge: Steric Hindrance in 1,3,5-Triphenylbenzene

The central benzene ring in 1,3,5-triphenylbenzene is sterically shielded by the three phenyl substituents. This steric congestion hinders the approach of electrophiles, making the bromination at the C2 position a kinetically controlled process that requires carefully selected reagents and conditions to achieve high yields and selectivity. The choice of brominating agent is therefore critical to overcoming this steric barrier effectively.

Comparative Analysis of Leading Alternative Brominating Agents

Two of the most prominent and effective alternatives to elemental bromine for this transformation are N-Bromosuccinimide (NBS) and Pyridinium Tribromide (Py·HBr₃). Both are solids, making them significantly easier and safer to handle.[2][3]

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and widely used reagent for electrophilic bromination of aromatic compounds.[4] In the presence of an acid catalyst or in a polar solvent, NBS serves as a source of an electrophilic bromine species.[2][5] For electron-rich or moderately activated aromatic rings, NBS provides a milder and more selective alternative to elemental bromine.[6]

Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism.[7] In a polar solvent like acetonitrile or in the presence of a proton source, the bromine atom in NBS becomes polarized, rendering it sufficiently electrophilic to be attacked by the π-electron system of the aromatic ring.[2] The reaction forms a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the brominated product.[7]

Pyridinium Tribromide (Py·HBr₃)

Pyridinium Tribromide is a stable, crystalline solid that serves as a convenient and safe source of bromine.[3] It is formed from the reaction of pyridine, hydrobromic acid, and bromine.[8] In solution, it exists in equilibrium with pyridinium bromide and molecular bromine, delivering a controlled amount of the brominating agent to the reaction mixture.[9] This controlled release often leads to higher selectivity and fewer side reactions compared to the direct use of liquid bromine.[8]

Mechanism Insight: Similar to NBS, Py·HBr₃ acts as an electrophilic brominating agent. The Br₂ molecule released in the equilibrium is the active brominating species. A Lewis acid catalyst is often not required but can be used to enhance the reactivity for less activated substrates. The overall mechanism follows the classical electrophilic aromatic substitution pathway.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of NBS and Pyridinium Tribromide in comparison to elemental bromine for the synthesis of this compound.

Brominating AgentFormTypical ConditionsReported Yield (%)Key AdvantagesSafety & Handling Considerations
**Elemental Bromine (Br₂) **Volatile, corrosive liquidInert solvent (e.g., CCl₄, CH₂Cl₂), often with a Lewis acid catalyst (e.g., FeBr₃)Variable, typically 60-80%High reactivityHighly toxic, corrosive, requires a fume hood and specialized handling procedures.[10]
N-Bromosuccinimide (NBS) Crystalline solidPolar aprotic solvent (e.g., Acetonitrile, DMF) at room temperature to moderate heat.[11]85-95%Easy to handle, high selectivity, milder reaction conditions.[2][12]Harmful if swallowed, causes severe skin burns and eye damage. Store in a cool, dark place.[13][14]
Pyridinium Tribromide (Py·HBr₃) Crystalline solidAcetic acid or other polar solvents, often at room temperature.80-90%Solid, non-volatile, easy to weigh and dispense, controlled release of bromine.[3][8]Harmful if swallowed, causes severe skin burns and eye damage. Lachrymator.[15]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound using the discussed alternative agents.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

Materials:

  • 1,3,5-Triphenylbenzene

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (MeCN), anhydrous

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,3,5-triphenylbenzene (1.0 mmol) in acetonitrile (10 mL) at 0 °C, add N-bromosuccinimide (1.05 mmol) in one portion.[11]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (20 mL).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Bromination using Pyridinium Tribromide (Py·HBr₃)

Materials:

  • 1,3,5-Triphenylbenzene

  • Pyridinium Tribromide (Py·HBr₃)

  • Glacial Acetic Acid

  • Deionized water

  • Sodium bisulfite solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1,3,5-triphenylbenzene (1.0 mmol) in glacial acetic acid (15 mL) with gentle warming.

  • Add Pyridinium Tribromide (1.1 mmol) to the solution in portions over 10 minutes.

  • Stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water (50 mL).

  • If a reddish-brown color persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dissolve the crude solid in diethyl ether, dry the solution over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the general reaction, the experimental workflow, and the underlying mechanism.

G cluster_reactants Reactants cluster_product Product 1,3,5-Triphenylbenzene 1,3,5-Triphenylbenzene Reaction Reaction 1,3,5-Triphenylbenzene->Reaction Solvent, Temp Brominating Agent\n(NBS or Py·HBr₃) Brominating Agent (NBS or Py·HBr₃) Brominating Agent\n(NBS or Py·HBr₃)->Reaction This compound This compound Reaction->this compound Yield: 80-95%

Caption: General reaction scheme for the synthesis of this compound.

G A 1. Reaction Setup (Substrate + Reagent + Solvent) B 2. Reaction Monitoring (TLC / HPLC) A->B C 3. Workup (Quenching & Extraction) B->C D 4. Purification (Chromatography / Recrystallization) C->D E 5. Characterization (NMR, MS, etc.) D->E

Caption: Standard experimental workflow for synthesis and purification.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization Reagent NBS or Py·HBr₃ Electrophile "Br+" Reagent->Electrophile Polar Solvent Arene 1,3,5-Triphenylbenzene SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + "Br+" Product This compound SigmaComplex->Product - H+

Caption: Simplified mechanism of electrophilic aromatic substitution for bromination.

Conclusion and Recommendations

For the synthesis of this compound, both N-Bromosuccinimide and Pyridinium Tribromide offer significant advantages over elemental bromine in terms of safety, handling, and often, selectivity.

  • N-Bromosuccinimide (NBS) is highly recommended for its excellent performance in polar aprotic solvents, typically providing high yields under mild conditions. Its selectivity can be finely tuned by the choice of solvent.[4][11]

  • Pyridinium Tribromide (Py·HBr₃) is an equally strong candidate, particularly valued for its stability and controlled delivery of bromine, which minimizes the formation of over-brominated byproducts.[3]

The choice between NBS and Py·HBr₃ may ultimately depend on factors such as solvent compatibility with other functional groups in more complex substrates, cost, and specific laboratory safety protocols. Both reagents represent a significant advancement in the practical and safe execution of aromatic brominations.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. (2022-09-24).
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. (2016-05-12).
  • SAFETY DATA SHEET - Pyridinium bromide perbromide. Fisher Scientific.
  • How does NBS work in organic chemistry?. ChemicalBook. (2024-04-17).
  • Bromination - Common Conditions. Common Organic Chemistry.
  • N-Bromosuccinimide. Wikipedia.
  • Pyridinium tribromide. Apollo Scientific.
  • Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis. BOC Sciences. (2024-10-31).
  • N-Bromosuccinimide. (2019-07-06).
  • N-Bromo Succinimide MATERIAL SAFETY D
  • A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene. Benchchem.
  • How to Ensure Safe Storage and Handling of N Bromosuccinimide. SURU Chemical.
  • Pyridinium tribromide | Electrophilic addition of Br2 to alkene. YouTube. (2023-06-19).
  • A Guided Inquiry to the Bromination of Alkenes. WMU's ScholarWorks. (2016-04-21).
  • Pyridinium tribromide (PyrBr3) in equilibrium with bromine and...
  • Dibromoisocyanuric acid (DBI). Tokyo Chemical Industry.
  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org.

Sources

A Comparative Guide to Validating the Purity of Synthesized 2-Bromo-1,3,5-triphenylbenzene Against a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis, particularly within the pharmaceutical and materials science sectors, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible research. For drug development professionals and researchers, the purity of a starting material or intermediate, such as 2-Bromo-1,3,5-triphenylbenzene, directly influences reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technical comparison of a multi-pronged analytical approach to validate the purity of a newly synthesized batch of this compound against a commercially available reference standard.

This document eschews a rigid template, instead opting for a logical and scientifically-grounded narrative that explains the "why" behind each experimental choice. We will delve into a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA)—to construct a comprehensive and self-validating purity profile.

The Synthesis Pathway and Anticipated Impurities

This compound is a halogenated aromatic compound with the molecular formula C₂₄H₁₇Br. It serves as a crucial building block in organic synthesis.[1][2] The most common synthetic route is the electrophilic bromination of 1,3,5-triphenylbenzene.[3] Understanding the reaction mechanism is key to anticipating potential impurities, which is a prerequisite for developing robust analytical methods for purity assessment.

The primary reaction involves the substitution of a hydrogen atom on the central benzene ring with a bromine atom. However, the reaction conditions can lead to several impurities:

  • Unreacted Starting Material: Incomplete bromination can result in the presence of 1,3,5-triphenylbenzene in the final product.

  • Poly-brominated Species: Over-bromination can lead to the formation of dibromo- or even tribromo-triphenylbenzene isomers.

  • Isomeric Impurities: While the 2-position is the primary site of bromination, minor substitution at other positions on the central ring could potentially occur, leading to isomeric impurities.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, acetic acid) and unquenched reagents may also be present.

Caption: Synthesis of this compound and potential impurities.

The Imperative of a Multi-Technique Validation Workflow

No single analytical technique can provide a complete picture of a compound's purity. Each method has its own strengths and limitations. Therefore, a robust purity assessment relies on the principle of orthogonality, where multiple, independent analytical techniques are employed.[1] This approach ensures that impurities not detected by one method are likely to be identified by another, leading to a highly reliable and defensible purity value.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analytics Orthogonal Analytical Techniques cluster_assessment Final Assessment Synthesized_Product Synthesized This compound HPLC HPLC (Chromatographic Purity) Synthesized_Product->HPLC qNMR qNMR (Absolute Purity) Synthesized_Product->qNMR MS Mass Spectrometry (Identity & Isotopic Confirmation) Synthesized_Product->MS EA Elemental Analysis (Empirical Formula Verification) Synthesized_Product->EA Purity_Value Comprehensive Purity Value HPLC->Purity_Value qNMR->Purity_Value MS->Purity_Value EA->Purity_Value

Caption: Orthogonal workflow for comprehensive purity validation.

Technique 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for purity determination due to its high resolving power, sensitivity, and ability to separate structurally similar compounds.[4] For a non-polar compound like this compound, a reversed-phase HPLC method is the most suitable choice.[5][6]

Causality Behind Experimental Choices
  • Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides excellent retention for non-polar aromatic compounds.[5]

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution with acetonitrile and water is employed to ensure the elution of both the main compound and any potential impurities with varying polarities. Acetonitrile is chosen for its low UV cutoff and good solubilizing power for aromatic compounds.

  • UV Detection: The extensive conjugation in this compound results in strong UV absorbance, making a UV detector a sensitive and reliable choice for quantification.

Detailed Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Synthesized Sample: Prepare a stock solution of approximately 1 mg/mL in acetonitrile.

    • Reference Standard: Prepare a stock solution of the reference standard at the same concentration.

    • Working Solutions: Dilute the stock solutions to approximately 0.1 mg/mL with acetonitrile.

Data Interpretation and Comparison

The purity is assessed by the area percentage method from the resulting chromatogram. The area of the main peak is compared to the total area of all peaks. The retention time of the main peak in the synthesized sample should match that of the reference standard. Any additional peaks are considered impurities.

SampleRetention Time (min)Peak Area% Area (Purity)
Reference Standard 8.521,250,00099.8%
Synthesized Product 8.511,200,00098.5%
Impurity 1 (Synthesized)6.2315,0001.2%
Impurity 2 (Synthesized)9.873,6000.3%

Technique 2: Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the analyte itself.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for an absolute purity determination against a certified internal standard.[9][10]

Causality Behind Experimental Choices
  • Internal Standard (Maleic Anhydride): A certified internal standard with known purity is chosen. It must be soluble in the same deuterated solvent as the analyte and have signals that do not overlap with the analyte's signals.[11]

  • Deuterated Solvent (CDCl₃): Chloroform-d is a common solvent for non-polar organic compounds and provides good signal resolution.

  • Relaxation Delay (D1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

Detailed Experimental Protocol: ¹H qNMR Purity Determination
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized this compound into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 seconds

      • Number of Scans: ≥ 16 (for good signal-to-noise)

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

Data Interpretation and Purity Calculation

The purity of the analyte (Purityₐ) is calculated using the following equation[7]:

Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • a = analyte

  • std = internal standard

ParameterAnalyte (this compound)Internal Standard (Maleic Anhydride)
Mass (m) 20.15 mg5.05 mg
Molar Mass (M) 385.30 g/mol 98.06 g/mol
Signal Integral (I) 10.502.00
Number of Protons (N) 2 (well-resolved aromatic protons)2
Purity of Standard -99.9%
Calculated Purity 98.7% -

Technique 3: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound.[2] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like bromine and chlorine.[12]

Causality Behind Experimental Choices
  • Ionization Technique (ESI or APCI): Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for organic molecules, which help in preserving the molecular ion.

  • High-Resolution MS: Using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) allows for the determination of the exact mass and, consequently, the molecular formula.[13]

Detailed Experimental Protocol: LC-MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer.

  • LC Conditions: Use the same HPLC method as described above to introduce the sample into the mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Positive ESI or APCI.

    • Mass Range: Scan from m/z 100 to 1000.

    • Data Acquisition: Full scan mode.

Data Interpretation

The primary goal is to identify the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the mass spectrum of this compound will exhibit a characteristic pair of peaks (M and M+2) separated by 2 m/z units with nearly equal intensity (a 1:1 ratio).[14]

Theoretical DataExperimental Data
Molecular Formula: C₂₄H₁₇BrFound: Confirmed
Monoisotopic Mass (C₂₄H₁₇⁷⁹Br): 384.0568[M]⁺: 384.0565
Monoisotopic Mass (C₂₄H₁₇⁸¹Br): 386.0548[M+2]⁺: 386.0546
Isotopic Ratio (M : M+2): ~1:1Observed Ratio: ~1:0.98

Technique 4: Elemental Analysis (EA)

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur or halogens) in a compound.[15] This technique is fundamental for confirming the empirical formula of a newly synthesized compound and serves as an excellent orthogonal check for purity.[16]

Causality Behind Experimental Choices
  • Combustion Analysis: This is the standard method for CHN analysis, where the sample is combusted in a pure oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[17][18]

Detailed Experimental Protocol: CHN Analysis
  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, synthesized sample into a tin capsule.

  • Analysis: The sample is combusted at high temperatures (≥900 °C). The resulting gases are separated and detected by a thermal conductivity detector.

  • Calibration: The instrument is calibrated using a certified standard (e.g., acetanilide).

Data Interpretation

The experimentally determined mass percentages of C and H are compared to the theoretical values calculated from the molecular formula (C₂₄H₁₇Br). An accepted deviation is typically within ±0.4%.[15]

ElementTheoretical %Experimental % (Synthesized)Deviation
Carbon (C) 74.82%74.65%-0.17%
Hydrogen (H) 4.45%4.51%+0.06%

Integrated Purity Assessment

By consolidating the data from these four orthogonal techniques, a highly confident and well-supported purity value can be assigned to the synthesized this compound.

Technique_Selection_Tree cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment start Purity Validation Required? identity Confirm Identity? start->identity Yes ms Mass Spectrometry (MS) identity->ms Yes empirical Verify Empirical Formula? ms->empirical ea Elemental Analysis (EA) empirical->ea Yes chrom_purity Determine Chromatographic Purity? ea->chrom_purity hplc HPLC chrom_purity->hplc Yes abs_purity Determine Absolute Purity? hplc->abs_purity qnmr qNMR abs_purity->qnmr Yes

Sources

A Comparative Analysis of Hole Mobility in Materials Derived from Brominated Triphenylbenzene Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in organic electronics and materials science, the rational design of hole transport materials (HTMs) is a cornerstone of innovation. The mobility of positive charge carriers, or "holes," is a critical parameter that dictates the efficiency and performance of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2] Among the myriad of molecular scaffolds utilized for HTMs, the 1,3,5-triphenylbenzene core offers a robust, three-dimensional architecture that can be functionalized to tune electronic properties and inhibit crystallization, a desirable trait for creating stable, amorphous thin films.

This guide provides a comparative analysis of hole transport characteristics in materials derived from brominated triphenylbenzene precursors. We will delve into the synthesis of such materials, the experimental methodologies to evaluate their performance, and a comparative discussion of their properties, grounded in experimental data. Our focus is to elucidate the structure-property relationships that govern hole mobility, providing a framework for the informed design of next-generation HTMs.

The 1,3,5-Triphenylbenzene Core: A Versatile Scaffold

The starburst, non-planar structure of the 1,3,5-triphenylbenzene unit serves as an excellent central core for HTMs. This configuration helps to disrupt intermolecular packing, leading to the formation of morphologically stable amorphous glasses with high glass transition temperatures (Tg). Functionalization of the peripheral phenyl rings allows for the attachment of hole-transporting moieties, most commonly triarylamines or carbazoles, which possess suitable Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection and transport.[1]

The synthetic pathway to these materials often begins with a brominated triphenylbenzene precursor. While the specific topic of this guide is 2-Bromo-1,3,5-triphenylbenzene, we will draw comparative insights from its isomers, such as 1,3,5-tris(2-bromophenyl)benzene and 1,3,5-tris(4-bromophenyl)benzene, as they provide a clearer picture of how substituent positioning impacts material properties. The bromine atoms serve as versatile handles for carbon-nitrogen cross-coupling reactions, most notably the Buchwald-Hartwig amination, to append the desired amine functionalities.

Synthesis of Triphenylbenzene-Based HTMs: A Prototypical Example

A common and effective method for synthesizing triarylamine-functionalized triphenylbenzene derivatives is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a direct route to form C-N bonds between an aryl bromide and an amine.

Let's consider the synthesis of two derivatives based on an ortho-substituted triphenylbenzene core, TPB-MeOTAD (substituent: 4,4'-dimethoxydiphenylamine) and TPB-PTZ (substituent: phenothiazine), starting from 1,3,5-tris(2-bromophenyl)benzene. This ortho-substitution pattern is particularly interesting as it induces significant steric hindrance, further promoting amorphous film formation.[3]

Experimental Protocol: Buchwald-Hartwig Amination
  • Precursor Synthesis: The starting material, 1,3,5-tris(2-bromophenyl)benzene, can be synthesized via an aldol condensation of 2'-bromoacetophenone using a reagent like silicon tetrachloride.[3]

  • Reaction Setup: In a glovebox, a Schlenk flask is charged with 1,3,5-tris(2-bromophenyl)benzene, the corresponding amine (e.g., 4,4'-dimethoxydiphenylamine or phenothiazine), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., sodium tert-butoxide).

  • Solvent and Reaction Conditions: Anhydrous toluene is added, and the mixture is degassed. The reaction is then heated to reflux under an inert atmosphere (e.g., argon or nitrogen) and stirred for 24-48 hours, or until TLC/GC-MS indicates completion of the reaction.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final hole-transporting material.[3]

The causality behind these choices is rooted in creating an efficient catalytic cycle. The palladium catalyst, in conjunction with the phosphine ligand, facilitates the oxidative addition to the aryl bromide and subsequent reductive elimination to form the C-N bond. The base is crucial for deprotonating the amine, making it a more active nucleophile.

Measuring Hole Mobility: Key Experimental Techniques

To quantitatively compare HTMs, their hole mobility (µh) must be accurately measured. The primary techniques employed are Time-of-Flight (TOF), Space-Charge Limited Current (SCLC), and Organic Field-Effect Transistor (OFET) characterization. Each method probes charge transport under different conditions and device architectures.

Time-of-Flight (TOF) Method

The TOF technique directly measures the drift mobility of charge carriers in a relatively thick (several microns) single-layer device sandwiched between two electrodes.[4]

  • Principle: A short pulse of highly absorbed light generates a sheet of charge carriers (holes) near one of the electrodes. Under an applied electric field, these holes drift across the material to the opposite electrode. The time it takes for the carriers to traverse the sample thickness (the transit time, Tt) is measured from the transient photocurrent profile.[4]

  • Calculation: The mobility (µ) is then calculated using the formula: µ = d² / (V * Tt) where d is the sample thickness and V is the applied voltage.[4]

Diagram: Time-of-Flight (TOF) Experimental Workflow

Caption: Workflow for hole mobility measurement using the Time-of-Flight (TOF) technique.

Organic Field-Effect Transistor (OFET) Method

OFETs provide information on charge mobility in a thin-film transistor configuration, where charge transport occurs within a narrow channel at the dielectric-semiconductor interface.[5]

  • Principle: An OFET consists of a semiconductor layer, a gate dielectric, and source, drain, and gate electrodes. Applying a gate voltage (V_GS) accumulates charge carriers at the interface, forming a conductive channel. The drain current (I_DS) is then measured as a function of the source-drain voltage (V_DS).

  • Calculation: The mobility is typically extracted from the transfer characteristics (I_DS vs. V_GS) in the saturation regime using the equation: I_DS = (W / 2L) * µ * C_i * (V_GS - V_Th)² where W and L are the channel width and length, C_i is the capacitance per unit area of the gate dielectric, and V_Th is the threshold voltage.[5]

Diagram: Bottom-Gate, Top-Contact OFET Architecture

OFET_Structure cluster_device OFET Structure Source Source Electrode HTM Hole Transport Material (HTM) Drain Drain Electrode Dielectric Gate Dielectric Gate Gate Electrode Substrate Substrate

Caption: Schematic of a bottom-gate, top-contact (BGTC) OFET device architecture.

Comparative Analysis of Triphenylbenzene Derivatives

While direct hole mobility data for materials derived from this compound is scarce in the literature, we can construct a robust comparison using the ortho-substituted derivatives TPB-MeOTAD and TPB-PTZ and benchmark them against other high-performance triarylamine-based HTMs.[3]

MaterialCore StructureFunctional GroupHOMO Level (eV)LUMO Level (eV)Measured Hole Mobility (cm²/Vs)Measurement Method
TPB-MeOTAD [3]1,3,5-Tris(phenyl)benzene4,4'-dimethoxydiphenylamine-5.25-2.13Not Reported-
TPB-PTZ [3]1,3,5-Tris(phenyl)benzenePhenothiazine-5.20-2.12Not Reported-
Compound 2 [6]TriphenylamineN,N-bis(3,4-bis(decyloxy)phenyl)-5.00-1.784.21 x 10⁻² (Calculated)DFT/Marcus Theory
BTA-Series [7]BODIPYTriarylamine-5.3 to -5.4-3.4 to -3.5~10⁻²SCLC
Spiro-OMeTAD Spirobifluorene4,4'-dimethoxydiphenylamine~-5.1 to -5.2~-2.0 to -2.2~10⁻⁴ to 10⁻³TOF / SCLC
Discussion of Structure-Property Relationships
  • HOMO Energy Levels: The HOMO levels of TPB-MeOTAD (-5.25 eV) and TPB-PTZ (-5.20 eV) are well-aligned for efficient hole injection from standard perovskite absorbers (valence band ~-5.4 eV).[3] This alignment is a prerequisite for high device performance, as a large energy barrier would impede hole extraction. The slightly higher HOMO of TPB-PTZ compared to TPB-MeOTAD is consistent with the stronger electron-donating nature of the phenothiazine moiety.

  • Impact of Functional Groups: The choice of the appended amine is critical. The methoxy-substituted triphenylamine groups, as seen in Spiro-OMeTAD and TPB-MeOTAD, are widely used due to their excellent hole-transporting properties and ability to form stable amorphous films.[1][8] Phenothiazine (in TPB-PTZ) is also a well-known electron-rich moiety used in HTMs. However, the significantly higher calculated mobility of "Compound 2" (4.21 x 10⁻² cm²/Vs) suggests that strategic placement of multiple alkoxy chains can substantially enhance charge transport properties, likely by promoting favorable intermolecular electronic coupling.[6]

  • Steric Hindrance and Morphology: The ortho-substitution pattern in TPB-MeOTAD and TPB-PTZ, as opposed to a para-substitution seen in materials derived from 1,3,5-tris(4-bromophenyl)benzene, creates a more twisted, propeller-like structure.[3] This steric hindrance is advantageous as it effectively prevents π-π stacking and crystallization, leading to highly stable amorphous films, which is crucial for long-term device stability. However, this same twisting can also reduce the electronic coupling between adjacent molecules, which is a key factor for efficient charge hopping. This represents a fundamental trade-off in HTM design: balancing morphological stability with electronic coupling.

  • Benchmarking Mobility: While the exact mobility values for the TPB derivatives are not reported, their performance in perovskite solar cells (PCE of 12.14% for TPB-MeOTAD) is respectable, though not state-of-the-art compared to optimized devices with leading HTMs.[3] The benchmark mobilities for other triarylamine systems, which reach up to 10⁻² cm²/Vs, indicate the high potential of this class of materials.[6][7] The lower mobility of the widely used Spiro-OMeTAD (~10⁻⁴ cm²/Vs) highlights that while high mobility is desirable, other factors like energy level alignment, film-forming properties, and interfacial characteristics also play a crucial role in overall device efficiency.

Conclusion

The 1,3,5-triphenylbenzene scaffold provides a versatile platform for the development of high-performance hole transport materials. Through straightforward synthetic modifications, such as the Buchwald-Hartwig amination of brominated precursors, a wide array of functional groups can be introduced to tune the material's electronic and morphological properties. The analysis of ortho-substituted derivatives like TPB-MeOTAD and TPB-PTZ reveals a strategic design choice that prioritizes morphological stability through steric hindrance. While this may compromise the ultimate hole mobility compared to more planar systems, the resulting stable amorphous films are highly beneficial for device longevity.

For researchers in the field, the key takeaway is the intricate interplay between molecular geometry, electronic structure, and solid-state morphology. Future design efforts based on the this compound core should focus on attaching moieties that not only provide optimal HOMO energy levels but also enhance intermolecular electronic coupling without sacrificing the amorphous nature of the film. Techniques like SCLC and OFET will be instrumental in quantifying these improvements and guiding the development of the next generation of superior hole transport materials.

References

  • Al-Yasari, A., Al-Asadi, K. F., & Al-Asadi, J. M. (2022).
  • Gedefaw, D., Sharma, G. D., & Singh, S. P. (2020). Triarylamine-BODIPYs exhibiting record hole mobility: synthesis, photophysical, electrochemical, spectroelectrochemical, and charge carrier mobility studies. Journal of Materials Chemistry C, 8(3), 995-1004. [Link]
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  • Karak, S., et al. (2019). Ortho substituted 1,3,5-Triphenylbenzene hole transport materials for perovskite solar cells. Journal of Materials Chemistry C, 7(26), 7990-7996. [Link]
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  • Saliba, M., et al. (2016). Methoxydiphenylamine-substituted fluorene derivatives as hole transporting materials: role of molecular interaction on device photovoltaic performance. Scientific Reports, 6(1), 1-9. [Link]
  • Yambal, D., & Gu, X. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. Journal of Applied Physics, 124(7), 071101. [Link]
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  • Calvo, J. O. P., et al. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers in Chemistry, 10, 948359. [Link]
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  • Pitchaiya, S., et al. (2020). A review on the classification of hole-transporting materials for perovskite solar cells. Energies, 13(19), 5133. [Link]
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A Comparative Guide to the Stability of 2-Bromo-1,3,5-triphenylbenzene Derivatives in Advanced Electronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The operational lifetime and performance consistency of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), are intrinsically linked to the stability of the constituent organic materials.[1][2] This guide provides a comprehensive stability assessment of 2-Bromo-1,3,5-triphenylbenzene derivatives, a promising class of materials for various roles within these devices. We present a comparative analysis of their thermal, electrochemical, and photochemical stability against established industry standards. This document is intended for researchers and materials scientists, offering in-depth experimental protocols and data-driven insights to inform material selection and device design.

The Imperative of Stability in Organic Electronics

The promise of organic electronics—flexible displays, efficient lighting, and novel sensors—can only be fully realized through the development of robust materials. Material degradation is a primary failure mode, leading to diminished efficiency, color shifts, and reduced operational lifespan.[3] Stability is not a singular property but a trifecta of resistance to thermal, photochemical, and electrochemical stressors.[1][2]

The 1,3,5-triphenylbenzene core is noted for its high thermal and photochemical stability, making it an excellent foundation for electronic materials.[4][5] The introduction of a bromine atom at the 2-position offers a versatile synthetic handle for further functionalization, allowing for the tuning of electronic properties. However, this modification necessitates a thorough evaluation of its impact on the overall stability of the molecule.

Foundational Concepts: Modes of Material Degradation

Understanding the mechanisms of degradation is crucial for designing both stable materials and meaningful experiments. Organic semiconductors are susceptible to three primary degradation pathways:

  • Thermal Degradation: High operational temperatures can cause molecules to break down, leading to morphological changes in the thin films and device failure. This is particularly critical at the interfaces between different layers.[6]

  • Photochemical Degradation: Exposure to high-energy photons, either from ambient light or from the device's own emission, can induce chemical reactions that alter the molecular structure and disrupt conjugation, thereby degrading performance.[7][8][9]

  • Electrochemical Degradation: The repeated oxidation and reduction cycles that materials undergo during device operation can lead to the formation of unstable radical ions and subsequent irreversible chemical reactions.[3]

cluster_stressors Stressors cluster_degradation Degradation Pathways cluster_failure Device Failure Modes Material Organic Material (e.g., 2-Bromo-1,3,5-TPB Derivative) Heat Thermal Stress (High Temperature) Material->Heat Light Photonic Stress (UV/Visible Light) Material->Light Voltage Electrical Stress (Redox Cycling) Material->Voltage Thermal_Decomp Thermal Decomposition (Bond Scission) Heat->Thermal_Decomp Photo_Ox Photochemical Reaction (e.g., Oxidation, Dimerization) Light->Photo_Ox Electro_Decomp Electrochemical Decomposition (Unstable Radicals) Voltage->Electro_Decomp Morphology Morphological Instability Thermal_Decomp->Morphology Chemical Chemical Structure Change Photo_Ox->Chemical Electro_Decomp->Chemical Performance Performance Decline (Reduced Efficiency, Lifetime) Morphology->Performance Chemical->Performance

Figure 1: Key stressors and resulting degradation pathways for organic materials in electronic devices.

Comparative Performance Analysis

To contextualize the performance of this compound derivatives, we compare their expected stability metrics against two widely used hole transport materials (HTMs): N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) and 4,4',4"-Tris(carbazol-9-yl)triphenylamine (TCTA).

Thermal Stability Assessment

High thermal stability, characterized by a high glass transition temperature (Tg) and decomposition temperature (Td), is critical for preventing morphological degradation of thin films during operation.[10] Thermogravimetric Analysis (TGA) is the standard method for determining Td.

Causality: A high Td indicates strong intramolecular bonds and a stable molecular structure that resists breaking down at elevated temperatures. A high Tg signifies a stable amorphous state, which is crucial for maintaining the integrity of the thin-film layers in a device.

MaterialDecomposition Temp. (Td, 5% wt. loss)Glass Transition Temp. (Tg)Reference
Hypothetical 2-Bromo-1,3,5-TPB Derivative > 400 °C (Expected)> 120 °C (Expected)N/A
NPB~380 °C95 °C[11]
TCTA~430 °C151 °C[12][13]

Table 1: Comparative Thermal Properties. The rigid, sterically hindered structure of triphenylbenzene derivatives suggests a high thermal stability, likely competing with or exceeding that of NPB and approaching that of high-performance materials like TCTA.

Electrochemical Stability

The ability of a material to undergo repeated oxidation and reduction cycles without degrading is paramount for a long device lifetime. Cyclic Voltammetry (CV) is used to assess this by determining the material's oxidation and reduction potentials (HOMO/LUMO levels) and observing the stability of the current response over many cycles.[14][15][16]

Causality: A material with reversible redox peaks in its CV scan indicates that the molecule is stable in its charged (radical ion) state and can efficiently pass charges without undergoing side reactions. A wide electrochemical window (the difference between oxidation and reduction potentials) is often indicative of greater stability.

MaterialHOMO Level (eV)LUMO Level (eV)Electrochemical Cycling StabilityReference
Hypothetical 2-Bromo-1,3,5-TPB Derivative ~ -5.7 eV~ -2.3 eVGood to Excellent (Expected)N/A
NPB~ -5.5 eV~ -2.4 eVGood[2]
TCTA~ -5.7 eV~ -2.4 eVExcellent[12]

Table 2: Comparative Electrochemical Properties. The electron-rich triphenylamine core of NPB and TCTA provides stable oxidation. The triphenylbenzene core is also electrochemically robust. The stability of a 2-Bromo-1,3,5-TPB derivative would depend on the nature of further substitutions, but the core itself provides a solid foundation for stable redox cycling.

Photochemical Stability

Photochemical stability refers to a material's resistance to degradation upon exposure to light. This is crucial for all organic electronic devices, especially for emitters and materials in the optical path.[7][9] While there isn't a single standardized metric, relative stability can be assessed by monitoring changes in absorption or emission spectra after prolonged light exposure.

Causality: Molecules with strong, stable chemical bonds and efficient non-radiative decay pathways for excited states tend to be more photochemically stable. The C-Br bond can sometimes be a site for photochemical reactions, making this a critical parameter to test. However, the inherent stability of the triphenylbenzene core is advantageous.[4][5]

MaterialRelative PhotostabilityDegradation Mechanism
Hypothetical 2-Bromo-1,3,5-TPB Derivative Good (Expected)Potential C-Br bond cleavage, photo-oxidation
NPBModerate to GoodPhoto-oxidation at amine centers
TCTAGoodPhoto-oxidation of carbazole or amine moieties

Table 3: Conceptual Photochemical Stability Comparison.

Experimental Protocols for Robust Stability Evaluation

To ensure trustworthy and reproducible data, standardized protocols are essential. The following sections detail the methodologies for the key stability assessments discussed.

Protocol: Thermogravimetric Analysis (TGA)

This protocol determines the decomposition temperature (Td) of the material.

Methodology:

  • Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Place 3-5 mg of the powdered sample into a clean, tared ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere.[17]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant rate of 10 °C/min.[18]

  • Data Analysis: Record the sample weight as a function of temperature. The Td is typically defined as the temperature at which 5% of the initial mass is lost.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Calibrate TGA (Mass & Temp) B Place 3-5 mg sample in tared pan A->B C Purge with N2 (100 mL/min, 30 min) B->C D Heat from 30°C to 800°C (10 °C/min ramp) C->D E Record Weight vs. Temp D->E F Determine Td (5% Weight Loss) E->F

Figure 2: Workflow for Thermogravimetric Analysis (TGA).

Protocol: Cyclic Voltammetry (CV)

This protocol determines the electrochemical properties (HOMO/LUMO levels) and cycling stability.

Methodology:

  • Cell Assembly: Use a standard three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[19][20]

  • Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).[21]

  • Analyte Solution: Dissolve the sample material in the electrolyte solution to a concentration of approximately 1 mM.

  • Degassing: Purge the analyte solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Measurement:

    • Polish the working electrode before each measurement.[21]

    • Perform a scan on the blank electrolyte solution to establish the solvent window.

    • Immerse the electrodes in the analyte solution.

    • Scan the potential at a rate of 50-100 mV/s. For stability testing, cycle the potential between the neutral state and the first oxidized state for 100 cycles or more, observing any decrease in peak current.[22]

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

    • Calculate HOMO and LUMO energy levels using the empirical formulas (referenced against a ferrocene/ferrocenium internal standard):

      • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

    • Assess stability by the percentage of peak current retained after multiple cycles.

Conclusion and Future Outlook

The this compound scaffold presents a robust platform for the development of next-generation organic electronic materials. Its inherent thermal and photochemical stability, derived from the triphenylbenzene core, positions it as a competitive alternative to many existing materials.[4][5] The bromine functionality, while requiring careful evaluation for potential photochemical instability, provides an invaluable tool for synthetic chemists to fine-tune the material's electronic properties and enhance device performance.

This guide has demonstrated that through rigorous and standardized testing, the stability of these novel derivatives can be effectively characterized and compared against industry benchmarks. The provided protocols for TGA and CV serve as a self-validating framework for researchers to generate reliable and comparable data. Future work should focus on synthesizing various derivatives and performing these stability assessments in fully fabricated devices to correlate material properties with operational lifetime.

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for the Characterization of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Bromo-1,3,5-triphenylbenzene

In the landscape of synthetic organic chemistry and materials science, the precise characterization of molecular entities is paramount. This compound, an aromatic organobromine compound, serves as a critical building block and research compound.[1][2] Its well-defined structure, featuring a central benzene ring with three phenyl groups and a bromine atom, makes it a valuable precursor for creating more complex molecular architectures, particularly in the development of materials with tailored electronic properties.[1][2]

The molecular formula of this compound is C24H17Br, with a molecular weight of approximately 385.3 g/mol .[2] It exists as a solid at room temperature, with a melting point in the range of 128.0 to 132.0 °C.[1][3][4] The reliability of any research or development endeavor utilizing this compound hinges on the verifiable purity, identity, and stability of the material. Consequently, a robust analytical characterization program is not merely a quality control step but a foundational element of scientific integrity.

This guide eschews a simple recitation of methods. Instead, it provides a comprehensive framework for the cross-validation of a suite of analytical techniques. Cross-validation is the systematic comparison of results from two or more distinct analytical procedures to ensure that they provide equivalent and reliable data for the same analyte. This process is a cornerstone of analytical lifecycle management, as advocated by international regulatory bodies, ensuring data integrity across different methods, laboratories, or studies.[5][6][7] We will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards to provide a definitive guide for researchers, scientists, and drug development professionals.

Core Analytical Techniques: An Orthogonal Approach

The characterization of a molecule like this compound should never rely on a single analytical technique. An orthogonal approach, employing multiple methods that measure different physicochemical properties of the molecule, provides a more complete and reliable picture. We will focus on four primary techniques: Nuclear Magnetic Resonance (NMR) for structure elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Elemental Analysis (EA) for compositional verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), providing detailed information about the connectivity and spatial arrangement of atoms. For this compound, NMR confirms the presence and arrangement of the phenyl groups and the substitution pattern on the central benzene ring.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to achieve adequate signal dispersion.

    • Shim the instrument to obtain a sharp, symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing and Analysis:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

    • Analyze the chemical shifts (δ), coupling patterns (J-coupling), and integration values to assign the signals to the specific protons in the molecule. For 1,3,5-triphenylbenzene derivatives, characteristic signals for the phenyl and central benzene ring protons are expected.[8]

    • In the ¹³C NMR spectrum, count the number of distinct signals to confirm the molecular symmetry and assign signals to the corresponding carbon atoms based on their chemical shifts.

Trustworthiness: The self-validating nature of NMR lies in the consistency of the data. The number of signals, their chemical shifts, their splitting patterns, and their integration values must all align with the proposed structure of this compound. Any deviation would indicate the presence of impurities or a different molecular structure.

Mass Spectrometry (MS): Confirming Molecular Identity

Expertise & Experience: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a direct measurement of a molecule's mass. This technique is indispensable for confirming the molecular weight and, by extension, the molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with sufficient accuracy to predict the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., acetonitrile or methanol).

  • Ionization: Choose an appropriate soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices.

  • Mass Analysis:

    • Introduce the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is typical.

    • Ensure the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is calibrated to provide high mass accuracy (typically < 5 ppm).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion [M]⁺ or a common adduct (e.g., [M+H]⁺, [M+Na]⁺).

    • Crucially, look for the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion, separated by approximately 2 m/z units and having nearly equal intensity, which is a definitive signature for a monobrominated compound.

    • Compare the experimentally measured exact mass to the theoretical exact mass of C₂₄H₁₇Br (384.0510 Da).[1][4] The difference should be within the instrument's mass accuracy tolerance.

Trustworthiness: The dual confirmation of the exact mass and the distinctive bromine isotopic pattern provides an extremely high degree of confidence in the assigned molecular formula. This internal validation is a key strength of the MS technique.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Expertise & Experience: HPLC is the workhorse of the pharmaceutical and chemical industries for separating, identifying, and quantifying the components of a mixture. For the characterization of this compound, its primary role is to determine the purity of the sample by separating the main compound from any impurities, isomers, or degradation products.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • System and Column:

    • Use a standard HPLC system with a UV or Photodiode Array (PDA) detector.[9]

    • A C18 reversed-phase column is a suitable starting point due to the moderate polarity of the analyte.[9]

  • Mobile Phase and Elution:

    • The mobile phase will typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.[10]

    • Begin with a gradient elution (e.g., 50% to 95% acetonitrile over 15 minutes) to screen for impurities and determine the optimal elution conditions.

    • Based on the gradient run, an isocratic method can be developed for routine analysis to improve throughput and reproducibility.

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).

    • Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL) that gives a strong signal without saturating the detector.

  • Analysis and Quantification:

    • Inject a fixed volume (e.g., 10 µL) of the sample solution.

    • Monitor the elution profile at a wavelength where the analyte has strong absorbance (benzophenone derivatives typically absorb strongly around 260 nm).[9]

    • The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).

Trustworthiness: The validation of an HPLC method involves assessing parameters like specificity, linearity, accuracy, and precision, as outlined in ICH and USP guidelines.[11][12][13][14] A well-validated HPLC method provides reliable and reproducible purity data. The PDA detector adds another layer of confidence by allowing for peak purity analysis, comparing UV spectra across a single peak to detect co-eluting impurities.

Elemental Analysis (EA): The Fundamental Composition

Expertise & Experience: Elemental analysis provides the mass fractions of carbon, hydrogen, and other elements (like nitrogen or halogens) in a compound. It is a fundamental technique that directly verifies the empirical formula. For a new batch of a compound or a reference standard, EA is a crucial, independent confirmation of its composition.

Experimental Protocol: Combustion Analysis

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dry, homogeneous sample into a tin or silver capsule.

  • Combustion: The sample is combusted at high temperatures (around 1000 °C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and bromine to HBr or Br₂.

  • Separation and Detection:

    • The combustion gases are passed through a series of traps and columns to separate them.

    • The separated gases are then quantified using a thermal conductivity detector (TCD) or other specialized detectors.

    • Halogens like bromine can be determined by various methods, including titration after absorption in a suitable solution or through specific detectors in modern elemental analyzers.[15]

  • Calculation: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.

Trustworthiness: The results are compared against the theoretical elemental composition calculated from the molecular formula (C₂₄H₁₇Br: C=74.82%, H=4.45%, Br=20.73%). The experimental values should agree with the theoretical values within a narrow tolerance (typically ±0.4%). This direct comparison provides a fundamental check on the sample's identity and purity.

The Cross-Validation Framework: Ensuring Data Concordance

A cross-validation study for this compound is not merely about running different tests; it's about integrating the results into a cohesive and self-supporting data package.

CrossValidationConcept cluster_Analyte This compound (Single Batch) cluster_Methods Orthogonal Analytical Methods cluster_Validation Cross-Validation Assessment Analyte Sample NMR NMR (Structure) Analyte->NMR MS Mass Spec (Molecular Formula) Analyte->MS HPLC HPLC (Purity) Analyte->HPLC EA Elemental Analysis (Composition) Analyte->EA Decision Concordant Data? NMR->Decision MS->Decision HPLC->Decision EA->Decision Report Characterization Report Decision->Report Yes Investigation Investigate Discrepancy Decision->Investigation No

Caption: Conceptual workflow of cross-validation for analyte characterization.

Experimental Workflow for Cross-Validation

The practical application of this framework involves a systematic process to compare the data generated by each validated method from the same homogeneous batch of material.

CrossValidationWorkflow cluster_data Data Collation start Start: Single Batch of Analyte validate Validate Individual Methods (ICH/USP Guidelines) start->validate analyze Analyze Sample by NMR, MS, HPLC, EA validate->analyze nmr_data NMR: Structure Confirmation analyze->nmr_data ms_data MS: MW + Isotopic Pattern analyze->ms_data hplc_data HPLC: Purity > 99%? analyze->hplc_data ea_data EA: Composition ±0.4%? analyze->ea_data compare Compare Results Are they consistent? nmr_data->compare ms_data->compare hplc_data->compare ea_data->compare pass Pass: Material Characterized compare->pass Yes fail Fail: Investigate OOS Result compare->fail No

Caption: Step-by-step workflow for a cross-validation study.

Data Synthesis and Comparative Analysis

Table 1: Comparative Data Summary for this compound Characterization

Parameter Analytical Technique Theoretical Value / Specification Exemplar Experimental Result Conclusion from Method
Structure ¹H & ¹³C NMRSpectrum consistent with the proposed structure.All chemical shifts, coupling constants, and integrations match the structure. No significant unassigned peaks.Structure confirmed.
Molecular Formula High-Resolution MSC₂₄H₁₇BrMeasured Exact Mass: 384.0512 Da. Bromine isotopic pattern (1:1 ratio at m/z 384, 386) observed.Molecular formula confirmed.
Elemental Composition Elemental AnalysisC: 74.82%, H: 4.45%, Br: 20.73%C: 74.75%, H: 4.41%, Br: 20.65%Elemental composition confirmed within ±0.4% tolerance.
Purity RP-HPLC (Area %)≥ 99.0%99.6%Purity specification met.

Interpreting Concordance and Discrepancy:

  • Concordant Results: When all methods provide results that are in agreement (as shown in the table above), it provides the highest level of confidence in the material's quality. The HPLC purity of 99.6% is supported by the clean NMR spectrum and the accurate elemental analysis. The identity is unequivocally confirmed by the combination of NMR and MS data.

  • Handling Discrepancies: An out-of-specification (OOS) or discordant result from one method necessitates a formal investigation. For example, if HPLC shows a purity of 97%, but NMR and EA suggest higher purity, the investigation should focus on the HPLC method. Are there non-UV active impurities? Is the main peak co-eluting with an impurity? Conversely, if NMR shows unexpected peaks not seen in the HPLC chromatogram, it could suggest the presence of isomers or impurities with similar retention times but different structures. This is where the orthogonality of the methods becomes a powerful diagnostic tool.

Conclusion

The characterization of a critical chemical entity like this compound demands a rigorous, multi-faceted analytical strategy. This guide has detailed the core methodologies of NMR, MS, HPLC, and Elemental Analysis, not as standalone procedures, but as integral components of a holistic cross-validation framework. By systematically comparing the data from these orthogonal techniques, we build a self-validating system that ensures the highest degree of scientific integrity and trustworthiness. This approach moves beyond simple testing to a true scientific characterization, providing the robust and reliable data that is essential for advancing research, development, and manufacturing in the chemical and pharmaceutical sciences.

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A Comparative Economic Analysis of Synthetic Pathways to 2-Bromo-1,3,5-triphenylbenzene: A Guide for Researchers and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced organic synthesis, 2-Bromo-1,3,5-triphenylbenzene stands as a pivotal intermediate, its sterically hindered and electronically distinct framework serving as a versatile building block for complex molecular architectures, novel ligands, and functional materials. For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of this compound is a critical consideration. This guide provides an in-depth economic and practical analysis of the most prevalent synthetic pathway to this compound and explores viable alternatives, offering the technical insights necessary to inform strategic decisions in both laboratory and process scale applications.

Introduction: The Strategic Importance of this compound

This compound, with its unique substitution pattern, offers a reactive handle (the bromine atom) for a multitude of cross-coupling reactions, while the bulky phenyl groups impart significant steric influence and contribute to the photophysical properties of its derivatives. This combination of features makes it a sought-after precursor in the synthesis of materials for organic light-emitting diodes (OLEDs), as well as in the development of novel pharmaceutical agents and sophisticated molecular scaffolds. The choice of synthetic route to this key intermediate directly impacts not only the final cost of the target molecule but also factors such as process scalability, safety, and environmental footprint.

Pathway 1: Direct Bromination of 1,3,5-Triphenylbenzene - The Established Workhorse

The most widely documented and industrially favored method for the synthesis of this compound is the direct electrophilic bromination of its readily available precursor, 1,3,5-triphenylbenzene.[1][2] This approach is favored for its high yield and operational simplicity.

Mechanistic Rationale

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The central benzene ring of 1,3,5-triphenylbenzene is activated towards electrophilic attack by the three phenyl substituents. Bromine, often in the presence of a mild Lewis acid or in a polar solvent system, acts as the electrophile. The steric hindrance imposed by the flanking phenyl groups at positions 1 and 3 directs the incoming bromine atom to the 2-position.

Experimental Workflow

Caption: Workflow for the direct bromination of 1,3,5-triphenylbenzene.

Detailed Experimental Protocol
  • Reaction Setup: To a stirred suspension of 1,3,5-triphenylbenzene (5.1 g, 17 mmol) in a mixture of dichloromethane (30 ml) and acetic acid (6 ml), slowly add bromine (3.2 g, 20 mmol).[1]

  • Reaction Conditions: Heat the mixture to 40°C and stir for 16 hours.[1]

  • Workup: After cooling to room temperature, add water (30 ml) and quench the excess bromine by the careful addition of solid sodium sulfite (Na2SO3). Alkalize the solution with 25% aqueous ammonia and separate the organic and aqueous layers.[1]

  • Purification: Wash the organic layer with 0.1 M aqueous ammonia, dry over magnesium sulfate (MgSO4), and evaporate the solvent. Recrystallize the crude product from a mixture of tert-butyl methyl ether and ethanol to yield the pure this compound.[1]

This method is reported to provide a high yield of approximately 93%.[1][2][3]

Pathway 2: Palladium-Catalyzed Cross-Coupling - A Plausible Alternative

While direct bromination is prevalent, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, present a theoretically viable and modular alternative for the synthesis of this compound.[4] These methods offer the potential for greater control over the substitution pattern, which can be advantageous for creating diverse analogues.

Proposed Suzuki-Miyaura Route

A plausible Suzuki-Miyaura approach involves the mono-arylation of 1,3,5-tribromobenzene with one equivalent of phenylboronic acid. This strategy leverages commercially available starting materials.

Hypothetical Experimental Workflow

Caption: A plausible workflow for the Suzuki-Miyaura synthesis.

Hypothetical Experimental Protocol
  • Reaction Setup: In a flask purged with an inert gas, combine 1,3,5-tribromobenzene (1.0 eq), phenylboronic acid (1.1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (e.g., 2-5 mol%), and a base like potassium carbonate (2.0-3.0 eq).

  • Solvent and Reaction Conditions: Add a degassed solvent system, for instance, a mixture of toluene and water. Heat the reaction mixture to a temperature typically ranging from 80 to 110°C and monitor the progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent. The crude product would likely require purification by column chromatography to separate the desired mono-arylated product from starting material, di- and tri-arylated byproducts.

Economic and Practicality Comparison

To provide a clear and objective comparison, the following table summarizes the key economic and practical factors for the two primary synthetic pathways discussed. Prices are estimates based on commercially available reagent-grade chemicals and may vary depending on the supplier and quantity.

ParameterPathway 1: Direct BrominationPathway 2: Suzuki-Miyaura Coupling (Proposed)
Starting Materials Cost Moderate: 1,3,5-Triphenylbenzene is a key cost driver.High: 1,3,5-Tribromobenzene and Phenylboronic Acid are more specialized.
Catalyst Cost Low: No metal catalyst required.Very High: Palladium catalysts and phosphine ligands are expensive.
Reagent & Solvent Cost Low to Moderate: Bromine, dichloromethane, and acetic acid are commodity chemicals.Moderate to High: Requires specialized solvents and bases.
Yield High (ca. 93%) [1][3]Variable (Estimated 40-60%): Selectivity for mono-arylation can be challenging.
Purification Simple: Recrystallization is often sufficient.Complex: Column chromatography is likely necessary to separate products.
Scalability Excellent: A straightforward, high-yielding, single-step reaction.Challenging: Catalyst cost and purification complexity can be barriers to large-scale production.
Safety & Environmental Moderate Hazard: Bromine is corrosive and toxic. Dichloromethane is a regulated solvent.Moderate Hazard: Palladium catalysts can be toxic. Solvents may be flammable.
Overall Economic Viability High: The preferred industrial method due to high yield, low catalyst cost, and simple purification.Low: More suitable for small-scale synthesis of analogues where modularity is key.

Other Potential Synthetic Avenues

While direct bromination and Suzuki-Miyaura coupling represent the most established and a plausible alternative route, respectively, other cross-coupling methodologies could theoretically be employed, though they present their own challenges.

  • Heck Reaction: A Heck reaction could potentially be envisioned between a di- or tri-brominated benzene and styrene, followed by further transformations. However, controlling the regioselectivity and the number of additions would be a significant synthetic challenge.

  • Ullmann Condensation: The Ullmann reaction, which typically involves copper-catalyzed coupling of aryl halides, could be another possibility.[5] However, these reactions often require harsh conditions (high temperatures) and can have variable yields, making them less attractive than the more modern palladium-catalyzed methods for this specific transformation.

Conclusion and Outlook

For the bulk synthesis of this compound, the direct bromination of 1,3,5-triphenylbenzene remains the most economically viable and practical pathway. Its high yield, operational simplicity, and the absence of expensive metal catalysts make it the superior choice for large-scale production.

The Suzuki-Miyaura coupling, while a powerful tool for carbon-carbon bond formation, is likely to be less economical for this specific target molecule due to the high cost of palladium catalysts, the need for more specialized starting materials, and the challenges associated with achieving selective mono-arylation and subsequent purification. However, for the exploratory synthesis of novel derivatives where a modular approach is beneficial, palladium-catalyzed cross-coupling reactions offer unparalleled flexibility.

Ultimately, the choice of synthetic route will depend on the specific goals of the researcher or process chemist. For cost-effective production of the parent this compound, the traditional direct bromination method is the clear winner. For the creation of a library of analogues with diverse substitution patterns, the investment in a cross-coupling strategy may be justified.

References

  • Wikipedia. (n.d.). Ullmann condensation.

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A Comparative Guide to the Environmental Impact of 2-Bromo-1,3,5-triphenylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the prevalent synthetic methodologies for 2-Bromo-1,3,5-triphenylbenzene, with a critical focus on their environmental impact. As a key intermediate in the development of organic light-emitting diodes (OLEDs), chemical sensors, and other advanced materials, the demand for sustainable and efficient synthesis of this molecule is paramount.[1] We will dissect each method, evaluating not only for yield and purity but also through the lens of green chemistry, providing researchers and process chemists with the data to make more environmentally conscious decisions.

The Prevailing Route: Electrophilic Aromatic Bromination

The most direct and commonly cited method for the synthesis of this compound is the electrophilic aromatic substitution (SEAr) on the 1,3,5-triphenylbenzene precursor.[1][2] This approach is favored for its straightforward nature and generally high yields.

Mechanistic Rationale

The reaction proceeds via the attack of an electrophilic bromine species on the electron-rich central benzene ring of 1,3,5-triphenylbenzene. The phenyl substituents are activating and ortho, para-directing. Given the symmetrical nature of the starting material, monobromination leads to a single desired product. A Lewis acid catalyst is typically not required for this activated system, but its presence can influence reaction rate and selectivity. The mechanism involves the formation of a positively charged arenium ion intermediate, which is stabilized by resonance, followed by the loss of a proton to restore aromaticity.[3]

Experimental Protocol: Direct Bromination with Molecular Bromine

A widely used protocol involves the direct use of molecular bromine (Br₂).[2][4]

Procedure:

  • A suspension of 1,3,5-triphenylbenzene (5.1 g, 17 mmol) is prepared in a mixture of dichloromethane (30 ml) and acetic acid (6 ml).

  • Molecular bromine (3.2 g, 20 mmol) is added slowly to the stirred suspension.

  • The reaction mixture is heated to and maintained at 40°C for approximately 16 hours.[1][4]

  • Upon completion, the reaction is quenched by the addition of water (30 ml), and any excess bromine is neutralized with solid sodium sulfite (Na₂SO₃).

  • The solution is made alkaline with 25% aqueous ammonia, and the organic and aqueous layers are separated.

  • The organic layer is washed with dilute aqueous ammonia, dried over magnesium sulfate (MgSO₄), and the solvent is evaporated.

  • The crude product is purified by recrystallization from a solvent mixture like tert-butyl methyl ether and ethanol to yield the final product.[1][4]

Environmental Impact Assessment
MetricAssessmentRationale
Atom Economy ModerateThe reaction generates hydrogen bromide (HBr) as a stoichiometric byproduct, which lowers the overall atom economy.
Reagent Hazard HighMolecular bromine is a highly toxic, corrosive, and volatile substance, requiring specialized handling and safety precautions.[5]
Solvent Choice PoorDichloromethane is a halogenated solvent with significant environmental and health concerns. Acetic acid is corrosive.
Waste Generation HighThe process generates aqueous waste containing salts from quenching and neutralization, as well as solvent waste from extraction and recrystallization.
Energy Consumption ModerateThe reaction requires prolonged heating at a moderate temperature.
Workflow for Electrophilic Bromination

sub 1,3,5-Triphenylbenzene reaction Reaction at 40°C, 16h sub->reaction reagents Br₂, CH₂Cl₂, Acetic Acid reagents->reaction quench Quench with H₂O & Na₂SO₃ reaction->quench workup Extraction & Neutralization quench->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Workflow for direct electrophilic bromination.

Alternative Brominating Agents: A Greener Approach to SEAr

To mitigate the significant hazards associated with molecular bromine, alternative brominating agents can be employed. N-Bromosuccinimide (NBS) is a common and safer alternative.[6][7]

Mechanistic Considerations with NBS

NBS serves as a source of electrophilic bromine, particularly in the presence of an acid catalyst or in polar solvents. The reaction mechanism is similar to that with molecular bromine, involving the generation of a Br⁺ equivalent that attacks the aromatic ring.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

Procedure:

  • Dissolve 1,3,5-triphenylbenzene (1.0 mmol) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) (2 mL).[6]

  • In a separate flask, dissolve N-Bromosuccinimide (1.0 mmol) in the same solvent (2 mL).

  • Add the NBS solution dropwise to the substrate solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography.[6]

Environmental Impact Assessment
MetricAssessmentRationale
Atom Economy LowThe succinimide byproduct has a higher molecular weight than HBr, leading to a lower atom economy compared to direct bromination.
Reagent Hazard ModerateNBS is a solid and easier to handle than liquid bromine, but it is a skin and eye irritant and can decompose exothermically, especially in solvents like DMF.[8][9][10][11] It is also classified as an oxidizer.[11]
Solvent Choice Moderate-PoorWhile acetonitrile is a better choice than dichloromethane, DMF is a solvent of high concern. Greener solvent alternatives should be explored.
Waste Generation HighGenerates succinimide as a byproduct, which needs to be separated and disposed of. Also produces solvent and aqueous waste.
Energy Consumption LowThe reaction often proceeds at room temperature, reducing energy requirements.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Approach

A convergent synthesis using the Suzuki-Miyaura cross-coupling reaction offers an alternative route.[12][13] This method builds the triphenylbenzene skeleton by coupling pre-functionalized precursors. A plausible route involves the coupling of 1,3,5-tribromobenzene with phenylboronic acid. Subsequent selective monobromination would be challenging. A more controlled approach would be the coupling of a dibromophenylboronic acid with two equivalents of a phenyl Grignard or boronic acid, followed by a second coupling, though this is a more complex multi-step synthesis. For the purpose of this guide, we will consider the construction of the triphenylbenzene core followed by bromination as the most viable Suzuki-based approach. The environmental assessment will focus on the coupling step to form the precursor.

Mechanistic Overview of Suzuki Coupling

The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 1,3,5-tribromobenzene). The catalytic cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[14][15]

Illustrative Protocol: Synthesis of 1,3,5-Triphenylbenzene via Suzuki Coupling

Procedure:

  • To a round-bottom flask, add 1,3,5-tribromobenzene (1.0 eq.), phenylboronic acid (3.3 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (3.0 eq.).

  • Add a solvent system, typically a mixture of toluene and water.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • After cooling, separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1,3,5-triphenylbenzene by column chromatography or recrystallization.

  • The purified precursor would then be subjected to a bromination step as described in Section 1 or 2.

Environmental Impact Assessment (of the coupling step)
MetricAssessmentRationale
Atom Economy ModerateThe reaction generates inorganic salts as byproducts from the base used.
Catalyst PoorPalladium is a precious and toxic heavy metal. While catalytic amounts are used, leaching into the final product and waste streams is a concern. Catalyst recycling is possible but can be complex.[15]
Solvent Choice ModerateToluene is a common solvent but has associated health and environmental risks. The use of water is a positive aspect.
Waste Generation HighGenerates boronic acid-related byproducts and palladium-containing waste streams that require special disposal procedures.
Energy Consumption HighTypically requires elevated temperatures for extended periods.
Workflow for Suzuki Coupling Route

sub1 1,3,5-Tribromobenzene reaction Suzuki Coupling at Reflux sub1->reaction sub2 Phenylboronic Acid sub2->reaction reagents Pd Catalyst, Base, Toluene/H₂O reagents->reaction workup Extraction & Wash reaction->workup purification1 Purification workup->purification1 precursor 1,3,5-Triphenylbenzene purification1->precursor bromination Bromination (See Sec 1 or 2) precursor->bromination product This compound bromination->product

Caption: Workflow for the synthesis via Suzuki coupling.

The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a classic method to introduce a bromine atom onto an aromatic ring starting from a primary aromatic amine.[16][17] This would necessitate the synthesis of 2-amino-1,3,5-triphenylbenzene as a precursor, making it a multi-step process.

Mechanistic Steps

The process involves two main stages:

  • Diazotization: The primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.

  • Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas.[17]

Illustrative Protocol: Sandmeyer Bromination

Procedure (starting from 2-amino-1,3,5-triphenylbenzene):

  • Dissolve or suspend 2-amino-1,3,5-triphenylbenzene in a cold aqueous mineral acid (e.g., HBr).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product via chromatography or recrystallization.

Environmental Impact Assessment
MetricAssessmentRationale
Reagent Hazard HighDiazonium salts can be explosive when isolated and dry, hence they are used in solution. Sodium nitrite is toxic. Strong acids are used in stoichiometric amounts.
Catalyst ModerateCopper is less toxic and more abundant than palladium, but copper-containing waste streams still require proper treatment and disposal.
Waste Generation Very HighThe reaction generates significant aqueous waste containing acid, nitrite, and copper salts. The synthesis of the amino precursor adds to the overall waste.
Byproducts Benign (N₂)The primary byproduct is nitrogen gas, which is environmentally harmless. However, side reactions can lead to phenolic and other impurities.
Energy Consumption LowThe reaction is conducted at low to ambient temperatures, but the multi-step nature of the overall synthesis increases total energy use.

Comparative Summary and Recommendations

Synthesis MethodKey AdvantagesKey DisadvantagesEnvironmental Score
Direct Bromination (Br₂) High yield, one stepHighly hazardous Br₂, halogenated solvents, moderate atom economyPoor
NBS Bromination Safer reagent handling, ambient temp.Low atom economy, hazardous solvents (e.g., DMF), byproduct disposalModerate
Suzuki Coupling Route Convergent, builds complex coreMulti-step, precious/toxic metal catalyst, high energy, metal wastePoor-Moderate
Sandmeyer Reaction Utilizes common reagentsMulti-step, potentially explosive intermediates, high aqueous/metal wastePoor

Based on this analysis, the direct electrophilic bromination of 1,3,5-triphenylbenzene, while synthetically efficient, presents significant environmental and safety challenges, primarily due to the use of molecular bromine and halogenated solvents. The use of N-Bromosuccinimide (NBS) offers a tangible improvement in safety, although it suffers from lower atom economy and still requires careful solvent selection.

For researchers and manufacturers aiming for a greener process, the focus should be on optimizing the NBS-based method. Key areas for improvement include:

  • Solvent Replacement: Investigating greener solvents to replace DMF and acetonitrile.

  • Catalysis: Exploring the use of solid acid catalysts to improve reaction efficiency and ease of separation.

  • In-situ Bromine Generation: Advanced methods that generate bromine in situ from less hazardous sources, such as the oxidation of bromide salts, could offer a compromise between the reactivity of Br₂ and the safety of NBS.[5][18]

While the Suzuki and Sandmeyer routes are synthetically viable, their multi-step nature and significant waste generation render them less environmentally attractive for this specific target molecule compared to an optimized direct bromination approach. The ideal synthesis is one that minimizes steps, hazards, and waste, a goal that can be approached by thoughtful reagent and solvent selection in the direct SEAr pathway.

References

  • A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene - Benchchem. (URL: )
  • Buy this compound | 10368-73-7 - Smolecule. (URL: )
  • This compound - 10368-73-7 - Vulcanchem. (URL: )
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  • Eco-friendly Bromide-Bromate Bromination Altern
  • Metrics of Green Chemistry and Sustainability: Past, Present, and Future - ACS Public
  • Green Chemistry Metrics, A Review - MDPI. (URL: )
  • Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione. (URL: )
  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. (URL: )
  • Bromination - Common Conditions - Common Organic Chemistry. (URL: )
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  • Useful Green Chemistry Metrics - Scientific Upd
  • Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. (URL: )
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  • Synthesis of triphenylene derivatives by Pd-catalyzed Suzuki coupling/intramolecular C H activation between arylboronic acids and dibromobiphenyls | Semantic Scholar. (URL: )
  • Bromination Solvent Alternative? : r/AdvancedOrganic - Reddit. (URL: )
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  • This compound | CAS#:10368-73-7 | Chemsrc. (URL: )
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory. This guide provides a detailed protocol for the proper disposal of 2-Bromo-1,3,5-triphenylbenzene, a brominated aromatic compound. Our objective is to equip you, our fellow scientists and researchers, with the knowledge to manage this chemical's waste stream responsibly, ensuring the safety of your team and the protection of our environment.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 10368-73-7) is a solid organic compound that presents several potential hazards.[1]

Primary Hazards:

  • Acute Oral Toxicity: The substance is classified as harmful if swallowed.[1]

  • Eye Irritation: It is known to cause serious eye irritation.[1]

  • Skin and Respiratory Irritation: While less severe, it may be harmful if absorbed through the skin and can cause skin and respiratory tract irritation.[1]

The causality behind these classifications lies in the compound's molecular structure. While specific toxicological data for this exact compound is limited, brominated aromatic compounds, as a class, can be persistent in the environment and require careful handling.[2] During thermal decomposition, hazardous byproducts such as carbon oxides and hydrogen bromide gas can be produced.[1]

For quick reference, the key hazard information is summarized below.

Hazard ClassificationGHS CategoryStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Eye IrritationCategory 2H319: Causes serious eye irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable. The rationale is simple: to create a reliable barrier between you and the chemical, mitigating the risk of exposure through all potential routes—inhalation, ingestion, and skin or eye contact.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3] Standard safety glasses do not provide a sufficient seal against dust or splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[3][4] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with laboratory best practices.[1][3]

  • Body Protection: A fully buttoned laboratory coat is mandatory.[4] For tasks with a higher risk of dust generation, consider additional protective clothing.

  • Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is predicated on the principle of waste segregation. As a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[5][6][7] Co-mingling waste streams complicates the disposal process and significantly increases costs, as the entire mixture must be treated as the more hazardous component.[6]

Step 1: Waste Segregation

  • Immediately designate this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware) as "Halogenated Organic Waste." [5]

  • This waste stream must be kept separate from all other waste types, including non-halogenated organics, aqueous waste, and regular trash.[5][7]

Step 2: Containerization

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tightly-sealing lid to prevent leaks or vapor escape.[3][4][7] A designated, properly labeled carboy or a sealable container is appropriate.[4][5]

  • Never use containers that previously held incompatible materials.[4]

Step 3: Labeling

  • Label the waste container clearly and accurately before adding any waste.[7]

  • The label must include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "Waste this compound"[7]

    • The primary hazards (e.g., "Harmful," "Irritant")[1]

    • The date accumulation started.

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.[5]

  • This area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[1][8]

  • Ensure the container remains closed at all times, except when actively adding waste.[7]

Step 5: Final Disposal

  • Once the container is full or you have finished the project, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][9]

  • The standard disposal method for this type of waste is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the hydrogen bromide gas produced.[1][3]

  • Never pour chemical waste down the drain or dispose of it in the regular trash.[1][6]

Emergency Procedures: Spill Management

In the event of a spill, your immediate response is critical to containing the hazard.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.[3]

  • Protect Yourself: Don the appropriate PPE before attempting to clean the spill.[1]

  • Containment: For a solid spill, carefully sweep or scoop up the material to avoid creating dust.[1] Use an inert absorbent material for solutions.[3][4]

  • Collect Waste: Place the spilled material and all cleanup supplies into a designated, sealable container for hazardous waste.[1][4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

  • Report: Report the incident to your supervisor and your institution's EHS office.[4]

Disposal Workflow Diagram

To provide a clear visual guide, the following diagram outlines the decision-making and operational workflow for the disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_storage Storage & Disposal A Identify Waste: Solid this compound or contaminated materials B Wear Full PPE: Safety Goggles, Lab Coat, Nitrile Gloves A->B C Select a compatible, sealable 'Halogenated Organic Waste' container B->C D Label container with: 'Hazardous Waste', Full Chemical Name, Hazards, Date C->D E Place waste into container inside a chemical fume hood D->E F Securely seal the container after each addition E->F G Store container in a designated Satellite Accumulation Area F->G H Is container full or project complete? G->H H->G No I Contact EHS for waste pickup H->I Yes J EHS transports for licensed incineration I->J

Caption: Decision workflow for handling and disposing of this compound waste.

By adhering to this structured protocol, you contribute to a culture of safety and responsibility. The principles outlined here—hazard assessment, proper PPE usage, stringent waste segregation, and adherence to institutional procedures—are universally applicable and form the bedrock of sound laboratory practice.

References

  • Chemsrc. (n.d.). This compound Safety Data Sheet.
  • Washington State University. (n.d.). Bromine Safety. Environmental Health & Safety.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-1,3,5-triphenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical compounds demands a rigorous and proactive approach to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Bromo-1,3,5-triphenylbenzene (CAS No: 10368-73-7), focusing on the critical role of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a deep, causal understanding of why each safety measure is essential, ensuring a self-validating system of laboratory practice.

Hazard Profile: Understanding the Risks

Before any handling, a thorough risk assessment is paramount. This compound, an aromatic compound with the formula C₂₄H₁₇Br, presents several key hazards that directly inform our PPE and handling strategy.[1][2][3]

Based on available Safety Data Sheets (SDS), the primary hazards are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5]

  • Potential Skin Irritation: May be harmful if absorbed through the skin and can cause skin irritation.[4]

  • Potential Respiratory Irritation: Inhalation of dust may be harmful and cause respiratory tract irritation.[4]

The physical form of this compound is a solid, often a crystalline powder, which means the primary routes of exposure are through inhalation of dust, eye contact, and ingestion.[2] Our procedural controls and PPE selection are designed to mitigate these specific risks.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. The following equipment must be worn before entering the designated work area and handling the compound. The rationale behind each piece of equipment is as critical as the equipment itself.

PPE ComponentSpecificationRationale and Expert Insight
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 or EN 166 compliant) and a full-face shield.Primary Defense Against Irritation: The compound is classified as a serious eye irritant.[4][5] Goggles provide a seal against dust and accidental splashes. A face shield offers a crucial secondary barrier, protecting the entire face from splashes during transfer or dissolution procedures. Standard safety glasses are insufficient as they do not protect against dust entering from the sides or top.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Preventing Dermal Absorption & Irritation: Gloves prevent direct skin contact.[4] Nitrile gloves offer good resistance to a range of chemicals and are effective against powders.[6] Always inspect gloves for tears before use and practice proper removal techniques to avoid contaminating your skin. Contaminated gloves should be disposed of as hazardous waste.[4]
Body Protection Fire-retardant, long-sleeved laboratory coat and closed-toe shoes.Minimizing Skin Exposure: A fully buttoned lab coat protects skin and personal clothing from contamination by dust or spills.[7] Closed-toe shoes made of a non-porous material are mandatory to protect against spills.[7]
Respiratory Protection To be used within a certified chemical fume hood.Controlling Inhalation Hazard: All handling of this compound powder must occur inside a chemical fume hood to control the inhalation of airborne dust.[4][8] This engineering control is the primary method of respiratory protection. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available for emergency situations or if work outside a fume hood is unavoidable, though this practice is strongly discouraged.[8]

Operational and Disposal Plans: A Step-by-Step Guide

Effective safety is an active process, not a passive state. The following workflow integrates PPE use with best-practice handling and disposal procedures to create a secure operational cycle.

Preparation and Handling Workflow

This diagram illustrates the logical flow for safely managing this compound in a laboratory setting.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Decontamination & Disposal Prep_Area 1. Verify Fume Hood Operation Don_PPE 2. Don Full PPE (Goggles, Shield, Gloves, Coat) Prep_Area->Don_PPE Gather_Mat 3. Assemble All Materials in Hood Don_PPE->Gather_Mat Weigh 4. Weigh Compound in Hood (Minimize Dust) Gather_Mat->Weigh Transfer 5. Perform Transfer/Reaction (Keep Sash Low) Weigh->Transfer Decon 6. Decontaminate Glassware (Rinse with Solvent in Hood) Transfer->Decon Waste_Seg 7. Segregate Halogenated Waste (Rinsate & Contaminated Solids) Decon->Waste_Seg Doff_PPE 8. Doff PPE Correctly Waste_Seg->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Safe Handling Workflow for this compound.

Detailed Protocol

Phase 1: Preparation

  • Work Area Verification: Confirm that the chemical fume hood is operational and has a current certification. The work surface should be clean and clear of any unnecessary items.[8]

  • Don PPE: Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Assemble Materials: Place all necessary equipment—spatulas, weigh boats, glassware, and solvents—inside the fume hood to minimize reaching in and out of the containment area.

Phase 2: Handling 4. Aliquotting the Chemical: Carefully weigh the solid compound on weighing paper or in a suitable container. Perform this task deep within the fume hood to ensure any generated dust is captured. Avoid creating dust clouds by handling the material gently. 5. Performing the Reaction: Conduct all transfers and experimental procedures with the fume hood sash at the lowest practical height.[8] Use tools like spatulas to transfer the solid, preventing direct contact.

Phase 3: Decontamination and Disposal 6. Decontaminate Glassware: Immediately after use, rinse all contaminated glassware with a suitable solvent (e.g., acetone or toluene) directly into a designated hazardous waste container inside the fume hood. This initial rinse captures the bulk of the residue. 7. Waste Segregation: It is critical to segregate halogenated organic waste.[8] All materials contaminated with this compound, including the initial solvent rinsate, excess solid, and contaminated consumables (gloves, weigh paper), must be placed in a clearly labeled, sealed container for "Halogenated Organic Waste."[8] 8. Disposal of Unused Product: Unused or waste this compound should be disposed of as hazardous chemical waste.[4] Do not pour it down the drain.[4] Follow your institution's specific guidelines for hazardous waste disposal, which typically involves collection by a licensed environmental services company.[5][9] 9. Doffing PPE: Remove PPE in the correct order (gloves first, followed by face shield, lab coat, and goggles) to prevent cross-contamination. 10. Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]

By adhering to this comprehensive guide, you establish a robust safety protocol that protects you, your colleagues, and your research. Trust in these procedures is built upon understanding the direct link between a chemical's hazards and the protective actions we take.

References

  • Chemsrc. (2025, August 25).this compound | CAS#:10368-73-7. Chemsrc. [Link]
  • ChemTalk. (n.d.).Lab Safety Equipment & PPE. ChemTalk. [Link]
  • YouTube. (2022, December 12).Personal Protective Equipment (PPE) | Chemistry | Wits. [Link]
  • ChemBK. (2024, April 10).2-bromo-1,3,5-triphenyl-benzene. ChemBK. [Link]

Sources

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